2-(3-Hydroxyphenyl)acetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOUEWOHAFNQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549273 | |
| Record name | (3-Hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25263-44-9 | |
| Record name | (3-Hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Hydroxyphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Identity and Physicochemical Characteristics
An In-Depth Technical Guide to 2-(3-Hydroxyphenyl)acetonitrile
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple recitation of facts to provide a foundational understanding of its synthesis, properties, applications, and handling, grounded in established scientific principles.
This compound, also known as 3-Hydroxybenzyl Cyanide, is an aromatic organic compound distinguished by a benzene ring substituted with a hydroxyl (-OH) group at the meta-position and an acetonitrile (-CH₂CN) group.[1] This specific arrangement of functional groups is pivotal, granting the molecule a unique blend of reactivity that makes it a valuable precursor in complex organic synthesis.
The foundational identifier for this compound is its CAS (Chemical Abstracts Service) number.
A thorough understanding of its physicochemical properties is essential for predicting its behavior in various experimental settings, from reaction kinetics to biological assays and purification protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | [1][2][3] |
| Molecular Weight | 133.15 g/mol | [1][2][3] |
| Appearance | White to orange/green powder or crystalline solid | [4] |
| Melting Point | 51.0 to 55.0 °C | [4] |
| Boiling Point (Predicted) | 305.5 ± 17.0 °C at 760 mmHg | [1][4] |
| Density (Predicted) | 1.167 ± 0.06 g/cm³ | [1][4] |
| pKa (Predicted) | 9.51 ± 0.10 | [4] |
| LogP (Octanol/Water Partition Coefficient) | 1.458 | [1][3] |
| Storage Conditions | Room Temperature, Sealed in Dry, Cool, Dark Place | [4][5] |
The LogP value of 1.458 suggests moderate lipophilicity, indicating how the molecule will partition between aqueous and organic phases—a critical parameter for designing extraction procedures and for predicting its potential to cross biological membranes.[1][3] The phenolic hydroxyl group (pKa ≈ 9.5) allows for deprotonation under basic conditions, a feature often exploited in synthesis and purification.[4]
Synthesis Pathway: From Precursor to Product
The synthesis of hydroxyphenylacetonitriles is a well-established area of organic chemistry, with several routes available. A common and effective method involves the reaction of a corresponding hydroxybenzyl alcohol with a cyanide source.[4][6] This process leverages the reactivity of the benzylic alcohol to achieve a nucleophilic substitution.
The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is deliberate; it effectively solvates the cation of the cyanide salt (e.g., K⁺ from KCN) while leaving the cyanide anion (CN⁻) relatively free and highly nucleophilic, thereby promoting the desired reaction.[6]
Protocol Justification:
-
Reactants : 3-Hydroxybenzyl alcohol provides the core phenyl structure, while potassium cyanide serves as the nitrile (-CN) source.
-
Solvent and Temperature : DMSO is selected for its ability to facilitate SN2 reactions.[6] Heating is necessary to overcome the activation energy of the reaction.
-
Workup : The reaction is quenched with water to stop the process and dissolve inorganic salts. Extraction with an immiscible organic solvent like ethyl acetate isolates the desired product from the aqueous phase.
-
Purification : Column chromatography is a standard final step to separate the target compound from any unreacted starting materials or side products, ensuring high purity for subsequent applications.
Utility in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its role as a versatile synthetic intermediate.[1] The presence of two distinct, reactive functional groups—the nitrile and the phenolic hydroxyl—provides chemists with "handles" for extensive molecular modification. This dual functionality allows for the construction of diverse molecular libraries, which is a cornerstone of modern drug discovery.
-
Nitrile Group Chemistry : The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, a key functional group in many pharmaceuticals. Alternatively, it can be reduced to a primary amine, introducing a basic center into the molecule, which is often crucial for receptor binding or improving solubility.
-
Hydroxyl Group Chemistry : The phenolic hydroxyl group is readily alkylated to form ethers or acylated to form esters. These modifications can dramatically alter the compound's steric profile, lipophilicity, and hydrogen bonding capacity, allowing for fine-tuning of its pharmacological properties.
This strategic derivatization makes it a key precursor for a wide range of bioactive molecules and complex chemical entities.[1]
Analytical Quality Control
Ensuring the purity and identity of this compound is paramount before its use in sensitive synthetic or biological applications. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose.
A typical quality control workflow involves careful sample preparation followed by instrumental analysis.
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2-(3-Hydroxyphenyl)acetonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(3-Hydroxyphenyl)acetonitrile
Abstract
This compound, also known as m-hydroxybenzyl cyanide, is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure, incorporating a reactive nitrile group and a phenolic hydroxyl moiety, makes it a highly versatile precursor for a diverse range of complex molecules and pharmaceutical intermediates. This guide provides a comprehensive technical overview of its core chemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
This compound is a white crystalline solid under standard conditions.[1] Its dual functionality—a nucleophilic hydroxyl group and an electrophilic nitrile carbon—governs its solubility and reactivity profile. While poorly soluble in water, it exhibits good solubility in many organic solvents.[1] The phenolic proton's acidity is a key characteristic, influencing its reactivity in base-mediated reactions.
A summary of its key physicochemical data is presented below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 25263-44-9 | [2][3] |
| Molecular Formula | C₈H₇NO | [2][4] |
| Molecular Weight | 133.15 g/mol | [2][3] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 53 °C | [1] |
| Boiling Point | 305.5 °C (Predicted) | [1][3] |
| Density | 1.167 g/cm³ (Predicted) | [1][3] |
| pKa | 9.51 (Predicted) | [1] |
| LogP (Octanol/Water) | 1.458 | [2][3] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Spectroscopic Signature for Structural Elucidation
Confirming the identity and purity of this compound relies on a combination of standard spectroscopic techniques. The expected spectral characteristics are outlined below.
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the compound's functional groups.
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.[5]
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) indicate the C-H bonds of the benzene ring.[5]
-
Nitrile (C≡N) Stretch: A sharp, medium-to-strong intensity peak should be observed in the 2200-2300 cm⁻¹ range, which is a highly characteristic signal for a nitrile.[5]
-
Aromatic C=C Stretch: Multiple peaks of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the aromatic ring.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for detailing the compound's carbon-hydrogen framework.
-
¹H NMR:
-
Aromatic Protons (4H): A complex multiplet pattern between 6.5 and 7.5 ppm would correspond to the four protons on the disubstituted benzene ring.
-
Hydroxyl Proton (1H): A broad singlet, whose chemical shift is dependent on concentration and solvent, will be present. This peak will disappear upon shaking the sample with D₂O.
-
Methylene Protons (2H): A sharp singlet around 3.7 ppm is expected for the -CH₂- group adjacent to both the aromatic ring and the nitrile.
-
-
¹³C NMR:
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (115-160 ppm), with the carbon attached to the hydroxyl group appearing most downfield.
-
Nitrile Carbon (1C): A signal in the range of 117-125 ppm is characteristic of the nitrile carbon.
-
Methylene Carbon (1C): A signal for the -CH₂- carbon is expected around 20-30 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at a mass-to-charge ratio (m/z) of 133, corresponding to the molecular weight of the compound.[6]
Synthesis and Chemical Reactivity
The utility of this compound stems from its straightforward synthesis and the versatile reactivity of its functional groups.
Synthetic Pathway
A common and effective method for preparing hydroxyphenylacetonitriles involves the reaction of the corresponding hydroxybenzyl alcohol with a cyanide source. This reaction can be carried out using hydrogen cyanide or by generating it in situ from an alkali metal cyanide (e.g., potassium cyanide) in the presence of an acid.[7] The reaction is typically performed in a polar aprotic solvent like dimethylsulfoxide (DMSO) at elevated temperatures.[7]
Experimental Protocol: Synthesis from 3-Hydroxybenzyl Alcohol
This protocol is an illustrative example based on established chemical principles.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve 3-hydroxybenzyl alcohol in dimethylsulfoxide (DMSO).
-
Addition of Cyanide: Carefully add potassium cyanide to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heating: Heat the reaction mixture to approximately 125°C with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice water. Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water/ethanol mixture) or by column chromatography.
Core Reactivity
The true synthetic power of this compound lies in the independent reactivity of its functional groups, making it a valuable branching point for creating diverse molecular scaffolds.
-
Nitrile Group Transformations:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-hydroxyphenylacetic acid, a key building block for various pharmaceuticals.
-
Reduction: Catalytic hydrogenation (e.g., using a Palladium catalyst) or reduction with agents like lithium aluminum hydride (LiAlH₄) converts the nitrile to the corresponding primary amine, 2-(3-hydroxyphenyl)ethylamine (a tyramine isomer).[8]
-
-
Phenolic Hydroxyl Group Reactions:
-
Alkylation/Acylation: The hydroxyl group can be readily converted into ethers or esters. This functionalization is critical for modulating a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, a common strategy in drug design.[3]
-
-
Aromatic Ring Substitution:
-
The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, allowing for further functionalization of the benzene ring.
-
Applications in Research and Drug Development
Phenylacetonitriles are recognized as a "privileged scaffold" in medicinal chemistry, and the hydroxylated variant is particularly valuable.[3] Its bifunctionality allows for the systematic construction of compound libraries for screening and lead optimization.
-
Pharmaceutical Intermediate: It serves as a crucial precursor for a wide range of bioactive molecules and active pharmaceutical ingredients (APIs).[3][9][10] The ability to transform both the nitrile and hydroxyl groups provides multiple pathways to complex targets.
-
Building Block for Heterocycles: The compound is a starting material for synthesizing functionalized heterocyclic systems, such as chromenes, which are known to be building blocks for potent estrogen receptor ligands.[3]
-
Modulation of Drug Properties: By serving as a core structure, derivatives can be synthesized where the hydroxyl group is modified to fine-tune the resulting molecule's ADME (absorption, distribution, metabolism, and excretion) properties.[3]
Safety, Handling, and Toxicology
As with all nitrile-containing compounds, this compound must be handled with appropriate caution.
-
Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation.
-
Safe Handling:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust and prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of soap and water.[11]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[11]
-
If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.
-
-
Disposal: Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.
Conclusion
This compound is a cornerstone intermediate for chemical synthesis and pharmaceutical research. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, the versatile reactivity of its nitrile and hydroxyl functional groups make it an invaluable tool for the modern chemist. A thorough understanding of its properties, reactivity, and safe handling procedures enables researchers to fully leverage its potential in the development of novel therapeutics and complex organic molecules.
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An In-Depth Technical Guide to the Physical Properties of 2-(3-Hydroxyphenyl)acetonitrile
This guide provides a comprehensive overview of the essential physical and spectroscopic properties of 2-(3-Hydroxyphenyl)acetonitrile. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data with practical, field-proven insights to facilitate its effective use in a laboratory setting.
Introduction and Significance
This compound, also known as m-hydroxybenzyl cyanide, is an aromatic organic compound featuring a nitrile and a phenolic hydroxyl group. This bifunctional molecular architecture makes it a valuable and versatile intermediate in organic synthesis.[1] Its structural motifs are present in numerous biologically active molecules and natural products. A thorough understanding of its physical properties is paramount for its proper handling, characterization, and application in multi-step synthetic campaigns, particularly in the development of novel pharmaceutical agents and other fine chemicals.[2] This guide offers an in-depth analysis of its physicochemical characteristics, spectroscopic profile, and standard protocols for its characterization.
Molecular Structure and Identification
The unique reactivity and physical characteristics of this compound are derived directly from its structure: a methylene nitrile group and a hydroxyl group at the meta-position of a benzene ring.
Caption: Molecular Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 25263-44-9 | [3][4][5] |
| Molecular Formula | C₈H₇NO | [1][3] |
| Molecular Weight | 133.15 g/mol | [1][3] |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-Hydroxybenzyl cyanide, m-hydroxyphenylacetonitrile | [5][6] |
| InChI | 1S/C8H7NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4H2 | [4][7] |
| InChIKey | IEOUEWOHAFNQCO-UHFFFAOYSA-N | [4][5][7] |
| SMILES | N#CCc1cccc(O)c1 |[5][7] |
Physicochemical Properties
The physical properties of a compound dictate its behavior in various experimental conditions, from reaction setups to purification and storage. This compound is a solid at ambient temperature, with limited solubility in water but good solubility in common organic solvents.[1]
Table 2: Summary of Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to orange/green crystalline solid/powder | [1][5][6] |
| Melting Point | 51-55 °C (commonly cited as 53 °C) | [4][5][6][8] |
| Boiling Point | 305.5 °C @ 760 mmHg 106 °C @ 0.03 mmHg | [4][6][9] |
| Density | ~1.167 g/cm³ | [1][9][10] |
| Water Solubility | Insoluble | [1] |
| LogP (Octanol/Water) | 1.458 |[10][11] |
The melting point of 51-55 °C confirms the compound's solid state at standard laboratory conditions.[4][6] This relatively low melting point means that care should be taken during high-temperature reactions to avoid unintended phase changes. The high boiling point at atmospheric pressure is typical for an aromatic compound of this molecular weight, while the significantly lower boiling point under vacuum is crucial information for purification via vacuum distillation.
The positive LogP value indicates a preference for lipophilic environments over aqueous ones, consistent with its observed insolubility in water and solubility in organic solvents.[1][10][11] This property is a key consideration when selecting solvent systems for reactions, extractions, and chromatographic purification.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. The following sections describe the expected spectral characteristics for this compound based on its functional groups.
4.1 ¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a spectrum recorded in a solvent like CDCl₃ or DMSO-d₆, the following signals are anticipated:
-
Aromatic Protons (δ 6.7-7.3 ppm): The four protons on the benzene ring will appear in this region. Due to the meta-substitution pattern, they will exhibit complex splitting (multiplets), reflecting their distinct chemical environments and spin-spin coupling with each other.
-
Benzylic Protons (-CH₂CN) (δ ~3.7 ppm): The two protons of the methylene group are adjacent to both an aromatic ring and an electron-withdrawing nitrile group. This environment will deshield them, causing them to appear as a sharp singlet, as there are no adjacent protons to couple with.
-
Phenolic Proton (-OH) (δ 5-10 ppm): The hydroxyl proton will appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature, due to hydrogen bonding. This peak will disappear upon shaking the sample with D₂O, a key confirmatory test.[12]
4.2 ¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon atom attached to the hydroxyl group (C-OH) will be the most deshielded in this group, appearing around δ 157 ppm. The other five carbons will appear at slightly different shifts based on their position relative to the substituents.[13][14]
-
Nitrile Carbon (-C≡N) (δ ~118 ppm): The carbon of the cyano group typically appears in this region. It is a quaternary carbon, so its signal will be less intense than those of the protonated carbons.[14]
-
Benzylic Carbon (-CH₂CN) (δ ~20-25 ppm): The methylene carbon signal is expected in the aliphatic region of the spectrum.[14]
4.3 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
O-H Stretch (3500–3200 cm⁻¹): A strong, broad absorption band in this region is characteristic of the phenolic hydroxyl group, with the broadening caused by hydrogen bonding.[15]
-
C-H Stretch (Aromatic) (3100–3000 cm⁻¹): A series of medium-intensity peaks just above 3000 cm⁻¹ indicates the C-H bonds of the benzene ring.[15]
-
C-H Stretch (Aliphatic) (3000–2850 cm⁻¹): Absorptions in this range correspond to the stretching of the C-H bonds in the methylene group.[15]
-
C≡N Stretch (2260–2210 cm⁻¹): A sharp, medium-intensity absorption in this region is a highly diagnostic peak for the nitrile functional group.[15]
-
C=C Stretch (Aromatic) (1600–1450 cm⁻¹): Several sharp peaks of variable intensity in this region are characteristic of the carbon-carbon double bonds within the aromatic ring.[15]
4.4 Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z of 133, corresponding to the molecular weight of the compound (C₈H₇NO). The presence of a single nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule.[16]
-
Key Fragmentation Patterns: In electron ionization (EI-MS), the stable aromatic ring will influence fragmentation. A primary fragmentation pathway would be the cleavage of the benzylic C-C bond, although this is less favorable than in simple alkylbenzenes. More characteristic fragmentation may involve rearrangements. The loss of HCN (27 mass units) or the radical ·CH₂CN (40 mass units) from the molecular ion are plausible fragmentation pathways.[17][18]
Safety and Handling
As with any chemical reagent, proper handling of this compound is crucial for laboratory safety. The compound is classified with several hazards.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable container for disposal.
-
Standard Experimental Methodologies
Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized, reliable protocols for measuring the melting point and solubility of this compound.
6.1 Melting Point Determination (Capillary Method)
The melting point is a key indicator of a solid compound's purity. A sharp, narrow melting range (typically < 2 °C) is indicative of high purity, while a broad and depressed range suggests the presence of impurities.
Caption: Workflow for Melting Point Determination.
Detailed Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Press the open end of a glass capillary tube into the powder.[4]
-
Loading: Invert the capillary and tap it gently on a hard surface to cause the solid to fall to the sealed end. To achieve dense packing, drop the capillary tube (sealed end down) through a long, narrow glass tube onto the benchtop. The packed sample height should be 2-3 mm.[4]
-
Initial Measurement (Optional): If the melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C per minute to find an approximate range.[3]
-
Accurate Measurement: Using a fresh sample, set the starting temperature of the apparatus to about 15-20 °C below the expected or approximate melting point.[4]
-
Heating: Heat the sample at a slow, controlled rate of 1-2 °C per minute once the temperature is within 15 °C of the expected melting point. A slow heating rate is critical for accuracy.
-
Observation and Recording: Carefully observe the sample through the magnified eyepiece. Record the temperature at which the first drop of liquid appears. This is the start of the melting range. Continue heating and record the temperature at which the last crystal of solid melts. This is the end of the melting range.
6.2 Qualitative Solubility Assessment
This systematic approach determines a compound's solubility characteristics, which can provide insights into its polarity and the presence of acidic or basic functional groups. Given that this compound has a weakly acidic phenolic group, it is expected to be insoluble in water and 5% HCl, but soluble in 5% NaOH.[6]
Caption: Decision Tree for Qualitative Solubility Testing.
Detailed Protocol:
-
Water Solubility: Place approximately 20-30 mg of the solid into a small test tube. Add 1 mL of deionized water. Shake the tube vigorously for 30-60 seconds. Observe if the solid dissolves completely. For this compound, it should remain insoluble.[11][19]
-
Acid Solubility: In a new test tube with a fresh sample, add 1 mL of 5% aqueous HCl. Shake vigorously. A basic compound (like an amine) would dissolve. This compound is not basic and will remain insoluble.[6]
-
Base Solubility: In a new test tube with a fresh sample, add 1 mL of 5% aqueous NaOH. Shake vigorously. The phenolic hydroxyl group is acidic enough to be deprotonated by NaOH, forming the water-soluble sodium phenoxide salt. Therefore, the compound should dissolve.[6][19] This positive test confirms the presence of an acidic functional group.
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An In-Depth Technical Guide to the Molecular Structure of 2-(3-Hydroxyphenyl)acetonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Hydroxyphenyl)acetonitrile, also known as m-hydroxybenzyl cyanide, is a bifunctional aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a reactive nitrile moiety and a phenolic hydroxyl group on a benzene scaffold, renders it a highly versatile precursor for a diverse array of complex molecules. This guide provides a comprehensive exploration of its molecular architecture, elucidated through spectroscopic analysis, and discusses its synthesis, reactivity, and critical role as a building block in the development of novel therapeutic agents. By synthesizing foundational chemical principles with practical applications, this document serves as an authoritative resource for professionals engaged in chemical research and drug discovery.
Core Molecular Architecture and Physicochemical Profile
This compound is an organic compound built upon a benzene ring. It is characterized by two key functional groups attached at the meta-position (positions 1 and 3): a hydroxyl (-OH) group and an acetonitrile (-CH2CN) group.[1] This specific arrangement dictates the molecule's electronic properties, reactivity, and its utility as a synthetic intermediate.[1]
The fundamental properties of this molecule are summarized below:
| Property | Value | Source(s) |
| Chemical Formula | C₈H₇NO | [1][2][3][4][5] |
| Molecular Weight | 133.15 g/mol | [1][2][4][5] |
| CAS Number | 25263-44-9 | [1][4][5] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 53 °C | [2][5] |
| Boiling Point | 305.5 °C (Predicted) | [1][5] |
| Density | 1.167 g/cm³ (Predicted) | [1][5] |
| pKa | 9.51 (Predicted) | [5] |
| LogP (Octanol/Water) | 1.458 | [1][6] |
| InChIKey | IEOUEWOHAFNQCO-UHFFFAOYSA-N | [1][2] |
| SMILES | N#CCc1cccc(O)c1 | [6] |
graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [color="#202124"];// Define nodes for atoms with positions C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; C7 [label="CH₂", pos="1.8,1.2!"]; C8 [label="C", pos="2.5,1.7!"]; N1 [label="N", pos="3.1,2.1!"]; O1 [label="OH", pos="-1.7,-1!"]; // Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituent bonds C6 -- C7; C7 -- C8; C8 -- N1 [style=triple, len=0.5]; C3 -- O1; // Invisible nodes for labels label_node [label="this compound", pos="1,-1.5!", fontsize=14, fontcolor="#4285F4"];
}
Caption: 2D structure of this compound.
Spectroscopic Elucidation of the Molecular Structure
The confirmation of this compound's structure relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's functional groups and connectivity, serving as a self-validating system for its identity and purity.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups. The nitrile (C≡N) and hydroxyl (O-H) groups, in particular, exhibit highly characteristic absorption bands.
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.
-
C-H Aromatic Stretch: Signals typically appear just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Signals from the methylene (-CH₂) group are expected just below 3000 cm⁻¹.
-
C≡N Stretch: A sharp, medium-intensity absorption is anticipated in the 2240-2260 cm⁻¹ range. The presence of this peak is a strong indicator of the nitrile functionality.[7][8]
-
C=C Aromatic Stretch: Multiple sharp peaks are expected in the 1450-1600 cm⁻¹ region, corresponding to the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons.
-
Aromatic Protons (4H): Expected in the δ 6.7-7.3 ppm range. Due to the meta-substitution, a complex splitting pattern is anticipated.
-
Methylene Protons (-CH₂, 2H): A singlet is expected around δ 3.7 ppm.[9]
-
Hydroxyl Proton (-OH, 1H): A broad singlet, whose chemical shift is concentration and solvent-dependent, is expected, typically in the δ 5-6 ppm range.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon atoms.
-
Nitrile Carbon (-C≡N): Expected around δ 118-120 ppm.
-
Aromatic Carbons (6C): Six distinct signals are expected in the δ 115-160 ppm range. The carbon attached to the hydroxyl group (C-OH) will be the most downfield aromatic signal (around δ 158 ppm).
-
Methylene Carbon (-CH₂-): A signal is expected around δ 20-30 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecule's mass and fragmentation pattern, confirming its molecular weight and structural components.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z (mass-to-charge ratio) of 133.05, corresponding to the molecular formula C₈H₇NO.[3]
-
Key Fragmentation Patterns: Common fragmentation would involve the benzylic cleavage to form the stable hydroxytropylium ion or related structures. Predicted adducts, such as [M+H]⁺ at m/z 134.06 and [M+Na]⁺ at m/z 156.04, are also anticipated in electrospray ionization (ESI) techniques.[3]
| Spectroscopic Data Summary | |
| Technique | Expected Signature Features |
| IR | Broad O-H (3200-3600 cm⁻¹), Sharp C≡N (~2250 cm⁻¹), Aromatic C=C (1450-1600 cm⁻¹) |
| ¹H NMR | Aromatic H (δ 6.7-7.3), Methylene -CH₂ (singlet, ~δ 3.7), Phenolic -OH (broad singlet) |
| ¹³C NMR | Nitrile C (δ ~118), Aromatic C (δ 115-160), Methylene C (δ ~25) |
| MS (EI) | Molecular Ion [M]⁺ at m/z 133 |
Synthesis, Reactivity, and Mechanistic Insights
The utility of this compound stems from its straightforward synthesis and the versatile reactivity of its functional groups.
Synthetic Protocol: Cyanation of 3-Hydroxybenzyl Alcohol
A prevalent method for synthesizing hydroxyphenylacetonitriles involves the reaction of the corresponding hydroxybenzyl alcohol with a cyanide source, often in a polar aprotic solvent.[5][10] This approach is valued for its directness and efficiency.
Caption: General workflow for synthesizing this compound.
Detailed Experimental Protocol: This protocol is adapted from established procedures for the synthesis of hydroxyphenylacetonitriles.[10]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve 3-hydroxybenzyl alcohol in dimethylsulfoxide (DMSO).
-
Reagent Addition: Add potassium cyanide to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Heat the mixture to approximately 125-140°C and maintain stirring for 2-3 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. Carefully acidify the aqueous solution with a dilute acid (e.g., HCl) to neutralize any excess cyanide and protonate the phenoxide.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene/ligroin) to yield the final white crystalline product.[10]
Chemical Reactivity and Synthetic Potential
The molecule's two functional groups can be manipulated independently or in tandem, making it a powerful synthetic intermediate.
-
Reactions at the Hydroxyl Group: The phenolic -OH group is a nucleophile and can be readily converted into ethers or esters.[1] This provides a handle for attaching other molecular fragments or modifying solubility and pharmacokinetic properties in a drug development context.
-
Reactions at the Nitrile Group: The nitrile is a versatile functional group that can be:
-
Reactions at the Methylene Bridge: The α-protons on the methylene carbon are acidic and can be deprotonated to form a carbanion. This nucleophile can then participate in various carbon-carbon bond-forming reactions, such as Knoevenagel condensations.[11]
Role in Drug Discovery and Medicinal Chemistry
Phenylacetonitriles are considered a "privileged scaffold" in medicinal chemistry due to their proven utility in constructing bioactive molecules.[1] The introduction of a hydroxyl group significantly expands this potential.
The nitrile group itself is a valuable pharmacophore. It is relatively robust metabolically and can act as a hydrogen bond acceptor, often serving as a bioisostere for hydroxyl or carbonyl groups, enabling critical interactions with protein targets.[12]
Caption: Role of this compound in drug discovery.
The compound serves as a key starting material for pharmaceuticals. For instance, the related 3-methoxy-4-hydroxyphenylacetonitrile is an intermediate in the synthesis of the anesthetic propanidid.[10] The ability to easily modify both the hydroxyl and nitrile groups allows for the creation of large libraries of related compounds for screening against various biological targets, accelerating the discovery of new therapeutic agents.[1]
Conclusion
This compound is a molecule of fundamental importance, defined by the strategic placement of its hydroxyl and acetonitrile functional groups. Its structure, readily confirmed by modern spectroscopic methods, provides a unique combination of reactivity that has been extensively leveraged in organic synthesis. For researchers and drug development professionals, a thorough understanding of its physicochemical properties, synthetic pathways, and reactive potential is crucial. It represents not just a simple chemical compound, but a versatile platform for the rational design and construction of complex, biologically active molecules poised to address a range of therapeutic needs.
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An In-Depth Technical Guide to 2-(3-Hydroxyphenyl)acetonitrile: Nomenclature, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Hydroxyphenyl)acetonitrile, a bifunctional aromatic compound, serves as a critical building block in the landscape of organic synthesis and medicinal chemistry. Its strategic combination of a reactive nitrile group and a phenolic hydroxyl moiety makes it a versatile precursor for a diverse array of more complex molecules. This guide provides a comprehensive overview of its nomenclature, including synonyms and identifiers, its key physicochemical properties, and its significant applications as a chemical intermediate, particularly in the realm of drug discovery and development. The information presented herein is intended to equip researchers and scientists with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.
Nomenclature and Identification
The unambiguous identification of chemical compounds is paramount for scientific communication and reproducibility. This compound is known by several synonyms, which are often used interchangeably in scientific literature and commercial catalogs.
Synonyms:
-
m-Hydroxybenzyl cyanide[1]
-
3-Hydroxyphenylacetonitrile[2]
-
M-HYDROXYPHENYLACETONITRILE
-
3-Hydroxy-Benzeneacetonitrile[3]
-
Benzeneacetonitrile, 3-hydroxy-
It is important to note that this compound is almost exclusively supplied as a chemical intermediate for research and manufacturing purposes and is not typically marketed under any trade names.
Key Identifiers
For precise identification and to avoid confusion with its isomers, such as 4-hydroxyphenylacetonitrile, the following identifiers are crucial.
| Identifier | Value | Source |
| CAS Number | 25263-44-9 | [1][4][5] |
| Molecular Formula | C₈H₇NO | [2] |
| Molecular Weight | 133.15 g/mol | [2] |
| IUPAC Name | This compound | |
| InChI | InChI=1S/C8H7NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4H2 | [5] |
| SMILES | N#CCc1cccc(O)c1 | [7] |
graph Nomenclature_Relationship { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse, style=filled]; "m-Hydroxybenzyl cyanide"; "3-Hydroxyphenylacetonitrile"; "CAS: 25263-44-9" [shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
"this compound" -- "m-Hydroxybenzyl cyanide" [label="Synonym"]; "this compound" -- "3-Hydroxyphenylacetonitrile" [label="Synonym"]; "this compound" -- "CAS: 25263-44-9" [label="Identifier"]; }
Caption: Relationship between the IUPAC name, common synonyms, and the CAS number for this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.
| Property | Value |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 53 °C |
| Boiling Point | 305.5 ± 17.0 °C (Predicted) |
| pKa | 9.51 ± 0.10 (Predicted) |
| Storage | Sealed in a dry environment at room temperature |
Data sourced from various chemical suppliers.
Synthesis of this compound
This compound can be synthesized through various routes. A common and effective method involves the cyanation of a suitable 3-hydroxybenzyl precursor. The following is a general, illustrative protocol adapted from established methods for the synthesis of hydroxyphenylacetonitriles.
Experimental Protocol: Cyanation of 3-Hydroxybenzyl Alcohol
This protocol is based on the general method described in U.S. Patent 3,983,160 for the preparation of hydroxyphenylacetonitriles from hydroxybenzyl alcohols[3].
Materials:
-
3-Hydroxybenzyl alcohol
-
Potassium cyanide (KCN) or Sodium Cyanide (NaCN)
-
Glacial acetic acid
-
Dimethyl sulfoxide (DMSO)
-
Chloroform
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 3-hydroxybenzyl alcohol and potassium cyanide in dimethyl sulfoxide.
-
Heat the mixture to approximately 125°C with stirring.
-
Slowly add glacial acetic acid dropwise to the heated mixture over a period of one hour. The acetic acid facilitates the in-situ generation of hydrogen cyanide.
-
Maintain the reaction temperature at 125°C and continue stirring for an additional two hours.
-
After the reaction is complete, cool the mixture and remove the dimethyl sulfoxide under reduced pressure.
-
To the residue, add water and chloroform and stir to partition the product into the organic layer.
-
Separate the chloroform layer. Extract the aqueous layer again with chloroform to ensure complete recovery of the product.
-
Combine the organic extracts and wash with water.
-
Dry the chloroform solution over anhydrous sodium sulfate.
-
Remove the chloroform by distillation to yield the crude this compound, which can be further purified by recrystallization.
Caption: A simplified workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of both a nucleophilic hydroxyl group and a nitrile group that can be hydrolyzed, reduced, or otherwise transformed allows for a wide range of synthetic manipulations.
Precursor for Bioactive Scaffolds
Phenylacetonitriles, in general, are recognized as privileged scaffolds in medicinal chemistry due to their role as precursors to various functional groups. The introduction of a hydroxyl group, as in this compound, further enhances its utility by providing an additional site for modification and interaction with biological targets.
Synthesis of TRPV4 Antagonists
A notable application of this compound is in the preparation of Pyrrolidine Sulfonamide compounds that act as antagonists for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel[8][9]. TRPV4 is a non-selective cation channel that has been implicated in a variety of physiological and pathophysiological processes, including pain, inflammation, and cardiovascular regulation. Consequently, the development of TRPV4 antagonists is an active area of research for the treatment of conditions such as chronic pain and edema. The synthesis of these antagonists often involves the use of this compound as a key starting material, highlighting its importance in the development of novel therapeutics.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined set of synonyms and identifiers, most importantly its CAS number, 25263-44-9. While it does not possess any known trade names, its significance in organic synthesis, particularly in the field of medicinal chemistry, is substantial. Its utility as a precursor for complex molecular architectures, exemplified by its role in the synthesis of TRPV4 antagonists, underscores its importance for researchers and professionals in drug discovery and development. A thorough understanding of its properties and synthetic routes is crucial for leveraging its full potential in the creation of novel and impactful pharmaceutical agents.
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An In-Depth Technical Guide to the Spectral Analysis of 2-(3-Hydroxyphenyl)acetonitrile
Abstract
This comprehensive technical guide provides a detailed exploration of the spectral data of 2-(3-hydroxyphenyl)acetonitrile (CAS No. 25263-44-9), a key intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide delves into the causal relationships behind experimental choices and provides a framework for using spectral analysis as a self-validating system for compound identification and characterization. Through a synthesis of theoretical principles and practical insights, this guide aims to empower scientists to confidently interpret and leverage the spectral signatures of this compound in their research and development endeavors.
Introduction: The Significance of Spectral Analysis in Compound Characterization
In the realm of chemical synthesis and drug development, the unambiguous identification and characterization of molecules are paramount. Spectroscopic techniques form the cornerstone of this analytical process, providing a "fingerprint" of a molecule's structure and connectivity. For a molecule such as this compound, which serves as a critical building block, a thorough understanding of its spectral properties is not merely academic but a practical necessity for quality control, reaction monitoring, and regulatory compliance.
This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. Each section will not only present the expected spectral data but will also rationalize the observed signals based on the molecule's structure, offering a deeper understanding of the interplay between molecular architecture and spectroscopic output.
Molecular Structure and Key Features
This compound, with the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol , possesses a unique combination of functional groups that give rise to a distinct set of spectral data.[1][2][3] The key structural features to consider are:
-
A meta-substituted aromatic ring: This will lead to a specific splitting pattern in the aromatic region of the ¹H NMR spectrum and characteristic chemical shifts for the aromatic carbons in the ¹³C NMR spectrum.
-
A phenolic hydroxyl (-OH) group: This group will exhibit a characteristic broad absorption in the IR spectrum and a labile proton signal in the ¹H NMR spectrum.
-
A methylene (-CH₂-) group: This will present as a singlet in the ¹H NMR spectrum, and its chemical shift will be influenced by the adjacent aromatic ring and nitrile group.
-
A nitrile (-C≡N) group: This functional group has a sharp, characteristic absorption in the IR spectrum and a distinct chemical shift in the ¹³C NMR spectrum.
The interplay of these features will be elucidated in the following sections.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, a detailed picture of the molecular structure can be constructed.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides valuable information about the number and electronic environment of the different types of protons in the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for phenolic compounds as it can help in observing the hydroxyl proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Key parameters to set include an appropriate number of scans to achieve a good signal-to-noise ratio and a sufficient relaxation delay.
Spectral Data and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 (variable) | Singlet (broad) | 1H | Ar-OH | The chemical shift of the phenolic proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to chemical exchange. |
| ~7.2 - 7.3 | Multiplet | 1H | Ar-H (H-5) | This proton is part of the complex aromatic multiplet. |
| ~6.8 - 7.0 | Multiplet | 3H | Ar-H (H-2, H-4, H-6) | These protons on the aromatic ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring aromatic protons. The electron-donating hydroxyl group and the electron-withdrawing cyano-methyl group influence their chemical shifts.[4][5] |
| ~3.7 | Singlet | 2H | -CH₂ -CN | The methylene protons appear as a singlet as there are no adjacent protons to couple with. Its chemical shift is downfield due to the deshielding effects of the adjacent aromatic ring and the nitrile group. |
Logical Relationship of ¹H NMR Signals
Caption: Correlation of structural fragments to ¹H NMR signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all carbon signals appear as singlets. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Spectral Data and Interpretation
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~157 | C -OH | The carbon atom attached to the hydroxyl group is significantly deshielded and appears at a low field.[6] |
| ~131 | Ar-C H | Aromatic carbon chemical shifts are influenced by the substituents.[7][8][9] |
| ~130 | Ar-C -CH₂CN | The ipso-carbon attached to the cyanomethyl group. |
| ~121 | Ar-C H | Aromatic carbon. |
| ~118 | -C ≡N | The nitrile carbon has a characteristic chemical shift in this region.[10] |
| ~116 | Ar-C H | Aromatic carbon. |
| ~115 | Ar-C H | Aromatic carbon. |
| ~23 | -CH₂ -CN | The methylene carbon appears at a relatively high field. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet should be taken first and subtracted from the sample spectrum.
Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3500-3200 (broad) | O-H stretch | Phenolic -OH | The broadness of this peak is a hallmark of hydrogen bonding between the phenolic hydroxyl groups.[11][12][13][14][15] |
| 3100-3000 | C-H stretch | Aromatic C-H | These are the characteristic stretching vibrations of the C-H bonds on the benzene ring. |
| 2260-2240 (sharp) | C≡N stretch | Nitrile | The carbon-nitrogen triple bond has a strong, sharp absorption in this region, which is often a clear indicator of a nitrile group.[16][17] |
| 1600-1450 | C=C stretch | Aromatic Ring | These absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |
| ~1220 | C-O stretch | Phenolic C-O | The stretching vibration of the carbon-oxygen single bond of the phenol.[14] |
IR Spectral Features Workflow
Caption: Decision workflow for identifying key functional groups from the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for this type of molecule, which involves bombarding the sample with a high-energy electron beam.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Spectral Data and Interpretation
| m/z | Ion | Rationale for Formation |
| 133 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of this compound. Its presence is crucial for confirming the molecular formula. |
| 104 | [M - HCN]⁺ | Loss of a neutral hydrogen cyanide molecule is a common fragmentation pathway for nitriles. |
| 91 | [C₇H₇]⁺ | Formation of the tropylium ion, a common and stable fragment in the mass spectra of benzyl-containing compounds. |
| 77 | [C₆H₅]⁺ | Loss of the cyanomethyl group to form the phenyl cation. |
Mass Spectrometry Fragmentation Pathway
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Conclusion: A Unified Spectroscopic Picture
The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating and unambiguous identification of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra elucidate the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides insights into fragmentation patterns.
For researchers and scientists in drug development, a thorough understanding of this spectral data is indispensable for ensuring the quality and identity of this crucial synthetic intermediate. This guide serves as a foundational reference, empowering users to confidently interpret the spectral characteristics of this compound and apply this knowledge to their scientific endeavors.
References
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JoVE. (2024, December 5). IR Frequency Region: Alkyne and Nitrile Stretching. [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
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Anonymous. (n.d.). Infrared spectra of alcohols and phenols. Chemistry Student. [Link]
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Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. [Link]
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Wang, Y., et al. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. [Link]
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ResearchGate. (n.d.). Infrared spectra of the O– H stretching mode of phenol in carbon...[Link]
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ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. [Link]
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Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. [Link]
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Organic Chemistry at CU Boulder. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]
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Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
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JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. [Link]
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National Institute of Standards and Technology. (2009, October 15). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
-
PhytoBank. (n.d.). 13C NMR Spectrum (PHY0059830). [Link]
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Taylor & Francis Online. (2020, October 23). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
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2-(3-Hydroxyphenyl)acetonitrile synthesis pathways
An In-depth Technical Guide to the Synthesis of 2-(3-Hydroxyphenyl)acetonitrile
Abstract
This compound, also known as m-hydroxyphenylacetonitrile, is a pivotal intermediate in the synthesis of numerous pharmaceuticals and biologically active compounds. Its structure, featuring a reactive nitrile group and a phenolic hydroxyl moiety, makes it a versatile building block for introducing the 3-hydroxyphenylacetyl group. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, tailored for researchers, chemists, and professionals in drug development. Each pathway is evaluated based on starting material accessibility, reaction efficiency, scalability, and operational safety. Detailed, field-proven protocols are provided alongside a discussion of the underlying chemical principles to empower scientists in making informed decisions for their specific research and development needs.
Strategic Overview: Selecting a Synthetic Pathway
The optimal synthesis strategy for this compound is dictated primarily by the availability and cost of the starting material. The three most common precursors are 3-hydroxybenzaldehyde, 3-hydroxybenzyl alcohol, and 3-methoxyphenylacetonitrile. The following decision workflow illustrates the strategic choice of pathway.
Caption: Decision workflow for selecting a synthesis pathway.
Pathway I: Direct Cyanation of 3-Hydroxybenzyl Alcohol
This is arguably the most efficient and direct route if 3-hydroxybenzyl alcohol is readily available. The method avoids the problematic generation of hydroxybenzyl halides, which are prone to self-polymerization. The core of this transformation is the in situ generation of a reactive intermediate from the alcohol, which is then displaced by a cyanide nucleophile. A robust process for this conversion is detailed in patent literature, showcasing a method that bypasses the need for protecting the phenolic hydroxyl group.[1][2]
Mechanistic Rationale
In a polar aprotic solvent like dimethyl sulfoxide (DMSO), an acid catalyst (e.g., acetic acid) protonates the benzylic hydroxyl group, converting it into a good leaving group (water). The cyanide ion (from KCN or NaCN) then displaces the activated hydroxyl group via a substitution reaction. The high reaction temperature facilitates this process.[1] DMSO is an ideal solvent as it effectively solvates the potassium and cyanide ions while not participating in the reaction.
Caption: Logical flow for the direct cyanation of 3-hydroxybenzyl alcohol.
Experimental Protocol
Materials:
-
3-Hydroxybenzyl alcohol
-
Potassium cyanide (KCN)
-
Glacial acetic acid
-
Dimethyl sulfoxide (DMSO)
-
Chloroform
-
Water
-
Sodium sulfate (anhydrous)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-hydroxybenzyl alcohol (1.0 eq) and potassium cyanide (1.3 eq) in DMSO.
-
Heat the mixture to 125°C with vigorous stirring.
-
Add glacial acetic acid (1.1 eq) dropwise over 1 hour, maintaining the temperature at 125°C.
-
After the addition is complete, continue stirring the mixture at 125°C for an additional 2-3 hours.
-
Cool the reaction mixture to approximately 90°C and remove the DMSO under reduced pressure (water aspirator vacuum).
-
To the residue, add water and chloroform. Stir vigorously to dissolve the product and inorganic salts.
-
Transfer the mixture to a separatory funnel. Separate the chloroform layer.
-
Extract the aqueous layer two more times with chloroform.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the chloroform under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography.
This protocol is adapted from a general procedure for hydroxyphenylacetonitriles.[1][2]
Data Summary
| Parameter | Value/Condition | Source |
| Starting Material | 3-Hydroxybenzyl Alcohol | [1][2] |
| Key Reagents | KCN, Acetic Acid, DMSO | [1][2] |
| Temperature | 110-140°C (125°C optimal) | [1] |
| Reaction Time | 3-4 hours | [2] |
| Typical Yield | 60-85% (isomer dependent) | [1][2] |
| Workup | Liquid-liquid extraction | [1] |
Pathway II: Synthesis from 3-Hydroxybenzaldehyde
3-Hydroxybenzaldehyde is often more accessible and less expensive than the corresponding benzyl alcohol, making this a very common starting point. The synthesis is a two-step process: reduction of the aldehyde to the alcohol, followed by the cyanation reaction described in Pathway I.
Rationale and Critical Considerations
Step 1: Reduction. The aldehyde is first reduced to 3-hydroxybenzyl alcohol. This is a standard transformation, readily achieved with mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol).
Step 2: Cyanation. The resulting 3-hydroxybenzyl alcohol is then converted to the nitrile as detailed in Pathway I.
Expert Insight: Why Not a More Direct Route? A common query from chemists is why not convert the aldehyde to a cyanohydrin and then reduce, or convert the alcohol to a benzyl chloride for cyanation.
-
Cyanohydrin Route: While possible, the reduction of the secondary alcohol of the cyanohydrin in the presence of a phenolic -OH can be complex and may require protecting groups, adding steps.
-
Benzyl Halide Route: This is the most critical pitfall. Attempting to convert a hydroxybenzyl alcohol to a hydroxybenzyl halide using reagents like HCl or SOCl₂ typically fails. The acidic conditions and the presence of the activating phenolic hydroxyl group promote rapid polymerization, leading to intractable resinous materials.[1] This makes the reduction-cyanation sequence the most reliable and highest-yielding approach from the aldehyde.
Caption: Two-step synthesis from 3-hydroxybenzaldehyde.
Experimental Protocol (Step 1: Reduction)
Materials:
-
3-Hydroxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dilute HCl
-
Ethyl acetate
Procedure:
-
Dissolve 3-hydroxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) in small portions, keeping the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C and slowly add dilute HCl to quench the excess NaBH₄ and neutralize the solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-hydroxybenzyl alcohol, which is often pure enough for the next step.
Pathway III: Demethylation of 3-Methoxyphenylacetonitrile
This pathway is highly valuable when 3-methoxyphenylacetonitrile is the most economical starting material. The conversion of an aryl methyl ether to a phenol is a classic transformation, with several reliable reagents available. The choice of reagent depends on the substrate's sensitivity to harsh conditions and laboratory safety protocols.
Reagent Selection and Mechanistic Overview
Three common reagents for this demethylation are Boron Tribromide (BBr₃), Hydrobromic Acid (HBr), and Pyridine Hydrochloride.
-
Boron Tribromide (BBr₃): This is a powerful Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by a bromide ion on the methyl group.[3][4] It is highly effective and often works at low temperatures (0°C to room temperature), preserving other functional groups.[5] Its main drawback is its high reactivity with water and air, requiring anhydrous conditions and careful handling.[6]
-
Hydrobromic Acid (HBr): This strong Brønsted acid protonates the ether oxygen. The bromide ion then acts as a nucleophile. This method typically requires high temperatures (reflux) and long reaction times, making it less suitable for sensitive substrates.[4][6]
-
Pyridine Hydrochloride: This reagent acts as a source of HCl and pyridine. At high temperatures (often >200°C), it effectively cleaves methyl ethers. A significant advantage is the development of microwave-assisted, solvent-free protocols that dramatically reduce reaction times.[7]
Caption: Reagent options for the demethylation pathway.
Experimental Protocols
Protocol A: Using Boron Tribromide (BBr₃)
-
Dissolve 3-methoxyphenylacetonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Slowly add a 1M solution of BBr₃ in DCM (1.5-2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to 0°C and cautiously quench by the slow addition of water, followed by methanol.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.[5]
Protocol B: Using Pyridine Hydrochloride (Microwave)
-
In a microwave-safe vessel, thoroughly mix 3-methoxyphenylacetonitrile (1.0 eq) with pyridine hydrochloride (2.0-3.0 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at 200-220°C for 10-20 minutes.
-
After cooling, dissolve the residue in water and extract with ethyl acetate.
-
Wash the organic extracts with dilute HCl to remove pyridine, then with brine.
-
Dry over anhydrous sodium sulfate and concentrate to afford the product.
Data Summary
| Parameter | BBr₃ Method | Pyridine HCl (MW) Method |
| Key Reagent | Boron Tribromide | Pyridine Hydrochloride |
| Solvent | Dichloromethane | Solvent-free |
| Temperature | 0°C to RT | 200-220°C |
| Reaction Time | 2-4 hours | 10-20 minutes |
| Pros | High yield, mild temp | Very fast, solvent-free |
| Cons | Moisture sensitive, toxic | High temperature |
References
-
Kulkarni, P. P., Kadam, A. J., et al. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses. [Link]
-
Ghosh, A. K. (2013). Pyridine hydrochloride in organic synthesis. ResearchGate. [Link]
-
Kulkarni, P. P., et al. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses (RSC Publishing). [Link]
-
Kulkarni, P. P., et al. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses (RSC Publishing). DOI:10.1039/A901278H. [Link]
-
Kulkarni, P. P., et al. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. ResearchGate. [Link]
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-
Antonov, D., et al. Complete O‐demethylation of methoxy groups and lactonization. ResearchGate. [Link]
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-
Macmillan Group. (n.d.). Deoxycyanation of Alkyl Alcohols. Princeton University. [Link]
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Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]
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Liu, C-J., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Semantic Scholar. [Link]
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Liu, C-J., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. PMC - PubMed Central. [Link]
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O-Demethylation. (2024). Chem-Station Int. Ed.[Link]
-
Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. [Link]
-
Cyanation of benzylic alcohols and derivatives. ResearchGate. [Link]
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Synthesis of Hydroxybenzyl Compounds. (1974). Kyoto University Research Information Repository. [Link]
-
Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. [Link]
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2-(3-Hydroxyphenyl)acetonitrile derivatives and analogs
An In-Depth Technical Guide to 2-(3-Hydroxyphenyl)acetonitrile Derivatives and Analogs
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound and its analogs, a class of compounds recognized for its significant potential in medicinal chemistry. Phenylacetonitriles, characterized by a phenyl group attached to an acetonitrile unit, have long served as versatile intermediates in organic synthesis due to the reactivity of the nitrile group.[1] The introduction of a hydroxyl group onto the phenyl ring dramatically expands the chemical and biological possibilities of this scaffold, making it a privileged structure in the development of novel therapeutic agents.[1]
This document will delve into the synthetic methodologies for creating these compounds, explore their diverse therapeutic applications, and analyze the critical structure-activity relationships that govern their biological effects. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this chemical scaffold in their work.
The this compound Core Scaffold
The foundational molecule, this compound (CAS: 25263-44-9), is an organic compound with the chemical formula C8H7NO.[2][3] Its structure is defined by a phenyl ring substituted with a hydroxyl (-OH) group at the meta position (position 3) and an acetonitrile (-CH2CN) group.
The true value of this scaffold in medicinal chemistry lies in the distinct properties of its two key functional groups:
-
The Nitrile Group (-C≡N): This group is a cornerstone of modern drug design. Its small size allows it to fit into confined enzyme active sites, while its strong dipole moment and polarized triple bond are critical for molecular interactions.[4] The nitrile group frequently acts as a hydrogen bond acceptor, enabling it to form strong connections with key amino acid residues within biological targets, thereby enhancing biological activity.[4]
-
The Hydroxyl Group (-OH): The hydroxyl group significantly influences the molecule's physicochemical properties, including solubility and electronic character. It can act as both a hydrogen bond donor and acceptor, providing additional points of interaction with a biological target. Furthermore, it serves as a convenient synthetic handle for creating a diverse range of derivatives through etherification or esterification.[1]
The strategic placement of the hydroxyl group at the 3-position, as opposed to its isomers 2-(2-hydroxyphenyl)acetonitrile or 2-(4-hydroxyphenyl)acetonitrile, provides a unique electronic and steric profile that can be exploited for targeted drug design.[5][6][7]
Caption: Core structure of this compound.
Synthetic Methodologies and Protocols
Hydroxyphenylacetonitriles are valuable chemical intermediates for pharmaceuticals and are typically prepared through the reaction of a corresponding hydroxybenzyl alcohol with a cyanide source.[8]
General Synthetic Pathway
A robust and frequently cited method involves the reaction of a substituted hydroxybenzyl alcohol with hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., potassium cyanide) in an inert, polar aprotic solvent.[8] Solvents such as dimethylsulfoxide (DMSO) or N,N-dimethylformamide (DMF) are preferred. The reaction is typically conducted at elevated temperatures, generally between 110°C and 140°C.[8]
Caption: General workflow for synthesizing hydroxyphenylacetonitriles.
Exemplary Protocol: Synthesis from 3-Methoxy-4-hydroxybenzyl alcohol
The following protocol is adapted from established patent literature and serves as a self-validating system for producing a hydroxyphenylacetonitrile derivative.[8]
Objective: To synthesize 3-methoxy-4-hydroxyphenylacetonitrile.
Materials:
-
3-methoxy-4-hydroxybenzyl alcohol
-
Dimethylsulfoxide (DMSO)
-
Anhydrous hydrogen cyanide (HCN) or Potassium Cyanide (KCN)
-
Appropriate acid (if using KCN to generate HCN in situ)
-
Extraction solvent (e.g., ethyl acetate)
-
Brine solution
Step-by-Step Procedure:
-
Dissolution: Dissolve the starting material, 3-methoxy-4-hydroxybenzyl alcohol (e.g., 185g), in a suitable volume of DMSO (e.g., 1,250 ml) within a reaction vessel equipped with a stirrer and temperature control.[8]
-
Cyanide Introduction: Heat the solution to the target temperature (e.g., 125°C).[8] Carefully introduce the cyanide source. If using anhydrous HCN (e.g., 35g), it can be passed into the solution over a period of one hour.[8] Causality Note: The high temperature is necessary to overcome the activation energy for the nucleophilic substitution of the benzylic alcohol with the cyanide ion.
-
Reaction: Maintain the reaction mixture at the target temperature and continue stirring for an additional 2 hours to ensure the reaction proceeds to completion.[8]
-
Quenching and Extraction: After cooling, pour the reaction mixture into water/ice and extract the product using an appropriate organic solvent.
-
Washing: Wash the organic layer sequentially with water and brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the final, high-purity hydroxyphenylacetonitrile derivative. A reported yield for a similar process is approximately 82-88%.[8]
Therapeutic Applications and Biological Activity
Derivatives of the hydroxyphenylacetonitrile scaffold have demonstrated a wide range of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.[4]
| Therapeutic Area | Biological Activity / Target Class | Observations and Insights | Reference |
| Oncology | Cytotoxicity against cancer cells | Methoxy-substituted aryl acrylonitrile derivatives have shown significant cytotoxic effects on lung (A549) and breast (MCF-7) cancer cell lines. The nitrile group is key for potent activity. | [4] |
| Infectious Diseases | Antimicrobial / Antifungal | Various derivatives have been investigated for their antimicrobial properties, with Minimum Inhibitory Concentration (MIC) values determined against bacterial and fungal strains. | [4] |
| Enzymology | Enzyme Inhibition | The nitrile group's ability to act as a hydrogen bond acceptor allows it to interact with active sites of various enzymes, making these compounds a source of potential enzyme inhibitors. | [4][9] |
| Neurology / CNS | Ion Channel Modulation | In silico studies predict that substituted aminonitriles may act as ion channel modulators, which are important targets in the treatment of central nervous system disorders. | [10] |
| General Pharma | Synthetic Intermediates | These compounds are crucial building blocks for a wide range of Active Pharmaceutical Ingredients (APIs), including analgesics and other complex molecules. | [8][11] |
Structure-Activity Relationships (SAR) and Mechanistic Insights
Understanding the Structure-Activity Relationship (SAR) is fundamental to transforming a promising lead compound into a viable drug candidate.[12][13] It involves systematically modifying the chemical structure to identify which features are essential for therapeutic activity and which can be altered to improve potency, selectivity, and pharmacokinetic properties.[12][14]
For the this compound scaffold, the following SAR principles are critical:
-
The Indispensable Nitrile: The nitrile group is consistently identified as a primary pharmacophore. Its steric and electronic properties are crucial for binding to biological targets.[4] Modifications that remove or significantly alter this group are likely to result in a loss of activity.
-
Influence of Ring Substituents: The nature and position of substituents on the phenyl ring profoundly impact activity.
-
Hydroxyl Group: The position of the -OH group dictates the hydrogen bonding patterns and overall molecular polarity. Its presence is often key for anchoring the molecule within a binding pocket.
-
Electron-Donating Groups (e.g., Methoxy): The addition of groups like methoxy (-OCH3) can increase the electron density in the aromatic ring. This can enhance π-π stacking or other non-covalent interactions with the target, often leading to increased potency.[4]
-
-
Overall Molecular Properties: The interplay between the core scaffold and its substituents determines key drug-like properties such as lipophilicity (LogP), solubility, and metabolic stability, all of which are critical for bioavailability and in vivo efficacy.
Caption: Key SAR features of the hydroxyphenylacetonitrile scaffold.
Mechanistic Insight: The primary mechanism of action for many derivatives involves the high-affinity binding to the active site of a target protein. The nitrile group often acts as a key anchoring point, forming a hydrogen bond with an amino acid residue (e.g., the backbone NH of a peptide bond). The substituted phenyl ring then orients itself within the binding pocket, making further hydrophobic and polar interactions that stabilize the complex and inhibit the protein's function.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a class of molecules with significant and validated potential in drug discovery. Their straightforward synthesis, coupled with the profound biological importance of the nitrile and hydroxyl functional groups, makes them an attractive starting point for developing novel therapeutics against cancer, infectious diseases, and other conditions.
Future research should focus on:
-
Expansion of Derivative Libraries: Synthesizing and screening a wider array of analogs with diverse substitutions to further probe the SAR.
-
Target Deconvolution: For compounds with promising phenotypic effects (e.g., cytotoxicity), identifying the specific protein targets to understand the precise mechanism of action.
-
Pharmacokinetic Optimization: Modifying lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) properties for better in vivo performance.
-
Advanced In Vivo Studies: Progressing the most promising candidates from cell-based assays to preclinical animal models to evaluate their efficacy and safety.
This scaffold remains a fertile ground for innovation, and a deeper understanding of its chemistry and biology will undoubtedly lead to the development of next-generation therapeutic agents.
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[Pharmacology of 2-isopropyl-2-(2-dimethylaminopropyl)-2-phenylacetonitrile citrate]. Arzneimittelforschung. Available at: [Link]
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The Natural Occurrence of Hydroxyphenylacetonitriles: A Technical Guide for Researchers
Abstract
Hydroxyphenylacetonitriles are a class of naturally occurring phenolic compounds found across the plant kingdom, playing a pivotal role in chemical defense and serving as key intermediates in the biosynthesis of cyanogenic glycosides. This in-depth technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and ecological functions of these molecules. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offering detailed methodologies for the extraction, isolation, and characterization of hydroxyphenylacetonitriles from plant matrices. By elucidating the causality behind experimental choices and providing validated protocols, this guide aims to be an authoritative resource for the scientific community.
Introduction: The Chemical Ecology of Hydroxyphenylacetonitriles
Hydroxyphenylacetonitriles are aromatic nitriles characterized by a phenylacetonitrile backbone substituted with a hydroxyl group. The most well-documented isomer, 4-hydroxyphenylacetonitrile, is a significant player in plant secondary metabolism. These compounds are not merely metabolic curiosities; they are integral to the survival strategies of thousands of plant species. Their primary function is as a chemical defense mechanism against herbivores and pathogens[1][2][3][4][5]. When plant tissues are damaged, hydroxyphenylacetonitriles can be enzymatically converted to produce toxic hydrogen cyanide (HCN), a potent inhibitor of cellular respiration[1][2][3]. This guide will delve into the biosynthesis of these compounds, their distribution in the plant world, their ecological significance, and the analytical techniques required for their study.
Biosynthesis of 4-Hydroxyphenylacetonitrile: The Dhurrin Pathway in Sorghum bicolor
The biosynthesis of 4-hydroxyphenylacetonitrile is best understood through its role as a key intermediate in the formation of the cyanogenic glucoside dhurrin in Sorghum bicolor (sorghum). This pathway is a well-characterized example of how plants synthesize chemical defenses from amino acid precursors. The entire process originates from the aromatic amino acid L-tyrosine and is catalyzed by a series of enzymes, primarily located in the endoplasmic reticulum.
The biosynthetic pathway from L-tyrosine to dhurrin, involving 4-hydroxyphenylacetonitrile, proceeds as follows:
-
N-Hydroxylation of L-Tyrosine: The pathway is initiated by the enzyme CYP79A1 , a cytochrome P450 monooxygenase. It catalyzes the N-hydroxylation of L-tyrosine to form N-hydroxytyrosine. This is the rate-limiting step in dhurrin biosynthesis.
-
Conversion to an Aldoxime: N-hydroxytyrosine is then converted to p-hydroxyphenylacetaldoxime.
-
Dehydration to the Nitrile: The aldoxime undergoes dehydration to yield 4-hydroxyphenylacetonitrile . This reaction is catalyzed by another cytochrome P450 enzyme, CYP71E1 .
-
Hydroxylation: The same enzyme, CYP71E1 , then hydroxylates 4-hydroxyphenylacetonitrile at the α-carbon to form the unstable cyanohydrin, p-hydroxymandelonitrile.
-
Glycosylation: Finally, the unstable p-hydroxymandelonitrile is stabilized by glycosylation. A UDP-glucosyltransferase, UGT85B1 , transfers a glucose molecule from UDP-glucose to the hydroxyl group of the cyanohydrin, forming the stable cyanogenic glucoside, dhurrin.
Natural Distribution of Hydroxyphenylacetonitriles and Their Glycosides
Hydroxyphenylacetonitriles, primarily as the aglycone of cyanogenic glycosides, are widely distributed throughout the plant kingdom. It is estimated that over 2,650 plant species produce cyanogenic glycosides, and this number continues to grow with advancements in analytical techniques[2]. The distribution is not random, with certain plant families having a high prevalence of these compounds.
| Plant Family | Representative Genera/Species | Common Cyanogenic Glycosides | Reference(s) |
| Rosaceae | Prunus (almond, apricot, cherry, plum), Malus (apple) | Amygdalin, Prunasin | [6][7][8][9][10] |
| Fabaceae | Phaseolus (lima bean), Trifolium (clover) | Linamarin, Lotaustralin | [11] |
| Poaceae | Sorghum (sorghum), Bambusa (bamboo) | Dhurrin, Taxiphyllin | [12] |
| Euphorbiaceae | Manihot (cassava) | Linamarin, Lotaustralin | [11] |
| Moringaceae | Moringa oleifera (horseradish tree) | Niazirine (a glycoside of 4-hydroxyphenylacetonitrile) | [13] |
| Brassicaceae | Sinapis alba (white mustard) | Glucosinalbin (degrades to 4-hydroxyphenylacetonitrile) | [13] |
Note on Isomers: While 4-hydroxyphenylacetonitrile is well-documented due to its role in the biosynthesis of prominent cyanogenic glycosides, the natural occurrence of 2-hydroxyphenylacetonitrile and 3-hydroxyphenylacetonitrile is not well-established in the scientific literature. While these isomers are commercially available as synthetic compounds, their presence as natural products in plants appears to be rare or yet to be discovered.
Ecological Role: A Double-Edged Sword in Plant Defense
The primary ecological function of hydroxyphenylacetonitriles and their parent glycosides is to defend the plant against herbivores[1][2][3][4][5]. This defense mechanism, known as cyanogenesis, is activated upon tissue damage[1][5]. In intact plant tissue, the cyanogenic glycosides are stored in the vacuole, spatially separated from the β-glucosidase enzymes located in the cytoplasm[3]. When an herbivore chews the plant material, the cellular compartments are ruptured, allowing the glycoside and the enzyme to mix.
The β-glucosidase hydrolyzes the sugar moiety from the cyanogenic glycoside, releasing the unstable cyanohydrin (e.g., p-hydroxymandelonitrile). This cyanohydrin then rapidly decomposes, either spontaneously or catalyzed by a hydroxynitrile lyase, to release hydrogen cyanide (HCN) and an aldehyde or ketone[1]. HCN is a potent respiratory inhibitor that is toxic to a wide range of organisms, thus deterring further feeding by the herbivore[3].
Interestingly, some specialist herbivores have evolved mechanisms to circumvent this defense. For instance, the cabbage butterfly (Pieris rapae) can metabolize the glucosinolates found in its host plants, which can degrade into 4-hydroxyphenylacetonitrile, thus avoiding the toxic effects[13]. This highlights the ongoing co-evolutionary "arms race" between plants and the insects that feed on them.
Beyond herbivore defense, there is emerging evidence that hydroxyphenylacetonitriles and related compounds may also possess antimicrobial properties, contributing to the plant's defense against pathogenic fungi and bacteria[14][15][16][17].
Methodologies for Extraction, Isolation, and Characterization
The successful study of hydroxyphenylacetonitriles relies on robust and validated analytical methods. The choice of methodology is critical to prevent degradation and ensure accurate quantification.
Extraction of Hydroxyphenylacetonitriles and Related Phenolics
The goal of the extraction process is to efficiently transfer the target analytes from the solid plant matrix into a liquid solvent, while minimizing the co-extraction of interfering substances.
Protocol: Ultrasound-Assisted Extraction of Phenolic Compounds from Moringa oleifera Leaves
This protocol is adapted from methodologies optimized for the extraction of phenolic compounds from Moringa oleifera leaves[18][19][20].
-
Sample Preparation:
-
Extraction:
-
Weigh 1 g of the powdered plant material into a suitable extraction vessel.
-
Add 40 mL of the extraction solvent. An optimized solvent for ultrasound-assisted extraction has been found to be 52.4% aqueous ethanol[18].
-
Place the vessel in an ultrasonic bath and sonicate for approximately 3-5 minutes at a controlled temperature of around 58.5°C[18].
-
-
Isolation of Crude Extract:
-
After extraction, centrifuge the mixture at 11,000 x g for 30 minutes to pellet the solid plant material[11].
-
Carefully decant the supernatant. Alternatively, filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate/supernatant under reduced pressure using a rotary evaporator at 40°C to obtain the crude phenolic extract.
-
Store the dried extract at -18°C until further analysis[11].
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with UV detection is a robust and widely used technique for the separation and quantification of phenolic compounds, including hydroxyphenylacetonitriles.
Protocol: HPLC-UV Analysis of 4-Hydroxyphenylacetonitrile
This protocol is a synthesized method based on common practices for the analysis of phenolic compounds in plant extracts[21][22][23].
-
Sample Preparation:
-
Dissolve a known mass of the crude extract in the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30-35 min: 80% to 20% B (linear gradient)
-
35-40 min: 20% B (isocratic, for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at 275 nm, the approximate λmax for 4-hydroxyphenylacetonitrile.
-
-
Quantification:
-
Prepare a series of standard solutions of authentic 4-hydroxyphenylacetonitrile of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of 4-hydroxyphenylacetonitrile in the sample by comparing its peak area to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS offers high sensitivity and selectivity, especially when operated in Selected Ion Monitoring (SIM) mode. However, due to the low volatility and polar nature of hydroxyphenylacetonitriles, a derivatization step is mandatory to convert them into more volatile and thermally stable analogues. Silylation is the most common derivatization technique for this purpose.
Protocol: GC-MS Analysis of 4-Hydroxyphenylacetonitrile via Silylation
This protocol is based on established methods for the GC-MS analysis of silylated phenolic compounds[1][6][24][25][26][27].
-
Derivatization (Silylation):
-
Place a known amount of the dried crude extract (e.g., 1 mg) into a 2 mL autosampler vial.
-
Ensure the sample is completely dry by placing it under a gentle stream of nitrogen gas. Silylation reagents are sensitive to moisture[1].
-
Add 100 µL of pyridine to dissolve the extract.
-
Add 100 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before analysis.
-
-
GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Mass Spectrometry Detection (SIM Mode):
-
For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
-
The trimethylsilyl (TMS) derivative of 4-hydroxyphenylacetonitrile will produce characteristic ions. The molecular ion [M]+ and a prominent fragment ion [M-15]+ (loss of a methyl group) are typically monitored.
-
Ions to Monitor for TMS-4-hydroxyphenylacetonitrile:
-
Quantification Ion: m/z 192 (M-15)+
-
Qualifier Ion: m/z 207 (M)+
-
-
-
Quantification:
-
Prepare and derivatize a series of standards of authentic 4-hydroxyphenylacetonitrile in the same manner as the samples to create a calibration curve.
-
Quantify the analyte in the sample by comparing the peak area of the quantification ion to the calibration curve.
-
Conclusion and Future Perspectives
Hydroxyphenylacetonitriles are a fascinating and ecologically significant class of natural products. Their role as key intermediates in the biosynthesis of cyanogenic glycosides and as direct players in plant defense mechanisms underscores their importance in chemical ecology. This guide has provided a comprehensive framework for understanding their natural occurrence, biosynthesis, and the analytical methodologies required for their study.
Future research should focus on several key areas. A broader survey of the plant kingdom is needed to identify new sources of hydroxyphenylacetonitriles and to investigate the potential natural occurrence of the 2- and 3-isomers. Further elucidation of the regulatory mechanisms governing their biosynthesis could open avenues for metabolic engineering of crops with enhanced pest resistance. Finally, exploring the full spectrum of their biological activities, including potential antimicrobial and pharmacological properties, may lead to the development of new lead compounds for drug discovery. The methodologies and foundational knowledge presented in this guide provide a solid platform for these future endeavors.
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An In-depth Technical Guide to the Toxicological Evaluation of 2-(3-Hydroxyphenyl)acetonitrile
Introduction
2-(3-Hydroxyphenyl)acetonitrile, a nitrile-containing aromatic compound, holds potential as a building block in the synthesis of various pharmaceutical agents and other biologically active molecules. As with any novel compound intended for further development, a thorough understanding of its toxicological profile is paramount to ensure human safety and regulatory compliance. This guide provides a comprehensive overview of the known toxicological data for this compound, places it within the broader context of nitrile toxicology, and outlines a robust, tiered strategy for its complete toxicological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the assessment of new chemical entities.
Known Toxicological Profile of this compound
Direct and comprehensive toxicological studies on this compound are limited in the public domain. The primary sources of information are Safety Data Sheets (SDS), which provide basic hazard classifications based on available data and computational models.
The available information indicates that this compound is considered hazardous.[1] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also reported to cause skin and serious eye irritation.[1]
Table 1: Summary of GHS Hazard Classifications for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation[1] |
It is crucial to note that these classifications are based on limited data and serve as a preliminary indication of the compound's potential hazards. A comprehensive toxicological assessment is necessary to fully characterize its risk profile.
The Toxicological Context: Aromatic Nitriles and Acetonitrile
To understand the potential toxicity of this compound, it is instructive to review the toxicology of the broader class of nitrile compounds, with a particular focus on acetonitrile, the simplest organic nitrile.
The toxicity of many nitriles, including acetonitrile, is primarily attributed to their in vivo metabolism to cyanide.[2][3][4] This metabolic conversion is mediated by the cytochrome P450 enzyme system.[4] Cyanide, in turn, is a potent inhibitor of cellular respiration, leading to cytotoxic hypoxia. The onset of toxic effects after exposure to some nitriles can be delayed as the metabolic conversion to cyanide takes time.[5]
Key Toxicological Endpoints for Nitriles:
-
Acute Toxicity: Acetonitrile exhibits moderate acute toxicity via oral, dermal, and inhalation routes.[2][6][7][8] Symptoms of acute exposure in humans and animals include headache, dizziness, nausea, convulsions, and at higher concentrations, respiratory depression and death.[5][8]
-
Genotoxicity: While some nitrile compounds have shown positive results in in vitro genotoxicity assays, these findings are not always replicated in in vivo studies.[9] For instance, several nitrile fragrance ingredients that were positive in in vitro tests were found to be negative in the in vivo micronucleus assay.[9]
-
Carcinogenicity: Long-term carcinogenicity studies on acetonitrile conducted by the National Toxicology Program (NTP) showed equivocal evidence of carcinogenic activity in male rats and no evidence in female rats or mice.[2][8] The U.S. EPA has classified acetonitrile as a Group D substance, not classifiable as to human carcinogenicity.[8]
-
Reproductive and Developmental Toxicity: Animal studies have suggested that acetonitrile may have developmental and reproductive effects, such as reduced fetal body weight and an increase in malformations, typically at doses that also cause maternal toxicity.[2][10][11]
Given that this compound possesses a nitrile functional group, it is prudent to assume that its metabolic fate and toxicological profile may share similarities with other nitriles, including the potential for cyanide release.
Proposed Comprehensive Toxicological Evaluation of this compound
A tiered and systematic approach to toxicological testing is recommended to efficiently and ethically characterize the hazards of this compound. The following proposed workflow is based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Caption: Proposed tiered toxicological evaluation workflow for this compound.
Tier 1: In Vitro Screening
The initial phase focuses on in vitro assays to assess genotoxicity and cytotoxicity, providing early indicators of potential hazards while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
-
Genotoxicity:
-
Bacterial Reverse Mutation Assay (Ames Test, OECD 471): To evaluate the potential for inducing gene mutations.
-
In Vitro Micronucleus Assay (OECD 487): To assess chromosomal damage in mammalian cells.
-
-
Cytotoxicity:
-
Neutral Red Uptake Assay (OECD 129): To determine basal cytotoxicity in cell cultures.
-
-
Hepatotoxicity Screening:
-
Assessment in a human hepatoma cell line (e.g., HepG2): To investigate potential liver toxicity, given that the liver is a primary site of nitrile metabolism.
-
Tier 2: Acute Toxicity and Dermal/Eye Irritation
Should the in vitro screening not reveal significant concerns, the next tier would involve a limited number of in vivo and ex vivo studies to determine acute toxicity and local tolerance.
-
Acute Systemic Toxicity:
-
Acute Oral Toxicity - Up-and-Down Procedure (OECD 425): To determine the LD50 value and identify signs of acute oral toxicity.
-
Acute Dermal Toxicity (OECD 402): To assess the potential for toxicity following skin contact.
-
-
Local Tolerance:
-
In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439): To evaluate skin irritation potential without the use of live animals.
-
Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437): An ex vivo method to assess the potential for serious eye damage/irritation.
-
Tier 3: Repeated Dose and Reproductive Toxicity Screening
If the compound is intended for applications with the potential for repeated human exposure, further studies are warranted.
-
Repeated Dose Toxicity:
-
28-Day Repeated Dose Oral Toxicity Study in Rodents (OECD 407): To identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
-
Reproductive/Developmental Toxicity Screening:
-
Reproductive/Developmental Toxicity Screening Test (OECD 421): To provide preliminary information on potential effects on fertility and fetal development.
-
Experimental Protocols
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Strain Selection: Utilize a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
Dose Selection: Perform a preliminary dose-range finding study to determine the appropriate concentration range, which should include cytotoxic concentrations. The main experiment should use at least five different analyzable concentrations.
-
Assay Procedure (Plate Incorporation Method): a. To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (or solvent control), and 0.5 mL of S9 mix (for the metabolic activation arm) or buffer (for the non-activation arm). b. Vortex the mixture and pour it onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the solvent control.
Protocol: In Vitro Micronucleus Assay
Objective: To evaluate the potential of this compound to induce chromosomal damage in cultured mammalian cells.
Methodology:
-
Cell Line: Employ a suitable mammalian cell line, such as CHO, V79, L5178Y, or TK6 cells.
-
Metabolic Activation: As with the Ames test, perform the assay with and without S9 mix.
-
Treatment: Expose cell cultures to the test compound at a minimum of three analyzable concentrations for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix. Include appropriate negative (solvent) and positive controls.
-
Harvesting and Staining: a. After treatment, wash the cells and culture them in fresh medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells. b. Harvest the cells at a time point that allows for the observation of micronuclei in cells that have undergone one mitosis. c. Fix and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring and Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Data Interpretation and Risk Assessment
The data generated from this tiered approach will allow for a comprehensive characterization of the toxicological profile of this compound.
-
Positive findings in in vitro genotoxicity assays would be a significant concern and may necessitate further in vivo genotoxicity testing to determine relevance.
-
The acute toxicity values (LD50) will inform hazard classification and labeling.
-
The results of the repeated dose toxicity study will identify target organs of toxicity and establish a NOAEL, which is a critical parameter for deriving safe exposure limits for humans.
-
The reproductive/developmental screening study will provide initial insights into any potential risks to fertility and development.
This collective body of data will form the basis for a robust risk assessment, enabling informed decisions regarding the continued development and safe handling of this compound.
Conclusion
While direct toxicological data for this compound is currently scarce, its chemical structure as an aromatic nitrile provides a basis for a scientifically sound and proactive evaluation strategy. By leveraging knowledge from related compounds and employing a systematic, tiered testing approach based on established international guidelines, the potential hazards of this compound can be thoroughly characterized. The framework presented in this guide provides a clear and robust pathway for generating the necessary data to ensure the safe development and application of this compound.
References
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An In-depth Technical Guide to the Solubility of 2-(3-Hydroxyphenyl)acetonitrile in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(3-Hydroxyphenyl)acetonitrile in common organic solvents. This compound, a valuable intermediate in pharmaceutical synthesis, possesses a unique molecular structure that dictates its solubility profile. This document delves into the theoretical underpinnings of solubility, governed by the principle of "like dissolves like," and provides a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the isothermal shake-flask method. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible solubility data. Included are templates for data presentation, a thorough discussion of the causality behind experimental choices, and safety protocols for handling the compound.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, which serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs), a thorough understanding of its solubility in various organic solvents is paramount. This knowledge influences critical aspects of drug development, including:
-
Reaction Kinetics and Process Design: The rate and efficiency of a chemical reaction often depend on the concentration of the reactants in solution.[1] Selecting a solvent in which this compound has optimal solubility is crucial for maximizing reaction yields and ensuring process scalability.
-
Purification and Crystallization: Solubility differences in various solvents are exploited for the purification of chemical compounds. Techniques like recrystallization rely on a compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold, allowing for the separation of impurities.
-
Formulation Development: For an API to be effective, it must be formulated into a dosage form that allows for its dissolution and absorption in the body. Early-stage solubility studies on intermediates can provide valuable insights into the potential challenges in formulating the final drug product.
This guide will provide a robust methodology for determining the solubility of this compound, enabling researchers to make informed decisions throughout the drug development lifecycle.
Theoretical Framework: Predicting Solubility
The solubility of a substance is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle.[2] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[3]
2.1. Molecular Structure of this compound
To understand the solubility of this compound, we must first examine its molecular structure.
Caption: Molecular structure of this compound.
The molecule possesses both polar and non-polar characteristics:
-
Polar Functional Groups: The hydroxyl (-OH) group and the nitrile (-C≡N) group are polar. The hydroxyl group is capable of both donating and accepting hydrogen bonds, while the nitrile group can accept hydrogen bonds. These groups will have a strong affinity for polar solvents, particularly those that can participate in hydrogen bonding.
-
Non-Polar Region: The benzene ring is a non-polar, aromatic hydrocarbon component. This part of the molecule will interact favorably with non-polar solvents through van der Waals forces.
The overall solubility of this compound in a given solvent will be a balance of these competing interactions. It is predicted to be soluble in polar aprotic solvents and alcohols, and less soluble in non-polar hydrocarbon solvents. One source indicates that it is insoluble in water but soluble in many organic solvents.[4]
2.2. The Role of Solvent Polarity
Organic solvents can be broadly classified based on their polarity. The polarity of a solvent is a measure of the separation of electric charge in its molecules.
-
Polar Protic Solvents: These solvents, such as water and alcohols (e.g., methanol, ethanol), have a hydrogen atom attached to an electronegative atom and can act as hydrogen bond donors.
-
Polar Aprotic Solvents: Solvents like acetonitrile, dimethyl sulfoxide (DMSO), and acetone are polar but do not have a hydrogen atom that can be donated for hydrogen bonding.[5]
-
Non-Polar Solvents: These solvents, including hexane and toluene, have a low dielectric constant and are not capable of significant dipole-dipole interactions or hydrogen bonding.
Based on the structure of this compound, it is expected to exhibit higher solubility in polar solvents that can interact with its hydroxyl and nitrile groups.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the true equilibrium or thermodynamic solubility of a compound is the isothermal shake-flask method .[6] This technique is considered the "gold standard" and involves equilibrating an excess of the solid compound with the solvent at a constant temperature until the solution is saturated.[7]
3.1. Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound.
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled.[8]
-
Causes skin irritation.[8]
-
Causes serious eye irritation.[8]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Handle the compound in a well-ventilated area or a chemical fume hood.[8]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.[8]
3.2. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Vacuum oven
3.3. Step-by-Step Experimental Protocol
The following protocol outlines the determination of the solubility of this compound in a range of organic solvents.
Sources
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A Comprehensive Technical Guide to the Safe Handling of 2-(3-Hydroxyphenyl)acetonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety protocols and handling procedures for 2-(3-Hydroxyphenyl)acetonitrile (CAS No. 25263-44-9), a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the following narrative is structured to impart not just procedural steps, but the underlying scientific rationale, ensuring a culture of safety and experimental integrity.
Section 1: Core Toxicological Profile and Hazard Identification
This compound, also known as 3-Hydroxybenzyl Cyanide, is a solid crystalline powder, typically white to pale yellow in appearance.[1] While a valuable building block, its chemical structure—specifically the nitrile group—necessitates a thorough understanding of its potential hazards.
The primary toxicological concern with organic nitriles is their potential to metabolize in the body and release cyanide.[2] This metabolic conversion is often slow, which can lead to a dangerous delay of several hours between exposure and the onset of symptoms.[2] The cyanide ion can then inhibit cellular respiration, leading to severe systemic effects. Therefore, all handling procedures must be designed to prevent any route of exposure.
GHS Classification
The compound is consistently classified under the Globally Harmonized System (GHS) with the following hazards.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][3] | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1][3] | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][4] | GHS07 (Exclamation Mark) |
Note: Some safety data sheets may also classify it as harmful in contact with skin or if inhaled (Acute Toxicity, Dermal/Inhalation, Category 4).[1]
Physical and Chemical Properties
Understanding the physical properties is crucial for anticipating its behavior during handling and in the event of a spill.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | [5] |
| Molecular Weight | 133.15 g/mol | [5] |
| Appearance | White to pale yellow solid (crystal/powder) | [1] |
| Melting Point | 51-55 °C | |
| Boiling Point | ~305.5 °C at 760 mmHg | [5] |
| Solubility | Insoluble in water, soluble in many organic solvents. | [6] |
Section 2: Laboratory Risk Assessment and Control Hierarchy
A proactive approach to safety involves a systematic risk assessment before any experimental work begins. The hierarchy of controls must be applied, prioritizing engineering solutions over personal protective equipment.
Engineering Controls
The primary line of defense is to physically separate the researcher from the hazard.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[3] This is non-negotiable and serves to contain any dust or vapors, preventing inhalation.
-
Ventilation: The laboratory must have adequate general ventilation to handle any fugitive emissions.[3][7]
-
Static Control: When handling larger quantities of the powder, measures to prevent the buildup of electrostatic charge should be taken, such as using anti-static equipment.[3]
Administrative Controls
-
Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP must be written and approved before work begins. This document should outline every step of the process, from material retrieval to waste disposal.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP. This includes familiarization with the Safety Data Sheet (SDS) and emergency procedures.
-
Restricted Access: The area where the compound is being used should be clearly marked, and access should be restricted to authorized personnel only.
Section 3: Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
| Equipment | Specification | Rationale & Causality |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact, which can cause irritation and potential absorption.[1][3] Proper glove removal technique (without touching the outer surface) must be used to avoid contaminating the skin.[3] |
| Eye Protection | Chemical safety goggles | Protects against dust particles or splashes causing serious eye irritation.[1][3][4] A face shield should be worn over goggles if there is a significant splash risk. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required with proper fume hood use | A NIOSH-approved respirator (e.g., N95 for dust) may be required if engineering controls are insufficient or during a large spill cleanup where dust generation is unavoidable.[1][4] |
Experimental Protocol: Donning and Doffing PPE
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on the laboratory coat and fasten it completely.
-
Put on safety goggles.
-
Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a skin-to-skin and glove-to-glove technique to avoid contamination.
-
Remove the laboratory coat by rolling it outwards and away from the body.
-
Perform hand hygiene.
-
Remove eye protection.
-
Perform final hand hygiene.
-
Section 4: Safe Handling and Storage Procedures
Step-by-Step Handling Protocol (Small Scale)
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Clear the work area of all unnecessary items.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully use a spatula to transfer the desired amount of this compound, avoiding any actions that could generate dust.
-
Transfer: If transferring to a reaction vessel, do so slowly and carefully within the fume hood.
-
Cleaning: Decontaminate the spatula and any surfaces with an appropriate solvent.
-
Closure: Tightly close the primary container before removing it from the fume hood.[1][3][7]
Storage Requirements
Improper storage can lead to degradation of the material and increase handling risks.
| Parameter | Requirement | Rationale |
| Location | A cool, dry, well-ventilated area.[1][3][7] | Prevents degradation and reduces vapor pressure. |
| Security | Store locked up.[1][3][7] | Restricts access to authorized personnel due to its toxicity. |
| Container | Keep container tightly closed.[1][3][7] | Prevents contamination and release of dust/vapors. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[1][4] | Avoids potentially hazardous chemical reactions. |
| Special Conditions | Some suppliers recommend storage at 4°C under nitrogen. | For long-term stability and to prevent oxidation. |
Section 5: Emergency and Spill Procedures
Rapid and correct response during an emergency is critical.
-
In Case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam. Thermal decomposition can release hazardous gases like nitrogen oxides and carbon monoxide.[4]
-
Spill Cleanup Protocol (Small Spill < 5g):
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing full PPE (including respiratory protection if necessary), gently cover the spill with an inert absorbent material like sand or vermiculite.[3] Do not dry sweep, as this will generate dust.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[3][7]
-
Wipe down the spill area with a suitable solvent and paper towels, placing the used towels in the hazardous waste container.
-
Wash the area with soap and water.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[1][3][7] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor immediately.[1][3][4]
-
Ingestion: Do NOT induce vomiting. [3][4] Rinse the mouth with water. Immediately call a POISON CENTER or doctor.[3]
Section 6: Waste Disposal
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[3][4]
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
The label should include "Hazardous Waste" and the chemical name.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4]
References
- Safety Data Sheet - CymitQuimica. (2024). 2-(3-Hydroxyphenoxy)acetonitrile.
- Safety Data Sheet - BLD Pharmatech. (n.d.). (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile.
-
Chemsrc. (n.d.). 3-hydroxypheny acetonitrile. [Link]
-
Ted Pella, Inc. (2017). Safety Data Sheet: Acetonitrile. [Link]
-
Wikipedia. (n.d.). 4-Hydroxyphenylacetonitrile. [Link]
-
ChemBK. (2024). This compound. [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetonitrile. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Acetonitrile. [Link]
-
National Center for Biotechnology Information (PubMed). (n.d.). Toxicology of acetonitrile. [Link]
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Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2-(3-Hydroxyphenyl)acetonitrile
Introduction
2-(3-Hydroxyphenyl)acetonitrile, also known as m-hydroxybenzyl cyanide, is a valuable chemical intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring both a reactive nitrile group and a phenolic hydroxyl group, allows for a diverse range of subsequent chemical modifications. This document provides a detailed guide for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocols described herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure both safety and successful outcomes.
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇NO |
| Molar Mass | 133.15 g/mol [1] |
| Appearance | White crystalline solid[1] |
| Melting Point | 53 °C[1] |
| Boiling Point | 305.5±17.0 °C (Predicted)[1] |
| pKa | 9.51±0.10 (Predicted)[1] |
| Solubility | Insoluble in water, soluble in many organic solvents[1] |
| Storage | Sealed in a dry place at room temperature[1] |
Synthetic Strategy: A Rationale-Driven Approach
Several classical methods can be envisioned for the synthesis of arylacetonitriles, including the Sandmeyer reaction from 3-aminophenol, the Strecker synthesis from 3-hydroxybenzaldehyde, and the Kolbe nitrile synthesis from 3-hydroxybenzyl halide.[2][3][4] However, a more direct and efficient route involves the nucleophilic substitution of the hydroxyl group of 3-hydroxybenzyl alcohol with a cyanide anion. This method, detailed in various patents, avoids the multi-step preparation of the precursor required for other named reactions.[5][6]
The chosen protocol is based on the reaction of 3-hydroxybenzyl alcohol with potassium cyanide in a polar aprotic solvent, dimethyl sulfoxide (DMSO), with the in-situ generation of hydrocyanic acid (HCN) through the addition of a weak acid like glacial acetic acid.[6] This approach offers several advantages:
-
Directness: It's a one-step conversion from a readily available starting material.
-
High Yield: The process is reported to provide good to excellent yields.[6]
-
Avoidance of Harsh Reagents: It bypasses the need for preparing and handling lachrymatory benzyl halides.
Reaction Mechanism
The reaction proceeds via an SN1-type mechanism, facilitated by the polar aprotic solvent and the acidic conditions which protonate the benzylic hydroxyl group, converting it into a good leaving group (water). The resulting resonance-stabilized benzylic carbocation is then attacked by the cyanide nucleophile.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Hydroxybenzyl alcohol | 124.14 | 12.4 g | 0.1 |
| Potassium cyanide (KCN) | 65.12 | 9.0 g | 0.138 |
| Glacial acetic acid | 60.05 | 8.0 g | 0.133 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 250 mL | - |
| Chloroform (CHCl₃) | 119.38 | 300 mL | - |
| Sodium sulfate (Na₂SO₄), anhydrous | 142.04 | As needed | - |
| Deionized water | 18.02 | As needed | - |
Procedure
WARNING: This procedure involves highly toxic potassium cyanide and generates hydrogen cyanide gas in situ. All operations must be performed in a well-ventilated fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Have a cyanide antidote kit readily available.
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, dissolve 12.4 g (0.1 mol) of 3-hydroxybenzyl alcohol and 9.0 g (0.138 mol) of potassium cyanide in 250 mL of dimethyl sulfoxide (DMSO).[7]
-
Heating: Heat the stirred mixture to 125 °C using a heating mantle and a temperature controller.
-
Acid Addition: Once the reaction mixture reaches 125 °C, add 8.0 g (0.133 mol) of glacial acetic acid dropwise from the dropping funnel over a period of 1 hour.[6] The addition of acid will generate HCN in situ.
-
Reaction: After the addition is complete, continue stirring the mixture at 125 °C for an additional 2 hours to ensure the reaction goes to completion.[6]
-
Solvent Removal: Cool the reaction mixture to below 90 °C. Remove the DMSO by vacuum distillation.[6]
-
Extraction: To the residue, add 200 mL of water and 150 mL of chloroform. Stir the mixture vigorously and transfer it to a separatory funnel. Separate the chloroform layer. Extract the aqueous layer with another 150 mL portion of chloroform.[6][7]
-
Washing and Drying: Combine the chloroform extracts and wash them with two 100 mL portions of deionized water to remove any remaining DMSO and salts. Dry the chloroform layer over anhydrous sodium sulfate.[6]
-
Isolation of Product: Filter off the sodium sulfate and remove the chloroform by rotary evaporation. An oil will remain, which should solidify upon cooling.[6]
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield a white crystalline solid.
Characterization
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product using TLC plates (e.g., silica gel 60 F₂₅₄) with an appropriate eluent system (e.g., 30:70 ethyl acetate/hexanes). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Melting Point: Determine the melting point of the purified product. The literature value is 53 °C.[1]
-
Spectroscopic Analysis:
-
¹H NMR: Confirm the structure by analyzing the proton signals and their integrations. Expect signals for the aromatic protons, the methylene protons, and the hydroxyl proton.
-
¹³C NMR: Confirm the number of unique carbon atoms in the molecule.
-
IR Spectroscopy: Identify characteristic functional group vibrations, such as the O-H stretch of the phenol, the C≡N stretch of the nitrile, and the aromatic C-H and C=C stretches.
-
Safety and Handling
Extreme caution must be exercised when working with cyanides.
-
Toxicity: Potassium cyanide is highly toxic if swallowed, inhaled, or absorbed through the skin.[8] Hydrogen cyanide gas, generated in situ, is a potent and rapidly acting poison.
-
Handling: Always handle potassium cyanide and the reaction mixture in a certified chemical fume hood.[9] Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[8]
-
Incompatible Materials: Keep cyanides away from acids, as this will liberate toxic hydrogen cyanide gas.
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) under basic conditions before disposal according to institutional and local regulations.
-
First Aid: In case of exposure, seek immediate medical attention.[10]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete reaction- Starting material degradation- Loss of product during work-up | - Ensure the reaction temperature is maintained at 125 °C.- Use anhydrous DMSO.- Be careful during the extraction and solvent removal steps. |
| Oily product that does not solidify | - Presence of impurities (e.g., residual DMSO) | - Ensure complete removal of DMSO by vacuum distillation.- Purify by column chromatography on silica gel. |
| Dark-colored reaction mixture | - Side reactions or decomposition at high temperature | - This is common in this type of reaction and does not necessarily indicate failure. Proceed with the work-up and purification. |
Conclusion
The protocol described provides a reliable and direct method for the synthesis of this compound from 3-hydroxybenzyl alcohol. By understanding the rationale behind each step and adhering strictly to the safety precautions, researchers can confidently produce this valuable intermediate for further applications in drug discovery and development.
References
- U.S. Patent 3,496,211A, "Preparation of cyanoalkylated phenols by the reaction of a metal cyanide and hydroxy benzyl phenols," issued February 17, 1970. [Link: https://patents.google.
- U.S. Patent 3,983,160A, "Process for the preparation of hydroxyphenylacetonitriles," issued September 28, 1976. [Link: https://patents.google.
- "this compound - Physico-chemical Properties." ChemBK. Accessed January 12, 2026. [Link: https://www.chembk.com/en/chem/2-(3-Hydroxyphenyl)acetonitrile]
- "Safety Data Sheet for 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile." Accessed January 12, 2026. [Link: https://www.chemsrc.com/cas/61826-76-4_835848.html]
- "SAFETY DATA SHEET - 4-Hydroxyphenylacetonitrile." Fisher Scientific. Published February 10, 2015. [Link: https://www.fishersci.com/msds?productName=AC149670050]
- "Safety Data Sheet - 2-(3-Hydroxyphenoxy)acetonitrile." CymitQuimica. Accessed January 12, 2026. [Link: https://www.cymitquimica.com/sds/EN/F637431]
- "Strecker Synthesis." Master Organic Chemistry. Accessed January 12, 2026. [Link: https://www.masterorganicchemistry.com/reaction-guide/strecker-synthesis/]
- "Sandmeyer reaction." Wikipedia. Accessed January 12, 2026. [Link: https://en.wikipedia.org/wiki/Sandmeyer_reaction]
- "Kolbe nitrile synthesis." Wikipedia. Accessed January 12, 2026. [Link: https://en.wikipedia.org/wiki/Kolbe_nitrile_synthesis]
- German Patent DE2457080A1, "Verfahren zur Herstellung von Hydroxyphenylacetonitrilen," issued June 10, 1976. [Link: https://patents.google.
- "Safety Data Sheet for (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile." BLD Pharmatech. Accessed January 12, 2026. [Link: https://www.bldpharm.com/products/61826-76-4.html]
- "Strecker amino acid synthesis." Wikipedia. Accessed January 12, 2026. [Link: https://en.wikipedia.org/wiki/Strecker_amino_acid_synthesis]
- "Kolbe nitrile synthesis." chemeurope.com. Accessed January 12, 2026. [Link: https://www.chemeurope.com/en/encyclopedia/Kolbe_nitrile_synthesis.html]
Sources
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- 4. Kolbe_nitrile_synthesis [chemeurope.com]
- 5. US3496211A - Preparation of cyanoalkylated phenols by the reaction of a metal cyanide and hydroxy benzyl phenols - Google Patents [patents.google.com]
- 6. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
- 7. DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE - Google Patents [patents.google.com]
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Application Notes and Protocols: Preparation of 2-(3-Hydroxyphenyl)acetonitrile
Introduction
2-(3-Hydroxyphenyl)acetonitrile, also known as m-hydroxybenzyl cyanide, is a valuable intermediate in the synthesis of various pharmaceuticals and other biologically active compounds.[1][2] Its structure, featuring a reactive nitrile group and a functional hydroxyl group on the phenyl ring, allows for diverse chemical modifications. This document provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations critical for a successful and safe synthesis.
Synthesis Overview
The preparation of this compound can be achieved through several synthetic routes. A common and effective method involves the cyanohydrin formation from 3-hydroxybenzaldehyde, followed by a reduction step.[3][4] However, a more direct approach, which will be the focus of this guide, is the reaction of 3-hydroxybenzyl alcohol with a cyanide source.[5][6] This method, when carefully executed, offers a reliable pathway to the desired product.
Reaction Principle
The core of this synthesis is a nucleophilic substitution reaction where the hydroxyl group of 3-hydroxybenzyl alcohol is displaced by a cyanide ion. The reaction is typically facilitated by converting the hydroxyl group into a better leaving group in situ.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |
| 3-Hydroxybenzyl alcohol | C₇H₈O₂ | 124.14 | 12.4 g (0.1 mol) | ≥98% | Sigma-Aldrich |
| Potassium Cyanide (KCN) | KCN | 65.12 | 7.8 g (0.12 mol) | ≥97% | Acros Organics |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 150 mL | Anhydrous, ≥99.5% | Fisher Scientific |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 7.2 g (0.12 mol) | ≥99.7% | J.T. Baker |
| Chloroform | CHCl₃ | 119.38 | 300 mL | ACS Grade | VWR |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 20 g | Granular | EMD Millipore |
| Deionized Water | H₂O | 18.02 | As needed |
!!! EXTREME HAZARD WARNING !!!
Potassium cyanide (KCN) is a highly toxic substance that can be fatal if inhaled, ingested, or absorbed through the skin.[7][8][9] It reacts with acids to produce highly toxic hydrogen cyanide (HCN) gas.[7][9] All manipulations involving potassium cyanide must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[7][8] An emergency cyanide poisoning antidote kit must be readily available, and all personnel must be trained in its use. Never work alone when handling cyanides.[8][10]
Experimental Protocol
Reaction Setup
-
Glassware Preparation: All glassware (a 250 mL three-necked round-bottom flask, a reflux condenser, a dropping funnel, and a magnetic stir bar) must be thoroughly dried in an oven at 120°C overnight and allowed to cool in a desiccator before use.
-
Inert Atmosphere: Assemble the glassware in a chemical fume hood. The central neck of the flask should be fitted with the reflux condenser, one side neck with the dropping funnel, and the other with a rubber septum for nitrogen inlet. The top of the condenser should be connected to a bubbler to maintain a positive pressure of an inert gas (nitrogen or argon).
-
Reagent Charging: To the reaction flask, add 3-hydroxybenzyl alcohol (12.4 g, 0.1 mol) and potassium cyanide (7.8 g, 0.12 mol).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (150 mL) to the flask via a cannula or a dry syringe.
-
Initiate Stirring: Begin magnetic stirring to ensure the solids are well suspended in the solvent.
Reaction Execution
Caption: Experimental workflow for the synthesis of this compound.
-
Heating: Heat the reaction mixture to 125°C using a heating mantle with a temperature controller.
-
Acid Addition: Once the reaction mixture reaches 125°C, add glacial acetic acid (7.2 g, 0.12 mol) dropwise from the dropping funnel over a period of 1 hour.[5][6] The acetic acid reacts with potassium cyanide to generate hydrocyanic acid in situ, which then participates in the reaction.
-
Reaction Monitoring: After the addition of acetic acid is complete, continue stirring the reaction mixture at 125°C for an additional 2 hours.[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Cooling: After 2 hours, turn off the heating and allow the reaction mixture to cool to room temperature.
Work-up and Purification
-
Solvent Removal: Remove the dimethyl sulfoxide by vacuum distillation.
-
Extraction: To the residue, add 200 mL of deionized water and 150 mL of chloroform.[5][6] Stir the mixture vigorously for 10 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Aqueous Layer Extraction: Extract the aqueous layer with an additional 150 mL of chloroform.[5][6]
-
Combine and Wash: Combine the organic layers and wash them with two 100 mL portions of deionized water to remove any remaining DMSO and inorganic salts.
-
Drying: Dry the combined organic layer over anhydrous sodium sulfate.[5]
-
Solvent Evaporation: Filter off the sodium sulfate and remove the chloroform under reduced pressure using a rotary evaporator. The crude product will be an oil that may solidify upon cooling.[5][6]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of benzene and ligroin, or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule.
-
O-H stretch (phenol): A broad band in the region of 3200-3600 cm⁻¹.
-
C≡N stretch (nitrile): A sharp, intense peak around 2250 cm⁻¹.[11][12][13]
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show signals corresponding to the aromatic protons, the methylene protons adjacent to the nitrile group, and the phenolic hydroxyl proton. The chemical shifts and splitting patterns will be consistent with the structure of this compound.
-
¹³C NMR: The carbon NMR spectrum should display the expected number of signals for the eight carbon atoms in the molecule, including the characteristic signal for the nitrile carbon around 115-120 ppm.[12][14]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (133.15 g/mol ).
Reaction Mechanism
Caption: Simplified reaction mechanism for the synthesis.
The reaction proceeds via a two-step mechanism. First, the glacial acetic acid reacts with potassium cyanide to generate hydrocyanic acid (HCN) in situ. Subsequently, under the acidic conditions and high temperature, the hydroxyl group of the 3-hydroxybenzyl alcohol is protonated, forming a good leaving group (water). The cyanide ion then acts as a nucleophile, attacking the benzylic carbon and displacing the water molecule to form the final product, this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Ensure the reaction temperature is maintained at 125°C. Check the purity of the starting materials. |
| Wet reagents or solvent | Use anhydrous DMSO and thoroughly dry all glassware. | |
| Dark-colored product | Side reactions or decomposition | Monitor the reaction temperature carefully to avoid overheating. Purify the crude product by column chromatography. |
| Difficulty in crystallization | Impurities present | Purify the crude product by column chromatography before attempting recrystallization. |
Conclusion
This protocol provides a comprehensive and detailed guide for the synthesis of this compound. By adhering to the described procedures and safety precautions, researchers can reliably prepare this important chemical intermediate for its use in further synthetic applications. The emphasis on understanding the underlying chemical principles and potential pitfalls is intended to empower scientists to troubleshoot and optimize the synthesis as needed.
References
Sources
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- 5. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
- 6. DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE - Google Patents [patents.google.com]
- 7. purdue.edu [purdue.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 10. ICSC 0671 - POTASSIUM CYANIDE [inchem.org]
- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
2-(3-Hydroxyphenyl)acetonitrile as a pharmaceutical intermediate
An In-Depth Guide to the Application of 2-(3-Hydroxyphenyl)acetonitrile as a Pharmaceutical Intermediate
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound. This versatile compound, also known as m-hydroxybenzyl cyanide, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure, featuring a reactive nitrile group and a functional hydroxyl group on the phenyl ring, allows for extensive chemical modification, making it a privileged scaffold in medicinal chemistry.[1]
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.
Compound Profile
| Property | Value | Source |
| Chemical Formula | C₈H₇NO | [2][3] |
| Molar Mass | 133.15 g/mol | [2][3] |
| Appearance | White to pale yellow crystalline solid | [3][4] |
| Melting Point | 51-55 °C | [4] |
| Boiling Point | 106 °C at 0.03 mmHg | [4] |
| pKa | 9.51 ± 0.10 (Predicted) | [3] |
| Solubility | Insoluble in water; Soluble in many organic solvents | [3] |
| CAS Number | 25263-44-9 | [2] |
Safety and Handling
This compound is classified as harmful and requires careful handling in a well-ventilated area, preferably a chemical fume hood.
-
Hazard Statements : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and appropriate laboratory clothing to prevent skin and eye contact.[4][5]
-
Handling : Avoid breathing dust and creating aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][6]
-
Storage : Store in a cool, dark, and dry place in a tightly sealed container.[3][4]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
Synthesis Protocol: this compound
The synthesis of hydroxyphenylacetonitriles can be achieved through various routes. A common and effective method involves the reaction of the corresponding hydroxybenzyl alcohol with a cyanide source.[8][9] This protocol details the synthesis from 3-hydroxybenzyl alcohol.
Underlying Principle: Nucleophilic Substitution
The core of this synthesis is a nucleophilic substitution reaction. The hydroxyl group of the benzyl alcohol is a poor leaving group. Under acidic conditions in the presence of a cyanide source, the hydroxyl group can be protonated to form a good leaving group (water), allowing for the cyanide anion (CN⁻) to attack the benzylic carbon. The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is preferred as it effectively solvates the cations while leaving the cyanide nucleophile relatively free and highly reactive.[8]
Experimental Protocol
Materials:
-
3-Hydroxybenzyl alcohol
-
Potassium cyanide (KCN) or Sodium Cyanide (NaCN)
-
Glacial acetic acid
-
Dimethyl sulfoxide (DMSO)
-
Chloroform
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-hydroxybenzyl alcohol and potassium cyanide (1.5 molar equivalents) in dimethyl sulfoxide (DMSO).
-
Heating : Heat the suspension to 125°C with constant stirring.
-
Acid Addition : Once the reaction temperature is stable, add glacial acetic acid (1.0 molar equivalent relative to KCN) dropwise over 1 hour. The acetic acid reacts with the cyanide salt to generate hydrogen cyanide in situ.[8][9]
-
Causality Note : In situ generation of HCN is a common strategy to handle this highly toxic gas more safely. The rate of addition must be carefully controlled to maintain a steady reaction rate and prevent a dangerous buildup of pressure or an uncontrolled exotherm.
-
-
Reaction Monitoring : After the addition is complete, continue stirring the mixture at 125°C for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Solvent Removal : Cool the reaction mixture to approximately 90°C and distill off the DMSO under a water-pump vacuum.
-
Extraction : To the residue, add deionized water and chloroform. Stir vigorously, then transfer the mixture to a separatory funnel. Separate the chloroform phase. Extract the aqueous phase again with chloroform to ensure complete recovery of the product.[8]
-
Washing : Combine the chloroform extracts and wash them with deionized water to remove any remaining DMSO and inorganic salts. Dry the organic phase over anhydrous sodium sulfate.
-
Isolation : Filter off the drying agent and remove the chloroform under reduced pressure using a rotary evaporator. The residual oil will contain the crude product.
-
Purification : The crude product can be purified by crystallization. Seeding the oil with a small crystal can initiate crystallization.[8] Alternatively, flash column chromatography on silica gel can be employed for higher purity.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized intermediate is a non-negotiable step before its use in subsequent pharmaceutical synthesis.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides a definitive structural fingerprint. Expected signals include peaks for the aromatic protons (typically in the δ 6.8-7.3 ppm range), a singlet for the benzylic methylene (-CH₂-) protons around δ 3.7 ppm, and a broad singlet for the phenolic hydroxyl (-OH) proton.
-
Infrared (IR) Spectroscopy : The IR spectrum should show characteristic absorption bands. Key peaks include a strong, sharp band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretch, and a broad band in the 3200-3600 cm⁻¹ region for the hydroxyl (O-H) stretch.
-
Melting Point : A sharp melting point within the literature range (51-55 °C) is a good indicator of purity. A broad or depressed melting range suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC) : For quantitative purity assessment, a reverse-phase HPLC method can be developed. Acetonitrile and water are common mobile phases for such analyses.[10][11] The purity is determined by the area percentage of the main product peak.
Application in Pharmaceutical Synthesis: Pathway to Adrenergic Agonists
This compound is a precursor to 2-(3-hydroxyphenyl)ethan-1-amine and its derivatives, which form the backbone of several adrenergic receptor agonists like Phenylephrine and Etilefrine. The key transformation is the reduction of the nitrile group to a primary amine.
Core Transformation: Nitrile Reduction
The catalytic hydrogenation of the nitrile group is a clean and efficient method to produce the corresponding primary amine.
Reaction Scheme: (3-Hydroxyphenyl)acetonitrile → (in the presence of H₂, Catalyst) → 2-(3-Hydroxyphenyl)ethan-1-amine
Catalyst Choice :
-
Palladium on Carbon (Pd/C) : A highly effective and common catalyst for this transformation. It often requires acidic conditions to prevent the formation of secondary and tertiary amine byproducts.[12]
-
Raney Nickel (Ra-Ni) : Another widely used catalyst, typically employed in an ammonia-saturated alcoholic solvent to suppress side reactions.
Protocol: Catalytic Hydrogenation to 2-(3-Hydroxyphenyl)ethan-1-amine
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrochloric Acid (HCl)
-
Hydrogen Gas (H₂)
-
Parr Hydrogenator or similar high-pressure reaction vessel
Procedure:
-
Vessel Charging : To a high-pressure hydrogenation vessel, add this compound and the solvent (e.g., methanol).
-
Acidification : Add a stoichiometric amount of hydrochloric acid. This protonates the intermediate imine, preventing it from reacting with the product amine, thereby minimizing the formation of secondary amine impurities.[12]
-
Catalyst Addition : Carefully add the 10% Pd/C catalyst (typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Causality Note : Pd/C is pyrophoric and must be handled with care, especially when dry. Wetting the catalyst with the solvent before addition is a recommended safety practice.
-
-
Hydrogenation : Seal the vessel, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 50-100 psi).
-
Reaction : Stir the mixture vigorously at room temperature. The reaction is typically monitored by the cessation of hydrogen uptake.
-
Catalyst Removal : Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation : The filtrate contains the hydrochloride salt of the product, 2-(3-hydroxyphenyl)ethan-1-amine. The solvent can be removed under reduced pressure to yield the product as a solid salt. Further purification can be achieved by recrystallization.
Pathway to Phenylephrine
The resulting amine, 2-(3-hydroxyphenyl)ethan-1-amine, is a structural analog of key intermediates used in the synthesis of Phenylephrine. While many industrial syntheses of Phenylephrine start from 3-hydroxyacetophenone[13][14], the amine derived from this compound can be N-methylated and subsequently hydroxylated at the benzylic position to yield the final API. This highlights the versatility of the intermediate in accessing complex pharmaceutical targets.
Caption: Synthetic pathway from this compound to Phenylephrine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in synthesis | Incomplete reaction; Loss of product during work-up; Impure starting materials. | Monitor reaction by TLC to ensure completion; Optimize extraction solvent and volume; Use purified starting materials. |
| Formation of byproducts in hydrogenation | Reaction conditions favor secondary/tertiary amine formation. | Ensure the reaction medium is sufficiently acidic (e.g., use HCl) to trap the imine intermediate; Use ammonia-saturated solvent if using Raney Nickel. |
| Broad melting point of product | Presence of solvent or synthetic impurities. | Recrystallize the product from an appropriate solvent system; If necessary, perform column chromatography. |
| Catalyst poisoning during hydrogenation | Presence of sulfur or other catalyst poisons in the starting material. | Purify the starting nitrile thoroughly before hydrogenation; Increase catalyst loading. |
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and the dual reactivity of its nitrile and hydroxyl functional groups provide a robust platform for constructing the core scaffolds of important drugs, particularly adrenergic agonists. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge for the successful synthesis, purification, and application of this key building block, thereby facilitating the advancement of drug discovery and development programs.
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using 2-(3-Hydroxyphenyl)acetonitrile in organic synthesis
An Application Guide to 2-(3-Hydroxyphenyl)acetonitrile in Modern Organic Synthesis
Authored by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of this compound. This versatile building block, characterized by its reactive nitrile, activated methylene group, and a strategically placed phenolic hydroxyl, offers a gateway to a diverse range of valuable molecules. We will move beyond simple procedural lists to explore the causality behind synthetic choices, ensuring each protocol is presented as a self-validating system for robust and reproducible outcomes.
Compound Profile: this compound
Before delving into its synthetic applications, it is crucial to understand the physicochemical properties of this compound. These characteristics govern its reactivity, solubility, and handling requirements.
Phenylacetonitriles as a class are foundational intermediates in organic synthesis, owing to the nitrile group's ability to be transformed into amines, carboxylic acids, and ketones.[1] The addition of a hydroxyl group, as in this compound, significantly expands this utility by introducing a site for etherification, esterification, or directing group chemistry, making it a privileged scaffold in medicinal chemistry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25263-44-9 | [2][3] |
| Molecular Formula | C₈H₇NO | [2][4] |
| Molecular Weight | 133.15 g/mol | [2][4] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 53 °C | [4] |
| Boiling Point | 305.5±17.0 °C (Predicted) | [4] |
| pKa | 9.51±0.10 (Predicted) | [4] |
| Solubility | Insoluble in water; soluble in many organic solvents | [4] |
Core Application: Synthesis of Bioactive Phenylethylamines
A primary application of this compound is its role as a precursor to 2-(3-hydroxyphenyl)ethylamine and its derivatives. This structural motif is central to a variety of sympathomimetic amines and other pharmacologically active agents. The overall synthetic strategy involves the reduction of the nitrile to a primary amine, which can then be further functionalized.
Protocol I: Catalytic Hydrogenation to 2-(3-Hydroxyphenyl)ethylamine
The reduction of the nitrile functionality to a primary amine is a cornerstone transformation. While powerful hydride reagents like LiAlH₄ can achieve this, catalytic hydrogenation is often preferred in industrial and fine chemical synthesis for its operational simplicity, milder conditions, and avoidance of complex metal hydride waste streams. The reaction proceeds by the heterogeneous catalysis on the surface of a metal, typically from Group 10 (Ni, Pd, Pt).
Expertise & Experience: The Rationale Behind Catalyst Selection
Palladium-on-carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitriles.[5][6] It offers a good balance of activity and selectivity, minimizing side reactions like hydrodehalogenation or aromatic ring reduction under controlled conditions. The mechanism involves the chemisorption of both hydrogen and the nitrile onto the palladium surface, followed by a stepwise transfer of hydrogen atoms to the C≡N triple bond. An alternative, Raney Nickel, is also effective and more cost-efficient but may require higher pressures and temperatures and can exhibit different selectivity profiles.[6]
Trustworthiness: A Self-Validating Protocol
This protocol includes checkpoints for reaction monitoring and criteria for completion to ensure reproducibility.
Step-by-Step Methodology:
-
Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add this compound (1.0 eq.).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst. The typical catalyst loading is 5-10 mol% relative to the substrate.
-
Solvent Addition: Add a suitable solvent. Anhydrous ethanol or methanol is commonly used as it readily dissolves the starting material and the product amine. The concentration should be approximately 0.5 M.
-
System Purge: Seal the vessel and purge the system several times with nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere free of oxygen.
-
Reaction Execution: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi). Begin vigorous stirring and heat the reaction mixture to a temperature of 40-60 °C.
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. For more precise tracking, periodically and carefully take aliquots to analyze by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the starting material and the appearance of a new, more polar spot (the amine) indicates progress.
-
Work-up: Once the hydrogen uptake ceases or analysis confirms complete conversion (typically 4-12 hours), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product. Caution: The pyrophoric catalyst on the Celite should be quenched carefully with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(3-hydroxyphenyl)ethylamine. The product can be further purified by crystallization or chromatography if necessary.
Table 2: Typical Parameters for Nitrile Hydrogenation
| Parameter | Typical Range | Rationale |
| Catalyst | 10% Pd/C, Raney Ni | High activity for nitrile reduction |
| Catalyst Loading | 5-10 mol% | Balances reaction rate with cost |
| H₂ Pressure | 50 - 500 psi | Higher pressure increases H₂ concentration, accelerating the rate |
| Temperature | 25 - 80 °C | Provides sufficient activation energy without promoting side reactions |
| Solvent | Ethanol, Methanol | Good solubility for substrate and product; polar protic nature can aid reaction |
| Typical Yield | >90% | Highly efficient and clean transformation |
Protocol II: N-Methylation of 2-(3-hydroxyphenyl)ethylamine
Further functionalization of the primary amine is a common subsequent step. N-methylation is particularly important for modulating the pharmacological properties of bioactive amines, often enhancing their receptor binding affinity and metabolic stability.[7][8]
Expertise & Experience: Choosing the Right Methylation Strategy
Several methods exist for N-methylation. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic and highly effective method for the exhaustive methylation of primary amines to tertiary amines, but can be adapted for mono-methylation. A more controlled approach is reductive amination, where the primary amine is first condensed with one equivalent of formaldehyde to form an imine (or aminal), which is then reduced in situ. For laboratory-scale synthesis, direct alkylation with a methylating agent like methyl iodide in the presence of a non-nucleophilic base is also feasible but can be difficult to control to prevent over-alkylation to the quaternary ammonium salt.
This protocol will detail a controlled reductive amination approach.
Step-by-Step Methodology:
-
Initial Dissolution: Dissolve 2-(3-hydroxyphenyl)ethylamine (1.0 eq.) in a suitable solvent such as methanol or acetonitrile in a round-bottom flask.
-
Aldehyde Addition: Cool the solution to 0 °C using an ice bath. Add aqueous formaldehyde (37 wt. %, 1.0-1.1 eq.) dropwise while stirring. Stir the mixture at this temperature for 30 minutes to allow for the formation of the intermediate imine/aminal.
-
Reductant Addition: Add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the cooled solution. The addition should be slow to control gas evolution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic and gas evolution ceases.
-
Basification and Extraction: Adjust the pH of the aqueous solution to ~9-10 with a base (e.g., NaOH or Na₂CO₃). Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-methylated product. Further purification can be achieved via column chromatography.
Application in the Synthesis of (R)-Phenylephrine
While this compound is a logical precursor to the core amine structure of phenylephrine, the most established and stereocontrolled industrial syntheses often begin with 3-hydroxyacetophenone.[9] This route allows for the asymmetric reduction of a ketone, which is a more developed technology for setting the crucial hydroxyl stereocenter. The following protocol outlines an improved, high-yield synthesis of (R)-phenylephrine hydrochloride, a widely used α1-adrenergic receptor agonist.[9][10]
Protocol: Improved Synthesis of (R)-Phenylephrine Hydrochloride [9]
This multi-step synthesis demonstrates a modern approach combining classical organic reactions with biocatalysis for high stereoselectivity.
-
Chlorination: 3-Hydroxyacetophenone is reacted with sulfonyl chloride (SO₂Cl₂) to selectively chlorinate the alpha-carbon, yielding 2-chloro-1-(3-hydroxyphenyl)ethan-1-one.
-
Nucleophilic Substitution: The resulting α-chloro ketone undergoes nucleophilic substitution with N-methylbenzylamine to produce 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one. The benzyl group serves as a protecting group.
-
Asymmetric Reduction: The key stereochemical step involves the reduction of the ketone to the corresponding (R)-alcohol. This is achieved with high enantioselectivity using an engineered carbonyl reductase enzyme.
-
Debenzylation and Salt Formation: The N-benzyl protecting group is removed via catalytic hydrogenation over palladium on carbon (Pd/C). The resulting (R)-phenylephrine base is then treated with HCl to form the stable hydrochloride salt. This improved process achieves a total yield of 62.8% with an enantiomeric excess (ee) of up to 99.9%.[9]
Application in Heterocyclic Synthesis
The structure of this compound contains two key reactive sites for building heterocyclic rings: the activated methylene group (α to the nitrile) and the nitrile group itself. This dual reactivity makes it a valuable synthon for constructing a variety of nitrogen- and oxygen-containing heterocycles. Benzoylacetonitriles and their derivatives are well-established precursors for pyrroles, furans, pyrazoles, and isoxazoles.[11]
Expertise & Experience: Mechanistic Principles
-
Active Methylene Reactivity: The protons on the carbon adjacent to the nitrile are acidic and can be deprotonated by a base to form a stabilized carbanion. This nucleophile can then attack various electrophiles (e.g., aldehydes, ketones, α,β-unsaturated systems) in reactions like Knoevenagel condensation or Michael addition.[12]
-
Nitrile Group Reactivity: The nitrile group can participate in cyclization reactions by acting as an electrophile (attacked by a nucleophile) or by being transformed into an amidine or other reactive group that subsequently cyclizes.
The combination of these features allows for tandem or one-pot reactions where an initial condensation at the methylene group is followed by an intramolecular cyclization involving the nitrile.
This generalized scheme illustrates a common strategy where the carbanion of this compound adds to a 1,3-dielectrophile. The resulting intermediate then undergoes an intramolecular cyclization, often involving the nitrile group, to form a stable heterocyclic ring system. Such strategies are pivotal in generating libraries of compounds for drug discovery.[12][13]
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Synthesis of Phenylephrine. Medicinal Chemistry I. Phenylephrine synthesis - YouTube. (2020-05-07). Available at: [Link]
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Improved Synthetic Process of Phenylephrine Hydrochloride - 中国医药工业杂志. (2025). Chinese Journal of Pharmaceuticals. Available at: [Link]
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Enantioselective synthesis of (R)-phenylephrine hydrochloride | Request PDF. (2025-08-06). ResearchGate. Available at: [Link]
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(2-Hydroxyphenyl)acetonitrile | CAS#:14714-50-2 | Chemsrc. Chemsrc.com. Available at: [Link]
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(PDF) The preparation of a kind of phenylephrine intermediates - ResearchGate. ResearchGate. Available at: [Link]
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A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. (2014-09-15). Wiley Online Library. Available at: [Link]
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Selective hydrogenation of acetonitrile to ethylamine using palladium-based alloy catalysts. (2002). Royal Society of Chemistry. Available at: [Link]
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Syntheses of Heterocyeles, 191 Reactions of /3-Aminocrotononitrile with Heterocyclic Phenolic Compounds - ResearchGate. ResearchGate. Available at: [Link]
-
Electrochemical reduction of acetonitrile to ethylamine - ResearchGate. ResearchGate. Available at: [Link]
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Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon - TÜBİTAK Academic Journals. (2013-09-16). TÜBİTAK Academic Journals. Available at: [Link]
-
Electrochemical reduction of acetonitrile to ethylamine - PubMed. (2021-03-29). PubMed. Available at: [Link]
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Electrochemical reduction of acetonitrile to ethylamine - PMC - NIH. (2021-03-29). National Institutes of Health. Available at: [Link]
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Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - NIH. National Institutes of Health. Available at: [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC - NIH. (2021-10-26). National Institutes of Health. Available at: [Link]
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Synthesis of biologically active heterocyclic compounds from β- diketones - ACG Publications. (2025-08-30). ACG Publications. Available at: [Link]
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The reported N-demethylation reactions. A-D, traditional chemical... - ResearchGate. ResearchGate. Available at: [Link]
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Application Note: Electrophilic Reactivity of 2-(3-Hydroxyphenyl)acetonitrile
A Guide to Regioselective Synthesis and Protocol Design
Abstract
2-(3-Hydroxyphenyl)acetonitrile is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing complex molecules relevant to pharmaceutical and materials science. Its chemical architecture, featuring a nucleophilic phenol ring, an active methylene group, and a directing hydroxyl group, presents a rich landscape for electrophilic reactions. However, this multi-faceted reactivity also poses significant challenges in achieving regioselectivity. This guide provides an in-depth analysis of the factors governing the reaction of this compound with various electrophiles. We will explore the electronic interplay of its functional groups and detail robust, field-proven protocols for directing reactions to the aromatic ring (Electrophilic Aromatic Substitution) or the side chains (O- vs. C-Alkylation).
Foundational Principles: Understanding the Reactivity of this compound
The synthetic utility of this compound is dictated by the electronic characteristics of its two primary functional groups: the hydroxyl (-OH) group and the cyanomethyl (-CH2CN) group. Their combined influence determines the molecule's reactivity and the site of electrophilic attack.
Electronic Landscape and Directing Effects
The hydroxyl group is a powerful activating group in electrophilic aromatic substitution (EAS).[1][2] Through the resonance effect (+M), a lone pair of electrons from the oxygen atom is delocalized into the π-system of the benzene ring.[2] This significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[3][4] This activation is most pronounced at the positions ortho and para to the hydroxyl group (C2, C4, and C6). Consequently, the -OH group is a strong ortho, para-director.[5][6][7]
Conversely, the cyanomethyl group (-CH2CN) is generally considered a weakly deactivating group due to the inductive effect (-I) of the electron-withdrawing nitrile function. However, its influence on the aromatic ring's reactivity is substantially overshadowed by the potent activating effect of the hydroxyl group. The primary determinant for the regioselectivity of EAS is therefore the -OH group.
Ambident Nucleophilicity: A Tale of Three Sites
This compound is an ambident nucleophile, possessing three distinct sites susceptible to electrophilic attack:
-
The Aromatic Ring (C-Electrophilic Attack): The electron-rich positions ortho and para to the hydroxyl group (C2, C4, C6) are prime targets for EAS reactions like halogenation, nitration, and formylation.
-
The Phenolic Oxygen (O-Alkylation/Acylation): The oxygen of the hydroxyl group can act as a nucleophile, particularly after deprotonation to the more potent phenoxide ion.[8]
-
The α-Carbon (C-Alkylation): The methylene protons adjacent to the nitrile group are acidic and can be removed by a strong base to generate a resonance-stabilized carbanion (an enolate equivalent), which is a powerful carbon nucleophile.
The challenge and opportunity in utilizing this substrate lie in selectively targeting one of these sites over the others. This is achieved by carefully selecting the electrophile, reaction conditions, and catalyst.
Figure 1: Nucleophilic sites of this compound.
Protocols for Electrophilic Aromatic Substitution (EAS)
The highly activated nature of the phenolic ring allows for EAS reactions to proceed under mild conditions, often without the need for a strong Lewis acid catalyst.[7][8] The primary products are substitutions at the C4 (para) and C6 (ortho) positions, with the C2 position being sterically hindered by the adjacent cyanomethyl group.
Protocol: Regioselective Formylation via Vilsmeier-Haack Reaction
Principle: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic compounds.[9] It utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11] The reaction is highly regioselective, favoring attack at the sterically accessible para position (C4) to the powerful hydroxyl directing group.
Materials and Reagents:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, reflux condenser
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (5 equivalents) in an ice bath (0 °C). Add POCl₃ (1.5 equivalents) dropwise via a dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at 0 °C. The formation of the chloroiminium salt (Vilsmeier reagent) will be observed.[10]
-
Electrophilic Attack: Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C for DCM) and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Hydrolysis and Work-up: Cool the reaction mixture back to 0 °C. Carefully add a saturated aqueous solution of sodium acetate (5-6 equivalents) to hydrolyze the iminium intermediate to the aldehyde. Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract with DCM (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-(4-formyl-3-hydroxyphenyl)acetonitrile.
Causality and Self-Validation:
-
Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. Using anhydrous solvents is critical for its successful formation.
-
Controlled Addition: The reaction between DMF and POCl₃ is exothermic. Slow, cooled addition prevents degradation of the reagent.
-
Hydrolysis Step: The initial product of the electrophilic attack is an aryl iminium salt, which is not the final aldehyde. Aqueous work-up, typically with a buffer like sodium acetate, is essential to hydrolyze this intermediate to the desired carbonyl group.[12]
-
Characterization: The final product can be validated by ¹H NMR (appearance of an aldehyde proton signal ~9-10 ppm and characteristic aromatic splitting), IR spectroscopy (a strong C=O stretch ~1680 cm⁻¹), and mass spectrometry.
Protocol: Ortho/Para Nitration
Principle: Due to the ring's high activation, nitration can be achieved with dilute nitric acid at room temperature, avoiding the harsh conditions (concentrated H₂SO₄/HNO₃) required for less reactive aromatics.[2][4][7] This typically yields a mixture of ortho (C6) and para (C4) isomers.
Materials and Reagents:
-
This compound
-
Dilute Nitric Acid (e.g., 30%)
-
Glacial Acetic Acid (solvent)
-
Ice bath, beaker, magnetic stirrer
Step-by-Step Procedure:
-
Dissolve this compound (1 equivalent) in glacial acetic acid in a beaker placed in an ice bath.
-
Slowly add dilute nitric acid (1.1 equivalents) dropwise while stirring, maintaining the temperature below 10 °C.
-
After addition, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Pour the reaction mixture into a larger beaker of ice water to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and air dry.
-
Separation: The ortho and para isomers can often be separated by steam distillation (the ortho isomer is more volatile due to intramolecular hydrogen bonding) or by column chromatography.[7]
Causality and Self-Validation:
-
Mild Conditions: Using dilute HNO₃ and low temperatures minimizes oxidative side reactions and the formation of dinitrated products, which are common issues with highly activated phenols.[1]
-
Product Validation: The formation of two isomers can be confirmed by TLC. After separation, each isomer will have a distinct ¹H NMR spectrum and melting point.
Protocols for Side-Chain Reactions: O- vs. C-Alkylation
A key aspect of this molecule's chemistry is the competition between the phenolic oxygen and the α-carbon as nucleophiles. The outcome can be controlled by applying principles of Hard and Soft Acids and Bases (HSAB) theory and carefully selecting the base and electrophile.
-
O-Alkylation (Favored by Kinetic Control): The phenoxide oxygen is a hard nucleophile . It reacts preferentially with hard electrophiles (e.g., alkyl sulfates, acyl chlorides) and under conditions that favor kinetic control (weaker base, polar aprotic solvent).[13][14]
-
C-Alkylation (Favored by Thermodynamic Control): The α-carbanion is a soft nucleophile . It reacts preferentially with soft electrophiles (e.g., alkyl iodides, bromides) and under conditions that favor thermodynamic control (strong, non-nucleophilic base, non-polar solvent).[13][14][15]
Figure 2: Decision workflow for selective O- vs. C-alkylation.
Protocol: O-Alkylation via Williamson Ether Synthesis
Principle: This protocol uses a weak base to selectively deprotonate the more acidic phenolic proton, generating a phenoxide that then acts as a nucleophile to displace a leaving group from an alkyl halide.
Materials and Reagents:
-
This compound
-
Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or DMF, anhydrous
-
Standard work-up and purification reagents
Step-by-Step Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous acetone, add anhydrous K₂CO₃ (2-3 equivalents).
-
Stir the suspension vigorously and add the alkyl halide (1.1 equivalents).
-
Heat the mixture to reflux and stir until TLC indicates completion (typically 6-12 hours).
-
Cool the reaction, filter off the K₂CO₃, and wash the solid with acetone.
-
Concentrate the combined filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography or recrystallization to yield the 2-(3-(alkoxy)phenyl)acetonitrile product.
Causality and Self-Validation:
-
Base Selection: K₂CO₃ is a weak base, insufficient to deprotonate the α-carbon but strong enough to deprotonate the phenol. This is the key to selectivity.
-
Solvent Choice: Polar aprotic solvents like acetone or DMF effectively solvate the potassium cation, leaving the phenoxide anion highly nucleophilic.
-
Validation: Successful O-alkylation is confirmed in the ¹H NMR by the disappearance of the phenolic -OH proton and the appearance of new signals corresponding to the added alkyl group (e.g., a benzylic CH₂ at ~5.0 ppm).
Protocol: α-Alkylation (C-Alkylation)
Principle: This protocol requires a very strong, non-nucleophilic base to deprotonate the less acidic α-carbon, generating a carbanion that attacks the electrophile. The reaction must be run at low temperatures to prevent side reactions.
Materials and Reagents:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in oil) or Lithium Diisopropylamide (LDA)
-
Alkyl Halide (preferably a soft one like methyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Dry ice/acetone bath, syringe, inert atmosphere setup
Step-by-Step Procedure:
-
Protect the Phenol: The acidic phenolic proton must be protected first. React this compound with one equivalent of NaH in anhydrous THF at 0 °C to form the sodium phenoxide.
-
Generate Carbanion: Cool the solution of the sodium phenoxide to -78 °C (dry ice/acetone bath). Add a second equivalent of strong base (e.g., a pre-prepared solution of LDA, or a second equivalent of NaH, though LDA is more effective) to deprotonate the α-carbon. Stir for 1 hour at -78 °C.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise via syringe, keeping the temperature at -78 °C.
-
Quenching: After stirring for 2-4 hours, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Deprotection and Work-up: Allow the mixture to warm to room temperature. Acidify with 1 M HCl to re-protonate the phenoxide. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the product by column chromatography.
Causality and Self-Validation:
-
Strong Base: NaH or LDA are required to overcome the pKa of the α-proton (~25 in acetonitrile), which is much higher than the phenolic proton (pKa ~10).
-
Low Temperature: The carbanion intermediate is highly reactive. Low temperatures (-78 °C) are essential to prevent side reactions like elimination or polymerization.
-
Protection Step: Adding the first equivalent of base at a higher temperature (0 °C) ensures selective formation of the phenoxide before attempting the more difficult α-deprotonation.
-
Validation: Successful C-alkylation is confirmed by the disappearance of the α-CH₂ singlet in the ¹H NMR and its replacement by a CH multiplet, along with signals for the newly added alkyl group.
Summary of Reaction Conditions
| Reaction Type | Electrophile | Key Reagents & Conditions | Primary Product Site |
| Vilsmeier-Haack Formylation | Vilsmeier Reagent | 1. POCl₃, DMF, 0 °C2. Reflux3. Aqueous work-up | C4 (Aromatic Ring) |
| Nitration | NO₂⁺ (from HNO₃) | Dilute HNO₃, Acetic Acid, < 10 °C | C4 & C6 (Aromatic Ring) |
| O-Alkylation (Ether Synthesis) | Alkyl Halide (R-X) | K₂CO₃, Acetone, Reflux | Phenolic Oxygen |
| α-Alkylation (C-Alkylation) | Alkyl Halide (R-X) | 1. NaH (1 eq), 0 °C2. LDA (1 eq), -78 °C3. R-X, -78 °C | α-Carbon |
References
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
University of Calgary. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Rojas, D. (2024, March 15). Directing Groups in Aromatic Substitution Reactions! [Video]. YouTube. Retrieved from [Link]
-
Save My Exams. (2024, December 23). Reactions of Phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Phenol Reactions (A-Level). Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Unacademy. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
-
Chinese Journal of Chemistry. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2019). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Retrieved from [Link]
-
National Institutes of Health. (2016). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Retrieved from [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]
-
Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. Retrieved from [Link]
-
ChemistryViews. (2012). C- or O-Alkylation?. Retrieved from [Link]
-
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]
-
Evans, M. (2019, August 30). 12.08 The Mannich Reaction [Video]. YouTube. Retrieved from [Link]
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Application Notes and Protocols for the Quantification of 2-(3-Hydroxyphenyl)acetonitrile
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate and robust quantification of 2-(3-Hydroxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Recognizing the critical need for precise analytical control in drug development and manufacturing, this document outlines two primary analytical techniques: a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography (GC) method. The protocols are designed to be readily implemented in a quality control or research laboratory setting. Each method has been developed with a focus on scientific integrity, ensuring trustworthiness through rigorous validation parameters as guided by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This document explains the causality behind experimental choices, providing a deeper understanding of the analytical processes.
Introduction: The Significance of this compound Quantification
This compound, also known as m-hydroxybenzyl cyanide, is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity and concentration directly impact the yield and impurity profile of the final drug product. Therefore, having reliable and validated analytical methods for its quantification is paramount for ensuring batch-to-batch consistency, process optimization, and regulatory compliance.
This guide presents a stability-indicating Reverse-Phase HPLC (RP-HPLC) method as the primary technique due to its high resolution, sensitivity, and applicability to a wide range of compounds, including polar and non-volatile substances.[5] Additionally, a Gas Chromatography (GC) method with Flame Ionization Detection (FID) is provided as an alternative or complementary technique, particularly useful for assessing volatile impurities.
Analytical Strategy: A Multi-faceted Approach
The choice of an analytical method is dictated by the specific requirements of the analysis, such as the nature of the sample matrix, the expected concentration of the analyte, and the need to resolve it from potential impurities or degradation products.
Caption: Selection of analytical techniques for this compound.
Primary Method: Stability-Indicating RP-HPLC-UV
This method is designed to quantify this compound and separate it from potential process-related impurities and degradation products, making it a stability-indicating assay.[6]
Rationale for Method Development
-
Stationary Phase: A C18 column is chosen for its versatility and proven performance in retaining and separating a wide range of moderately polar to nonpolar compounds through hydrophobic interactions. The end-capped nature of the silica-based packing minimizes peak tailing for the phenolic group.
-
Mobile Phase: A gradient elution of acetonitrile and water (acidified) is employed. Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength for the analyte.[5] The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous phase is crucial for suppressing the ionization of the phenolic hydroxyl group. This ensures a consistent retention time and sharp, symmetrical peak shape.
Experimental Protocol: RP-HPLC-UV
3.2.1. Equipment and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and PDA or variable wavelength UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference standard of this compound (≥98% purity).
-
HPLC grade acetonitrile, water, and phosphoric acid (or formic acid).
-
Class A volumetric glassware.
-
0.45 µm syringe filters.
3.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | λmax (approx. 275 nm, to be confirmed by UV scan) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
3.2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[1][2][3][4]
Caption: Workflow for HPLC method validation according to ICH guidelines.
3.3.1. Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are essential.[7][8] Subject the sample to the following stress conditions to achieve 5-20% degradation of the active substance:[9]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the main analyte peak is spectrally pure in the presence of its degradants.
3.3.2. Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and stressed samples. | No interference at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity | Analyze 5-6 concentrations in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Spike a known amount of analyte into a blank or placebo at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate injections of the same standard. Intermediate Precision: Analysis on different days by different analysts. | RSD ≤ 2.0%. |
| LOD & LOQ | Based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | To be determined and reported. |
| Robustness | Vary parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). | System suitability parameters remain within limits. |
Alternative Method: Gas Chromatography (GC-FID)
GC-FID is a suitable alternative for the quantification of this compound, especially for in-process control where speed and robustness are key. It is also an excellent technique for identifying and quantifying volatile impurities that may not be well-retained by RP-HPLC.
Rationale for Method Development
-
Technique: GC is ideal for analyzing volatile and thermally stable compounds. This compound has a boiling point that allows for its analysis by GC without derivatization.
-
Detector: A Flame Ionization Detector (FID) is used due to its high sensitivity to organic compounds, robustness, and a wide linear range.[10][11]
-
Column: A mid-polarity capillary column (e.g., with a cyanopropylphenyl polysiloxane stationary phase) is recommended to provide good resolution for aromatic and nitrile-containing compounds.
Experimental Protocol: GC-FID
4.2.1. Equipment and Reagents
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a mid-polarity stationary phase).
-
Reference standard of this compound (≥98% purity).
-
High-purity nitrogen or helium as carrier gas.
-
GC-grade solvent for sample dissolution (e.g., ethyl acetate or dichloromethane).
4.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film, mid-polarity phase |
| Carrier Gas | Nitrogen or Helium, at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial: 100 °C, hold for 2 min. Ramp: 10 °C/min to 240 °C, hold for 5 min. |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
4.2.3. Preparation of Solutions
-
Standard and Sample Preparation: Follow a similar procedure as for the HPLC method, but use a suitable GC-grade solvent for dissolution. Ensure the final concentration is appropriate for GC-FID analysis (e.g., in the range of 10-500 µg/mL).
Method Validation
The GC-FID method should also be validated for the same parameters as the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) with appropriate acceptance criteria.
Conclusion
The analytical methods detailed in this document provide a robust framework for the quantification of this compound. The primary stability-indicating RP-HPLC-UV method is recommended for comprehensive analysis, including purity testing and stability studies. The alternative GC-FID method offers a reliable and efficient option for routine quality control and the analysis of volatile components. Adherence to the outlined protocols and validation procedures will ensure the generation of accurate, reliable, and defensible analytical data, which is critical in the rigorous environment of pharmaceutical development and manufacturing.
References
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Retrieved from [Link]
-
Forced degradation products: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Retrieved from [Link]
-
Analytical method validation: A brief review. (n.d.). Retrieved from [Link]
-
Analytical Method Validation: are your analytical methods suitable for intended use? (2023, April 13). Retrieved from [Link]
-
Validation of Analytical Methods: A Review. (2018, January 19). Gavin Publishers. Retrieved from [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved from [Link]
-
Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). (2025, September 2). ACS Food Science & Technology. Retrieved from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011, January). SGS. Retrieved from [Link]
-
Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]
-
Stability Indicating HPLC Method Development –A Review. (2021, October). IJTSRD. Retrieved from [Link]
-
IMPROVED SPECTROPHOTOMETRIC ASSAY OF CYANIDE WITH PICRIC ACID. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]
-
Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved from [Link]
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- 4. qbdgroup.com [qbdgroup.com]
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- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 9. sgs.com [sgs.com]
- 10. measurlabs.com [measurlabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-(3-Hydroxyphenyl)acetonitrile
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(3-Hydroxyphenyl)acetonitrile. This compound is a significant intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification critical for process monitoring and quality control.[1] The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent selectivity and sensitivity with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[2][3] This document provides a comprehensive guide for researchers, analytical scientists, and quality control professionals, covering the scientific principles, detailed experimental protocols, and complete method validation procedures.
Introduction and Scientific Rationale
This compound (MW: 133.15 g/mol , Formula: C₈H₇NO) is a polar aromatic compound characterized by a phenyl ring, a hydroxyl group, and a nitrile functional group.[4][5] Its physicochemical properties, including a calculated LogP of approximately 1.458, indicate moderate hydrophobicity, making it an ideal candidate for analysis by reversed-phase liquid chromatography (RP-LC).[4]
Principle of Separation: The foundational principle of this method is RP-HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[6][7] The analyte, this compound, is introduced into the mobile phase stream. As it passes through the column, it partitions between the mobile phase and the hydrophobic C18 stationary phase. The retention is primarily governed by hydrophobic interactions between the analyte's phenyl ring and the C18 alkyl chains. By optimizing the polarity of the mobile phase—specifically the ratio of water to the organic modifier (acetonitrile)—a suitable retention time, efficient peak shape, and effective separation from potential impurities can be achieved.[8] A low concentration of acid is added to the mobile phase to maintain a consistent, low pH. This suppresses the ionization of the phenolic hydroxyl group (pKa ≈ 10), ensuring a single, non-ionized form of the analyte, which prevents peak tailing and results in sharp, symmetrical peaks.
Physicochemical Properties of the Analyte
A summary of key properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 25263-44-9 | [4][9] |
| Molecular Formula | C₈H₇NO | [4][10] |
| Molecular Weight | 133.15 g/mol | [4][9] |
| Appearance | White to orange crystalline solid | [11][12] |
| Solubility | Insoluble in water; soluble in organic solvents like acetonitrile | [11] |
| LogP (octanol/water) | 1.458 (Calculated) | [4] |
Experimental Protocol
Instrumentation, Chemicals, and Reagents
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals:
Optimized Chromatographic Conditions
The following conditions were optimized to provide a robust and efficient separation.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (40:60:0.1, v/v/v) |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (Note: Scan for λmax for optimal sensitivity) |
| Run Time | 10 minutes |
Step-by-Step Procedures
1. Mobile Phase Preparation:
-
Measure 600 mL of deionized water into a 1 L graduated cylinder.
-
Carefully add 1.0 mL of concentrated phosphoric acid and mix.
-
Add 400 mL of acetonitrile.
-
Transfer to a suitable reservoir, sonicate for 15 minutes to degas, and allow to cool to room temperature.
2. Standard Solution Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock standard with the mobile phase. These will be used to construct the calibration curve.
3. Sample Preparation:
-
Accurately weigh an amount of sample expected to contain this compound and dissolve it in acetonitrile in a volumetric flask to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
4. System Suitability Testing (SST):
-
Before initiating any analysis, equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of a mid-range working standard (e.g., 50 µg/mL).
-
Verify that the system suitability parameters meet the acceptance criteria outlined in the table below. This ensures the chromatographic system is adequate for the intended analysis.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure the method is trustworthy and fit for purpose, a full validation should be performed according to ICH guidelines.[2][15][16]
Workflow for HPLC Analysis and Validation
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Application Note: GC-MS Analysis of 2-(3-Hydroxyphenyl)acetonitrile
A Validated Method Employing Silylation for Robust Quantification in Pharmaceutical Matrices
Introduction and Significance
2-(3-Hydroxyphenyl)acetonitrile, also known as m-hydroxybenzyl cyanide, is a key chemical intermediate in the synthesis of various pharmaceutical active ingredients (APIs) and other specialty chemicals.[1][2] Its molecular structure contains both a polar phenolic hydroxyl group and a nitrile function, which presents a significant analytical challenge.[3] Direct analysis by Gas Chromatography (GC) is often hindered by poor peak shape, low volatility, and potential thermal degradation within the hot injector port and column.
This application note presents a robust and reliable method for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). To overcome the inherent analytical challenges, this protocol employs a chemical derivatization step.[4][5] Specifically, the polar hydroxyl group is converted to a non-polar silyl ether, rendering the molecule significantly more volatile and thermally stable, making it ideally suited for GC-MS analysis. This transformation is critical for achieving the sharp, symmetrical peaks necessary for sensitive and accurate quantification.
The methodology detailed herein is designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries. It provides a comprehensive, step-by-step protocol, from sample preparation to data analysis, grounded in established analytical principles and validated according to international guidelines.[6][7]
Principle of the Method
The core of this analytical method is the conversion of the polar analyte into a form amenable to GC separation. This is achieved through a silylation reaction, which replaces the active hydrogen on the phenolic group with a bulky, non-polar tert-butyldimethylsilyl (TBDMS) group.[8]
The Causality Behind Derivatization:
-
Increased Volatility: The replacement of the hydrogen-bonding capable -OH group with a non-polar TBDMS ether drastically reduces intermolecular forces, lowering the boiling point of the analyte and allowing it to readily transition into the gas phase in the GC injector.[5]
-
Enhanced Thermal Stability: The derivatization protects the thermally labile hydroxyl group, preventing on-column degradation and ensuring that the analyte reaches the detector intact.[4]
-
Improved Chromatography: The resulting derivative exhibits reduced interaction with the stationary phase, leading to sharper, more symmetrical peaks and improved separation from matrix components.
-
Mass Spectral Signature: The TBDMS derivative yields a predictable and characteristic mass spectrum, often with a prominent ion resulting from the loss of a tert-butyl group ([M-57]⁺), which is invaluable for confident identification and quantification.[8]
Following derivatization, the sample is injected into the GC-MS system. The analyte is separated from other components on a non-polar capillary column based on its volatility and interaction with the stationary phase.[9][10] The eluting compound then enters the mass spectrometer, where it is ionized by electron impact (EI), fragmented, and detected, providing both qualitative confirmation and quantitative data.
Experimental Workflow and Protocols
The entire analytical process, from sample handling to final result, is outlined below. Adherence to this workflow ensures reproducibility and accuracy.
Caption: Overall experimental workflow for the GC-MS analysis of this compound.
Materials and Reagents
-
Analyte Standard: this compound, analytical standard grade (>98% purity).
-
Derivatizing Reagent: N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS) catalyst.
-
Solvents: Acetonitrile or Dichloromethane (DCM), HPLC or GC-grade. Ensure solvents are anhydrous.
-
Internal Standard (Optional but Recommended): A stable compound with similar chemical properties that does not co-elute, e.g., 4-chlorophenylacetonitrile.
-
Glassware: Use clean, dry glassware to avoid contamination and reaction with the derivatizing agent.[9] This includes 2 mL autosampler vials with PTFE-lined septa, volumetric flasks, and pipettes.
Protocol 1: Standard and Sample Preparation
This protocol is designed for a target analyte concentration of approximately 10-100 µg/mL.[11]
-
Stock Standard Preparation (1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Working Standard Preparation: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with acetonitrile. If using an internal standard (IS), add it to each standard to a final concentration of 20 µg/mL.
-
Sample Preparation: Accurately weigh the sample material expected to contain the analyte. Dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range. For complex matrices, a prior liquid-liquid or solid-phase extraction may be necessary to isolate the analyte.[10][12] Ensure the final sample is free of particles by centrifuging or filtering.[11]
Protocol 2: Silylation Derivatization
This procedure must be performed in a well-ventilated fume hood.
-
Aliquot: Transfer 100 µL of each standard solution or sample solution into a clean 2 mL autosampler vial.
-
Evaporation: Gently evaporate the solvent to dryness under a stream of dry nitrogen gas at room temperature. This step is crucial as water will preferentially react with the silylating agent.
-
Reagent Addition: Add 100 µL of acetonitrile (or other suitable solvent like DCM) to reconstitute the residue. Then, add 100 µL of the MTBSTFA reagent to each vial.
-
Reaction: Cap the vials tightly and vortex for 10 seconds. Place the vials in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.
-
Cooling: Allow the vials to cool to room temperature before placing them in the autosampler tray for GC-MS analysis.
Caption: Silylation of this compound with MTBSTFA.
Instrumental Parameters and Data Analysis
The following parameters are a validated starting point and may be optimized for specific instrumentation.
GC-MS Instrument Configuration
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides precise electronic pneumatic control and temperature programming. |
| Mass Spectrometer | Agilent 5977B or equivalent | Offers high sensitivity and spectral integrity for confident identification. |
| Injector | Split/Splitless Inlet | Allows for a range of concentrations to be analyzed. |
| Injection Volume | 1 µL | Standard volume to prevent overloading the column. |
| Injector Mode | Splitless (or Split 10:1 for high concentrations) | Maximizes sensitivity for trace-level analysis.[11] |
| Injector Temp. | 280 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal breakdown. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. Constant flow maintains stable retention times. |
| GC Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A robust, non-polar column (5% Phenyl-methylpolysiloxane) ideal for separating a wide range of derivatized organic compounds.[13] |
| Oven Program | Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | Provides good separation of the analyte from solvent and potential byproducts while ensuring it elutes in a reasonable time. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust EI ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy produces reproducible fragmentation patterns for library matching.[14] |
| Acquisition Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification and method development. SIM mode provides superior sensitivity and selectivity for quantification. |
| SIM Ions | Quantifier: m/z 232 (M-15)⁺, Qualifiers: m/z 289 (M)⁺, m/z 176 | These ions are specific to the TBDMS derivative of the analyte. The (M-15) ion is often more abundant and stable than the molecular ion. |
Data Analysis and Validation
-
Identification: The identity of the derivatized this compound is confirmed by comparing its retention time and mass spectrum with that of a known standard. The acquired mass spectrum should be verifiable against a spectral library like the NIST database.[15][16]
-
Quantification: A calibration curve is constructed by plotting the peak area of the analyte (or the analyte/IS area ratio) against the concentration of the prepared standards. The concentration of the analyte in unknown samples is determined by interpolation from this curve.
-
Method Validation: For use in regulated environments, the method must be validated according to ICH Q2(R1) guidelines.[6][17] This involves demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: A linear relationship between concentration and response over the intended range (e.g., R² > 0.995).
-
Accuracy: Closeness of test results to the true value, often assessed by spike/recovery studies.
-
Precision: Agreement among a series of measurements (repeatability and intermediate precision), typically requiring a relative standard deviation (RSD) of <15%.[18]
-
Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.
-
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By employing a validated silylation derivatization technique, the challenges associated with the analyte's polarity and thermal lability are effectively overcome. The detailed step-by-step procedures and specified instrumental parameters offer a robust starting point for implementation in research and quality control laboratories, ensuring accurate and reliable quantification of this important pharmaceutical intermediate.
References
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 25263-44-9). Retrieved from [Link]
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Polo, M., Llompart, M., & Cela, R. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. Retrieved from [Link]
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Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
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Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
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Kojima, H., et al. (2004). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. Journal of Chromatography A, 1041(1-2), 17-23. Retrieved from [Link]
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Weckwerth, W. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 64-80. Retrieved from [Link]
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International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]
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Cecinato, A., et al. (2004). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Atmospheric Environment, 38(23), 3717-3725. Retrieved from [Link]
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Bhavyasri, V., et al. (2022). A review on GC-MS and method development and validation. ResearchGate. Retrieved from [Link]
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Raja, K. D., et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. Retrieved from [Link]
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Pharmaceutical Technology. (2017). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Hydroxy-3-methoxyphenylacetonitrile. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzeneacetonitrile, 3-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Klick, S., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12). Retrieved from [Link]
-
Stein, S. (n.d.). Mass Spectral Libraries (NIST/EPA/NIH EI & NIST Tandem 2020) and NIST Mass Spectral Search Program (Version 2.4). National Institute of Standards and Technology. Retrieved from [Link]
-
National Institute of Standards and Technology. (2023). NIST/EPA/NIH EI-MS Library 2023 Release. Retrieved from [Link]
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Schmidt, T. C., et al. (2024). Developing a GC-EI-MS/MS method for quantifying warfarin and five hydroxylated metabolites generated by the Fenton reaction. PMC - NIH. Retrieved from [Link]
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Agilent Technologies, Inc. (n.d.). Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1992). Method 8033: Acetonitrile by Gas Chromatography with Nitrogen-Phosphorus Detection. Retrieved from [Link]
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Application Note & Protocol: A Scalable, High-Yield Synthesis of 3-Hydroxybenzyl Cyanide
Abstract & Introduction
3-Hydroxybenzyl cyanide (m-hydroxyphenylacetonitrile) is a pivotal intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring a reactive nitrile group and a functional phenol, makes it a versatile building block. This document provides a comprehensive, field-proven protocol for the large-scale synthesis of 3-hydroxybenzyl cyanide, designed for researchers and process chemists in drug development and manufacturing.
The protocol detailed herein is optimized for scalability, safety, and yield, moving beyond traditional laboratory methods that often employ hazardous reagents or expensive solvents. We will focus on a robust one-pot reaction from 3-hydroxybenzyl alcohol, detailing the underlying chemical principles, critical safety procedures for handling cyanide, and rigorous analytical quality control measures.
Synthetic Strategy: Rationale and Mechanistic Insight
The conversion of benzyl alcohols to benzyl cyanides can be challenging, particularly when a phenolic hydroxyl group is present, as it can lead to unwanted side reactions under harsh conditions. Direct halogenation of 3-hydroxybenzyl alcohol followed by cyanation is often low-yielding due to the instability of the intermediate halide.
The selected strategy is based on the in situ formation of a reactive intermediate from 3-hydroxybenzyl alcohol, which is then displaced by the cyanide nucleophile. This one-pot process, adapted from methodologies developed for similar structures, offers significant advantages for large-scale production.[1][2]
Reaction Scheme:
Causality of Experimental Choices:
-
Starting Material: 3-Hydroxybenzyl alcohol is chosen over the corresponding halide for its superior stability, commercial availability, and safer handling profile.
-
Cyanide Source: Sodium cyanide (NaCN) is an economical and effective source of the cyanide nucleophile.
-
Solvent System: Methanol is an excellent solvent for both the organic substrate and the inorganic cyanide salt, facilitating a homogeneous reaction environment.
-
Activating Agent: Methyl formate serves as a crucial activating agent. It is proposed to react with the benzyl alcohol in situ to form a formate ester. This ester is a much better leaving group than the hydroxyl group, allowing for an efficient SN2 displacement by the cyanide ion.[3] This circumvents the need to isolate a more reactive, but less stable, intermediate.
Critical Safety Protocols: Handling Sodium Cyanide
Trustworthiness in chemical synthesis begins with an uncompromising commitment to safety. Sodium cyanide is a highly toxic substance, and exposure can be fatal. All operations must be conducted with strict adherence to the following protocols.[4][5]
3.1 Personal Protective Equipment (PPE) Proper PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.[6]
-
Respirator: A full-face respirator with a P100/organic vapor cartridge.
-
Gloves: Double-gloving with a nitrile base glove and a heavy-duty butyl rubber or neoprene outer glove.
-
Body Protection: Chemical-resistant apron or suit over a lab coat.
-
Eye Protection: Chemical splash goggles and a full-face shield.
3.2 Engineering Controls and Designated Areas
-
All handling of solid sodium cyanide and the reaction itself must be performed within a certified, high-performance chemical fume hood.[7]
-
The reaction area must be designated for cyanide use only, with clear warning signs.
-
Crucially, acids must be strictly segregated from the cyanide storage and reaction areas. Cyanide salts react violently with acids to produce lethal hydrogen cyanide (HCN) gas.[4]
-
An emergency eyewash station and safety shower must be immediately accessible.[4]
3.3 Emergency Response
-
Cyanide Emergency Kit: A dedicated kit must be available and all personnel trained in its use. It should contain items such as amyl nitrite inhalants and components for the administration of sodium thiosulfate and sodium nitrite by trained medical professionals.[5]
-
Exposure Protocol:
-
In all cases of suspected exposure, call for immediate medical assistance.
Below is a logical workflow for handling a cyanide-related emergency.
Caption: Cyanide Safety & Emergency Response Workflow.
Large-Scale Synthesis Protocol
This protocol is designed for a 1-mole scale synthesis. All quantities should be adjusted proportionally for different scales.
4.1 Materials and Equipment
| Reagent / Material | Grade | CAS No. | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 3-Hydroxybenzyl alcohol | ≥98% | 620-24-6 | 124.14 | 124.1 g | 1.0 |
| Sodium Cyanide (NaCN) | ≥98% | 143-33-9 | 49.01 | 58.8 g | 1.2 |
| Methyl Formate | ≥97% | 107-31-3 | 60.05 | 72.1 g (80 mL) | 1.2 |
| Methanol (Anhydrous) | ACS | 67-56-1 | 32.04 | 1.0 L | - |
| Hydrochloric Acid (HCl) | 37% | 7647-01-0 | 36.46 | As needed | - |
| Ethyl Acetate | ACS | 141-78-6 | 88.11 | ~1.5 L | - |
| Brine (Saturated NaCl) | - | - | - | ~500 mL | - |
| Anhydrous MgSO₄ / Na₂SO₄ | - | - | - | As needed | - |
Equipment:
-
5 L, 4-neck round-bottom flask
-
Mechanical overhead stirrer with a gas-tight seal
-
Reflux condenser
-
Thermocouple temperature probe
-
Addition funnel
-
Heating mantle
-
Inert gas line (Nitrogen or Argon)
-
Large separatory funnel (2 L)
-
Rotary evaporator
4.2 Experimental Workflow Diagram
Caption: Overall Synthesis Workflow for 3-Hydroxybenzyl Cyanide.
4.3 Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L flask with the overhead stirrer, reflux condenser, thermocouple, and addition funnel. Ensure all joints are properly sealed. Purge the entire system with nitrogen for 15-20 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Charging Reagents: To the flask, add 3-hydroxybenzyl alcohol (124.1 g, 1.0 mol) and anhydrous methanol (1.0 L). Begin stirring to dissolve the alcohol completely.
-
Sodium Cyanide Addition: Carefully and in portions, add the sodium cyanide (58.8 g, 1.2 mol) to the stirred solution. An initial mild exotherm may be observed. Ensure the temperature does not exceed 30°C.
-
Methyl Formate Addition: Add methyl formate (80 mL, 1.2 mol) to the addition funnel and add it dropwise to the reaction mixture over 30-45 minutes.
-
Reaction: After the addition is complete, slowly heat the mixture to reflux (approx. 65°C). Maintain a gentle reflux and continue to stir vigorously.
-
In-Process Control (IPC): Monitor the reaction progress every hour after reaching reflux using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting alcohol.
-
Cooling and Quenching: Once the reaction is complete, cool the flask in an ice-water bath to 0-5°C. CRITICAL STEP: In the fume hood, very slowly and carefully add 2M hydrochloric acid to the cold reaction mixture to neutralize the excess NaCN and quench the reaction. The pH should be adjusted to ~2-3. This step will generate HCN gas, which must be properly vented through the fume hood scrubber system.
-
Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.
4.4 Product Work-up and Purification
-
Extraction: Transfer the remaining residue to a 2 L separatory funnel. Add deionized water (500 mL) and ethyl acetate (500 mL). Shake vigorously and allow the layers to separate.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 250 mL).
-
Washing: Combine all organic extracts and wash sequentially with deionized water (250 mL) and then saturated brine (250 mL) to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 3-hydroxybenzyl cyanide as an oil or semi-solid.
-
Purification:
-
Vacuum Distillation: For high purity, the crude product can be purified by vacuum distillation.
-
Recrystallization: Alternatively, the crude material can be recrystallized from a suitable solvent system such as toluene/heptane.
-
Analytical Quality Control
The final product should be analyzed to confirm its identity and purity.
| Analysis | Method | Specification |
| Appearance | Visual | Pale yellow to light brown oil or solid |
| Purity | HPLC (C18, MeCN/H₂O) | ≥ 98.5% |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
| Identity | IR Spectroscopy | Characteristic nitrile (C≡N) stretch at ~2250 cm⁻¹ |
| Residual Solvents | GC-HS | Within ICH limits |
Waste Management & Decontamination
Proper disposal of cyanide-containing waste is a critical safety and environmental responsibility.
-
Aqueous Waste: All aqueous layers from the work-up contain cyanide. They must be collected in a designated, labeled hazardous waste container.
-
Cyanide Destruction: Before disposal, the aqueous waste must be treated to destroy the cyanide. Slowly add the aqueous waste to a stirred, cold (0-10°C) solution of sodium hypochlorite (bleach) while maintaining the pH > 10 with 50% NaOH solution.[4] The bleach oxidizes cyanide to the much less toxic cyanate ion. The absence of cyanide should be confirmed with an analytical test strip before neutralization and disposal according to institutional guidelines.
-
Glassware Decontamination: All glassware that has come into contact with cyanide must be decontaminated. Rinse with a pH 10 buffer solution, followed by soaking in a freshly prepared 10% bleach solution for several hours before standard washing.[7]
References
- United Chemical (2025). Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide.
- TSM TheSafetyMaster Private Limited (2024). Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries.
- Safe Work Australia (2013). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
- U.S. Environmental Protection Agency. Method 335.
- 911Metallurgist (2018). Cyanide Safety.
- Organic Syntheses. Benzyl Cyanide.
- Google Patents (1976).
- European Patent Office (1982).
- Patsnap. Benzyl cyanide patented technology retrieval search results.
- LSU Health Shreveport (2018). SOP for the safe use of cyanide compounds.
- Hayashi, H., & Oka, S. (1974). Synthesis of Hydroxybenzyl Compounds. Bulletin of the Institute for Chemical Research, Kyoto University, 52(3), 514-518.
- Google Patents (2012).
- ChemicalBook. 4-Hydroxybenzyl cyanide synthesis.
- Google Patents (1982).
- The Good Scents Company. 3-hydroxybenzaldehyde.
- Wikipedia. 3-Hydroxybenzaldehyde.
- ScienceMadness Discussion Board (2011). Mechanism of benzyl cyanide synthesis?.
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Application Note & Protocols: Catalytic Synthesis of 2-(3-Hydroxyphenyl)acetonitrile
Abstract
2-(3-Hydroxyphenyl)acetonitrile is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate for various pharmaceutically active compounds. Its synthesis has evolved from classical, often harsh methods to more sophisticated and efficient catalytic strategies. This guide provides an in-depth analysis of modern catalytic routes for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. We will explore transition metal-catalyzed cross-coupling reactions and direct cyanation of benzylic alcohols, offering detailed, field-proven protocols. The causality behind experimental choices, mechanistic insights, and comparative data are presented to empower researchers to select and implement the optimal synthetic strategy for their specific needs.
Introduction: The Significance of this compound
The nitrile functional group is a cornerstone in pharmaceutical sciences, prized for its ability to act as a versatile synthetic handle and for its electronic properties that can enhance a molecule's pharmacokinetic profile.[1] this compound, possessing both a reactive nitrile and a phenolic hydroxyl group, is an exceptionally valuable intermediate. It is a precursor to compounds like 2-(3-hydroxyphenyl)ethanamine (the meta-isomer of tyramine), which is relevant in neuroscience research and drug discovery. The nitrile can be readily hydrolyzed to the corresponding carboxylic acid, reduced to an amine, or used in cycloadditions to form heterocycles, making it a versatile scaffold for building molecular complexity.[2][3]
Traditional synthetic routes often relied on methods with significant drawbacks, such as the use of highly toxic cyanide salts under harsh conditions or multi-step sequences with poor atom economy.[2] The advent of modern catalysis has revolutionized this field, offering milder, safer, and more efficient pathways. This document focuses on two primary catalytic strategies: the cyanation of 3-substituted phenol derivatives and the direct cyanation of 3-hydroxybenzyl alcohol.
Overview of Primary Catalytic Strategies
The selection of a synthetic route depends on factors such as starting material availability, cost, safety constraints, and required scale. The two main catalytic pathways offer distinct advantages and challenges.
Caption: Primary catalytic routes to this compound.
Strategy 1: Transition Metal-Catalyzed Cross-Coupling
Cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. In this context, a 3-substituted phenol derivative (like a halide or sulfonate) is coupled with a cyanide source using a palladium or nickel catalyst.
Mechanistic Rationale
The catalytic cycle for these reactions, exemplified by a palladium catalyst, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical as it modulates the electron density and steric environment of the metal center, influencing catalyst stability and reactivity. Nickel catalysis often follows a similar mechanistic pathway but is gaining traction as a more sustainable and cost-effective alternative to palladium.[1]
Caption: Generalized catalytic cycle for Pd-catalyzed cyanation.
Choice of Cyanide Source
Safety is a paramount concern when working with cyanides.
-
Alkali Metal Cyanides (NaCN, KCN): Highly effective but also highly toxic and water-soluble, posing significant handling risks.
-
Zinc Cyanide (Zn(CN)₂): A widely used alternative in palladium-catalyzed reactions. It is significantly less toxic than NaCN or KCN due to its covalent nature and lower solubility in water, making it safer to handle.[4]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic food additive that can serve as an effective cyanide source in some palladium-catalyzed systems, representing a significant green chemistry advancement.[4]
Protocol 1: Palladium-Catalyzed Cyanation of 3-Bromophenol
This protocol is adapted from established methodologies for the cyanation of aryl halides.[4] The unprotected phenol group can be challenging, but the reaction can proceed efficiently with the right choice of catalyst and conditions.
Materials:
-
3-Bromophenol
-
Zinc Cyanide (Zn(CN)₂)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon or nitrogen atmosphere, add 3-bromophenol (1.0 equiv), zinc cyanide (0.6 equiv), palladium(II) acetate (2 mol%), and dppf (4 mol%).
-
Scientist's Note: The use of a slight excess of ligand (dppf) relative to the palladium precursor helps to ensure the formation of the active catalytic species and prevent catalyst decomposition.
-
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.5 M.
-
Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing ethyl acetate and an aqueous solution of 10% ammonia.
-
Expert Tip: The ammonia solution helps to quench any unreacted cyanide and complexes with zinc salts, facilitating their removal from the organic phase.
-
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Strategy 2: Direct Catalytic Cyanation of 3-Hydroxybenzyl Alcohol
This approach is highly atom-economical as it directly converts the C-O bond of the alcohol into a C-CN bond, avoiding the need for a pre-functionalized starting material like a halide.
Mechanistic Rationale
Modern methods often employ a Lewis acid catalyst, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), to activate the benzylic alcohol.[5][6] The Lewis acid coordinates to the hydroxyl group, transforming it into a good leaving group (H₂O·B(C₆F₅)₃). This facilitates the formation of a stabilized benzylic carbocation intermediate, which is then trapped by the cyanide nucleophile. This pathway typically follows an SN1 mechanism.[6]
Caption: Experimental workflow for Lewis acid-catalyzed cyanation.
Choice of Cyanide Source
For this method, traditional metal cyanides can be used, but recent advancements have focused on safer, non-metallic sources.
-
Isonitriles (e.g., tert-Butyl isocyanide): These have emerged as innovative and safer cyanide surrogates. In the presence of a Lewis acid, they can effectively deliver the cyanide group to the activated alcohol.[5]
-
Alkali Cyanides (KCN, NaCN): Can be used with an iodide catalyst, though this is often a less efficient and higher-temperature process compared to modern Lewis acid catalysis.[7][8]
Protocol 2: B(C₆F₅)₃-Catalyzed Cyanation of 3-Hydroxybenzyl Alcohol
This protocol leverages a powerful Lewis acid to enable the direct cyanation of the alcohol with an isonitrile as the cyanide source, reflecting a state-of-the-art, efficient approach.[5][6]
Materials:
-
3-Hydroxybenzyl alcohol
-
tert-Butyl isocyanide (tBu-NC)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Toluene, anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an argon or nitrogen atmosphere, place a magnetic stir bar. Add 3-hydroxybenzyl alcohol (1.0 equiv) and B(C₆F₅)₃ (10 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene to achieve a substrate concentration of 0.1 M. Then, add tert-butyl isocyanide (1.5 equiv) via syringe.
-
Scientist's Note: B(C₆F₅)₃ is moisture-sensitive, so maintaining a dry, inert atmosphere is crucial for catalytic activity. Toluene is an excellent non-coordinating solvent for this reaction.[6]
-
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the mixture for 12-18 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. The reaction can often be concentrated directly.
-
Purification: Load the crude residue onto a silica gel column. Purify by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.
Comparative Analysis of Protocols
| Feature | Protocol 1: Pd-Catalyzed Cross-Coupling | Protocol 2: B(C₆F₅)₃-Catalyzed Direct Cyanation |
| Starting Material | 3-Bromophenol | 3-Hydroxybenzyl Alcohol |
| Catalyst System | Pd(OAc)₂ / dppf | B(C₆F₅)₃ |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | tert-Butyl isocyanide (tBu-NC) |
| Typical Yield | Good to Excellent (70-90%) | Good to Excellent (75-95%) |
| Atom Economy | Lower (involves halide and metal waste) | Higher (byproduct is water and isobutene) |
| Safety | Moderate (uses Zn(CN)₂ and high temps) | Improved (avoids traditional metal cyanides) |
| Key Advantage | Well-established, reliable for aryl halides | More direct, higher atom economy |
| Key Consideration | Requires pre-functionalized starting material | Catalyst is moisture-sensitive |
Conclusion
The catalytic synthesis of this compound can be achieved efficiently through several modern strategies. For researchers with access to 3-halophenols, palladium-catalyzed cross-coupling with zinc cyanide offers a robust and well-documented path. However, for a more direct and atom-economical approach, the Lewis acid-catalyzed cyanation of 3-hydroxybenzyl alcohol using an isonitrile represents a superior strategy in terms of efficiency and green chemistry principles. The choice between these protocols will ultimately be guided by starting material availability, laboratory capabilities for handling specific reagents (e.g., moisture-sensitive catalysts), and overall project goals regarding safety and sustainability. Both methods provide reliable access to this critical pharmaceutical intermediate, enabling further exploration in drug discovery and development.
References
-
Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)2 Involving C-O Bond Cleavage. ResearchGate.
-
Nickel-Catalyzed Cyanation of Aryl Halides. MDPI.
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. NIH National Center for Biotechnology Information.
-
Cyanation of Phenol Derivatives with Aminoacetonitriles by Nickel Catalysis. ACS Publications.
-
Preparation of cyanoalkylated phenols by the reaction of a metal cyanide and hydroxy benzyl phenols. Google Patents.
-
Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)₂ Involving C–O Bond Cleavage. ACS Publications.
-
Catalytic cyanation with other related CN sources. ResearchGate.
-
Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. MDPI.
-
Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science.
-
Deoxycyanation of Alkyl Alcohols. Princeton University, Macmillan Group.
-
Process for the preparation of hydroxyphenylacetonitriles. Google Patents.
-
2-TERT-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses.
-
A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Wiley Online Library.
-
Cyanation – Knowledge and References. Taylor & Francis.
-
The hydrogenation of hydroxybenzyl cyanide over a Pd/C catalyst. Royal Society of Chemistry.
-
NaCN/DOWEX(R)50WX4: A Convenient System for Synthesis of Cyanohydrins from Aldehydes. Oriental Journal of Chemistry.
-
Preparation of cyanoalkylated phenols. Sciencemadness.org.
-
Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. NIH National Center for Biotechnology Information.
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- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source [mdpi.com]
- 6. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3496211A - Preparation of cyanoalkylated phenols by the reaction of a metal cyanide and hydroxy benzyl phenols - Google Patents [patents.google.com]
- 8. sciencemadness.org [sciencemadness.org]
Topic: Enzymatic Synthesis of Chiral Hydroxyphenylacetonitriles
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Greener Route to High-Value Chiral Intermediates
Chiral hydroxyphenylacetonitriles, particularly (R)- and (S)-mandelonitrile, are pivotal building blocks in modern organic chemistry.[1] Their dual functionality allows for facile conversion into a wide array of high-value molecules, including α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols, which are common scaffolds in pharmaceuticals and fine chemicals.[2][3] For instance, (R)-mandelonitrile is a key precursor to (R)-(-)-mandelic acid, an important chiral intermediate for producing pharmaceuticals like semisynthetic penicillins and antitumor agents.[4][5]
Traditionally, the synthesis of these cyanohydrins has relied on chemical methods that often require harsh conditions and can produce racemic mixtures, necessitating challenging and costly resolution steps.[1] Biocatalysis, utilizing enzymes known as hydroxynitrile lyases (HNLs), has emerged as a superior alternative.[6] These enzymes catalyze the asymmetric addition of hydrogen cyanide to a prochiral aldehyde, offering exceptional control over stereochemistry under mild, environmentally friendly conditions.[7][8] This guide provides a comprehensive overview of the HNL-catalyzed synthesis of hydroxyphenylacetonitriles, detailing the underlying science, comparative enzyme performance, and robust, field-proven protocols.
The Biocatalytic System: Mechanism and Core Principles
The success of the enzymatic synthesis hinges on understanding and controlling the key components of the reaction: the enzyme, its mechanism, and the reaction environment.
Mechanism of Hydroxynitrile Lyase (HNL) Catalysis
Hydroxynitrile lyases, or oxynitrilases, naturally function in plant defense by catalyzing the decomposition of cyanohydrins to release toxic hydrogen cyanide (HCN).[9][10] For synthetic chemistry, this reversible reaction is exploited in the opposite direction.[9] The enzyme's active site creates a chiral environment that orients the incoming aldehyde and cyanide nucleophile, dictating the stereochemistry of the resulting cyanohydrin. This high degree of stereoselectivity allows for the production of either the (R)- or (S)-enantiomer with very high enantiomeric excess (ee), depending on the specific HNL chosen.[2][9]
Caption: General mechanism of HNL-catalyzed cyanohydrin synthesis.
Critical Success Factors
-
Enzyme Selection: HNLs are classified based on the stereochemistry of the product they form. (R)-selective HNLs are commonly sourced from almonds (Prunus amygdalus, PaHNL) and various millipede species, while (S)-selective HNLs are found in sources like the rubber tree (Hevea brasiliensis, HbHNL) and cassava (Manihot esculenta, MeHNL).[9][11][12] The choice of enzyme is the primary determinant of the product's chirality.
-
Biphasic Reaction System: A two-phase system, typically an aqueous buffer and a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE), is highly advantageous.[2] This setup serves two purposes: it allows for high concentrations of the hydrophobic aldehyde substrate in the organic phase, and it suppresses the non-enzymatic, base-catalyzed background reaction that produces a racemic product.[3][5]
-
pH Control: Maintaining a low pH (typically 3.5 to 5.5) in the aqueous phase is essential.[9] This ensures that the cyanide is predominantly in its protonated HCN form, which is the substrate for the enzyme, and critically minimizes the concentration of the highly nucleophilic cyanide anion (CN⁻) that drives the non-selective chemical reaction.[9]
-
Enzyme Immobilization: For industrial applications, enzyme stability and reusability are paramount. Immobilizing HNLs on solid supports, such as Celite (diatomaceous earth), or as cross-linked enzyme aggregates (CLEAs) dramatically enhances their operational stability and simplifies their recovery and reuse, making the process more cost-effective.[3][5][9]
Comparative Performance of (R)-Hydroxynitrile Lyases
The selection of the optimal HNL for a specific application depends on factors like substrate specificity, stability, and catalytic efficiency. The table below summarizes the performance of several well-characterized (R)-selective HNLs in the synthesis of (R)-mandelonitrile.
| Enzyme Source | Abbreviation | Optimal pH | Optimal Temp. (°C) | Specific Activity (U/mg) | Enantiomeric Excess (ee%) | Reference(s) |
| Prunus amygdalus (Bitter Almond) | PaHNL | 5.5 | 5 | Variable | >99 | [11] |
| Parafontaria laminata (Millipede) | PlamHNL | 4.0 | 30 | High | >99 | [11][13] |
| Chamberlinius hualienensis (Millipede) | ChuaHNL | Not Specified | Not Specified | 7420 | >99 | [14] |
| Passiflora edulis (Passion Fruit) | PeHNL | 4.0 | 10 | 136 | >99 | [11][14] |
| Manihot esculenta (Cassava) | MeHNL | 5.0 | 40 | Variable | >99 | [11] |
| Note: Specific activity values can vary significantly based on the assay conditions, enzyme purity, and substrate used. One unit (U) is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.[11][14] |
Experimental Protocols
The following protocols provide a robust framework for the synthesis of (R)-mandelonitrile using immobilized HNL from Prunus amygdalus (PaHNL).
Protocol 1: Immobilization of PaHNL on Celite
This protocol describes a simple and effective method for the non-covalent immobilization of PaHNL, which enhances its stability and facilitates its use in organic solvents.[5]
Materials:
-
Lyophilized (R)-Hydroxynitrile Lyase from Prunus amygdalus (PaHNL)
-
Celite R-633 (or equivalent)
-
Citrate buffer (e.g., 20 mM, pH 5.5)
-
Desiccator with molecular sieves or another drying agent
-
Vacuum source
Procedure:
-
Prepare Enzyme Solution: Dissolve the lyophilized PaHNL powder in the cold citrate buffer to a desired concentration (e.g., 10 mg/mL).
-
Adsorption: Add the Celite powder to the enzyme solution (e.g., a ratio of 1:10 enzyme to Celite by weight).
-
Incubate: Gently stir or agitate the suspension at a low temperature (e.g., 4°C) for a sufficient time (e.g., 2-4 hours) to allow for complete adsorption of the enzyme onto the support.
-
Drying: Filter the mixture to remove the buffer. Dry the resulting enzyme-Celite mixture in a desiccator under vacuum over molecular sieves until a fine, free-flowing powder is obtained.[5]
-
Storage: Store the immobilized enzyme preparation at a low temperature (e.g., -20°C) for future use.
Protocol 2: Batch Synthesis of (R)-Mandelonitrile in a Biphasic System
This protocol details the synthesis of (R)-mandelonitrile from benzaldehyde using the immobilized PaHNL in a biphasic aqueous-organic system.
Caption: General experimental workflow for the synthesis of (R)-mandelonitrile.
Materials:
-
Immobilized PaHNL on Celite (from Protocol 1)
-
Benzaldehyde (freshly distilled)
-
Hydrogen cyanide (HCN) solution in MTBE (e.g., 1.5 M) or Potassium Cyanide (KCN)
-
Methyl tert-butyl ether (MTBE)
-
Citrate buffer (e.g., 50 mM, pH 4.0)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reaction vessel with magnetic stirrer
Procedure:
-
Reaction Setup: In a reaction vessel, combine MTBE and the citrate buffer to create a two-phase system (e.g., a 2:1 or 3:1 organic to aqueous phase ratio).[2]
-
Substrate Addition: Dissolve the benzaldehyde in the MTBE phase to the desired final concentration (e.g., 100-200 mM).
-
Enzyme Addition: Add the immobilized PaHNL catalyst to the reaction mixture. The optimal enzyme loading should be determined empirically but can start at 5-10% of the substrate weight.
-
Reaction Initiation: Start vigorous stirring (e.g., 900 rpm) to ensure good mixing of the two phases. Initiate the reaction by adding the HCN source. If using KCN, it should be added to the aqueous phase. If using a solution of HCN in MTBE, add it to the organic phase.[9] A molar excess of cyanide to aldehyde (e.g., 1.5 to 2 equivalents) is recommended.
-
Monitoring: Allow the reaction to proceed at a constant temperature (e.g., room temperature). Monitor the progress by periodically taking small aliquots from the organic phase. Analyze these samples by a suitable method (e.g., chiral GC or HPLC) to determine the conversion of benzaldehyde and the enantiomeric excess of the mandelonitrile product.[2][5]
-
Work-up: Once the reaction has reached the desired conversion, stop the stirring and separate the organic phase from the aqueous phase. The immobilized enzyme will remain suspended or settle and can be recovered by filtration for reuse.
-
Product Isolation: Dry the organic layer over an anhydrous drying agent like Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude (R)-mandelonitrile product.[9]
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.
Protocol 3: Analytical Method for Conversion and Enantiomeric Excess
Accurate analysis is crucial for process optimization. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the methods of choice.
General HPLC Procedure:
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: Typically a mixture of n-hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detector (e.g., at 254 nm).
-
Sample Preparation: Dilute a small aliquot of the organic phase from the reaction mixture with the mobile phase before injection.
-
Quantification: Determine conversion by comparing the benzaldehyde peak area to that of an internal standard. Calculate enantiomeric excess (ee%) using the peak areas of the (R) and (S) enantiomers: ee% = [([R] - [S]) / ([R] + [S])] * 100.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee%) | 1. pH is too high, promoting the non-enzymatic background reaction. 2. Insufficient mixing of phases. 3. Incorrect enzyme or denatured enzyme. | 1. Lower the pH of the aqueous buffer (target range 3.5-5.5).[9] 2. Increase the stirring speed to improve mass transfer. 3. Verify the enzyme's activity and selectivity with a control reaction. |
| Low Conversion / Slow Reaction Rate | 1. Insufficient enzyme loading. 2. Poor enzyme activity (denaturation). 3. Substrate or product inhibition. 4. Low temperature. | 1. Increase the amount of immobilized enzyme. 2. Check enzyme storage conditions; use a fresh batch of enzyme. 3. Lower the initial substrate concentration. 4. Optimize the reaction temperature according to the enzyme's profile.[11] |
| Enzyme Inactivation | 1. Presence of proteases or other denaturing agents. 2. Extreme pH or temperature. 3. Mechanical stress from excessive stirring. | 1. Use purified enzyme preparations. 2. Ensure reaction conditions are within the enzyme's stable range. 3. Optimize stirring speed to be effective but not destructive. |
Conclusion
The enzymatic synthesis of hydroxyphenylacetonitriles using hydroxynitrile lyases represents a powerful and mature technology for producing enantiopure chiral intermediates.[15] By carefully selecting the appropriate enzyme and optimizing key reaction parameters such as pH, solvent system, and enzyme immobilization, researchers can develop highly efficient, scalable, and sustainable processes.[16] This approach not only provides access to valuable building blocks for the pharmaceutical and chemical industries but also aligns with the growing demand for green chemistry principles.[8]
References
- BenchChem. (n.d.). Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyanohydrins Using Enzymes.
- Wang, M. X., et al. (2010). Enantioselective biocatalytic hydrolysis of (R,S)-mandelonitrile for production of (R)-(-)-mandelic acid by a newly isolated mutant strain. PubMed.
- Wang, M. X., et al. (2010). Enantioselective biocatalytic hydrolysis of (R,S)-mandelonitrile for production of (R)-(−)-mandelic acid by a newly isolated mutant strain. Journal of Industrial Microbiology and Biotechnology.
- BenchChem. (n.d.). Application Notes and Protocols for the Biocatalytic Production of (R)-Mandelonitrile.
- BenchChem. (n.d.). Comparison of different hydroxynitrile lyases for (R)-mandelonitrile synthesis.
- Sharma, M., et al. (2025). Recent advances in hydroxynitrile lyase discovery, evolutionary history, recombinant expression and applications. PubMed.
- BenchChem. (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of (R)-Mandelonitrile using Hydroxynitrile Lyases.
- Grokipedia. (n.d.). Mandelonitrile lyase.
- Unknown Author. (n.d.). Biosynthesis of (R)-(−)-mandelic acid from (R,S)-mandelonitrile with nitrilase. ResearchGate.
- Gotor-Fernández, V., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry.
- Asano, Y., et al. (2025). The Development of Synthetic Routes Leading to Pharmaceuticals and the Key Intermediates Using Hydroxynitrile Lyase. The Journal of Organic Chemistry.
- BenchChem. (n.d.). A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins.
- Dadashipour, M., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega.
- Yildirim, D., et al. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis.
- InnoSyn. (n.d.). Hydroxynitrile Lyases | Enantioselective Catalysis.
- Sciety. (2024). The Use of Hydroxynitrile Lyases (HNLs) for Stereospecific Synthesis of Esters, Alcohols, and Acids.
- Wikipedia. (n.d.). (S)-hydroxynitrile lyase.
- Gotor-Fernández, V., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry.
- Schmidt, S., et al. (2025). An Update: Enzymatic Synthesis for Industrial Applications. PMC - NIH.
- Gröger, H., & Asano, Y. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. PMC - NIH.
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- 8. The Use of Hydroxynitrile Lyases (HNLs) for Stereospecific Synthesis of Esters, Alcohols, and Acids | Sciety [sciety.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. (S)-hydroxynitrile lyase - Wikipedia [en.wikipedia.org]
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- 16. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Applications of 2-(3-Hydroxyphenyl)acetonitrile in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount. Among these, 2-(3-hydroxyphenyl)acetonitrile emerges as a highly versatile and valuable building block. Its utility stems from the presence of three key reactive sites: the phenolic hydroxyl group, the benzylic methylene group, and the nitrile moiety. This trifecta of functionality allows for a diverse array of chemical transformations, enabling the synthesis of a wide spectrum of biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of the 3-Hydroxyphenyl Moiety
The 3-hydroxyphenyl group is a well-established pharmacophore in numerous centrally acting drugs. Its ability to participate in hydrogen bonding and other key interactions with biological targets, such as opioid receptors and ion channels, makes it a privileged scaffold in the design of novel therapeutics. The strategic placement of the hydroxyl group at the meta position influences the electronic properties of the aromatic ring and provides a vector for further functionalization, which can be crucial for modulating a compound's pharmacokinetic and pharmacodynamic profile.
Core Synthetic Transformations and Protocols
The true power of this compound as a synthetic intermediate is realized through a series of robust and well-characterized chemical transformations. Here, we detail the protocols for two of the most fundamental and widely employed reactions: O-alkylation of the phenolic hydroxyl group and reduction of the nitrile group.
O-Alkylation: Gateway to Diverse Ethers
The phenolic hydroxyl group of this compound is readily alkylated under basic conditions via the Williamson ether synthesis. This reaction is a cornerstone for introducing a vast array of substituents, thereby modulating the steric and electronic properties of the molecule.
Mechanism of O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a base, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage in a single, concerted step.[1][2] The choice of base and solvent is critical to the success of the reaction, with weaker bases and polar aprotic solvents generally favoring O-alkylation over competing C-alkylation.[3]
Protocol 1: O-Alkylation with Propargyl Bromide
This protocol describes the synthesis of 2-(3-(prop-2-yn-1-yloxy)phenyl)acetonitrile, an intermediate that can be further functionalized via the terminal alkyne.
-
Materials:
-
This compound
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: O-Alkylation with Ethyl Bromoacetate
This protocol details the synthesis of ethyl 2-((3-(cyanomethyl)phenyl)oxy)acetate, introducing an ester functionality for further modification.
-
Materials:
-
This compound
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), anhydrous acetonitrile, and K₂CO₃ (3.0 eq).[4]
-
Stir the mixture for 5 minutes at room temperature.
-
Add ethyl bromoacetate (1.2 eq) and heat the mixture to reflux for 24-48 hours, monitoring by TLC.[4]
-
Cool the reaction to room temperature and filter off the solids.
-
Wash the solids with diethyl ether.
-
To the combined filtrate, add deionized water and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with deionized water and then brine.
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the product.[4]
-
| Alkyl Halide | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 | ~90 | General Protocol |
| Ethyl Bromide | K₂CO₃ | DMF | 80°C | 8 | ~85 | General Protocol |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 12 | ~88 | General Protocol |
| Propargyl Bromide | K₂CO₃ | Acetone | Reflux | 4-6 | 75-85 | General Protocol |
| Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | Reflux | 24-48 | ~63 | [4] |
Nitrile Reduction: Accessing Primary Amines
The reduction of the nitrile group to a primary amine is a pivotal transformation, as it introduces a basic center that is often crucial for interaction with biological targets and for improving the aqueous solubility of drug candidates. Catalytic hydrogenation is a widely used and efficient method for this conversion.
Mechanism of Nitrile Reduction by Catalytic Hydrogenation
The catalytic hydrogenation of nitriles to primary amines is a complex process that occurs on the surface of a heterogeneous catalyst, typically a Group 10 metal like palladium, platinum, or nickel.[5] The reaction proceeds through the formation of an imine intermediate.[6][7] The nitrile first adsorbs onto the catalyst surface and is hydrogenated to the corresponding imine. The imine can then be further hydrogenated to the primary amine.[8] A common side reaction is the condensation of the intermediate imine with the product primary amine, which can lead to the formation of secondary and tertiary amines.[5] The choice of catalyst, solvent, and reaction conditions (temperature and pressure) is critical for maximizing the selectivity for the desired primary amine.[7]
Protocol 3: Catalytic Hydrogenation to 2-(3-alkoxyphenyl)ethanamine
This protocol describes the general procedure for the reduction of an O-alkylated this compound derivative to the corresponding primary amine.
-
Materials:
-
2-(3-alkoxyphenyl)acetonitrile
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
-
-
Procedure:
-
In a hydrogenation vessel, dissolve the 2-(3-alkoxyphenyl)acetonitrile (1.0 eq) in methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst (5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine.
-
The product can be further purified by distillation, crystallization, or conversion to a salt if necessary.
-
| Substrate | Catalyst | Solvent | Pressure (atm) | Time (h) | Yield (%) | Reference |
| Benzonitrile | Pd/C | Methanol | 1 | 24-48 | >95 | [9] |
| 3,4-Dimethoxybenzyl cyanide | Co/SiO₂ | NH₃/Methanol | 80 | 80°C | >90 | [7] |
| Adiponitrile | Raney Ni | - | High | Industrial | High | [5] |
Applications in the Synthesis of Bioactive Molecules
The true medicinal chemistry value of this compound is demonstrated by its application as a key precursor in the synthesis of a variety of bioactive compounds.
KCNQ2/3 Potassium Channel Openers for Epilepsy
Voltage-gated potassium channels of the KCNQ family, particularly the heteromeric KCNQ2/3 channels, are critical regulators of neuronal excitability.[10] The M-current, generated by these channels, acts as a brake on repetitive action potential firing.[11] Openers of KCNQ2/3 channels enhance this braking mechanism, leading to a hyperpolarization of the neuronal membrane and a reduction in neuronal hyperexcitability, making them promising therapeutic agents for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.[12][13]
The anticonvulsant drug retigabine, a KCNQ2-5 channel opener, features a triaminophenyl core. Structure-activity relationship (SAR) studies have shown that modifications to this core can lead to more potent and selective KCNQ2/3 openers.[4] The 3-hydroxyphenylacetonitrile scaffold provides an excellent starting point for the synthesis of novel KCNQ2/3 openers.
Synthetic Strategy towards KCNQ2/3 Openers
A plausible synthetic route starting from this compound would involve:
-
O-alkylation: Introduction of various alkyl or substituted benzyl groups at the phenolic hydroxyl position to explore the "zone 1" of the retigabine pharmacophore.[4]
-
Nitrile Reduction: Conversion of the nitrile to a primary amine, providing a key handle for further elaboration.
-
Functionalization of the Amine: Acylation or alkylation of the primary amine to introduce the carbamate moiety or other functionalities present in known KCNQ openers.
Biological Activity of KCNQ2/3 Openers
The potency of KCNQ2/3 openers is typically evaluated using electrophysiological techniques, such as patch-clamp recordings in cells expressing the channels. The EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal effect, is a key parameter for quantifying potency.
| Compound | Target | EC₅₀ (µM) | Reference |
| Retigabine | KCNQ2/3 | 3.3 | [14] |
| SF0034 | KCNQ2/3 | 0.60 | [4] |
| RL648_81 | KCNQ2/3 | 0.19 | [14] |
Precursor to Tapentadol Analogues
Tapentadol is a centrally acting analgesic with a dual mechanism of action: µ-opioid receptor agonism and norepinephrine reuptake inhibition.[15] The 3-hydroxyphenyl group is a key structural feature of tapentadol, responsible for its interaction with the µ-opioid receptor. This compound can serve as a starting material for the synthesis of tapentadol analogues by leveraging the reactivity of the benzylic position and the nitrile group.
Synthetic Approach to Tapentadol Analogues
A potential synthetic route could involve:
-
α-Alkylation: Deprotonation of the benzylic carbon followed by alkylation with an appropriate electrophile to introduce the side chain.
-
Nitrile Reduction: Conversion of the nitrile to the primary amine.
-
N,N-Dimethylation: Reductive amination or other methylation methods to obtain the tertiary amine present in tapentadol.
Conclusion
This compound is a powerful and versatile scaffold in medicinal chemistry. Its readily functionalizable hydroxyl and nitrile groups, combined with the privileged 3-hydroxyphenyl pharmacophore, provide a robust platform for the synthesis of a diverse range of bioactive molecules. The protocols and applications detailed in this guide underscore its importance and provide a solid foundation for researchers engaged in the design and synthesis of novel therapeutics. The continued exploration of the chemical space accessible from this starting material is likely to yield new and improved drug candidates for a variety of diseases.
References
- Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. (n.d.).
- Rose, K., et al. (2011). Transcriptional Control of KCNQ Channel Genes and the Regulation of Neuronal Excitability. The Journal of Neuroscience, 31(48), 17534-17544.
- Nitrile Reduction. (n.d.).
- Williamson Ether Synthesis reaction. (n.d.).
- Nitrile reduction. (n.d.).
- Williamson Ether Synthesis. (n.d.).
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
- Williamson ether synthesis. (n.d.).
- Jávor, B., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 224-235.
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). Reaction Chemistry & Engineering, 6(4), 633-643.
- 20.2.6 Describe the reduction of nitriles using H2 and Ni catalyst IB Chemistry HL. (2011, June 6).
- Soh, H., et al. (2014). Conditional Deletions of Epilepsy-Associated KCNQ2 and KCNQ3 Channels from Cerebral Cortex Cause Differential Effects on Neuronal Excitability. The Journal of Neuroscience, 34(15), 5311-5321.
- General synthesis of fexofenadine derivatives 3a–e. Reagents and conditions. (n.d.).
- KCNQ2/3 Gain-of-Function Variants and Cell Excitability: Differential Effects in CA1 versus L2/3 Pyramidal Neurons. (2023). The Journal of Neuroscience, 43(40), 6836-6851.
- KCNQ2/3 Gain-of-Function Variants and Cell Excitability: Differential Effects in CA1 versus L2/3 Pyramidal Neurons. (2023).
- Synthesis of new fexofenadine analogs and their pharmacological activity. (n.d.).
- KCNQ2 potassium voltage-gated channel subfamily Q member 2 [ (human)]. (n.d.).
- Tapentadol Synthetic Routes. (n.d.).
- Kumar, M., et al. (2016). Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators. Molecular Pharmacology, 89(6), 667-677.
- WO2020194326A1 - Process for the preparation of tapentadol and analogs thereof. (n.d.).
- Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators. (2016).
- Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators. (2016).
- Different synthetic schemes for tapentadol hydrochloride. (n.d.).
- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021).
- NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203. (n.d.).
- Tapentadol enantiomers: Synthesis, physico-chemical characterization and cyclodextrin interactions. (2014). Journal of Pharmaceutical and Biomedical Analysis, 96, 273-280.
- Selective alkylation of hydroxyl group of aminophenols. (n.d.).
- Reaction Chemistry & Engineering. (2023).
- Catalyst choice impacts aromatic monomer yields and selectivity in hydrogen-free reductive catalytic fractionation. (n.d.). Retrieved from Reaction Chemistry & Engineering (RSC Publishing).
- O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.).
- Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. (2023). International Journal of Molecular Sciences, 24(4), 3591.
- preclinical overview of cb03 kcnq2/3 channel opener for epilepsy. (n.d.).
- Synthesis and biological activity of O-alkyl-3-N-aminoacyloxymethyl-5-fluoro-2'-deoxyuridine derivatives. (1986). Chemical & Pharmaceutical Bulletin, 34(6), 2381-2387.
- Recent advances in chemical reactivity and biological activities of eugenol derivatives. (n.d.).
- Selective hydrogenation of acetonitrile to ethylamine using palladium-based alloy catalysts. (2002). Physical Chemistry Chemical Physics, 4(22), 5414-5420.
- Oral KCNQ2/3 Potassium Channel Opener for Epilepsy Treatment. (n.d.).
- The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. (n.d.).
- Discovery and Development of an Aerobic Radical Hydroxyarylation Reaction Using Aryl Halides, Olefins, and O2. (n.d.).
- Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru3 Plane. (n.d.).
- EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof. (n.d.).
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The Strategic Utility of 2-(3-Hydroxyphenyl)acetonitrile in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffolding for Medicinal Chemistry
2-(3-Hydroxyphenyl)acetonitrile is a bifunctional aromatic compound that serves as a highly versatile and economically significant starting material in the synthesis of a diverse array of bioactive molecules.[1] Its structure, featuring a reactive nitrile group, a nucleophilic phenolic hydroxyl, and an activated aromatic ring, presents multiple avenues for chemical modification. This unique combination of functional groups allows for its elaboration into a wide range of pharmacologically relevant scaffolds, including phenethylamines, phenylacetic acids, and various heterocyclic systems.
Historically, phenylacetonitriles have been recognized as crucial intermediates in organic synthesis, with the nitrile moiety offering a gateway to amines, carboxylic acids, and ketones.[1] The strategic placement of a hydroxyl group at the meta-position of the phenyl ring in this compound further enhances its utility, providing a handle for derivatization through etherification or for directing further electrophilic aromatic substitution. This document provides a detailed guide to the key synthetic transformations of this compound and its application in the synthesis of precursors for high-value bioactive molecules, such as dopamine receptor ligands.
Core Synthetic Transformations of this compound
The synthetic potential of this compound is primarily unlocked through the selective manipulation of its nitrile and hydroxyl functional groups. The following sections detail the protocols and underlying principles for these pivotal transformations.
Reduction of the Nitrile Group: Accessing Bioactive Phenethylamines
The reduction of the nitrile group to a primary amine is a cornerstone transformation, yielding 2-(3-hydroxyphenyl)ethanamine (m-tyramine). m-Tyramine is a key pharmacophore found in numerous neurotransmitter modulators and other bioactive compounds.[2]
The choice of reducing agent is critical for achieving a high yield of the primary amine while preserving the phenolic hydroxyl group. Strong hydride donors like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. The reaction proceeds via the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by protonation during aqueous workup to yield the primary amine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), 2 M
-
Sodium hydroxide (NaOH), 2 M
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Starting Material: this compound (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Work-up: The resulting granular precipitate is filtered off and washed thoroughly with THF and diethyl ether. The combined organic filtrates are dried over anhydrous Na₂SO₄.
-
Isolation: The solvent is removed under reduced pressure to yield crude 2-(3-hydroxyphenyl)ethanamine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt by dissolving the free base in diethyl ether and adding a solution of HCl in ether.
| Parameter | Condition/Reagent | Rationale |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | Powerful reducing agent for nitriles. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent, compatible with LiAlH₄. |
| Temperature | Reflux | Provides sufficient energy for the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | LiAlH₄ is highly reactive with moisture. |
O-Alkylation of the Phenolic Hydroxyl Group
Etherification of the phenolic hydroxyl group is a common strategy to modulate the pharmacological properties of the target molecule, such as lipophilicity and metabolic stability. This transformation is particularly relevant in the synthesis of dopamine receptor antagonists like Raclopride, where a methoxy group is crucial for activity.[3][4]
The Williamson ether synthesis is the classical method for this transformation. The phenolic proton is first removed by a suitable base to generate a more nucleophilic phenoxide ion. This phenoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. The choice of base and solvent is important to ensure efficient deprotonation and to facilitate the Sₙ2 reaction.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in acetone or DMF, anhydrous potassium carbonate (2.0 equivalents) is added.
-
Addition of Alkylating Agent: Methyl iodide (1.2 equivalents) is added to the suspension, and the mixture is stirred vigorously.
-
Reaction: The reaction is heated to reflux (for acetone) or maintained at room temperature (for DMF) for 12-24 hours, with monitoring by TLC.
-
Work-up: Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude product, which can be purified by flash column chromatography.
| Parameter | Condition/Reagent | Rationale |
| Alkylating Agent | Methyl iodide (CH₃I) | A reactive electrophile for methylation. |
| Base | Potassium carbonate (K₂CO₃) | A mild base to deprotonate the phenol. |
| Solvent | Acetone or DMF | Polar aprotic solvents that facilitate Sₙ2 reactions. |
| Temperature | Reflux (Acetone) or RT (DMF) | Dependent on the reactivity of the chosen solvent. |
Application in the Synthesis of a Precursor for Dopamine D2/D3 Receptor Antagonists
The principles outlined above can be combined in a multi-step synthesis to produce valuable intermediates for complex bioactive molecules. The following workflow details the synthesis of 2-(3-methoxyphenyl)ethanamine, a key precursor for the synthesis of substituted benzamide dopamine D2/D3 receptor antagonists such as Raclopride and Eticlopride.[1][3][5]
Caption: Synthetic pathway from this compound to a key dopamine receptor ligand precursor.
Detailed Protocol: Two-Step Synthesis of 2-(3-Methoxyphenyl)ethanamine
This protocol combines the O-alkylation and nitrile reduction steps to afford the target precursor.
Step 1: Synthesis of 2-(3-Methoxyphenyl)acetonitrile
-
Follow the protocol for O-alkylation as detailed in section 2. Ensure the product is of high purity before proceeding to the next step.
Step 2: Synthesis of 2-(3-Methoxyphenyl)ethanamine
-
Using the purified 2-(3-methoxyphenyl)acetonitrile as the starting material, follow the protocol for nitrile reduction as described in section 1.
Expected Outcome:
This two-step sequence provides a reliable route to 2-(3-methoxyphenyl)ethanamine, which can then be used in amide coupling reactions with appropriately substituted benzoic acids to synthesize a variety of dopamine receptor antagonists.
Conclusion
This compound stands out as a strategic starting material in medicinal chemistry due to its inherent functionality and the ease with which its functional groups can be manipulated. The protocols detailed in this guide for nitrile reduction and O-alkylation represent fundamental transformations that open the door to a wide range of bioactive molecules. The application of these methods in the synthesis of a precursor for dopamine D2/D3 receptor antagonists highlights the practical utility of this versatile building block in drug discovery and development. Researchers can leverage these protocols as a foundation for the synthesis of novel compounds with potential therapeutic applications.
References
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Ishiwata, K., Ishii, S., & Senda, M. (1999). An alternative synthesis of [11C]raclopride for routine use. Annals of Nuclear Medicine, 13(3), 195–197. [Link]
- BenchChem. (2025). The Discovery and Synthesis of Eticlopride: A Technical Guide. BenchChem.
-
Masi, M., & Evidente, A. (2020). Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. Molecules, 25(21), 5029. [Link]
- Ehrin, E., Gawell, L., Högberg, T., de Paulis, T., & Ström, P. (1987). Synthesis of [methoxy-3H]- and [methoxy-11C]- labelled raclopride. Specific dopamine-D2 receptor ligands. Journal of Labelled Compounds and Radiopharmaceuticals, 24(8), 931–940.
-
Dyck, L. E., Yang, C. R., & Boulton, A. A. (1983). The biosynthesis of p-tyramine, m-tyramine, and beta-phenylethylamine by rat striatal slices. Journal of Neuroscience Research, 10(2), 211–220. [Link]
-
Ishiwata, K., Ishii, S., & Senda, M. (1999). An alternative synthesis of [11C]raclopride for routine use. Annals of Nuclear Medicine, 13(3), 195-7. [Link]
- Ehrin, E., Gawell, L., Högberg, T., de Paulis, T., & Ström, P. (1987). Synthesis of [methoxy-3H]- and [methoxy-11C]- labelled raclopride. Specific dopamine-D2 receptor ligands. Journal of Labelled Compounds and Radiopharmaceuticals, 24(8), 931-940.
Sources
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- 2. The biosynthesis of p-tyramine, m-tyramine, and beta-phenylethylamine by rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An alternative synthesis of [11C]raclopride for routine use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sci-hub.box [sci-hub.box]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Derivatization of 2-(3-Hydroxyphenyl)acetonitrile for Accelerated Biological Screening
Abstract
The Strategic Value of the 2-(3-Hydroxyphenyl)acetonitrile Scaffold
In the quest for novel therapeutics, the starting chemical architecture is of paramount importance. The this compound scaffold offers an ideal balance of structural rigidity and synthetic flexibility. The phenylacetonitrile core provides a stable framework, while its two functional groups serve as independent handles for chemical modification.
-
The Phenolic Hydroxyl (-OH): This group is a hydrogen bond donor and acceptor, often critical for target engagement. Derivatization at this position can modulate polarity, introduce new steric features to probe binding pockets, improve metabolic stability, or serve as an attachment point for linkers or prodrug moieties.
-
The Nitrile (-C≡N): The nitrile is a highly versatile functional group that can be transformed into a variety of other functionalities, including primary amines, amides, and carboxylic acids.[1][4] Each of these resulting groups opens up new avenues for peptide coupling, salt formation, or participation in multicomponent reactions, dramatically expanding the potential molecular diversity.
The strategic derivatization of these two sites allows for the creation of a focused library of analogues to systematically build Structure-Activity Relationships (SAR) and identify lead candidates.[5]
Core Derivatization Strategies & Methodologies
A successful library synthesis campaign relies on robust and high-yielding chemical reactions. Here, we detail the rationale and protocols for modifying both key functional groups.
Vector 1: Modification of the Phenolic Hydroxyl Group
The most common and effective modification at this site is O-alkylation to form ethers, a strategy that replaces the acidic proton and hydrogen-bond donating capability with a group that can be tailored for size, polarity, and chemical functionality.
Causality Behind Experimental Choices (O-Alkylation): The Williamson ether synthesis is the classic method for this transformation. The reaction proceeds via an S_N2 mechanism.
-
Choice of Base: A base is required to deprotonate the weakly acidic phenol (pKa ≈ 10) to form the more nucleophilic phenoxide ion.[6] Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to drive the reaction without causing unwanted side reactions. Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions and more careful handling.
-
Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation (e.g., K⁺), leaving the phenoxide anion highly reactive.[6] They do not participate in hydrogen bonding, which would otherwise shield the nucleophile.[6]
-
Choice of Alkylating Agent: Primary alkyl halides (e.g., iodides, bromides, chlorides) are the most effective electrophiles for this S_N2 reaction.
This protocol details the synthesis of 2-(3-(benzyloxy)phenyl)acetonitrile, a representative ether derivative.
Table 1: Reagents for O-Alkylation
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 133.15 | 1.00 g | 7.51 | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.08 g | 15.02 | 2.0 |
| Benzyl Bromide | 171.04 | 0.99 mL | 8.26 | 1.1 |
| N,N-Dimethylformamide (DMF) | - | 15 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 7.51 mmol) and anhydrous potassium carbonate (2.08 g, 15.02 mmol).
-
Solvent Addition: Add 15 mL of dry DMF. The mixture will be a suspension.
-
Addition of Alkylating Agent: Add benzyl bromide (0.99 mL, 8.26 mmol) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and allow it to stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.
-
Extraction: Shake the funnel and separate the layers. Extract the aqueous layer two more times with 25 mL of ethyl acetate.
-
Washing: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine (saturated NaCl solution) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 20% ethyl acetate in hexanes).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product as a colorless oil or white solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Vector 2: Transformation of the Nitrile Group
The nitrile group is a linchpin for synthetic diversification, serving as a precursor to amides, carboxylic acids, and amines. The choice of transformation depends entirely on the desired properties of the final compound.
Converting a nitrile to an amide introduces a key pharmacophoric element capable of forming multiple hydrogen bonds. This transformation must be performed under controlled conditions to prevent over-hydrolysis to the carboxylic acid.[7][8][9] Alkaline hydrogen peroxide is a mild and effective reagent for this purpose.[7]
Causality Behind Experimental Choices (Amide Formation):
-
Reagent System: The combination of a base (like NaOH or K₂CO₃) and hydrogen peroxide (H₂O₂) in a solvent like aqueous ethanol allows for the selective hydration of the nitrile. The hydroperoxide anion is the active nucleophile, and the reaction conditions are typically mild enough to stop at the amide stage.[7] Using Urea-Hydrogen Peroxide (UHP) offers a solid, safer alternative to concentrated H₂O₂ solutions.[7]
This protocol details the synthesis of 2-(3-hydroxyphenyl)acetamide.
Table 2: Reagents for Amide Formation
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 133.15 | 1.00 g | 7.51 | 1.0 |
| Urea-Hydrogen Peroxide (UHP) | 94.07 | 2.12 g | 22.53 | 3.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.52 g | 3.76 | 0.5 |
| Ethanol / Water (1:1 v/v) | - | 20 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.00 g, 7.51 mmol) and potassium carbonate (0.52 g, 3.76 mmol) in 20 mL of a 1:1 ethanol/water mixture.
-
Reagent Addition: Add Urea-Hydrogen Peroxide (2.12 g, 22.53 mmol) portion-wise to the solution at room temperature. The reaction is exothermic; maintain the temperature below 40 °C with a water bath if necessary.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting nitrile.
-
Workup: Once the reaction is complete, cool the flask in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates no remaining peroxides.
-
Extraction: Add 50 mL of ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous phase twice more with 50 mL portions of ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) or by flash column chromatography if necessary.
-
Characterization: Confirm the structure of the resulting white solid by NMR and mass spectrometry.
Conversion to a carboxylic acid introduces a highly polar, ionizable group that can mimic phosphate groups, chelate metals, or form salt bridges with basic residues in a biological target. This is typically achieved under more forcing acidic or basic conditions.[9][10]
This protocol describes the synthesis of 2-(3-hydroxyphenyl)acetic acid.
Table 3: Reagents for Carboxylic Acid Formation
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 133.15 | 1.00 g | 7.51 |
| Hydrochloric Acid (6 M) | - | 25 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: Combine this compound (1.00 g, 7.51 mmol) and 25 mL of 6 M aqueous HCl in a 100 mL round-bottom flask fitted with a reflux condenser.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) using a heating mantle. Stir for 8-12 hours. The reaction progress can be monitored by LC-MS.
-
Workup: Cool the reaction mixture to room temperature. A precipitate may form upon cooling.
-
Isolation: If a solid precipitates, collect it by vacuum filtration and wash with cold water. If no solid forms, transfer the solution to a separatory funnel.
-
Extraction: Extract the product into ethyl acetate (3 x 40 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically a solid that can be purified by recrystallization (e.g., from water or toluene) to yield pure 2-(3-hydroxyphenyl)acetic acid.
-
Characterization: Analyze the final product by NMR, IR (for C=O and O-H stretches), and mass spectrometry.
Advanced Strategy: Ugi Multicomponent Reaction (MCR)
For rapid library generation, multicomponent reactions are unparalleled in their efficiency. The Ugi four-component reaction (U-4CR) combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a complex bis-amide product in a single step.[11][12][13] Derivatives of our core scaffold, such as the amine (from nitrile reduction) or the carboxylic acid (from Protocol 3), are excellent inputs for this reaction.
This strategy allows for the introduction of three new points of diversity simultaneously, dramatically accelerating the discovery of novel chemical matter. The reaction is typically fast, exothermic, and proceeds in polar solvents like methanol or ethanol.[11][14]
Biological Screening Cascade & Data Interpretation
Once a library of derivatives is synthesized and purified, a systematic biological evaluation is necessary.
-
Primary Screening: The entire library is tested at a single, high concentration (e.g., 10 µM) in a high-throughput assay relevant to the therapeutic target. The goal is to identify initial "hits."
-
Hit Confirmation and Dose-Response: Hits are re-tested to confirm activity. A dose-response curve is then generated to determine potency (IC₅₀ or EC₅₀).
-
SAR Analysis: Data from the dose-response experiments are compiled to build a Structure-Activity Relationship. This involves correlating changes in chemical structure with changes in biological potency.
Table 4: Hypothetical SAR Data for O-Alkylated Derivatives
| Compound ID | R-Group (at Phenol) | IC₅₀ (nM) | Notes |
| HPA-00 | -H (Parent) | 1250 | Baseline activity |
| HPA-01 | -CH₃ | 980 | Slight increase in potency |
| HPA-02 | -CH₂Ph (Benzyl) | 150 | Significant improvement; suggests hydrophobic pocket |
| HPA-03 | -CH₂-(4-F-Ph) | 85 | Fluoro-substituent further enhances potency |
| HPA-04 | -CH₂(CH₃)₂ (Isopropyl) | 650 | Bulky aliphatic less favorable than aromatic |
| HPA-05 | -(CH₂)₃-Morpholine | 220 | Polar basic group tolerated; improves solubility |
This data-driven approach allows chemists to understand which molecular features are critical for activity and guides the design of the next generation of more potent and specific compounds.[5] The derivatization strategies outlined in this note provide the foundational chemical tools to execute this iterative cycle of design, synthesis, and testing that is the hallmark of modern drug discovery.
References
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Nitrile to Amide - Common Conditions. Organic Chemistry Portal. [Link]
-
Hydrolysing Nitriles. Chemguide. [Link]
-
Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II. [Link]
-
Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]
-
O-Alkylation of phenol derivatives via a nucleophilic substitution. Royal Society of Chemistry. [Link]
- PROCESS FOR THE O-ALKYLATION OF PHENOLS.
-
Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]
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Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. [Link]
-
Ugi reaction. Wikipedia. [Link]
-
Ugi Multicomponent Reaction. Organic Syntheses. [Link]
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Royal Society of Chemistry. [Link]
-
Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments (JoVE). [Link]
- Process for the preparation of hydroxyphenylacetonitriles.
-
This compound. Protheragen. [Link]
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Ugi Reaction. Organic Chemistry Portal. [Link]
-
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-
(2R)-2-amino-2-(3-hydroxyphenyl)acetonitrile. PubChem. [Link]
-
(3-Hydroxyphenyl)acetonitrile. PubChem. [Link]
-
Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract. MDPI. [Link]
-
Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile. ResearchGate. [Link]
-
Chemical Derivatization for Enhancing Sensitivity During LC/ESI-MS/MS Quantification of Steroids in Biological Samples. PubMed. [Link]
-
Chemical Properties of this compound. Cheméo. [Link]
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This compound. Pharmaffiliates. [Link]
-
Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. PubMed Central. [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Center for Biotechnology Information (NCBI). [Link]
-
Bioactive heterocycles containing endocyclic N-hydroxy groups. PubMed Central. [Link]
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Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives. MDPI. [Link]
-
Medicinal chemistry. Greenpharma. [Link]
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A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. Semantic Scholar. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(3-Hydroxyphenyl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(3-hydroxyphenyl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. By understanding the causality behind experimental choices, you can effectively troubleshoot and optimize your reaction conditions.
Section 1: Strategic Synthesis Planning
The synthesis of this compound, a valuable intermediate in pharmaceuticals, presents unique challenges primarily due to the reactive phenolic hydroxyl group.[1] This group can lead to unwanted side reactions, such as polymerization, under certain conditions.[2] The two most prevalent synthetic strategies are the direct cyanation of 3-hydroxybenzyl alcohol and the Sandmeyer reaction starting from 3-aminophenol. Choosing the appropriate route depends on starting material availability, scalability, and safety considerations.
Comparative Analysis of Synthetic Routes
The following table provides a high-level comparison to guide your selection process.
| Feature | Route 1: Direct Cyanation | Route 2: Sandmeyer Reaction |
| Starting Material | 3-Hydroxybenzyl Alcohol | 3-Aminophenol |
| Key Reagents | KCN or NaCN, Acetic Acid, DMSO | NaNO₂, HCl, CuCN |
| Number of Steps | One primary reaction step | Two distinct steps (Diazotization & Cyanation) |
| Typical Yields | Good to excellent (up to 88% reported).[2][3] | Variable, often moderate. |
| Key Challenge | Preventing polymerization/resin formation.[2] | Handling unstable diazonium salts; controlling exotherms.[4] |
| Safety Concerns | Use of highly toxic cyanide salts and generation of HCN gas in situ. | Generation of potentially explosive diazonium salts; use of CuCN.[4] |
Given its single-step nature and potential for high yields, the direct cyanation of 3-hydroxybenzyl alcohol is often the preferred method. This guide will focus primarily on troubleshooting this route, with additional guidance for the Sandmeyer reaction.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Part A: Direct Cyanation of 3-Hydroxybenzyl Alcohol
This method involves the reaction of 3-hydroxybenzyl alcohol with a cyanide source, typically with in situ generation of hydrocyanic acid (HCN) in a polar aprotic solvent.[3]
A1: Low conversion is typically traced back to three critical parameters: temperature, reagent activity, and solvent choice.
-
Insufficient Temperature: This reaction requires significant thermal energy. The recommended temperature range is 110°C to 140°C.[2][3] Below 110°C, the rate of reaction is impractically slow. Ensure your heating mantle and thermometer are calibrated and providing accurate, consistent heat.
-
Inefficient HCN Generation: When using an alkali metal cyanide (like KCN or NaCN) with an acid (like glacial acetic acid), the acid's role is to generate HCN in situ. The addition of the acid should be slow and controlled, as a rapid addition can lead to a burst of HCN gas that escapes the solution before it can react. Conversely, an insufficient amount of acid will result in a low concentration of the active cyanating agent. A molar ratio of 1 to 1.5 moles of HCN per mole of the benzyl alcohol is recommended.[3]
-
Solvent Purity: Polar aprotic solvents like Dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are ideal because they effectively dissolve both the organic substrate and the inorganic cyanide salt.[3][5] However, the presence of water in the solvent can hydrolyze the cyanide and interfere with the reaction. Using anhydrous grade solvents is highly recommended.
A2: The formation of resinous, tar-like byproducts is a classic issue when working with hydroxybenzyl alcohols, especially under acidic conditions.[2] This is due to acid-catalyzed self-condensation or polymerization of the benzyl alcohol.
-
Mechanism of Polymerization: The benzylic alcohol is protonated by the acid, followed by the loss of water to form a stabilized benzylic carbocation. This cation can then undergo electrophilic aromatic substitution with another molecule of 3-hydroxybenzyl alcohol, leading to oligomers and polymers.
-
Preventative Measures:
-
Controlled Acid Addition: Avoid adding the acid too quickly. A slow, dropwise addition ensures that the generated HCN is consumed by the substrate, minimizing the standing concentration of acid available to catalyze polymerization.
-
Avoid Excess Acid: While a slight excess of HCN is beneficial, a large excess of the protic acid (e.g., acetic acid) should be avoided.[3]
-
Maintain Temperature: Do not overheat the reaction. While a high temperature is necessary for the cyanation, exceeding 140-150°C can accelerate the rate of decomposition and polymerization.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions that contribute to the formation of colored impurities.
-
A3: A proper work-up is critical for achieving high purity and yield.
-
Solvent Removal: First, cool the reaction mixture to around 90°C. The bulk of the DMSO should be removed via vacuum distillation.[2][3] This step is crucial; attempting to perform an aqueous extraction with a large volume of DMSO present will lead to poor phase separation and loss of product.
-
Aqueous Quench & Extraction: The residue after distillation should be cooled and then partitioned between water and a suitable organic solvent like chloroform or ethyl acetate.[3] Chloroform is mentioned specifically in several procedures.[2][3]
-
Multiple Extractions: The aqueous phase should be extracted multiple times (e.g., 3x with chloroform) to ensure complete recovery of the product.[2]
-
Washing and Drying: The combined organic phases should be washed with water or brine to remove any remaining DMSO or salts, then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄).[2]
-
Final Purification: After removing the extraction solvent in vacuo, the crude product, which may be an oil or a semi-solid, can be purified.[2][3]
Part B: The Sandmeyer Reaction
The Sandmeyer reaction is a two-step process for converting an aryl amine to an aryl nitrile.[6] It involves the formation of a diazonium salt, followed by its reaction with copper(I) cyanide.[7][8]
A1: The formation of 3-hydroxyphenol is a classic competing reaction in which the diazonium salt reacts with water instead of the cyanide nucleophile.
-
Temperature Control is Critical: The diazotization step (reacting 3-aminophenol with NaNO₂/HCl) must be performed at 0-5°C.[4] Above this temperature, the diazonium salt rapidly decomposes. Similarly, the subsequent reaction with CuCN should be temperature-controlled.
-
Slow Addition: The cold diazonium salt solution must be added slowly to the CuCN solution. A rapid addition can cause a localized temperature spike, leading to decomposition and the undesired hydroxylation side reaction.
-
Active Catalyst: Ensure your copper(I) cyanide is active and properly prepared. The CuCN facilitates the radical-nucleophilic aromatic substitution mechanism that is key to the Sandmeyer reaction.[4][7]
Section 3: Recommended Experimental Protocol
The following protocol for the direct cyanation of 3-hydroxybenzyl alcohol is synthesized from established procedures and is designed to maximize yield and minimize byproduct formation.[2][3]
Protocol: Direct Cyanation of 3-Hydroxybenzyl Alcohol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe, suspend 3-hydroxybenzyl alcohol (1.0 eq) and potassium cyanide (1.1 eq) in anhydrous DMSO (approx. 5-7 mL per gram of alcohol).
-
Heating: Heat the stirred suspension to 125°C under a nitrogen atmosphere.
-
Acid Addition: Once the temperature is stable, add glacial acetic acid (1.0 eq) dropwise via the dropping funnel over 1 hour. Maintain the temperature at 125°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 125°C for an additional 2-3 hours. The reaction can be monitored by TLC or LC-MS.
-
Solvent Removal: Cool the mixture to 90°C and remove the DMSO under a water-pump vacuum.
-
Work-up: Cool the residue to room temperature. Add water and chloroform and stir vigorously. Separate the layers in a separatory funnel. Extract the aqueous layer two more times with chloroform.
-
Washing & Drying: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the chloroform solution under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a solvent system like benzene/ligroin or by vacuum distillation.[2] The pure product is a crystalline solid with a melting point of approximately 53°C.[9]
Section 4: Visualizations and Data
Workflow and Mechanistic Diagrams
Caption: Simplified Mechanism of the Sandmeyer Cyanation Reaction.
References
- Bayer AG. (1976). Process for the preparation of hydroxyphenylacetonitriles (U.S. Patent No. 3,983,160). U.S.
- Bayer AG. (1976). PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE (German Patent No. DE2457080A1).
-
Itoh, M., Hagiwara, D., & Kamiya, T. (1977). A New Reagent for the Protection of the Amino Group. Organic Syntheses, 56, 2. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 12, 2026, from [Link]
-
Stenutz, R. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Cyanation. Retrieved January 12, 2026, from [Link]
-
Zhang, Z., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science, 353(6303), 1014-1018. [Link]
-
L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. [Link]
-
GeeksforGeeks. (2023, July 25). Sandmeyer Reaction. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 12, 2026, from [Link]
-
Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(11), 1381-1407. [Link]
-
Zhao, L. F., et al. (2009). 3-Cyano-N-(2-hydroxybenzyl)anilinium chloride. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1837. [Link]
-
ChemBK. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
- CN102675148A. (2012). Preparation method of hydroxybenzyl cyanide.
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 25263-44-9). Retrieved January 12, 2026, from [Link]
-
Kurtz, A. N., et al. (1959). 3-Hydroxyglutaronitrile. Organic Syntheses, 39, 43. [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved January 12, 2026, from [Link]
-
Protheragen. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Scholl, Y., et al. (2020). Synthetic strategies to 2‐phenylacetonitrile. Chemistry – A European Journal, 26(47), 10695-10706. [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Karthikeyan, G., Ameta, S. C., & Tayade, S. (2015). PURIFICATION OF ACETONITRILE WITH IMPROVEMENT IN QUALITY, YIELD AND REDUCTION OF INDUSTRIAL WASTE. Indian J.L.Sci., 4(2), 51-54. [Link]
-
ChemSrc. (n.d.). (2-Hydroxyphenyl)acetonitrile. Retrieved January 12, 2026, from [Link]
-
Coetzee, J. F. (1967). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry, 13(3), 427-431. [Link]
- US20040199002A1. (2004). Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.
-
Rorig, K., et al. (1952). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 32, 78. [Link]
- CN103342662B. (2013). Method for synthesizing 2-alkylphenylacetonitrile.
- Short, J. H., Dunnigan, D. A., & Ours, C. W. (1973). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile (U.S. Patent No. 3,983,151). U.S.
Sources
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- 3. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 5. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. byjus.com [byjus.com]
- 9. chembk.com [chembk.com]
Technical Support Center: Purification of Crude 2-(3-Hydroxyphenyl)acetonitrile
Welcome to the technical support center for the purification of crude 2-(3-hydroxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the purification of this versatile chemical intermediate.
Introduction
This compound, also known as m-hydroxybenzyl cyanide, is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals.[1] Achieving high purity of this compound is critical for downstream applications. This guide provides practical, field-proven insights to help you navigate common purification challenges and optimize your experimental outcomes.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | [1][2][3][4] |
| Molecular Weight | 133.15 g/mol | [2][4] |
| Appearance | White to pale yellow crystalline solid | [3][5] |
| Melting Point | 53 °C | [3][5] |
| Boiling Point | 305.5 ± 17.0 °C (Predicted) | [3] |
| Solubility | Insoluble in water, soluble in many organic solvents. | [3] |
| pKa | 9.51 ± 0.10 (Predicted) | [3] |
Safety Precautions
This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7][8][9] Consult the Safety Data Sheet (SDS) for comprehensive safety information before starting any experimental work.[5][6][7][8][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format.
Recrystallization Issues
Recrystallization is a primary and effective method for purifying solid organic compounds like this compound.[10] However, several challenges can arise.
Q1: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of crystallizing upon cooling.[11][12] This is common for compounds with low melting points or when significant impurities are present, which can depress the melting point.[11][13]
-
Causality: The solubility of the compound at a given temperature is so high that the solution becomes supersaturated above the compound's melting point.
-
Troubleshooting Steps:
-
Re-dissolve the oil: Reheat the solution to dissolve the oil completely.
-
Add more solvent: Add a small amount of additional hot solvent to decrease the saturation point.[11][13][14]
-
Slow cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath.[15] Insulating the flask can promote slower cooling and better crystal formation.[14]
-
Solvent selection: If the problem persists, consider a different recrystallization solvent or a solvent mixture.[16] A solvent with a lower boiling point might be beneficial.
-
Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
A2: The absence of crystal formation typically indicates that the solution is not supersaturated, often because too much solvent was used.[10][11][12][15]
-
Causality: The concentration of the dissolved compound is below its solubility limit even at low temperatures.
-
Troubleshooting Steps:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11]
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.[11]
-
-
Reduce solvent volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[11][12]
-
Q3: The recovery of my purified this compound after recrystallization is very low. How can I improve the yield?
A3: Low recovery is a common issue in recrystallization and can be attributed to several factors.[10]
-
Causality & Troubleshooting:
-
Excessive solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[10][14] Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize in the filter funnel.[11] To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[10] Always use a minimal amount of ice-cold solvent for washing.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation before filtration.[15]
-
Column Chromatography Issues
Column chromatography is a powerful technique for separating this compound from closely related impurities.
Q4: I am seeing poor separation of my compound from impurities on the silica gel column. How can I improve the resolution?
A4: Poor separation in column chromatography is often due to an inappropriate solvent system (mobile phase).
-
Causality: The polarity of the eluent is either too high, causing all compounds to elute quickly with the solvent front, or too low, resulting in very slow elution and band broadening.
-
Troubleshooting Steps:
-
Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. The ideal solvent system should give your desired compound an Rf value of approximately 0.25-0.35.
-
Solvent gradient: If a single solvent system does not provide adequate separation, consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
-
Column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.
-
Sample loading: Load the crude sample in a concentrated band using a minimal amount of solvent. A broad initial band will lead to broad elution bands.
-
Q5: My compound is streaking on the TLC plate and the column. What is causing this?
A5: Streaking is often a sign of compound overloading or interactions with the stationary phase.
-
Causality:
-
Overloading: Too much sample has been applied to the TLC plate or column.
-
Acidic/Basic nature: The phenolic hydroxyl group in this compound can interact with the slightly acidic silica gel, causing streaking.
-
-
Troubleshooting Steps:
-
Reduce sample concentration: Use a more dilute solution of your sample for TLC spotting and load less material onto the column.
-
Modify the mobile phase: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent can often mitigate the interactions causing streaking.
-
Use a different stationary phase: If streaking persists, consider using a different adsorbent, such as alumina.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route. Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents.[17] For instance, if prepared from 3-hydroxybenzyl alcohol, residual alcohol could be an impurity.[18]
Q2: Can I use liquid-liquid extraction as a preliminary purification step?
A2: Yes, liquid-liquid extraction is an excellent initial purification step. Due to the phenolic hydroxyl group, you can manipulate the solubility of this compound in aqueous and organic phases by adjusting the pH.
-
Workflow:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove any acidic impurities.
-
To separate your phenolic product from non-acidic impurities, you can extract it into a dilute aqueous base (e.g., 1M NaOH). The deprotonated phenoxide will be water-soluble.
-
After separating the aqueous layer, re-acidify it with an acid like HCl to precipitate the purified this compound, which can then be extracted back into an organic solvent.[19]
-
Q3: Is it possible to purify this compound by distillation?
A3: While it has a predicted high boiling point, purification by distillation is possible, especially under reduced pressure (vacuum distillation). This technique is useful for separating it from non-volatile impurities. However, care must be taken as phenolic compounds can be sensitive to high temperatures.[20]
Experimental Workflows
Recrystallization Protocol
Caption: A typical workflow for the recrystallization of this compound.
Liquid-Liquid Extraction Workflow
Caption: A workflow for the purification of this compound using acid-base extraction.
References
-
Recrystallization. (n.d.). LibreTexts. Retrieved from [Link]
-
Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13(1), 1-26. Retrieved from [Link]
-
Safety Data Sheet: 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile. (2025). Fine-Chem. Retrieved from [Link]
-
Recrystallization. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Aprotosoaie, A. C., Gille, E., Trifan, A., Luca, V., & Miron, A. (2016). Extraction and Isolation of Phenolic Compounds. In Phenolic Compounds-Natural Sources, Importance and Applications. IntechOpen. Retrieved from [Link]
-
Chemical Properties of this compound. (n.d.). Cheméo. Retrieved from [Link]
-
Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]
-
This compound. (2024). ChemBK. Retrieved from [Link]
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Microwave-Assisted Extraction of Phenolic Compounds and Antioxidants for Cosmetic Applications Using Polyol-Based Technology. (2024). JoVE. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]
-
Pinelo, M., & Meyer, A. S. (2018). Enzyme-Assisted Extraction of Phenolic Compounds. In Handbook of Food Bioengineering (pp. 383-406). Academic Press. Retrieved from [Link]
-
This compound. (n.d.). Protheragen. Retrieved from [Link]
-
(2-Hydroxyphenyl)acetonitrile. (2025). Chemsrc. Retrieved from [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Medium. Retrieved from [Link]
-
How to separate phenolic compounds from crude extract? (2013). ResearchGate. Retrieved from [Link]
-
Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Purification - Help. (2023). Reddit. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. (n.d.). Phenomenex. Retrieved from [Link]
-
How to recrystallize complexes from the solvent pair acetone/water? (2021). ResearchGate. Retrieved from [Link]
-
p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
This compound. (n.d.). Stenutz. Retrieved from [Link]
- Process for the preparation of hydroxyphenylacetonitriles. (1976). Google Patents.
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Process for purification of crude acetonitrile. (1981). Google Patents.
-
This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. (2014). Chinese Journal of Chemistry, 32(9), 833-837. Retrieved from [Link]
- Process for the purification of acetonitrile. (1978). Google Patents.
-
2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Kumar, A., & Singh, A. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical Erudition, 3(4), 29-39. Retrieved from [Link]
- Process for the purification and recovery of acetonitrile. (2003). Google Patents.
- Process for the purification and recovery of acetonitrile. (2004). Google Patents.
Sources
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- 2. This compound (CAS 25263-44-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
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Technical Support Center: Synthesis of 2-(3-Hydroxyphenyl)acetonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(3-Hydroxyphenyl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Overview of Common Synthetic Strategies
The synthesis of this compound (3-HPA) can be approached through several pathways. The choice of route often depends on the availability of starting materials, scale, and desired purity. However, each route presents a unique set of potential side reactions. This guide will focus on troubleshooting issues arising from the most common strategies.
Caption: Common synthetic routes to this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your synthesis in a question-and-answer format.
Q1: My reaction is sluggish, and the yield is low. TLC and NMR analysis show a significant amount of unreacted 3-hydroxybenzyl halide and the presence of 3-hydroxybenzyl alcohol.
Potential Cause: This issue commonly arises during the direct cyanation of a benzyl halide (Route A) and points to two primary problems: hydrolysis of the starting material and low reactivity.
-
Side Reaction: Hydrolysis of Benzyl Halide. Benzyl halides, especially those activated by a hydroxyl group, can be susceptible to hydrolysis, converting them back to the starting alcohol. This is particularly problematic if using aqueous or protic solvents.[1] The use of anhydrous conditions is critical to prevent this reversion.[1]
-
Mechanism of Hydrolysis:
Caption: Hydrolysis of benzyl halide back to benzyl alcohol.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. Polar aprotic solvents like DMSO or DMF are often preferred for this reaction.[2] If using acetone, ensure it is thoroughly dried.[1]
-
Use freshly dried cyanide salt (e.g., NaCN, KCN).
-
-
Enhance Reactivity:
-
Phase-Transfer Catalysis: If performing the reaction in a biphasic system or if solubility is an issue, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to facilitate the transport of the cyanide anion into the organic phase.
-
Iodide Catalyst: Add a catalytic amount of sodium or potassium iodide (10 mol%). The iodide will displace the chloride or bromide in-situ to form the more reactive benzyl iodide, accelerating the reaction.
-
-
Monitor Progress:
-
Monitor the reaction by Thin Layer Chromatography (TLC). The starting halide should be more nonpolar than the product and the alcohol. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
If the reaction stalls, a gentle increase in temperature (e.g., to 50-60°C) may be beneficial, but be cautious of increased side product formation.
-
Q2: My reaction mixture turned dark brown or black, and I have a significant amount of insoluble, tar-like material.
Potential Cause: Phenols are highly susceptible to oxidation, especially under basic conditions, elevated temperatures, or in the presence of air (oxygen). The resulting quinone-type species can readily polymerize, leading to the formation of dark, intractable tars. This is a major issue when the phenolic hydroxyl group is unprotected.
Troubleshooting Protocol:
-
Protect the Phenolic Group: The most robust solution is to use a starting material where the hydroxyl group is protected, such as 2-(3-methoxyphenyl)acetonitrile (Route B).[3][4] The methyl ether is stable to the cyanation conditions and can be cleaved in a subsequent step.
-
Degas Solvents: If proceeding with the unprotected phenol, thoroughly degas all solvents and reagents. This can be done by bubbling nitrogen or argon through the solvent for 15-30 minutes before use or by using several freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (nitrogen or argon) to prevent exposure to atmospheric oxygen.
-
Control Temperature: Avoid excessive heat, as it can accelerate oxidation and polymerization pathways. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q3: My mass spectrum shows a significant peak at M+132, corresponding to a double benzylation product. How do I prevent this?
Potential Cause: The product, this compound, has acidic benzylic protons (the -CH₂- group). In the presence of a base (like the cyanide salt or any added base), the product can be deprotonated to form a carbanion. This carbanion is a potent nucleophile and can react with another molecule of the starting 3-hydroxybenzyl halide, leading to the formation of a diarylated byproduct.
-
Mechanism of Over-alkylation:
Caption: Formation of the over-alkylation side product.
Troubleshooting Protocol:
-
Control Stoichiometry with Slow Addition: Instead of adding all reagents at once, use a syringe pump to slowly add the 3-hydroxybenzyl halide solution to a stirred solution of the cyanide salt. This maintains a low concentration of the halide, favoring its reaction with the cyanide anion over the product anion.
-
Use an Excess of Cyanide: Employ a slight excess of the cyanide salt (e.g., 1.2-1.5 equivalents) to ensure the benzyl halide is more likely to react with CN⁻.
-
Avoid Strong Bases: Do not add other strong bases (like hydroxides or alkoxides) unless absolutely necessary, as they will significantly increase the concentration of the product anion.
Q4: I am attempting the final demethylation step (Route B) and observing either an incomplete reaction or decomposition of my product.
Potential Cause: Cleavage of the aryl methyl ether is a common final step but requires harsh reagents that can also affect other functional groups.
-
Incomplete Reaction: This can occur if the demethylating agent is not potent enough, if insufficient equivalents are used, or if the reaction time/temperature is inadequate.
-
Decomposition: Reagents like boron tribromide (BBr₃) are very effective but are strong Lewis acids that can coordinate to the nitrile group and potentially catalyze decomposition or polymerization, especially during a prolonged or heated workup. Thiol-based reagents can leave behind sulfur-containing impurities that are difficult to remove.[5]
Troubleshooting Protocol:
-
Optimize Demethylation Conditions:
-
Reagent Choice: For robust, clean demethylation, consider using reagents like methionine in methanesulfonic acid or 3-mercaptopropionic acid.[5] These reagents are often effective and can lead to cleaner reaction profiles.
-
Temperature Control: When using BBr₃, perform the reaction at a low temperature (e.g., -78°C to 0°C) to minimize side reactions.
-
Careful Workup: Quench the reaction carefully at low temperature by slowly adding methanol or water. A basic aqueous workup can help remove acidic byproducts. For thiol-based methods, an extraction with a basic aqueous solution can remove the thiol reagent and its methylated byproduct.[5]
-
-
Monitor the Reaction: Follow the disappearance of the starting material (2-(3-methoxyphenyl)acetonitrile) by TLC or LC-MS to avoid unnecessarily long reaction times.
| Reagent | Typical Conditions | Pros | Cons |
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78°C to RT | Highly effective, fast | Harsh Lewis acid, can cause decomposition, moisture sensitive |
| HBr/Acetic Acid | Reflux | Inexpensive | High temperatures, potential for other side reactions |
| Thiolates (e.g., NaSEt) | DMF, heat | Effective | Foul odor, potential for S-alkylation side products |
| 3-Mercaptopropionic Acid | Reflux | Odorless (as salt), byproducts are water-soluble in base[5] | High temperatures may be required |
Frequently Asked Questions (FAQs)
Q: What is the best overall synthetic route to minimize side products? A: For the highest purity and most reliable results, Route B (Demethylation) is often preferred. Starting with 3-methoxybenzyl chloride and preparing 2-(3-methoxyphenyl)acetonitrile first avoids the complications of the unprotected phenol (oxidation, polymerization).[1][3] The final demethylation step, while requiring optimization, is often cleaner than managing the side reactions of the unprotected phenol in earlier steps.
Q: How can I effectively purify the final this compound product? A: Purification is typically achieved by one of the following methods:
-
Crystallization: The product is a solid. Recrystallization from a suitable solvent system (e.g., toluene, or a mixture of ethyl acetate and hexanes) is an excellent method for removing minor impurities.
-
Column Chromatography: If significant impurities are present, flash chromatography on silica gel is effective. A gradient elution from a nonpolar solvent (hexanes) to a more polar mixture (ethyl acetate/hexanes) will separate the nonpolar byproducts from the more polar product.
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). This will remove any acidic impurities. The phenolic product itself is acidic and may be partially extracted into stronger basic solutions (like NaOH), so this must be done carefully.
Q: My synthesis involves reducing the nitrile group to an amine. What side reactions should I be aware of? A: The catalytic hydrogenation of hydroxybenzyl cyanides to form the corresponding phenethylamines can lead to the formation of secondary and tertiary amines as byproducts.[6] This occurs when the initially formed primary amine reacts with the intermediate imine species. To minimize this, it is recommended to perform the reduction in the presence of an agent that traps the intermediate, such as performing the reaction in an acidic medium (e.g., with H₂SO₄) or in the presence of ammonia.[6]
References
- Zaragoza Dörwald, F. (2006). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH.
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]
- Process for the preparation of hydroxyphenylacetonitriles. (1976). U.S.
- A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. (2014). Chinese Journal of Chemistry.
- Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1956). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 36, 50.
- Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. (1976). U.S.
- Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid. (2011).
- The hydrogenation of hydroxybenzyl cyanide over a Pd/C catalyst. (n.d.). The Royal Society of Chemistry.
-
PubChem. (3-Methoxyphenyl)acetonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Sandmeyer Reaction. (2025). GeeksforGeeks. Available at: [Link]
-
Kolbe–Schmitt reaction. (n.d.). In Wikipedia. Retrieved from: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Available at: [Link]
- Process for the preparation of hydroxy acetonitrile. (1975).
- Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. (2022). Molecules, 27(7), 2174.
- Synthesis of Hydroxybenzyl Compounds. (1974). Bulletin of the Institute for Chemical Research, Kyoto University, 52(4), 585-590.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
Technical Support Center: 3-Hydroxybenzyl Cyanide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-hydroxybenzyl cyanide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Purity is paramount for downstream applications, and understanding the origin of impurities is the first step toward achieving a high-quality product. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 3-hydroxybenzyl cyanide?
There are several established methods for synthesizing 3-hydroxybenzyl cyanide, each with its own set of advantages and potential impurity profiles. The most common routes include:
-
The Sandmeyer Reaction: This classic method involves the diazotization of a 3-aminobenzyl precursor followed by displacement with a cyanide salt, typically catalyzed by a copper(I) salt.[1][2][3]
-
Cyanation of 3-Hydroxybenzyl Alcohol (or Halide): This involves the direct displacement of a leaving group (e.g., -OH, -Cl, -Br) from the benzylic position with a cyanide source like KCN or NaCN.[4][5][6] This route can be challenging due to the instability of hydroxybenzyl halides and the potential for polymerization.[7]
-
Conversion from 3-Hydroxybenzaldehyde: This multi-step approach typically involves converting the aldehyde to an intermediate that is more amenable to cyanation.[8][9]
-
Demethylation of 3-Methoxyphenylacetonitrile: For cases where the methoxy-analogue is more accessible, a demethylation step using reagents like aluminum chloride can yield the desired product.[10]
Q2: What are the main classes of impurities I should expect?
Impurities can be broadly categorized based on their origin:
-
Starting Material-Related Impurities: Unreacted starting materials (e.g., 3-hydroxybenzyl alcohol, 3-aminobenzonitrile) and impurities present in those materials.
-
Process-Related Impurities (Side-Products): Compounds formed through parallel or consecutive side reactions during the synthesis. Examples include isocyanides, phenolic byproducts, and polymeric materials.[7][11]
-
Reagent-Related Impurities: Residual solvents, catalysts (e.g., copper salts), and reagents used during the reaction or workup.
-
Degradation Products: Impurities formed by the degradation of the final product during purification steps like distillation.[11]
Q3: Which analytical methods are recommended for impurity profiling?
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of the final product and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities, such as residual solvents and certain side-products like isocyanides.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in the identification and characterization of unknown impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups and can quickly indicate the presence of certain impurities, such as the characteristic strong, broad absorption of isocyanides (~2150-2100 cm⁻¹) versus nitriles (~2260–2220 cm⁻¹).
Troubleshooting Guide by Synthetic Route
This section addresses specific problems you might encounter during your synthesis, linking them to potential impurities and offering validated solutions.
Route 1: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool but requires careful control of reaction conditions to prevent side reactions.[12][13]
Q: My reaction mixture is dark brown or black, and the isolated product is a tarry mess. What went wrong?
-
Potential Cause: This is a classic sign of diazonium salt decomposition. Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.[12] If the temperature during the diazotization step (addition of sodium nitrite) rises above 5-10°C, the salt can decompose violently, leading to a complex mixture of phenolic and polymeric tars.
-
Troubleshooting & Prevention:
-
Strict Temperature Control: Maintain the temperature of the amine solution rigorously between 0°C and 5°C during the entire addition of the sodium nitrite solution. Use an ice-salt bath for efficient cooling.
-
Slow Addition: Add the sodium nitrite solution dropwise over a prolonged period (e.g., 30-60 minutes) to allow for effective dissipation of the reaction heat.[12]
-
Immediate Use: Use the prepared diazonium salt solution immediately in the subsequent cyanation step. Do not store it.
-
Q: My final product contains a significant amount of 3-cyanophenol. How did this form and how can I avoid it?
-
Potential Cause: The formation of 3-cyanophenol is a result of the diazonium group reacting with water (hydrolysis) instead of the cyanide nucleophile. This side reaction, sometimes referred to as Verkochung, is competitive with the desired Sandmeyer reaction and is favored at higher temperatures.[1]
-
Troubleshooting & Prevention:
-
Optimize Cyanide Addition: Ensure the copper(I) cyanide solution is prepared and ready before you start the diazotization. Add the cold diazonium salt solution to the cyanide solution promptly.
-
Control pH: The hydrolysis reaction can be influenced by pH. Ensure your reaction conditions are consistent with established protocols.
-
Purification: 3-Cyanophenol can often be separated from 3-hydroxybenzyl cyanide by careful column chromatography or recrystallization, leveraging the difference in acidity of the benzylic protons versus the phenolic proton.
-
Route 2: Cyanation of 3-Hydroxybenzyl Alcohol/Halide
This route appears straightforward but is fraught with challenges related to the reactivity of the starting materials.
Q: My purified product has a potent, foul, and very distinct odor. My IR spectrum shows a strong peak around 2140 cm⁻¹. What is this impurity?
-
Potential Cause: You have likely formed 3-hydroxybenzyl isocyanide . The cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom. While attack by carbon (to form the nitrile) is usually thermodynamically favored, the formation of the isocyanide is a common side reaction.[11] Isocyanides are known for their extremely unpleasant odors.
-
Troubleshooting & Prevention:
-
Solvent Choice: The choice of solvent can influence the C/N attack ratio. Protic solvents can solvate the nitrogen end of the cyanide ion, favoring carbon attack.
-
Purification Protocol - Acid Wash: Isocyanides can be hydrolyzed under acidic conditions. A well-established method for removing isocyanide impurities is to wash the crude product with warm (50-60°C) 50% sulfuric acid.[11] The isocyanide is hydrolyzed to the corresponding amine, which is protonated and moves into the aqueous layer. Caution: This is a highly exothermic process and must be done with extreme care in a fume hood.
-
Dissolve the crude product in a non-reactive organic solvent (e.g., toluene).
-
Carefully add an equal volume of pre-warmed 50% H₂SO₄.
-
Stir vigorously for 5-10 minutes.
-
Separate the layers and wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.[11]
-
Dry the organic layer and remove the solvent to yield the purified nitrile.
-
Q: During the reaction of 3-hydroxybenzyl alcohol with cyanide under acidic conditions, the mixture turned into an intractable solid resin. What happened?
-
Potential Cause: You have experienced the acid-catalyzed polymerization of 3-hydroxybenzyl alcohol. Hydroxybenzyl alcohols are highly susceptible to self-condensation under acidic conditions, forming phenol-formaldehyde-type resins.[7] This is why converting the alcohol to a halide first is common, but even the halide is unstable.
-
Troubleshooting & Prevention:
-
Avoid Strong Acids: Do not use strongly acidic conditions when the free phenolic hydroxyl group is present.
-
Protecting Groups: A more robust strategy involves protecting the phenolic hydroxyl group as an acetate or other suitable protecting group before attempting the cyanation of the benzylic alcohol. The protecting group can be removed in a subsequent step.[4]
-
Alternative Reagents: Consider using milder conditions or alternative methods that do not rely on the in-situ generation of a highly reactive benzylic carbocation. For example, reaction of the alcohol with hydrogen cyanide in a polar aprotic solvent like DMSO at elevated temperatures has been reported.[7]
-
Impurity Summary and Analytical Data
The following table summarizes the common impurities discussed, their likely synthetic origin, and key analytical signatures.
| Impurity Name | Common Synthetic Origin | Key Analytical Signature |
| 3-Cyanophenol | Sandmeyer Reaction | Distinct retention time in HPLC; identifiable mass in MS. |
| Polymeric Tars | Sandmeyer, Cyanation of Alcohol | Insoluble, dark material; broad, unresolved peaks in chromatograms. |
| 3-Hydroxybenzyl Isocyanide | Cyanation of Alcohol/Halide | Pungent odor; strong IR peak ~2140 cm⁻¹; distinct GC-MS profile.[11] |
| Unreacted Starting Materials | All routes | Peaks corresponding to starting materials in HPLC or GC. |
| Azo Compounds | Sandmeyer Reaction | Often highly colored (yellow/orange); detectable by UV-Vis and HPLC. |
Visual Diagrams
Synthetic Pathways and Key Impurity Junctions
The following diagram illustrates the major synthetic routes and highlights where common impurities are typically formed.
Caption: Key synthetic routes to 3-hydroxybenzyl cyanide and their associated impurities.
Troubleshooting Workflow: Low Yield in Sandmeyer Reaction
This workflow provides a logical sequence of checks to diagnose and solve low yields in the Sandmeyer synthesis.
Caption: A step-by-step diagnostic workflow for troubleshooting the Sandmeyer reaction.
References
- BenchChem. (2025). Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile. BenchChem.
- Wien, H., & Korten, H. (1976). Process for the preparation of hydroxyphenylacetonitriles. (U.S. Patent No. 3,983,160). U.S.
- Wikipedia. (2023). Sandmeyer reaction. In Wikipedia.
- Wang, J. (2012). Preparation method of hydroxybenzyl cyanide. (Chinese Patent No. CN102675148A).
- Adams, R., & Thal, A. F. (1922). Benzyl Cyanide. Organic Syntheses, 2, 9.
- ChemicalBook. (n.d.). 4-Hydroxybenzyl cyanide synthesis. ChemicalBook.
- PrepChem.com. (n.d.). Synthesis of p-hydroxybenzyl cyanide. PrepChem.com.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S.
- Sharma, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- Hayashi, T., et al. (1974). Synthesis of Hydroxybenzyl Compounds. Bulletin of the Institute for Chemical Research, Kyoto University, 52(3), 514-522.
- Cain, M. E. (1982). A process for the manufacture of aromatic cyanides. (European Patent No. EP0062717A1).
- The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde. The Good Scents Company.
- Wikipedia. (2023). 3-Hydroxybenzaldehyde. In Wikipedia.
- Singh, P., et al. (2020). Recent updates on analytical methods for detection of cyanide in human blood. Journal of Applied Toxicology, 40(10), 1314-1331.
- Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide.
- National Center for Biotechnology Information. (n.d.). 3-Hydroxybenzaldehyde. PubChem.
- ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?.
- European Patent Office. (1982). A process for the manufacture of aromatic cyanides.
- U.S. Environmental Protection Agency. (n.d.). EPA ILM05.3 Cyanide: Analytical Methods for Total Cyanide Analysis. US EPA.
- OI Analytical. (n.d.). Cyanide Analysis Guide. OI Analytical.
- Global Scientific Journal. (2022). Recent advances in analytical methods for cyanide determination in different matrices: A Review. Global Scientific Journal, 10(3).
- Nagata, W., et al. (1973). 3β-ACETOXY-5α-CYANOCHOLESTAN-7-ONE. Organic Syntheses, 53, 1.
- Sciencemadness.org. (n.d.).
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
- 8. 3-hydroxybenzaldehyde, 100-83-4 [thegoodscentscompany.com]
- 9. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. 4-Hydroxybenzyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
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- 13. byjus.com [byjus.com]
stability of 2-(3-Hydroxyphenyl)acetonitrile under acidic conditions
Technical Support Center: 2-(3-Hydroxyphenyl)acetonitrile
Overview
This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with this compound. The central focus is its stability and reactivity in acidic environments. While nitriles are generally stable compounds, the presence of acid, particularly with heat, catalyzes hydrolysis to the corresponding carboxylic acid.[1][2] This document is structured as a series of troubleshooting guides and frequently asked questions to address common experimental challenges and provide a robust mechanistic understanding.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during experimentation.
Q1: My reaction to hydrolyze this compound to 3-hydroxyphenylacetic acid is showing low conversion or stalling. What are the likely causes?
A1: Low conversion during acid-catalyzed hydrolysis is a common issue that typically points to suboptimal reaction conditions. Here are the primary factors to investigate:
-
Insufficient Acid Concentration/Strength: The hydrolysis of nitriles is acid-catalyzed.[3] The first step involves protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. If the acid is too dilute, this protonation step is inefficient. For analogous compounds like benzyl cyanide, mixtures of concentrated sulfuric acid and water are often employed.[4][5]
-
Inadequate Temperature: The hydrolysis of both the initial nitrile and the intermediate amide requires a significant activation energy. Room temperature reactions are often impractically slow. Most published procedures for benzyl cyanide hydrolysis specify heating the reaction mixture under reflux for several hours to ensure the reaction goes to completion.[5]
-
Insufficient Water: Water is a key reactant in the hydrolysis. While concentrated acids are used, the reaction medium must contain sufficient water for the nucleophilic attack on the protonated nitrile and the subsequent hydrolysis of the amide intermediate.
-
Reaction Time: The conversion of the nitrile to the amide, and then the amide to the carboxylic acid, takes time. Ensure you are allowing the reaction to proceed for a sufficient duration. We recommend monitoring the reaction's progress using an appropriate analytical technique (see Part 3, Protocol 1).
Q2: I am performing a reaction on the phenolic hydroxyl group of this compound under acidic conditions and am losing my nitrile functionality. How can I prevent this?
A2: This is a classic chemoselectivity problem. The nitrile group is susceptible to hydrolysis under the very conditions that might be required for other transformations.[6] Protecting the nitrile is generally not practical. Instead, the focus should be on controlling the reaction conditions to favor your desired reaction while minimizing hydrolysis.
-
Temperature Control: Hydrolysis is significantly accelerated by heat. If your primary reaction can proceed at a lower temperature, even if more slowly, this is the most effective way to preserve the nitrile group.
-
Minimize Water Content: Use anhydrous or aprotic solvents and reagents where possible. The complete absence of water will prevent hydrolysis. If acidic catalysis is required, consider using a Lewis acid in an aprotic solvent instead of a Brønsted acid in an aqueous medium.
-
Limit Reaction Time: Do not let the reaction run longer than necessary. Monitor the formation of your desired product closely and quench the reaction as soon as a satisfactory yield is achieved.
-
Choice of Acid: While strong acids are effective for hydrolysis, a milder acid catalyst might be sufficient for your primary reaction without significantly promoting nitrile degradation. For instance, if a reaction requires general acid catalysis, pyridinium p-toluenesulfonate (PPTS) might be a better choice than concentrated sulfuric acid.
Q3: During my acidic workup, I am observing the formation of an unexpected byproduct that I suspect is 3-hydroxyphenylacetic acid. How do I avoid this?
A3: Accidental hydrolysis during an acidic workup is common if the nitrile is exposed to aqueous acid for too long or at elevated temperatures.
-
Use Cold Reagents: Perform all acidic washes with ice-cold dilute acid solutions. This dramatically reduces the rate of hydrolysis.
-
Minimize Contact Time: Do not let the organic layer remain in contact with the acidic aqueous phase for extended periods. Perform the extraction or wash quickly, separate the layers immediately, and proceed to the next step.
-
Neutralize Promptly: After the acid wash, immediately wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid before drying and solvent evaporation.
Below is a workflow diagram to help troubleshoot common issues related to the stability of this compound in acidic media.
Caption: Troubleshooting workflow for this compound.
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the mechanism of acid-catalyzed hydrolysis of this compound?
A4: The hydrolysis proceeds through a well-established two-stage mechanism that is common to most nitriles.[3][7]
-
Formation of the Amide Intermediate: The reaction begins with the protonation of the nitrile's nitrogen atom by the acid catalyst (e.g., H₃O⁺). This makes the nitrile carbon significantly more electrophilic. A water molecule then acts as a nucleophile, attacking this carbon. Following deprotonation, a tautomerization event (enol to keto) occurs, yielding a protonated amide. Deprotonation of this species gives the intermediate, 3-hydroxyphenylacetamide.
-
Hydrolysis of the Amide: The second stage involves the hydrolysis of the amide intermediate. The carbonyl oxygen of the amide is protonated by the acid, which enhances the electrophilicity of the carbonyl carbon. A second water molecule attacks this carbon, forming a tetrahedral intermediate. After a proton transfer, the ammonia molecule (NH₃) is eliminated as a leaving group. The resulting protonated carboxylic acid is then deprotonated by water to yield the final product, 3-hydroxyphenylacetic acid, and regenerate the acid catalyst.[8]
The diagram below illustrates this pathway.
Caption: Acid-catalyzed hydrolysis of this compound.
Q5: Which analytical methods are best suited for monitoring the stability of this compound in an acidic solution?
A5: A multi-faceted approach is often best. The choice of technique depends on the specific requirements of the analysis (e.g., qualitative monitoring, quantitative analysis, byproduct identification).
| Analytical Technique | Application & Rationale |
| High-Performance Liquid Chromatography (HPLC) | The gold standard for quantitative analysis. A reverse-phase C18 column can effectively separate the relatively nonpolar starting material, this compound, from the more polar product, 3-hydroxyphenylacetic acid. UV detection is ideal as both molecules contain a chromophore. This method is excellent for determining reaction kinetics and purity.[9] |
| Thin-Layer Chromatography (TLC) | Ideal for rapid, qualitative monitoring of reaction progress. The starting material will have a higher Rf value than the carboxylic acid product in typical reverse-phase or normal-phase systems due to polarity differences. It's a simple way to visualize the disappearance of starting material and the appearance of the product. |
| UV-Visible Spectroscopy | Can be used to monitor the overall change in the solution's absorbance spectrum. However, since both the reactant and product contain a phenyl ring, their spectra may overlap significantly, making it difficult to deconvolve the signals for accurate quantification without advanced chemometrics.[10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying and quantifying volatile components. The starting material is amenable to GC analysis. The carboxylic acid product may require derivatization (e.g., silylation) to increase its volatility and prevent thermal degradation in the injector. MS provides definitive structural identification of components. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. ¹H NMR can be used to track the disappearance of the characteristic benzylic methylene (-CH₂CN) protons of the starting material and the appearance of the new methylene (-CH₂COOH) protons of the product, which will have a different chemical shift. |
Q6: Are there any specific safety considerations when handling this compound under strong acidic conditions?
A6: Yes. Standard laboratory safety protocols should be strictly followed, with additional considerations for the specific reagents and reaction conditions:
-
Corrosive Reagents: Concentrated acids like sulfuric acid are highly corrosive and can cause severe burns. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Exothermic Reactions: The dilution of concentrated acids is highly exothermic. Always add acid slowly to water ("Acid to Water, like you oughta"), never the other way around, to control the heat generated.
-
Cyanide Hazard: While the nitrile group is covalently bonded and relatively stable, extreme, unintended degradation pathways could theoretically release cyanide. All reactions should be conducted in a well-ventilated fume hood.
-
Refluxing: When heating reactions to reflux, use a proper heating mantle and condenser setup to prevent the release of volatile compounds and to avoid solvent loss. Ensure the system is not sealed to prevent pressure buildup.
Part 3: Protocols & Methodologies
Protocol 1: HPLC Method for Monitoring Hydrolysis
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to ensure protonation of the carboxylic acid). A typical starting point is 40:60 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~275 nm.
-
Procedure:
-
Prepare standards of both this compound and 3-hydroxyphenylacetic acid in the mobile phase.
-
At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot in a known volume of a neutral or slightly basic solvent (e.g., mobile phase without acid) to stop the reaction.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC.
-
Quantify the disappearance of the starting material peak and the appearance of the product peak by comparing their areas to the standard calibration curves.
-
Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis
This is a representative procedure adapted from methods for analogous compounds and should be optimized for specific experimental goals.[5]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1 equivalent) with a pre-mixed solution of water and concentrated sulfuric acid. A common ratio is a mixture of 1 part water, 1 part concentrated H₂SO₄, and 1 part glacial acetic acid (optional, as a co-solvent).[1]
-
Heat the mixture to reflux (typically >100°C) with vigorous stirring.
-
Monitor the reaction progress using TLC or HPLC (Protocol 1). The reaction may take several hours.
-
Once the reaction is complete, cool the mixture to room temperature and then pour it carefully over crushed ice.
-
The product, 3-hydroxyphenylacetic acid, may precipitate out of the cold aqueous solution. If not, extract the aqueous mixture several times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-hydroxyphenylacetic acid by recrystallization or column chromatography as needed.
Part 4: References
-
Scribd. Benzyl Cyanide Hydrolysis To Acid - Big Chemical Encyclopedia. [Link]
-
Sciencemadness Wiki. Benzyl cyanide. (2021-07-29). [Link]
-
Google Patents. US3983160A - Process for the preparation of hydroxyphenylacetonitriles.
-
Google Patents. CA2138534A1 - The preparation of 3-hydroxyphenylacetic acid.
-
Caldwell, G., Rozeboom, M. D., Kiplinger, J. P., & Bartmess, J. E. (1983). Displacement, Proton Transfer, or Hydrolysis? Mechanistic Control of Acetonitrile Reactivity by Stepwise Solvation of Reactants. Journal of the American Chemical Society.
-
Halevi, E. A., & Long, F. A. (1971). Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid. Journal of the Chemical Society B: Physical Organic. [Link]
-
MDPI. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. [Link]
-
Organic Syntheses. Phenylacetic acid. (1922). Org. Synth., 2, 63. [Link]
-
Organic Syntheses. 2-Hydroxyimino-2-phenylacetonitrile. Org. Synth.[Link]
-
ResearchGate. Mechanism of hydrolysis in acetonitrile of p-nitrophenyl... [Link]
-
IJSRD. Analytical Methods for the Degradation of Phytoconstituents. [Link]
-
Wikipedia. Benzyl cyanide. [Link]
-
University of Toronto. Hydrolysis. [Link]
-
Google Patents. CN1257154C - Method for reducing benzyl alcohol in benzyl cyanide.
-
PubChem. 3'-Hydroxyphenylacetic acid. [Link]
-
YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024-04-26). [Link]
-
Stenutz. This compound. [Link]
-
Pharmaffiliates. This compound | CAS No : 25263-44-9. [Link]
-
ResearchGate. The general mechanism for acetonitrile hydrolysis. [Link]
-
ChemBK. 2-(4-Hydroxyphenyl)Acetonitrile. [Link]
-
Allen. Hydrolysis of acetonitrile in acid medium given. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
-
Chemsrc. (2-Hydroxyphenyl)acetonitrile | CAS#:14714-50-2. [Link]
-
National Association of Clean Air Agencies. Methods of Degrading Acetonitrile Waste Sustainably. [Link]
-
Wiley. Analytical Methods for Therapeutic Drug Monitoring and Toxicology. [Link]
-
Trade Science Inc. Stability-indicating methods for determination of tadalafil in presence of its degradation product. [Link]
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- 9. tsijournals.com [tsijournals.com]
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Technical Support Center: Stability of 2-(3-Hydroxyphenyl)acetonitrile Under Basic Conditions
Welcome to the Technical Support Center for 2-(3-Hydroxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound under basic conditions. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and development.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a phenolic hydroxyl group and a nitrile group, offers versatile reactivity. However, this same reactivity can present stability challenges, especially in basic media. Understanding the potential degradation pathways and side reactions is crucial for successful and reproducible experimental outcomes. This guide will address common questions and troubleshooting scenarios you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in a basic solution?
The two primary sites of reactivity under basic conditions are the acidic phenolic proton and the electrophilic carbon of the nitrile group.
-
Deprotonation of the Phenolic Hydroxyl Group: The phenolic proton is weakly acidic, with a predicted pKa of approximately 9.51. In the presence of a sufficiently strong base (e.g., NaOH, KOH), this proton will be abstracted to form a phenoxide ion. This deprotonation increases the electron density on the aromatic ring, making it more susceptible to oxidation and other electrophilic substitution reactions.
-
Hydrolysis of the Nitrile Group: The nitrile group is susceptible to base-catalyzed hydrolysis. This reaction proceeds in a stepwise manner, first forming an amide intermediate, which is then further hydrolyzed to a carboxylate salt. Under basic conditions, the final product will be the salt of 3-hydroxyphenylacetic acid. To obtain the free carboxylic acid, an acidic workup is necessary.[1][2][3][4][5]
Q2: I've observed a color change in my reaction mixture after adding a base. What does this indicate?
A color change, often to yellow, pink, or even darker shades, is a common observation when working with phenols in basic solutions.[6][7][8] This can be attributed to several factors:
-
Phenoxide Formation: The formation of the phenoxide ion itself can sometimes lead to a colored solution, although this is often a very pale yellow.
-
Oxidation: The electron-rich phenoxide ion is more susceptible to oxidation than the neutral phenol. Trace amounts of oxygen in the reaction vessel can lead to the formation of colored quinone-type structures or other oxidation products.[9]
-
Contaminants: The presence of trace metal ion contaminants can lead to the formation of colored complexes with the phenoxide.
Troubleshooting Tip: To minimize oxidation, it is recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Q3: My reaction is not going to completion, or I am seeing unexpected byproducts. What could be the cause?
Several factors can lead to incomplete reactions or the formation of undesired side products:
-
Insufficient Base: If the goal is complete hydrolysis of the nitrile, a stoichiometric amount of base is consumed in the reaction. Using a catalytic amount of a weak base may not be sufficient to drive the reaction to completion.
-
Reaction Temperature and Time: The hydrolysis of nitriles can be slow at room temperature.[5] Heating the reaction mixture is often necessary to achieve a reasonable reaction rate. Optimization of reaction time and temperature is crucial.
-
Side Reactions: The activated aromatic ring of the phenoxide intermediate can participate in side reactions. While specific data for this compound is limited, related phenylacetonitriles are known to undergo condensation reactions in the presence of a strong base.[6][9][10][11][12] These reactions can lead to the formation of dimers or other complex structures.
Troubleshooting Guides
Scenario 1: Unexpected Peaks in HPLC Analysis
Problem: Your HPLC analysis of the reaction mixture shows the starting material, the expected product (3-hydroxyphenylacetic acid), and one or more unexpected peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | An intermediate peak could be the corresponding amide. Increase reaction time, temperature, or the concentration of the base. |
| Side Products | Unexpected peaks could be due to condensation or oxidation. Analyze the unexpected peaks by LC-MS to determine their mass and propose potential structures. To minimize these, consider using milder reaction conditions or protecting the phenolic hydroxyl group before subjecting the nitrile to hydrolysis. |
| Impurity in Starting Material | Analyze the starting this compound by HPLC to ensure its purity. |
Scenario 2: Low Yield of the Desired Product
Problem: The yield of 3-hydroxyphenylacetic acid is consistently low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Reaction Conditions | Systematically vary the base concentration, temperature, and reaction time to find the optimal conditions for hydrolysis. A design of experiments (DoE) approach can be efficient here. |
| Product Degradation | The product, 3-hydroxyphenylacetic acid, may also be unstable under prolonged exposure to harsh basic conditions. Monitor the reaction progress over time by HPLC to identify the point of maximum product formation before significant degradation occurs. |
| Workup Issues | Ensure the pH of the aqueous layer is sufficiently acidic during the workup to fully protonate the carboxylate and minimize its solubility in the aqueous phase, thereby maximizing extraction into the organic solvent. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound under Basic Conditions
This protocol outlines a general procedure for assessing the stability of this compound in a basic solution using HPLC.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Initiate the stability study: Add a known volume of the stock solution to a predetermined volume of the NaOH solution at a controlled temperature.
-
Sample at time points: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction: Immediately neutralize the aliquot with an equivalent amount of acid (e.g., HCl) to stop the degradation.
-
Prepare for HPLC analysis: Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC analysis: Inject the sample onto the HPLC system.
Workflow for Stability Study
Caption: Logical flow of the stability-indicating HPLC method.
Conclusion
The stability of this compound under basic conditions is a critical consideration for its use in organic synthesis. The primary degradation pathway is the hydrolysis of the nitrile group to a carboxylic acid, while the formation of a phenoxide ion can lead to color changes and potential side reactions such as oxidation and condensation. By carefully controlling reaction conditions, utilizing an inert atmosphere, and monitoring the reaction progress with a suitable stability-indicating HPLC method, researchers can minimize unwanted side reactions and achieve their desired synthetic outcomes. This guide provides a foundation for understanding and troubleshooting these challenges. For further assistance, please do not hesitate to contact our technical support team.
References
- Bergman, J., & Sand, P. (1984). Condensation of Phenylacetonitrile and Derivatives with 1,4-Diketones. Tetrahedron, 40(9), 1617-1620.
- Loupy, A., Pellet, M., Petit, A., & Vo-Thanh, G. (2005). Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies. Organic & Biomolecular Chemistry, 3(8), 1534-1540.
- Knoevenagel Condensation. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
Vedantu. (2023). Test for Phenolic Group. Retrieved from [Link]
- Mijangos, F., Varona, F., & Villota, N. (2006). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Industrial & Engineering Chemistry Research, 45(24), 8113-8119.
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Smashed1982. (2022). Phenol solution turning yellow. Reddit. r/labrats. Retrieved from [Link]
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 25263-44-9). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
-
Coriolis Pharma. (2023). Stability Studies. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Hydrolysis Reactions. In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction plot of acetonitrile with NaOH. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 20.7: Chemistry of Nitriles. In Organic Chemistry. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
- YouTube. (2018). Nitriles: base hydrolysis. The Organic Chemistry Tutor.
-
ResearchGate. (n.d.). The Oxidation of 4-(4-Formylphenoxy) Phthalonitrile to 4-(4-Carboxylphenoxy) Phthalonitrile at Ambient Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. Retrieved from [Link]
-
MDPI. (2023). Plant-Derived Biostimulants and Liposomal Formulations in Sustainable Crop Protection and Stress Tolerance. Retrieved from [Link]
- Google Patents. (n.d.). US4287134A - Purification of acetonitrile by caustic extraction.
-
Quora. (2022). What is the product of the reaction between sodium hydroxide and acetic anhydride?. Retrieved from [Link]
-
ACS Publications. (2026). Organic Letters Ahead of Print. Retrieved from [Link]
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Technical Support Center: Troubleshooting the 1H NMR Spectrum of 2-(3-Hydroxyphenyl)acetonitrile
Welcome to the technical support guide for the ¹H NMR analysis of 2-(3-hydroxyphenyl)acetonitrile (CAS 25263-44-9)[1][2]. This document is designed for researchers, medicinal chemists, and process development scientists to navigate common challenges encountered during the spectral acquisition and interpretation for this compound. Our approach moves beyond simple data tables to provide causal explanations and robust troubleshooting protocols, ensuring the integrity of your analytical results.
Section 1: The Ideal Spectrum - A Reference Benchmark
Before troubleshooting, it is essential to establish a baseline for what a clean ¹H NMR spectrum of this compound should look like. The molecule's structure dictates a specific set of signals, each with a characteristic chemical shift, integration, and multiplicity.
Structure of this compound: ``` HO
C6 / H5-C5--C1-CH2-CN \ / C4--C2 / H4 H2
Caption: A decision-tree workflow for troubleshooting ¹H NMR spectra.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is the best NMR solvent for this compound?
-
A: It depends on your goal. For routine characterization, CDCl₃ is common. However, if you have trouble with overlapping aromatic and solvent signals, or if you want to clearly observe the phenolic -OH proton, DMSO-d₆ is superior. In DMSO-d₆, the -OH peak becomes a sharp singlet around 9.5-10.0 ppm, and the solvent's residual peak at ~2.50 ppm is far away from your signals of interest. [3]
-
-
Q: How can I remove residual water from my NMR solvent or sample?
-
A: To minimize the water signal, use fresh, high-quality deuterated solvent from a sealed ampoule. For solvents like CDCl₃, you can store the bottle over molecular sieves or anhydrous potassium carbonate to keep it dry. [4]Ensure your glassware is thoroughly dried before preparing the sample.
-
-
Q: Why does the chemical shift of the -OH proton change so much between samples?
-
A: The chemical shift of a proton involved in hydrogen bonding is extremely sensitive to its environment. [5]Factors like sample concentration (which affects intermolecular H-bonding), temperature (which affects the dynamics of H-bonding), and the specific deuterated solvent used (which can act as an H-bond acceptor) all have a significant impact, causing the observed shift to vary. [6]
-
References
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Bradley, G. (2007). Proton NMR Assignment Tools - The D2O Shake. NMR Blog. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2023). ¹H NMR Solvent Shifts. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Power, T. D. W. (2018). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 56(6), 478-490. [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Reddit r/Chempros. (2023). Hydroxyl Groups in NMR. [Link]
-
Exarchou, V., et al. (2005). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Current Organic Chemistry, 9(12), 1183-1210. [Link]
-
Michigan State University, Max T. Rogers NMR Facility. NMR Artifacts. [Link]
-
Tárkányi, G., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5650–5658. [Link]
-
Dubey, A., et al. (2012). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Journal of Visualized Experiments, (63), e3901. [Link]
-
Segawa, T. F., et al. (2023). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. Journal of the American Chemical Society, 145(10), 5853–5862. [Link]
-
OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. [Link]
-
ResearchGate. (2021). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. [Link]
-
Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
-
Protheragen. This compound. [Link]
-
Pharmaffiliates. This compound. [Link]
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Oregon State University. 1H NMR Chemical Shift. [Link]
-
ResearchGate. 1H-NMR spectra of... [Link]
-
University of Arizona. NMR Chart. [Link]
-
Chemistry Connected. 1H NMR Chemical Shifts. [Link]
-
Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]
- Google Patents. (1976).
-
ResearchGate. (2004). Degradation of acetonitrile residues using oxidation processes. [Link]
-
EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
OSTI.GOV. (2020). Biotic Degradation of Acetonitrile. [Link]
-
European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link]
-
Journal of Applied Pharmaceutical Science. (2020). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. [Link]
-
Pharmaceutical Technology. (2016). Evaluating Impurities in Drugs (Part II of III). [Link]
-
Chemsrc. (2-Hydroxyphenyl)acetonitrile. [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Phenolic Compound NMR Analysis
Welcome to the technical support center for NMR analysis of phenolic compounds. As a Senior Application Scientist, I've frequently collaborated with researchers in natural product chemistry, metabolomics, and drug development who encounter challenges with broad, poorly resolved peaks in the NMR spectra of phenols. This guide is designed to provide you with not only the "how-to" but also the "why" behind troubleshooting these common issues, empowering you to obtain high-quality, interpretable data.
This resource is structured as a series of frequently asked questions (FAQs) that directly address the problems you are likely facing at the bench. We will delve into the underlying physical chemistry and provide validated, step-by-step protocols to resolve these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are the hydroxyl (-OH) proton peaks of my phenolic compounds often broad and difficult to identify?
This is the most common issue researchers face. The broadening of phenolic -OH peaks is primarily due to a phenomenon called chemical exchange . The hydroxyl proton is not static; it is constantly exchanging with other labile protons in the sample, such as residual water, other hydroxyl groups, or acidic protons. This exchange can occur at a rate that is intermediate on the NMR timescale, leading to a broadening of the signal.
Several factors influence the rate of this exchange:
-
Solvent Effects: Protic solvents (like methanol-d4 or D2O) can actively participate in hydrogen exchange, significantly increasing the rate and exacerbating peak broadening.
-
Concentration: At higher concentrations, intermolecular hydrogen bonding between phenol molecules increases, which can also affect the exchange rate and chemical shift.
-
Temperature: The rate of chemical exchange is temperature-dependent.
-
pH (Acidity/Basicity): The presence of acidic or basic impurities can catalyze the proton exchange, leading to severe broadening or even the complete disappearance of the -OH signal.
-
Paramagnetic Impurities: Dissolved oxygen or trace metal ions can cause rapid relaxation, leading to significant peak broadening.
Below is a diagram illustrating the primary causes of this phenomenon.
Caption: Causes of phenolic -OH peak broadening.
Q2: My -OH peak is completely gone! How can I make it appear in the spectrum?
The disappearance of a signal is an extreme case of peak broadening where the exchange rate is so fast that the peak broadens into the baseline. The key is to slow down or stop the chemical exchange. Here is a troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for an absent -OH peak.
In-Depth Protocol: Using DMSO-d6 to Resolve -OH Peaks
The most effective and common strategy is to switch to a solvent that does not actively participate in proton exchange but can still form strong hydrogen bonds with the phenolic proton. Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice for this purpose. The oxygen atom in DMSO is a strong hydrogen bond acceptor, which "locks" the phenolic proton in place, dramatically slowing down the exchange rate.
Protocol:
-
Sample Preparation:
-
Ensure your sample is as dry as possible to minimize residual water. Lyophilize if necessary.
-
Use high-quality DMSO-d6 (≥99.9% D).
-
Dissolve approximately 1-5 mg of your phenolic compound in 0.5-0.6 mL of DMSO-d6 in a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard 1D proton NMR spectrum.
-
The phenolic -OH proton will typically appear as a sharp singlet in the region of δ 8-13 ppm. The exact chemical shift is concentration-dependent.
-
Q3: I am using DMSO-d6, but my -OH peak is still somewhat broad. What else can I do?
Even in DMSO-d6, residual water (which appears as a broad peak around δ 3.33 ppm) or acidic/basic impurities can still catalyze exchange.
Troubleshooting Steps:
-
Dry Your Solvent: While commercial DMSO-d6 is highly deuterated, it can be hygroscopic. Storing it over molecular sieves (3Å or 4Å) can help remove trace amounts of water.
-
Variable Temperature (VT) NMR: Lowering the temperature will slow down the exchange kinetics.
-
Protocol: Acquire a series of 1D proton spectra at decreasing temperatures (e.g., 25°C, 10°C, 0°C, -10°C). You should observe the -OH peak sharpening as the temperature is lowered.
-
-
Acid/Base Neutralization: If you suspect acidic or basic impurities, you can try to neutralize them. However, this should be done with extreme caution as it can alter your compound. Adding a very small, non-interfering amount of a neutral compound can sometimes help.
-
Sample Degassing: To rule out broadening from paramagnetic oxygen, degas your sample.
-
Protocol (Freeze-Pump-Thaw):
-
Attach the NMR tube (with your sample) to a vacuum line using a suitable adapter.
-
Freeze the sample by immersing the bottom of the tube in liquid nitrogen.
-
Once frozen solid, open the stopcock to the vacuum and evacuate for several minutes.
-
Close the stopcock and thaw the sample completely. You may see bubbles of gas being released.
-
Repeat this cycle 3-4 times.
-
After the final thaw, seal the NMR tube (if using a flame-sealable tube) or backfill with an inert gas like nitrogen or argon before capping.
-
-
Q4: Can I use chemical derivatization to solve this problem? When is it appropriate?
Yes, chemical derivatization is a powerful tool, especially for structural confirmation. By converting the hydroxyl group into a less labile functional group (like an ester or an ether), you eliminate the problem of proton exchange entirely. This is particularly useful when you need to:
-
Confirm the number of phenolic hydroxyl groups in your molecule.
-
Observe NOE correlations to or from the protons near the -OH group, which are often obscured by exchange.
Common Derivatization Method: Acetylation
Acetylation converts the phenol (-OH) to an acetyl ester (-OAc). This replaces the exchangeable -OH proton with a sharp, stable methyl singlet from the acetyl group, typically appearing around δ 2.0-2.3 ppm.
Step-by-Step Acetylation Protocol for NMR Scale:
-
Reagents:
-
Your phenolic compound (~5 mg)
-
Pyridine-d5 (0.5 mL)
-
Acetic anhydride (2-5 equivalents per -OH group)
-
-
Procedure:
-
Dissolve the phenolic compound in pyridine-d5 directly in the NMR tube.
-
Acquire a 1H NMR spectrum of the starting material. This will serve as your "time zero" reference.
-
Add the acetic anhydride to the NMR tube using a microliter syringe.
-
Cap the tube, invert it several times to mix, and let it stand at room temperature.
-
Monitor the reaction progress periodically by acquiring 1H NMR spectra. You will see the disappearance of the phenolic -OH proton signal and the appearance of a new acetyl methyl singlet. The aromatic protons adjacent to the newly formed ester will also shift downfield.
-
The reaction is typically complete within 30-60 minutes at room temperature.
-
| Technique | Principle | Typical Application | Advantages | Disadvantages |
| Solvent Change (DMSO-d6) | Slows exchange via H-bonding | Routine analysis of phenols | Simple, non-destructive, sharpens -OH | Can be hygroscopic, high boiling point |
| Low Temperature NMR | Slows exchange kinetics | Mechanistic studies, fluxional molecules | Provides kinetic data, non-destructive | Requires specialized equipment (VT unit) |
| Sample Degassing | Removes paramagnetic O2 | When other methods fail, high-res needs | Removes broadening from O2 | Can be tedious, requires vacuum line |
| Chemical Derivatization | Eliminates exchangeable proton | Structural confirmation, counting -OH groups | Definitive, enables other NMR experiments | Destructive, adds steps, may not be 100% complete |
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. Wiley. - A foundational textbook in organic spectroscopy that discusses exchange phenomena. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. - Provides in-depth explanations of advanced NMR techniques, including variable temperature experiments and solvent effects. [Link]
-
University of Ottawa, NMR Facility. (n.d.). Tips on using the NMR Spectrometers. - Practical tips from an academic facility, including notes on dealing with exchangeable protons. [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data - Proton NMR Spectroscopy. University of Wisconsin. - A comprehensive online resource with extensive tables of chemical shifts and discussions of NMR principles, including hydrogen bonding and exchange. [Link]
Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxyphenylacetonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-hydroxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic protocols.
Introduction to Synthetic Strategies
4-Hydroxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals, can be prepared through several synthetic routes. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity. The most common strategies include:
-
Cyanation of 4-Hydroxybenzyl Halides or Alcohol: A direct approach involving the nucleophilic substitution of a leaving group (halide or activated hydroxyl group) with a cyanide salt.
-
Demethylation of 4-Methoxyphenylacetonitrile: A robust method for large-scale synthesis, where the methyl ether is cleaved to reveal the desired phenol.[1]
-
From 4-Hydroxybenzaldehyde: A two-step process involving the reduction of the aldehyde to the corresponding alcohol, followed by cyanation.[2][3]
-
Sandmeyer Reaction of 4-Aminophenol: A classical method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.[4][5][6][7]
This guide will focus on troubleshooting the most common of these routes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 4-hydroxyphenylacetonitrile in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: I am attempting the cyanation of 4-hydroxybenzyl alcohol with sodium cyanide but am observing very low yields. What are the likely causes and how can I improve the outcome?
A: Low yields in the cyanation of 4-hydroxybenzyl alcohol are a common issue. The primary reason is often the poor leaving group ability of the hydroxyl group. To address this, the hydroxyl group needs to be activated in situ or converted to a better leaving group.
Causality and Solutions:
-
Inefficient Hydroxyl Group Activation: The direct displacement of a hydroxyl group by cyanide is highly unfavorable.
-
Solution 1: Acid-catalyzed in situ activation. The addition of an acid, such as glacial acetic acid, can protonate the hydroxyl group, converting it into a better leaving group (water) upon nucleophilic attack by the cyanide ion.[8] This is often performed at elevated temperatures (110-140°C) in a polar aprotic solvent like dimethylsulfoxide (DMSO).[8]
-
Solution 2: Conversion to a halide. A more reliable, albeit two-step, approach is to first convert the 4-hydroxybenzyl alcohol to 4-hydroxybenzyl chloride or bromide. However, this intermediate can be unstable. A protected version, like 4-benzyloxybenzyl chloride, is often used, followed by cyanation and deprotection.[9]
-
-
Reaction Conditions:
-
Temperature: This reaction typically requires elevated temperatures to proceed at a reasonable rate. Temperatures in the range of 120-140°C are commonly employed when using DMSO as a solvent.[8][10]
-
Solvent: Polar aprotic solvents like DMSO or N,N-dimethylformamide (DMF) are preferred as they can dissolve the cyanide salt and promote the nucleophilic substitution reaction.[8][10]
-
-
Side Reactions:
-
Polymerization: Phenolic compounds, especially under basic or acidic conditions at high temperatures, can be prone to polymerization. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Issue 2: Formation of Significant Impurities
Q: My reaction to synthesize 4-hydroxyphenylacetonitrile from 4-methoxyphenylacetonitrile via demethylation with aluminum chloride shows multiple spots on TLC, and the final product is difficult to purify. What are these impurities and how can I avoid them?
A: The demethylation of 4-methoxyphenylacetonitrile with aluminum chloride is a powerful method but can lead to several impurities if not controlled carefully.
Causality and Solutions:
-
Incomplete Reaction: The most common "impurity" is unreacted starting material.
-
Formation of Friedel-Crafts Byproducts: The carbocation intermediates formed during the reaction can potentially alkylate the aromatic ring of another molecule, leading to polymeric or dimeric byproducts.
-
Solution: Maintain a controlled temperature. The slow addition of the substrate to the suspension of aluminum chloride at room temperature before gradually heating can help to minimize the concentration of reactive intermediates at any given time.[1]
-
-
Hydrolysis during Workup: The intermediate aluminum complex is sensitive to water.
-
Solution: The workup procedure is critical. The reaction mixture should be quenched by slowly pouring it into a pre-cooled aqueous acid solution (e.g., hydrochloric acid).[1] This protonates the phenoxide and helps to break down the aluminum complexes, facilitating extraction. Keeping the temperature below 20°C during the quench is important to prevent side reactions.[1]
-
Issue 3: Product Decomposition or Discoloration
Q: The isolated 4-hydroxyphenylacetonitrile is a dark oil or a discolored solid, and its purity seems to decrease over time. What is causing this instability and how can I obtain a stable, pure product?
A: 4-Hydroxyphenylacetonitrile can be susceptible to oxidation and decomposition, especially in the presence of air, light, and impurities.
Causality and Solutions:
-
Oxidation of the Phenolic Group: Phenols are prone to oxidation, which can lead to the formation of colored quinone-type structures.
-
Solution:
-
Inert Atmosphere: Handle the compound under an inert atmosphere whenever possible, especially during purification and storage.
-
Purification: Proper purification is key. Recrystallization from a suitable solvent system (e.g., hexane and ethyl acetate) can yield a stable, crystalline solid.[1] Washing the crude product with a non-polar solvent like hexane can remove many colored impurities.[1]
-
Storage: Store the purified product in a cool, dark place under an inert atmosphere.
-
-
-
Residual Acidity or Basicity: Traces of acid or base from the reaction or workup can catalyze decomposition.
-
Solution: Ensure the product is thoroughly washed during the workup to remove any residual acid or base. Washing the organic extracts with water until the aqueous layer is neutral is recommended.[1]
-
-
pH Sensitivity: The stability of the nitrile group can also be pH-dependent, with hydrolysis to the corresponding carboxylic acid or amide possible under strong acidic or basic conditions, especially at elevated temperatures.[11]
-
Solution: Maintain a neutral pH during workup and storage.
-
Frequently Asked Questions (FAQs)
Q1: What is the safest way to handle cyanide reagents in the laboratory?
A1: Cyanide salts (e.g., NaCN, KCN) and hydrogen cyanide (HCN) are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit available and ensure all lab personnel are trained in its use. To neutralize residual cyanide, it can be treated with an excess of sodium hypochlorite solution (bleach) under basic conditions.
Q2: Can I use a phase transfer catalyst for the cyanation of 4-hydroxybenzyl chloride?
A2: Yes, a phase transfer catalyst (PTC) can be beneficial for the cyanation of a protected 4-hydroxybenzyl chloride, such as 4-benzyloxybenzyl chloride. The PTC helps to transfer the cyanide anion from the aqueous phase (if using a biphasic system) or the solid phase to the organic phase where the reaction occurs. This can lead to milder reaction conditions and improved yields.
Q3: How do I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[1] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) that gives good separation between the starting material, product, and any major byproducts. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the key characterization peaks for 4-hydroxyphenylacetonitrile?
A4: The key spectroscopic features to confirm the identity and purity of 4-hydroxyphenylacetonitrile are:
-
¹H NMR: A singlet for the benzylic protons (-CH₂CN) around 3.8 ppm, aromatic protons as two doublets between 6.8 and 7.2 ppm, and a singlet for the phenolic proton (-OH) which can be broad and its chemical shift is concentration-dependent (around 9.5 ppm in DMSO-d₆).[1]
-
¹³C NMR: A peak for the nitrile carbon around 120 ppm and a peak for the carbon bearing the hydroxyl group around 157 ppm.[1]
-
IR Spectroscopy: A sharp, characteristic peak for the nitrile group (C≡N) stretch around 2250 cm⁻¹ and a broad peak for the hydroxyl group (O-H) stretch around 3300-3400 cm⁻¹.[1]
-
Melting Point: The reported melting point is in the range of 67-71°C.[1][12][13]
Experimental Protocols & Data
Table 1: Comparison of Synthetic Routes for 4-Hydroxyphenylacetonitrile
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Methoxyphenylacetonitrile | Aluminum chloride | Toluene | 70 | 4-6 h | 95.4 | [1] |
| 4-Hydroxybenzyl alcohol | Sodium cyanide, ethyl formate | Ethanol | Reflux | 90 min | 94 | [1] |
| 4-Hydroxybenzyl alcohol | Potassium cyanide, acetic acid | DMSO | 125 | 3 h | 54 | [8] |
| 4-Hydroxybenzaldehyde | 1. KBH₄, 2. NaCN, ethyl formate | Methanol | RT | - | >95 | [2][3] |
| 4-Benzyloxybenzyl chloride | Potassium cyanide | DMF | 40-50 | 3 h | High | [9] |
Protocol 1: Demethylation of 4-Methoxyphenylacetonitrile[1]
-
Suspend aluminum chloride (3 eq.) in toluene in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Slowly add 4-methoxyphenylacetonitrile (1 eq.) to the stirred suspension over 20-30 minutes at room temperature.
-
Gradually warm the reaction mixture to 70°C and maintain this temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, slowly pour the reaction mixture into a pre-cooled solution of aqueous hydrochloric acid, ensuring the temperature remains below 20°C.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by stirring with a mixture of hexane and ethyl acetate, followed by filtration.
Visualizing Reaction Pathways
Diagram 1: Key Synthetic Routes to 4-Hydroxyphenylacetonitrile
Caption: Common synthetic pathways to 4-hydroxyphenylacetonitrile.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- Process for the preparation of hydroxyphenylacetonitriles. Google Patents.
- Method for preparing 4-hydroxyphenylacetic acid. Google Patents.
-
Preparation of mandelonitrile. PrepChem.com. Available at: [Link]
-
4-Hydroxyphenylacetonitrile. Wikipedia. Available at: [Link]
-
Mandelonitrile – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Sandmeyer reaction. Wikipedia. Available at: [Link]
-
Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. The Royal Society of Chemistry. Available at: [Link]
-
mandelic acid. Organic Syntheses Procedure. Available at: [Link]
-
Sandmeyer Reaction. OpenOChem Learn. Available at: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link]
-
Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. RSC Publishing. Available at: [Link]
-
Sandmeyer Reaction - experimental procedure and set up. YouTube. Available at: [Link]
- Preparation method for 4-hydroxybenzyl cyanide. Google Patents.
-
4-Hydroxyphenylacetonitrile | CAS#:14191-95-8. Chemsrc. Available at: [Link]
- Preparation method for 4-hydroxybenzyl cyanide. Google Patents.
-
Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science. Available at: [Link]
-
Deoxycyanation of Alkyl Alcohols. Macmillan Group - Princeton University. Available at: [Link]
-
4-Hydroxybenzyl cyanide. PubChem - NIH. Available at: [Link]
- PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE. Google Patents.
-
diphenylacetonitrile. Organic Syntheses Procedure. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
Showing metabocard for 4-Hydroxybenzeneacetonitrile (HMDB0029757). Human Metabolome Database. Available at: [Link]
-
p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. 4-Hydroxybenzyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 2. CN103387519B - Preparation method for 4-hydroxybenzyl cyanide - Google Patents [patents.google.com]
- 3. CN103387519A - Preparation method for 4-hydroxybenzyl cyanide - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
- 9. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 10. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-ヒドロキシフェニルアセトニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 4-Hydroxyphenylacetonitrile | CAS#:14191-95-8 | Chemsrc [chemsrc.com]
Technical Support Center: Catalyst Deactivation in 2-(3-Hydroxyphenyl)acetonitrile Synthesis
Welcome to the Technical Support Center for professionals engaged in the synthesis of 2-(3-Hydroxyphenyl)acetonitrile. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding a critical aspect of this synthesis: catalyst deactivation. As researchers, scientists, and drug development professionals, you are aware that maintaining catalyst activity and longevity is paramount for efficient and cost-effective production. This document offers field-proven insights and scientifically grounded protocols to diagnose, mitigate, and reverse catalyst deactivation, ensuring the robustness of your synthetic processes.
Section 1: Understanding Catalyst Deactivation in Phenolic Nitrile Hydrogenation
The synthesis of this compound frequently involves the catalytic hydrogenation of a suitable precursor, such as 3-hydroxybenzoyl cyanide. The catalysts of choice are often high-surface-area metals like Raney® Nickel and Palladium on carbon (Pd/C). While effective, these catalysts are susceptible to various deactivation pathways, which can lead to diminished yields, slower reaction rates, and process inconsistencies. The presence of a phenolic hydroxyl group and a nitrile functionality in the molecular framework introduces specific challenges that can accelerate catalyst deactivation.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield has significantly dropped in recent batches. What are the likely causes related to the catalyst?
A sudden or gradual decrease in the yield of this compound is a classic symptom of catalyst deactivation. The primary culprits fall into four main categories: poisoning, coking, sintering, and leaching.
Troubleshooting Steps:
-
Analyze for Catalyst Poisons: Impurities in the reactant, solvent, or hydrogen gas can act as poisons.
-
Common Poisons: Sulfur compounds, nitrogen-containing heterocycles, and heavy metal ions are notorious poisons for nickel and palladium catalysts.[1][2] Even trace amounts can have a significant impact.
-
Action: Review the purity of your starting materials and solvents. If necessary, incorporate a purification step for the substrate or solvent. Ensure high-purity hydrogen is used.
-
-
Investigate Coking or Fouling: The formation of carbonaceous deposits (coke) on the catalyst surface can block active sites.
-
Cause: In the context of this synthesis, phenolic compounds can contribute to the formation of polymeric residues on the catalyst surface, especially at elevated temperatures.[1]
-
Action: Consider lowering the reaction temperature or reducing the reaction time. A change in solvent might also mitigate coke formation.
-
-
Evaluate for Sintering: High reaction temperatures can cause the fine metal particles of the catalyst to agglomerate, reducing the active surface area.
-
Cause: This is a common issue for supported catalysts like Pd/C.[3]
-
Action: Operate within the recommended temperature range for your specific catalyst. Avoid localized overheating.
-
-
Check for Metal Leaching: Acidic conditions can lead to the dissolution of the active metal from the support.
Diagram 1: Major Catalyst Deactivation Pathways
Caption: Key mechanisms leading to catalyst deactivation.
FAQ 2: I am using Raney® Nickel and suspect it has deactivated. How can I regenerate it?
Raney® Nickel deactivation in nitrile hydrogenation is often due to the strong adsorption of reactants, intermediates, or products onto the active sites.[6] Regeneration is often possible and can be a cost-effective alternative to replacing the catalyst.
Troubleshooting and Regeneration Workflow for Raney® Nickel:
-
Initial Diagnosis:
-
Observe the reaction kinetics. A significant increase in reaction time is a strong indicator of deactivation.
-
Characterize the spent catalyst if possible. Techniques like SEM can reveal surface fouling, while elemental analysis can detect poisons.[7]
-
-
Regeneration Protocols:
-
Protocol 1: Solvent Washing (Mild Regeneration)
-
Objective: To remove weakly adsorbed species from the catalyst surface.
-
Procedure:
-
After the reaction, carefully decant the reaction mixture.
-
Wash the catalyst multiple times with a solvent in which the reactants and products are highly soluble (e.g., methanol or the reaction solvent).
-
Perform a final wash with a non-polar solvent like hexane to remove any remaining organic residues.
-
Store the washed catalyst under a suitable solvent (e.g., ethanol or water) to prevent oxidation.
-
-
-
Protocol 2: Treatment with Base (Moderate Regeneration)
-
Objective: To remove more strongly adsorbed acidic species and potentially some organic foulants.
-
Procedure:
-
Suspend the deactivated catalyst in a dilute aqueous solution of sodium hydroxide (e.g., 0.5-5 N).[8]
-
Stir the suspension at a moderately elevated temperature (e.g., 40-80 °C) for 1-2 hours under an inert atmosphere.
-
Allow the catalyst to settle, decant the basic solution, and wash thoroughly with deionized water until the washings are neutral.
-
Store the regenerated catalyst under water or ethanol.
-
-
-
Protocol 3: Acidic Treatment followed by Base Wash (Aggressive Regeneration)
-
Objective: To remove acid-soluble poisons and surface oxides.
-
Procedure:
-
Suspend the catalyst in a dilute aqueous solution of an organic acid, such as acetic acid (e.g., 10-30% solution).[9][10]
-
Stir the suspension at room temperature to 50 °C for 1 hour.[9]
-
Neutralize the mixture carefully with a dilute base (e.g., NaOH solution) to a pH of approximately 7.5.[10]
-
Wash the catalyst extensively with deionized water and then with a storage solvent like ethanol.
-
-
-
Table 1: Comparison of Raney® Nickel Regeneration Methods
| Regeneration Method | Target Deactivation Mechanism | Relative Cost | Complexity | Potential for Catalyst Damage |
| Solvent Washing | Weakly adsorbed foulants | Low | Low | Low |
| Base Treatment | Acidic poisons, some organic foulants | Low-Medium | Medium | Medium |
| Acid/Base Treatment | Surface oxides, acid-soluble poisons | Medium | High | High |
Diagram 2: Workflow for Raney® Nickel Regeneration
Caption: Decision workflow for regenerating Raney® Nickel.
FAQ 3: My Pd/C catalyst is losing activity over several runs. What is the cause and can it be regenerated?
For Palladium on carbon (Pd/C) catalysts, the primary deactivation mechanisms are often sintering and coking, especially in liquid-phase hydrogenations.[3] The presence of phenolic compounds can also lead to the adsorption of intermediates that block active sites.[4]
Troubleshooting and Regeneration for Pd/C:
-
Diagnosis:
-
Sintering: A gradual loss of activity over multiple cycles, especially when high temperatures are used, points towards sintering. Characterization by techniques like XRD can show an increase in palladium crystallite size.[3]
-
Coking: A more rapid deactivation, sometimes accompanied by a visible change in the catalyst's appearance (darker, more clumped), suggests coking. Thermogravimetric analysis (TGA) can quantify the amount of carbonaceous deposits.
-
-
Regeneration Protocol for Coked Pd/C:
-
Objective: To remove carbon deposits from the catalyst surface through controlled oxidation.
-
Procedure:
-
Wash the deactivated catalyst thoroughly with a suitable solvent to remove any residual reactants and products.
-
Dry the catalyst carefully under vacuum at a low temperature.
-
Place the dried catalyst in a tube furnace and heat it under a flow of a dilute oxygen/nitrogen mixture (e.g., 1-5% O₂ in N₂).
-
Gradually increase the temperature to a point where the coke is oxidized but sintering of the palladium is minimized (typically in the range of 250-400 °C). The exact temperature should be optimized for your specific catalyst and the nature of the coke.
-
After the oxidative treatment, the catalyst needs to be re-reduced. This is typically done by heating under a flow of hydrogen gas.
-
-
Caution: The regeneration of Pd/C by oxidation can be hazardous and may lead to further sintering if not carefully controlled. It is crucial to perform this under controlled conditions with appropriate safety measures.
Section 2: Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
This is a general procedure and may require optimization for your specific setup and catalyst.
Materials:
-
3-Hydroxybenzoyl cyanide
-
Raney® Nickel or 5% Pd/C
-
Solvent (e.g., Ethanol, Methanol)
-
Hydrogen gas
-
Pressurized hydrogenation reactor
Procedure:
-
In a suitable high-pressure reactor, add 3-hydroxybenzoyl cyanide and the solvent.
-
Carefully add the Raney® Nickel or Pd/C catalyst under an inert atmosphere. The catalyst loading will depend on the specific catalyst and should be optimized (typically 5-10 wt% of the substrate).
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi).
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C).
-
Monitor the reaction progress by hydrogen uptake or by analytical techniques like HPLC or GC.
-
Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the catalyst from the reaction mixture. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet with solvent.
-
The filtrate containing the product can then be worked up as required.
References
-
ResearchGate. (2021). Deactivation and regeneration of Raney-Ni catalyst during multiphase dehydrogenation of cyclohexane. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Effective regeneration of deactivated Raney-Ni catalyst during multiphase hydrogenation of vegetable oil. Retrieved from [Link]
-
ResearchGate. (2010). Nickel recovery from spent Raneynickel catalyst through dilute sulfuric acid leaching and soda ash precipitation. Retrieved from [Link]
-
PubMed. (2010). Nickel recovery from spent Raneynickel catalyst through dilute sulfuric acid leaching and soda ash precipitation. Retrieved from [Link]
-
NSF Public Access Repository. (2019). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. Retrieved from [Link]
-
Scribd. (n.d.). Leaching of Raney Nickel. Retrieved from [Link]
-
Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]
-
Chemical Catalysis for Bioenergy Consortium. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
Nopr.niscair.res.in. (n.d.). Effect of preparation conditions of Raney Nickel on its catalytic properties for slurry phase hydrogenation of o-nitrophenol to. Retrieved from [Link]
-
ResearchGate. (2002). Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. Retrieved from [Link]
- Google Patents. (n.d.). Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
- Google Patents. (n.d.). Catalyst regeneration process.
-
MDPI. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Retrieved from [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
-
Diva-portal.org. (2007). Study of Catalyst Deactivation in Three Different Industrial Processes. Retrieved from [Link]
- Google Patents. (n.d.). Process for regenerating raney nickle and raney cobalt catalysts.
-
Organic Syntheses. (n.d.). hydrogen. Retrieved from [Link]
-
ResearchGate. (2001). Physicochemical and catalytic properties of iron‐promoted Raney‐nickel catalysts obtained by mechanical alloying. Retrieved from [Link]
-
Journalssystem.com. (2008). LEACHING OF NICKEL FROM SPENT CATALYSTS IN HYDROCHLORIC ACID SOLUTIONS. Retrieved from [Link]
- Google Patents. (n.d.). Process for the regeneration of raney-nickel catalyst.
- Google Patents. (n.d.). Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment.
-
Sulzer. (2025). Catalyst deactivation challenges in FCC and how to prevent them. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Catalyst Deactivation and Regeneration in Methanol Production. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Retrieved from [Link]
-
Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
-
ResearchGate. (2001). Raney-nickel-iron catalysts obtained by mechanical alloying: Characterization and hydrogenation activity. Retrieved from [Link]
-
MDPI. (2019). The Deactivation of Industrial SCR Catalysts—A Short Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Recycling experiments of the Raney Ni catalyst. Reaction conditions:. Retrieved from [Link]
-
MDPI. (n.d.). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on Deactivation by Sulfur and Regeneration of Pd/C Catalyst in Hydrogenation of N-(3-nitro-4-methoxyphenyl) Acetamide. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE.
-
NIH. (n.d.). Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). The hydrogenation of hydroxybenzyl cyanide over a Pd/C catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Deactivation Study of Pd/C Catalysts for Purification of Terephthalic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of hydroxyphenylacetonitriles.
-
Organic Syntheses. (n.d.). 2. Retrieved from [Link]
Sources
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. US5573988A - Catalyst regeneration process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Nickel recovery from spent Raneynickel catalyst through dilute sulfuric acid leaching and soda ash precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. papers.sim2.be [papers.sim2.be]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. US3165478A - Process for the regeneration of raney-nickel catalyst - Google Patents [patents.google.com]
- 10. US3796670A - Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 2-(3-Hydroxyphenyl)acetonitrile Production
Welcome to the technical support center for the synthesis and scale-up of 2-(3-Hydroxyphenyl)acetonitrile. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this important synthesis from the laboratory bench to larger-scale production. We will delve into common challenges, provide robust troubleshooting strategies, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Introduction: The Scale-Up Challenge
This compound, also known as m-hydroxybenzyl cyanide, is a valuable intermediate in the synthesis of various pharmaceuticals.[1] While several synthetic routes exist, a common and scalable approach involves the direct cyanomethylation of 3-hydroxybenzyl alcohol.[2][3] However, scaling this process introduces significant hurdles that are often not apparent at the bench scale.[4][5] These challenges typically revolve around reaction control, impurity management, process safety, and final product purification. This guide provides a structured, question-and-answer framework to address these issues directly.
Troubleshooting Guide: From Problem to Solution
This section addresses specific, common problems encountered during the scale-up of this compound synthesis. Each problem is analyzed for its probable causes, followed by actionable solutions.
Question 1: My reaction yield has dropped significantly after scaling up from 10g to 1kg. What are the likely causes?
This is a classic scale-up issue often rooted in mass and heat transfer limitations.[4]
Probable Cause A: Inefficient Heat Transfer & Localized Overheating The reaction between a benzyl alcohol and a cyanide source, particularly when generating HCN in situ with an acid, can be exothermic.[2][4] In a large reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can create localized hot spots, leading to the formation of degradation products or resinous polymers from the reactive phenol moiety.[3]
-
Solution:
-
Controlled Reagent Addition: Instead of adding all reagents at once, implement a slow, controlled addition of the acid (e.g., acetic acid) or the cyanide source to the heated solution of the benzyl alcohol in the solvent. This allows the reactor's cooling system to manage the heat output.
-
Jacketed Reactor Systems: Utilize a double-jacketed glass reactor or a stainless steel reactor with efficient cooling fluid circulation to maintain precise temperature control.[4]
-
Real-time Monitoring: Employ in-situ temperature probes to monitor the internal batch temperature and ensure it remains within the optimal range (e.g., 110-140°C as cited in patent literature).[2][3]
-
Probable Cause B: Inadequate Mixing What works with a magnetic stir bar in a round-bottom flask is insufficient for a large reactor. Poor mixing can lead to "dead zones" with high concentrations of reactants, causing side reactions, and also contributes to uneven temperature distribution.[6]
-
Solution:
-
Mechanical Stirring: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure proper agitation and homogeneity.
-
Baffles: In larger reactors, baffles are essential to prevent vortex formation and promote effective top-to-bottom mixing.[6]
-
Computational Fluid Dynamics (CFD): For very large scales, CFD modeling can help optimize impeller design and agitation speed for the specific reactor geometry and reaction viscosity.[6]
-
Probable Cause C: Incomplete Reaction On a larger scale, ensuring all reactants come into contact for a sufficient time can be challenging.
-
Solution:
-
Reaction Monitoring: Do not rely solely on time. Implement in-process controls (IPCs) such as HPLC or TLC to track the disappearance of the starting 3-hydroxybenzyl alcohol.
-
Stoichiometry Check: While patents suggest a 1 to 1.5 molar equivalent of cyanide source per mole of alcohol, ensure this ratio is maintained at scale.[2][3] Verify the purity and activity of your reagents (e.g., potassium cyanide).
-
Question 2: My final product is difficult to purify. It contains several persistent impurities that co-crystallize. How can I identify and mitigate them?
Impurity profiles often change and become more complex upon scale-up.[4] Understanding the potential side reactions is key to prevention and purification.
Probable Cause A: Side Reactions Involving the Phenolic Group Phenols are nucleophilic and can undergo side reactions, especially at the elevated temperatures used in this synthesis.[7][8] Although the primary synthetic route avoids protecting the hydroxyl group, deviations in reaction conditions can promote impurity formation.
-
Potential Impurities & Mitigation Strategies:
| Impurity Name | Probable Origin | Mitigation Strategy |
| Unreacted 3-Hydroxybenzyl Alcohol | Incomplete reaction. | Increase reaction time/temperature based on IPCs. Ensure efficient mixing. |
| Bis(3-hydroxyphenyl)methane derivatives | Acid-catalyzed self-condensation of the benzyl alcohol, forming resinous materials.[3] | Maintain strict temperature control to avoid overheating. Ensure the reaction medium is not excessively acidic.[2] |
| 3-Cyanomethylphenyl Acetate | If acetic acid is used to generate HCN in situ, it could potentially acylate the phenolic hydroxyl group under certain conditions. | Use the minimum effective amount of acid. Ensure work-up effectively hydrolyzes any ester byproduct. |
| Polymerization Products | Phenol-formaldehyde type resin formation, especially if reaction conditions are too harsh.[3] | Strictly adhere to the validated temperature range. Avoid strong acid catalysts. |
Probable Cause B: Ineffective Purification Protocol A purification method that works for a small batch may not be efficient for larger quantities.
-
Solution:
-
Optimized Crystallization: The product is a solid with a melting point of around 53°C.[9] A well-designed crystallization process is the most scalable purification method.[10]
-
Solvent Screening: Experiment with different solvent/anti-solvent systems (e.g., Toluene/Heptane, Ethyl Acetate/Hexane) to find conditions that maximize product recovery while leaving impurities in the mother liquor.
-
Controlled Cooling: Implement a slow cooling profile to promote the growth of larger, purer crystals, which are easier to filter and wash.
-
-
Reslurrying: If impurities are trapped on the crystal surface, washing the filtered solid with a cold, non-solubilizing solvent (a reslurry) can be highly effective.[10]
-
Work-up pH Control: During the aqueous work-up, the pH is critical. The phenolic product is acidic (pKa ~9.5) and will be soluble in a basic aqueous phase.[9] Careful pH adjustment during extraction can be used to separate it from non-acidic impurities.
-
Question 3: The work-up procedure using DMSO is problematic at scale due to its high boiling point. Are there better options?
Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction but its removal is a common scale-up bottleneck.[2]
-
Solution A: High-Vacuum Distillation The patent literature describes removing DMSO via vacuum distillation.[2][3] At scale, this requires robust vacuum pumps and heated reactors capable of reaching the required temperatures without degrading the product. It is energy-intensive.
-
Solution B: Extractive Work-up (Solvent Swap) This is often a more practical approach at scale.
-
After the reaction is complete, cool the mixture.
-
Dilute the DMSO solution with a large volume of water and a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, or ethyl acetate instead of the chloroform mentioned in older patents).[2]
-
The product will partition into the organic layer, while the DMSO, salts (e.g., potassium acetate), and unreacted cyanide will preferentially partition into the aqueous layer.
-
Perform multiple extractions to maximize recovery.
-
Wash the combined organic layers with brine to break any emulsions and remove residual water before concentrating to crystallize the product.
-
Process Flow & Troubleshooting Diagrams
The following diagrams visualize the production workflow and a decision-making process for troubleshooting common issues.
Caption: High-level process workflow for this compound production.
Caption: Decision tree for troubleshooting high impurity levels in the final product.
Frequently Asked Questions (FAQs)
-
Q1: What are the most critical safety precautions for this process at scale?
-
Cyanide Handling: Hydrogen cyanide (HCN) is an extremely toxic gas. Generating it in situ from a salt like KCN and a weak acid is safer than handling HCN directly, but requires a well-ventilated area and strict pH control to prevent accidental gas release.[2][11] All personnel must be trained in cyanide safety protocols and have access to appropriate personal protective equipment (PPE) and emergency antidotes (e.g., amyl nitrite, sodium thiosulfate), subject to local regulations.
-
Solvent Safety: Acetonitrile and other organic solvents are flammable and have associated health risks.[12][13] Ensure all equipment is properly grounded to prevent static discharge. Use in a well-ventilated area or under an inert atmosphere.[12]
-
Thermal Hazard: As discussed, the reaction can be exothermic. A formal process safety assessment (e.g., reaction calorimetry) is highly recommended before scaling up to understand the thermal runaway potential and ensure adequate cooling capacity is in place.[14]
-
-
Q2: What are the Critical Process Parameters (CPPs) I need to control?
-
Temperature: This is arguably the most critical parameter. It directly influences reaction rate and the formation of impurities. The optimal range is typically 110-140°C.[2]
-
Reagent Stoichiometry: The molar ratio of cyanide to benzyl alcohol must be precisely controlled to ensure complete conversion without using excessive toxic reagents.[2]
-
Rate of Addition: The rate of acid addition (if used) directly controls the rate of HCN generation and thus the rate of heat evolution.
-
Agitation Speed: Critical for maintaining homogeneity and ensuring efficient heat transfer.
-
-
Q3: Can I use a different solvent than DMSO? Yes, other polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) could potentially be used, as they share similar properties with DMSO.[2] However, any new solvent would require a complete re-optimization of the reaction conditions (temperature, time) and work-up procedure. A thorough cost, safety, and environmental impact analysis should be conducted before making a substitution.
References
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US3983160A - Process for the preparation of hydroxyphenylacetonitriles.
-
UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]
-
Unknown. (2025, May 9). Scale-Up Challenges in Bioreactor Systems and How to Overcome Them. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE.
-
Wiley Online Library. (2014, September 15). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (2023, August 15). Catalytic asymmetric dearomatization of phenols via divergent intermolecular (3 + 2) and alkylation reactions. Retrieved from [Link]
-
Science Interactive. (2013, October 10). SAFETY DATA SHEET - Acetonitrile. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Avoiding pitfalls in scaling up biopharmaceutical production. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 25263-44-9). Retrieved from [Link]
-
ResearchGate. (n.d.). Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 25263-44-9 | Product Name : this compound. Retrieved from [Link]
-
NIH. (2022, March 7). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]
-
University of Nevada, Reno ScholarWorks. (n.d.). A practical and instructive approach to purify acetonitrile for a wide electrochemical window. Retrieved from [Link]
-
Pure and Applied Chemistry. (n.d.). purification of acetonitrile - tests for impurities. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
MDPI. (2022, November 16). Crosslinking Mechanisms of Phenol, Catechol, and Gallol for Synthetic Polyphenols: A Comparative Review. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Importance of phenols structure on their activity as antinitrosating agents: A kinetic study. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
- 3. DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE - Google Patents [patents.google.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. pharmtech.com [pharmtech.com]
- 6. Scale-Up Challenges in Bioreactor Systems and How to Overcome Them [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. DSpace [cora.ucc.ie]
- 11. fishersci.com [fishersci.com]
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- 13. carlroth.com:443 [carlroth.com:443]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(3-Hydroxyphenyl)acetonitrile
Welcome to the technical support center for the purification of 2-(3-Hydroxyphenyl)acetonitrile (3-HPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity 3-HPA. Drawing from established chemical principles and field-proven insights, this document addresses common challenges encountered during the removal of solvent and reaction-related impurities.
Understanding Your Compound: Key Properties of this compound
Before delving into purification protocols, a thorough understanding of the physicochemical properties of this compound is paramount. These properties dictate the selection of appropriate purification techniques and solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | |
| Molecular Weight | 133.15 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 51-55 °C | |
| Boiling Point | 106 °C at 0.03 mmHg | |
| pKa (Phenolic OH) | ~10 | (Estimated based on phenol) |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My this compound is not crystallizing, or the yield is very low. What should I do?
A1: This is a common issue that can often be resolved by systematically addressing the solvent choice and saturation level.
-
Causality: Successful recrystallization depends on the compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold. If the solubility difference is not significant, or if too much solvent was used, crystallization will be inefficient.[1]
-
Troubleshooting Steps:
-
Reduce Solvent Volume: If you suspect too much solvent was added, carefully evaporate a portion of the solvent under reduced pressure or by gentle heating to re-saturate the solution.
-
Induce Crystallization: If the solution appears saturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus. This creates a rough surface for nucleation. Alternatively, add a "seed crystal" of pure 3-HPA if available.
-
Utilize a Two-Solvent System: If a single solvent is ineffective, a two-solvent system can be employed. Dissolve the crude 3-HPA in a minimal amount of a hot solvent in which it is very soluble (e.g., ethanol, acetone). Then, slowly add a hot "anti-solvent" in which it is poorly soluble (e.g., hexane, water) until the solution becomes faintly cloudy. Allow this to cool slowly.[2]
-
Re-evaluate Solvent Choice: Refer to the solubility table below to explore alternative solvent systems.
-
Q2: My compound "oils out" instead of forming crystals during cooling. How can I prevent this?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is very high.
-
Causality: The compound separates as a supercooled liquid (an oil) instead of a crystalline solid because the solution becomes saturated at a temperature above the compound's melting point.
-
Troubleshooting Steps:
-
Lower the Cooling Temperature Gradient: Allow the solution to cool more slowly. Insulating the flask can promote the formation of an ordered crystal lattice rather than an amorphous oil.
-
Use a Lower-Boiling Solvent: Select a recrystallization solvent with a boiling point below the melting point of 3-HPA (~51-55 °C). For example, diethyl ether or a mixture of ethyl acetate and hexane could be considered.
-
Agitation: Gentle agitation during the cooling process can sometimes encourage crystallization over oiling.
-
Chromatography Challenges
Q3: I'm seeing significant tailing of my this compound spot on my silica gel TLC plate. How can I improve the peak shape?
A3: Peak tailing for phenolic compounds on silica gel is common due to interactions between the acidic phenol group and the slightly acidic silica surface.
-
Causality: The hydroxyl group of 3-HPA can strongly adsorb to the active sites on the silica gel, leading to a slow and uneven elution, which manifests as tailing.
-
Troubleshooting Steps:
-
Add a Polar Modifier to the Mobile Phase: Incorporate a small amount of a polar solvent like acetic acid or formic acid (e.g., 0.5-1%) into your eluent. This will protonate the silica surface and compete for the active sites, leading to a more symmetrical spot shape. A common mobile phase for phenolic compounds is a mixture of hexane and ethyl acetate with a small amount of acetic acid.
-
Consider a Different Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina (neutral or basic), or a reversed-phase (C18) plate.[3]
-
Sample Concentration: Ensure your sample is not too concentrated, as this can also lead to tailing.
-
Q4: I am having trouble separating 3-HPA from a non-polar impurity using normal-phase column chromatography. What can I do?
A4: This indicates that the difference in polarity between your compound and the impurity is not being effectively exploited by your current chromatographic conditions.
-
Causality: If the mobile phase is too polar, both the compound of interest and the impurity may travel too quickly up the column, resulting in poor separation. Conversely, if it's not polar enough, the compounds may not move at all.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase using TLC: Before running a column, systematically test different solvent systems with varying polarities using TLC. A good starting point is a mixture of hexane and ethyl acetate. Try different ratios (e.g., 9:1, 4:1, 1:1) to find a system that gives a good separation between your product and the impurity, with the Rf of your product ideally between 0.2 and 0.4.[4]
-
Use a Gradient Elution: Start with a less polar solvent system to elute the non-polar impurity first. Then, gradually increase the polarity of the mobile phase to elute your more polar 3-HPA. This can be done by slowly increasing the percentage of ethyl acetate in hexane, for example.
-
Consider Reversed-Phase Chromatography: If the impurity is significantly less polar than 3-HPA, reversed-phase chromatography can be very effective. In this technique, the non-polar impurity will be retained more strongly on the non-polar stationary phase (like C18), while the more polar 3-HPA will elute earlier with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5]
-
Liquid-Liquid Extraction Issues
Q5: I have my crude this compound in an organic solvent. How can I remove acidic or basic impurities?
A5: Acid-base extraction is a powerful technique for separating compounds based on their acidic or basic properties.[6]
-
Causality: this compound has a weakly acidic phenolic proton. This allows it to be deprotonated by a strong base and move into an aqueous layer. Conversely, basic impurities can be protonated by an acid and extracted into an aqueous layer.
-
Troubleshooting Steps:
-
To Remove Basic Impurities: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic impurities will be protonated and become water-soluble, thus moving into the aqueous layer, which can then be separated and discarded.
-
To Remove Acidic Impurities (Stronger than 3-HPA): A similar principle applies, but with a dilute aqueous base (e.g., 1 M NaHCO₃). This will deprotonate stronger acids, making them water-soluble.
-
To Isolate 3-HPA from Neutral Impurities: Dissolve the mixture in an organic solvent. Wash with a strong aqueous base (e.g., 1 M NaOH). The 3-HPA will be deprotonated to its phenoxide salt and move to the aqueous layer. The neutral impurities will remain in the organic layer, which can be discarded. The aqueous layer containing the 3-HPA salt is then acidified (e.g., with 1 M HCl) to regenerate the neutral 3-HPA, which can then be extracted back into a fresh portion of organic solvent.
-
Purification Workflow and Protocols
The following section provides detailed protocols for the most common and effective methods for purifying this compound.
Predicted Solubility Profile
The choice of solvent is critical for both recrystallization and chromatography. The following table provides a predicted solubility profile for 3-HPA in common laboratory solvents. This should be used as a guide and confirmed experimentally.
| Solvent | Polarity Index | Predicted Solubility (Cold) | Predicted Solubility (Hot) |
| Water | 10.2 | Insoluble | Sparingly Soluble |
| Methanol | 5.1 | Soluble | Very Soluble |
| Ethanol | 4.3 | Soluble | Very Soluble |
| Acetone | 5.1 | Soluble | Very Soluble |
| Ethyl Acetate | 4.4 | Sparingly Soluble | Soluble |
| Dichloromethane | 3.1 | Sparingly Soluble | Soluble |
| Toluene | 2.4 | Sparingly Soluble | Soluble |
| Hexane | 0.1 | Insoluble | Insoluble |
Source for Polarity Index:
Protocol 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound.[7]
Method 1A: Single Solvent Recrystallization (e.g., from Toluene)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of toluene and heat the mixture to boiling with stirring. Continue to add small portions of hot toluene until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Method 1B: Two-Solvent Recrystallization (e.g., from Ethanol/Water)
-
Dissolution: Dissolve the crude 3-HPA in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to just redissolve the solid and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Isolation and Drying: Follow steps 4-6 from Method 1A, washing with a cold ethanol/water mixture.
Caption: General workflow for purification by recrystallization.
Protocol 2: Column Chromatography
Column chromatography is ideal for separating components of a mixture with different polarities.[8]
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
Mobile Phase Optimization (TLC):
-
Develop a TLC plate with the crude material using various ratios of hexane:ethyl acetate (e.g., 4:1, 2:1, 1:1).
-
A good eluent system will provide an Rf value of approximately 0.2-0.4 for 3-HPA and show good separation from impurities. A small amount of acetic acid (0.5%) can be added to the eluent to improve peak shape.
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
Sample Loading and Elution:
-
Dissolve the crude 3-HPA in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the column.
-
Open the stopcock and allow the sample to enter the silica gel.
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions and monitor their composition by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Step-by-step workflow for column chromatography purification.
Protocol 3: Liquid-Liquid Extraction for Work-up
This protocol is useful for an initial purification of the reaction mixture after synthesis, particularly to remove inorganic salts and highly polar or non-polar impurities.[9]
-
Quench and Dilute: After the reaction is complete, cool the reaction mixture and quench it by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and add an organic solvent in which 3-HPA is soluble but that is immiscible with water (e.g., ethyl acetate).
-
Wash:
-
To remove basic impurities, wash the organic layer with 1 M HCl.
-
To remove acidic impurities, wash with saturated NaHCO₃ solution.
-
Wash with brine (saturated NaCl solution) to remove residual water.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 3-HPA, which can then be further purified by recrystallization or chromatography.
References
-
American Chemical Society. (n.d.). Acid-Base Extraction. Retrieved from [Link]
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Azmir, J., et al. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436. Available at: [Link]
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D'Alessandro, L. G., Kriaa, K., Nikov, I., & Dimitrov, K. (2012). Ultrasound assisted extraction of polyphenols from black chokeberry. Separation and Purification Technology, 93, 42-47. Available at: [Link]
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Chemistry LibreTexts. (2023). Two-Solvent Recrystallization. Retrieved from [Link]
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Galanakis, C. M. (Ed.). (2015). Food Waste Recovery: Processing Technologies and Industrial Techniques. Academic Press. Available at: [Link]
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Nichols, L. (2023). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
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Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
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Alupului, A., Calinescu, I., & Lavric, V. (2009). Microwave assisted extraction of polyphenols from white mulberry (Morus alba L.) leaves. Central European Journal of Chemistry, 7(4), 844-849. Available at: [Link]
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University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
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University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
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Teledyne ISCO. (2022). Chromatography and Natural Products Purification [Video]. YouTube. Retrieved from [Link]
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Organic Synthesis. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
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McMaster University. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
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Aburai, N., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 28(15), 5729. Available at: [Link]
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Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]
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University of Alberta. (n.d.). Column Chromatography. Retrieved from [Link]
- Kappe, C. O., et al. (1976). Process for the preparation of hydroxy acetonitrile.
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ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-Methoxyphenylacetonitrile. Retrieved from [Link]
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Taylor & Francis. (n.d.). Reversed phase HPLC – Knowledge and References. Retrieved from [Link]
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GE Healthcare. (n.d.). Reversed Phase Chromatography. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Retrieved from [Link]
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LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]
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Wang, Y., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry, 32(10), 1033-1037. Available at: [Link]
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University of Arizona. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
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Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
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SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]
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Kyoto University. (n.d.). Column Chromatography | Operation Guide for Chemistry Experiments. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
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Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
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Singh, S., & Handa, T. (2015). Recent trends in the impurity profile of pharmaceuticals. Pharmaceutical regulatory affairs: open access, 4(3), 1. Available at: [Link]
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Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263. Available at: [Link]
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Murov, S. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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handling and storage issues of 3-hydroxybenzyl cyanide
Technical Support Center: 3-Hydroxybenzyl Cyanide
Introduction
Welcome to the technical support guide for 3-hydroxybenzyl cyanide (3-HBC). This document is designed for researchers, medicinal chemists, and process development scientists who utilize 3-HBC in their workflows. As a key intermediate in the synthesis of various biologically active molecules, its stability and purity are paramount for successful and reproducible outcomes.[1] This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols based on the fundamental chemical principles governing its reactivity and stability. While specific data for 3-hydroxybenzyl cyanide is limited, the guidance herein is grounded in the well-documented properties of its close structural analogs, such as 4-hydroxybenzyl cyanide and benzyl cyanide itself.[2][3][4]
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding the handling and storage of 3-hydroxybenzyl cyanide.
Q1: What are the ideal storage conditions for 3-hydroxybenzyl cyanide?
A: 3-Hydroxybenzyl cyanide should be stored in a tightly closed container in a cool, dry, and dark place.[2][5] A well-ventilated area is crucial. For long-term stability, storage at -20°C is recommended, especially for high-purity grades intended for sensitive applications.[6]
-
Causality: The molecule has two reactive centers susceptible to degradation. The phenolic hydroxyl group is prone to air oxidation, which is accelerated by light and basic conditions, often leading to colored impurities. The nitrile group is susceptible to hydrolysis. Cool, dry, and dark conditions minimize the kinetic energy available for these degradation reactions.
Q2: My 3-hydroxybenzyl cyanide has turned yellow/brown. Is it still usable?
A: Discoloration from its typical white or light-brown solid form indicates potential degradation, likely due to oxidation of the phenolic group.[5] While it may still contain a significant amount of the desired compound, the presence of impurities can interfere with subsequent reactions, poison catalysts, or complicate purification. We strongly recommend assessing the purity via techniques like NMR, LC-MS, or at a minimum, Thin Layer Chromatography (TLC) before use. For high-stakes experiments, using a fresh or purified lot is advisable.
Q3: What are the primary safety hazards associated with 3-hydroxybenzyl cyanide?
A: Like other organic cyanides, 3-hydroxybenzyl cyanide is toxic if swallowed, inhaled, or absorbed through the skin.[5][7] It can cause skin and serious eye irritation.[5] Of critical importance is the potential to release highly toxic hydrogen cyanide (HCN) gas if it comes into contact with strong acids.[8]
-
Mandatory Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles with side-shields, and a lab coat.[2][7]
-
Keep away from strong acids, bases, and oxidizing agents.[3][9]
-
Have an emergency plan and ensure all users are aware of the location of safety showers, eyewash stations, and first aid procedures for cyanide exposure.[8]
Q4: What solvents are suitable for dissolving 3-hydroxybenzyl cyanide?
A: It is slightly soluble in water but shows good solubility in polar organic solvents like methanol, chloroform, and Dimethyl Sulfoxide (DMSO).[10] When choosing a solvent for a reaction, ensure it is anhydrous and deoxygenated if the reaction is sensitive to water or oxidation.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a structured, cause-and-effect format.
Problem 1: Low or No Yield in Subsequent Reactions
Symptom: A reaction using 3-HBC as a starting material has failed or resulted in a significantly lower yield than expected.
Possible Cause 1: Degraded Starting Material
-
Diagnosis: The most common culprit is the quality of the 3-HBC. Has the material been stored properly? Is it discolored? Run a purity check (NMR, TLC) on the starting material. Compare the spectrum to a reference standard if available. Look for new peaks in the aromatic region (indicating oxidation byproducts) or the disappearance of the characteristic benzylic proton signal.
-
Solution: Purify the 3-HBC before use. A common method for related compounds involves recrystallization or column chromatography. For benzyl cyanide, washing with warm 50% sulfuric acid is used to remove isocyanide impurities, which could be a consideration depending on the synthetic route.[4]
Possible Cause 2: Incompatible Reaction Conditions
-
Diagnosis: Review your reaction conditions. Are you using a strong base or acid? The phenolic proton is acidic (pKa ~9.6), and strong bases will deprotonate it, potentially leading to undesired side reactions or solubility issues.[10] Strong acids or bases can also promote the hydrolysis of the nitrile group to an amide or carboxylic acid.[11]
-
Solution: If possible, use milder, non-nucleophilic bases or protect the hydroxyl group as a more stable ether (e.g., methoxy, benzyloxy) or silyl ether before proceeding with reactions sensitive to the free phenol.
Troubleshooting Workflow: Investigating a Failed Reaction
The following diagram outlines a logical workflow for diagnosing issues when using 3-hydroxybenzyl cyanide.
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for 2-(3-Hydroxyphenyl)acetonitrile
This guide provides a comprehensive framework for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(3-Hydroxyphenyl)acetonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate and precise quantification critical for quality control and regulatory compliance. We will delve into the rationale behind the selection of chromatographic conditions and validation parameters, comparing the performance of the HPLC method with other relevant analytical techniques. The protocols and validation procedures detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH)[1][2], the United States Pharmacopeia (USP)[3][4][5][6][7], and the Food and Drug Administration (FDA)[8][9][10][11].
The Analytical Challenge: Why a Validated HPLC Method is Essential
This compound, as a phenolic compound, is susceptible to degradation through oxidation and other pathways. Furthermore, its synthesis can result in process-related impurities, including positional isomers (e.g., 2-(2-hydroxyphenyl)acetonitrile and 2-(4-hydroxyphenyl)acetonitrile) and unreacted starting materials[12][13]. A robust, stability-indicating analytical method is therefore not merely a quality control checkpoint but a necessity to ensure the purity, potency, and safety of the final drug product. A validated HPLC method provides the required specificity to separate the active pharmaceutical ingredient (API) from its potential degradants and impurities, ensuring that the measured concentration is solely that of the intact analyte.
Method Development: A Rationale-Driven Approach
The development of a successful HPLC method is a systematic process guided by the physicochemical properties of the analyte.
Physicochemical Properties of this compound
| Property | Value | Significance for HPLC Method Development |
| Molecular Formula | C₈H₇NO[4] | Provides the molecular weight for concentration calculations. |
| Molecular Weight | 133.15 g/mol [4] | Essential for preparing standard solutions of known concentration. |
| Predicted pKa | 9.51[8] | The phenolic hydroxyl group is acidic. To ensure the analyte is in its non-ionized, more retained form in RP-HPLC, the mobile phase pH should be well below the pKa. A pH of 3.0 is a suitable starting point. |
| Solubility | Insoluble in water; soluble in organic solvents[8]. | Dictates the choice of diluent for sample and standard preparation. A mixture of water and an organic solvent like acetonitrile or methanol is appropriate. |
| UV Absorbance | Expected λmax ~275 nm | The hydroxyphenyl chromophore is expected to have a UV absorbance maximum around 275 nm, similar to other phenolic compounds like L-tyrosine[3]. This wavelength provides good sensitivity for detection. |
Chromatographic Conditions
Based on the properties of this compound and established methods for similar phenolic compounds[14][15][16], a reversed-phase HPLC method is the most suitable approach.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction for the separation of moderately polar compounds like this compound. The specified dimensions and particle size offer a good balance of efficiency and backpressure for standard HPLC systems. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | The acidic pH ensures the phenolic hydroxyl group is protonated, leading to consistent retention and good peak shape. Phosphoric acid is a common and effective buffer for this pH range in RP-HPLC. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a widely used organic modifier in RP-HPLC due to its low viscosity and UV transparency[17]. |
| Gradient Elution | 20% B to 80% B over 15 minutes | A gradient elution is recommended to ensure elution of the main peak with a good peak shape and to separate it from potential early-eluting polar impurities and late-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. 30 °C is a common and effective temperature for this type of analysis. |
| Detection Wavelength | 275 nm | This wavelength is selected based on the expected UV absorbance maximum of the hydroxyphenyl chromophore, offering good sensitivity for the analyte[3]. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the potential for peak distortion from overloading. |
Method Validation: Demonstrating Fitness for Purpose
Once the method is developed, it must be validated to demonstrate its suitability for the intended application. The following validation parameters, as prescribed by ICH guidelines[1][2], should be assessed.
System Suitability
System suitability testing is an integral part of any analytical procedure and ensures the chromatographic system is performing adequately before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 2.0% |
Specificity (Stability-Indicating)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. To establish the stability-indicating nature of the method, forced degradation studies are performed[5][7][11].
Forced Degradation Protocol:
A solution of this compound (e.g., 100 µg/mL) is subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours (solid state)
-
Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days
The stressed samples are then analyzed by the HPLC method. The method is considered specific if the main peak is well-resolved from any degradation products, and the peak purity can be confirmed using a photodiode array (PDA) detector.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Protocol:
Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | r² ≥ 0.999 |
| Y-intercept | Should be close to zero. |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol:
Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze each concentration in triplicate.
| Parameter | Acceptance Criteria |
| % Recovery | 98.0% to 102.0% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the working concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
| Parameter | Acceptance Criteria |
| RSD for Repeatability | RSD ≤ 2.0% |
| RSD for Intermediate Precision | RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
Introduce small variations to the method parameters, one at a time, and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 2 °C
-
Mobile Phase pH: ± 0.2 units
-
Wavelength: ± 2 nm
The system suitability parameters should remain within the acceptance criteria for each variation.
Comparison with Alternative Analytical Techniques
While RP-HPLC is a robust and widely accessible technique for the analysis of this compound, other methods offer distinct advantages in specific scenarios.
| Technique | Principle | Advantages | Disadvantages |
| UPLC-MS/MS | Ultra-performance liquid chromatography coupled with tandem mass spectrometry. | Higher sensitivity and selectivity, allowing for lower detection limits. Provides structural information for impurity identification[7][18][19][20]. | Higher instrument cost and complexity. |
| GC-MS | Gas chromatography coupled with mass spectrometry. | Suitable for volatile and thermally stable impurities. Excellent for identifying unknown volatile impurities[6][21]. | Requires derivatization for non-volatile compounds like this compound, which adds complexity. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, especially for charged species and positional isomers. Low sample and reagent consumption[3][5][9][14][22]. | Lower sensitivity compared to HPLC-UV for some applications. Reproducibility can be more challenging to achieve. |
Conclusion
The validated RP-HPLC method described in this guide provides a reliable and robust approach for the routine quality control of this compound. By following a systematic approach to method development and validation, grounded in scientific principles and regulatory expectations, researchers and drug development professionals can ensure the generation of high-quality, defensible analytical data. While alternative techniques like UPLC-MS/MS and CE offer advantages in specific contexts, the accessibility and proven performance of HPLC make it the workhorse for the pharmaceutical industry. The successful implementation of this validated method will contribute to the overall quality and safety of pharmaceutical products derived from this important intermediate.
References
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〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]
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Q2(R2) Validation of Analytical Procedures March 2024 - FDA . Available from: [Link]
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Fast separation and determination of phenolic compounds by capillary electrophoresis-diode array detection. Application to the characterisation of alperujo after ultrasound-assisted extraction - PubMed . Available from: [Link]
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UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae . Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline . Available from: [Link]
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Validation of Analytical Procedures Q2(R2) - ICH . Available from: [Link]
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(PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples - ResearchGate . Available from: [Link]
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Recent developments in the HPLC separation of phenolic compounds - PubMed . Available from: [Link]
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A Comparative Guide to the Purity Analysis of 2-(3-Hydroxyphenyl)acetonitrile: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the integrity of their work and the safety of potential therapeutics. 2-(3-Hydroxyphenyl)acetonitrile is a key building block in the synthesis of various pharmaceutical compounds, making the rigorous assessment of its purity a critical step in the drug development pipeline. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound, complete with supporting experimental rationale and protocols.
The Central Role of Purity in Pharmaceutical Intermediates
The presence of impurities in a pharmaceutical intermediate like this compound can have significant consequences. These impurities may arise from various sources, including unreacted starting materials, by-products of the synthesis, or degradation products. Such impurities can potentially alter the chemical and physical properties of the final active pharmaceutical ingredient (API), impact its efficacy and safety, and introduce unforeseen challenges during process scale-up and formulation. Therefore, a robust and reliable analytical method for purity determination is not merely a quality control measure but a cornerstone of successful drug development.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) stands as the most widely adopted and robust technique for the purity analysis of moderately polar, non-volatile compounds like this compound.[1] Its high resolving power, sensitivity, and reproducibility make it the gold standard for separating and quantifying the main component from its closely related impurities.
The Rationale Behind the HPLC Method Design
The selection of the HPLC method parameters is a critical process driven by the physicochemical properties of this compound and its potential impurities.
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for reversed-phase chromatography. The non-polar C18 chains provide a hydrophobic stationary phase that effectively retains the moderately polar this compound and its likely impurities through hydrophobic interactions. The choice of a column with a 5 µm particle size and a length of 150-250 mm offers a good balance between resolution, analysis time, and backpressure.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic modifier is typically employed to achieve optimal separation of compounds with a range of polarities.
-
Aqueous Phase: Water, often acidified with a small amount of an acid like formic acid or trifluoroacetic acid (TFA), is used to control the pH and improve peak shape. For phenolic compounds, maintaining a slightly acidic pH (around 2.5-3.5) suppresses the ionization of the hydroxyl group, leading to better retention and more symmetrical peaks.
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity, UV transparency, and excellent solvating properties for a wide range of organic molecules.[2] Methanol can be an alternative, but acetonitrile often provides better resolution for aromatic compounds.
-
-
Detection: A UV detector is the most common and cost-effective choice for analyzing compounds with a chromophore, such as the phenyl ring in this compound. The maximum absorbance wavelength (λmax) for this compound is typically in the range of 270-280 nm, providing good sensitivity for both the main component and related aromatic impurities. A photodiode array (PDA) detector is highly recommended as it can acquire the entire UV spectrum of each peak, which is invaluable for peak purity assessment and identification of co-eluting impurities.
Experimental Protocol: A Validated Stability-Indicating HPLC Method
This protocol outlines a stability-indicating HPLC method capable of separating this compound from its potential process-related impurities and degradation products. A stability-indicating method is one that can accurately measure the active ingredient in the presence of its degradation products, excipients, and process impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (with PDA scanning from 200-400 nm) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation:
This method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the HPLC Workflow
Caption: A streamlined workflow for the purity analysis of this compound by HPLC.
Comparative Analysis with Alternative Techniques
While HPLC is the preferred method, other analytical techniques can be employed for the purity analysis of this compound, each with its own set of advantages and limitations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential migration of ions in an electric field. | Partitioning between a liquid mobile phase and a solid stationary phase on a plate. |
| Applicability | Ideal for non-volatile and thermally stable compounds. | Suitable for volatile and thermally stable compounds. Derivatization is often required for polar compounds like phenols. | Well-suited for the analysis of charged and polar molecules. | Primarily a qualitative or semi-quantitative technique for rapid screening. |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization to increase volatility and thermal stability. | Dissolution in a background electrolyte. | Simple spotting of the dissolved sample. |
| Resolution | High | High | Very High | Low to Moderate |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | High (ng to pg range) | Moderate (µg to ng range) |
| Analysis Time | Moderate (15-45 minutes) | Fast (5-20 minutes) | Fast (5-15 minutes) | Fast (15-30 minutes) |
| Quantitative Accuracy | Excellent | Good to Excellent | Good | Semi-quantitative at best |
| Cost | High initial investment, moderate running costs. | High initial investment, moderate running costs. | Moderate initial investment, low running costs. | Low initial investment, very low running costs. |
Gas Chromatography (GC)
GC can be a powerful tool for purity analysis, particularly for identifying volatile impurities such as residual solvents from the synthesis process. However, for a polar and relatively non-volatile compound like this compound, direct analysis by GC is challenging. Derivatization, typically by silylating the hydroxyl group to form a more volatile trimethylsilyl (TMS) ether, is often necessary. This additional sample preparation step can introduce variability and potential for side reactions.
Capillary Electrophoresis (CE)
CE offers exceptionally high separation efficiency and is well-suited for the analysis of charged and polar compounds.[4] For this compound, which is a weak acid, CE analysis would be performed at a pH where the phenolic hydroxyl group is ionized, allowing it to migrate in the electric field. CE can be a valuable orthogonal technique to HPLC, providing a different separation mechanism that can help to confirm the purity profile and resolve impurities that may co-elute in an HPLC separation.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique that is primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction or for rapid screening of multiple samples. While it can provide a quick indication of the presence of major impurities, its lower resolution and sensitivity, and the semi-quantitative nature of the results, make it unsuitable for the rigorous purity determination required in pharmaceutical development.
Logical Flow of Purity Analysis
Caption: A decision-making workflow for the comprehensive purity assessment of this compound.
Conclusion: An Integrated Approach to Purity Assurance
For the comprehensive purity analysis of this compound, a stability-indicating HPLC method is the cornerstone of a robust quality control strategy. Its ability to separate and quantify the main component from a wide range of potential impurities with high accuracy and precision is unmatched by other techniques for this type of molecule.
However, a truly comprehensive understanding of the impurity profile is often achieved through an integrated approach. The use of an orthogonal technique, such as Capillary Electrophoresis or Gas Chromatography (for volatile impurities), can provide valuable confirmatory data and ensure that no impurities are being missed. Thin-Layer Chromatography remains a useful tool for rapid, qualitative screening in a research and development setting.
By understanding the strengths and limitations of each analytical technique and applying them judiciously, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby building a solid foundation for the development of safe and effective pharmaceuticals.
References
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Capillary electrophoresis for the monitoring of phenolic compounds in bioprocesses. (2013). Journal of Chromatography A. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]
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Forced Degradation Testing. (n.d.). Galbraith Laboratories, Inc.[Link]
-
A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applications. (n.d.). ResearchGate. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]
-
Impurities Application Notebook. (n.d.). Waters Corporation. [Link]
-
Overview On Impurity Profiling For Pharmaceutical Drug Candidates. (n.d.). Tathya Pharmacy College. [Link]
-
Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.). Aurore Life Sciences Private Limited. [Link]
-
Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. (2018). Scientific Research Publishing. [Link]
-
Stability-Indicating HPLC Method Development. (n.d.). Prague University of Chemistry and Technology. [Link]
-
Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. (n.d.). Waters Corporation. [Link]
- Process for the preparation of hydroxyphenylacetonitriles. (1976).
-
IMPURITY PROFILING OF PHARMACEUTICALS. (2020). International Journal of Pharmaceutical Research and Applications. [Link]
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A Comparative Spectroscopic Guide to Hydroxyphenylacetonitrile Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise identification and characterization of molecular isomers are of paramount importance. Subtle differences in the spatial arrangement of functional groups can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the three positional isomers of hydroxyphenylacetonitrile: 2-hydroxyphenylacetonitrile (ortho-isomer), 3-hydroxyphenylacetonitrile (meta-isomer), and 4-hydroxyphenylacetonitrile (para-isomer). Understanding their distinct spectral fingerprints across various analytical techniques is crucial for unambiguous identification, quality control, and mechanistic studies.
This document delves into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) as applied to these isomers. By examining the underlying principles and presenting experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools to confidently differentiate between these closely related compounds.
The Structural Isomers: A Visual Overview
The core structure of hydroxyphenylacetonitrile consists of a phenyl ring substituted with a hydroxyl (-OH) group and a cyanomethyl (-CH₂CN) group. The relative positions of these two substituents define the three isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. The distinct electronic effects of the hydroxyl and cyanomethyl groups, combined with their positional differences, lead to unique ¹H and ¹³C NMR spectra for each isomer.
Experimental Protocol for NMR Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the unambiguous identification of the hydroxyphenylacetonitrile isomers.
Materials:
-
2-hydroxyphenylacetonitrile, 3-hydroxyphenylacetonitrile, or 4-hydroxyphenylacetonitrile sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., Bruker AVANCE 400 MHz or equivalent)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the hydroxyphenylacetonitrile isomer in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 30° pulse angle, 2-5 second relaxation delay, 1024 or more scans (due to the low natural abundance of ¹³C).
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
-
Causality Behind Experimental Choices:
-
Solvent Selection: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, for compounds with prominent hydroxyl protons that may exchange with residual water, DMSO-d₆ is often preferred as it slows down this exchange, allowing for the observation of the -OH proton signal.
-
TMS as Internal Standard: TMS is chemically inert, volatile, and provides a single, sharp resonance at a frequency lower than most organic protons and carbons, making it an ideal reference point.
Comparative ¹H NMR Data
The position of the hydroxyl group has a significant impact on the chemical shifts and coupling patterns of the aromatic protons.
| Isomer | Aromatic Protons (δ, ppm) | Methylene Protons (-CH₂CN) (δ, ppm) | Hydroxyl Proton (-OH) (δ, ppm) |
| 2-Hydroxyphenylacetonitrile | ~6.8-7.3 (complex multiplet) | ~3.7 | Variable (broad singlet) |
| 3-Hydroxyphenylacetonitrile | ~6.8-7.2 (complex multiplet) | ~3.6 | Variable (broad singlet) |
| 4-Hydroxyphenylacetonitrile | Two doublets (AA'BB' system), ~6.8 (d, 2H) and ~7.2 (d, 2H)[1] | ~3.7[1] | ~6.2 (in CDCl₃)[1] |
Analysis of ¹H NMR Spectra:
-
4-Hydroxyphenylacetonitrile (para-isomer): Due to the symmetry of the molecule, the aromatic region of the ¹H NMR spectrum is the most straightforward to interpret. It typically displays a characteristic AA'BB' system, appearing as two distinct doublets, each integrating to two protons. The protons ortho to the hydroxyl group are more shielded and appear upfield, while the protons ortho to the cyanomethyl group are more deshielded and appear downfield.[1]
-
2- and 3-Hydroxyphenylacetonitrile (ortho- and meta-isomers): The lack of symmetry in these isomers results in more complex splitting patterns in the aromatic region, with four distinct signals that often overlap, appearing as complex multiplets. Distinguishing between the ortho and meta isomers based solely on their ¹H NMR aromatic patterns can be challenging without advanced 2D NMR techniques like COSY and HMBC.
Comparative ¹³C NMR Data
The electronic influence of the substituents is clearly reflected in the ¹³C NMR chemical shifts.
| Isomer | C-OH (ppm) | C-CH₂CN (ppm) | Aromatic Carbons (ppm) | -CH₂CN (ppm) | -CN (ppm) |
| 2-Hydroxyphenylacetonitrile | ~155 | ~115 | ~115-132 | ~20 | ~118 |
| 3-Hydroxyphenylacetonitrile | ~158 | ~130 | ~115-130 | ~23 | ~118 |
| 4-Hydroxyphenylacetonitrile | ~156 | ~122 | ~116, 129 | ~22[2] | ~118[2] |
Analysis of ¹³C NMR Spectra:
-
C-OH Carbon: The carbon atom directly attached to the hydroxyl group is significantly deshielded and appears in the range of 155-158 ppm for all isomers.
-
C-CH₂CN Carbon: The chemical shift of the carbon bearing the cyanomethyl group is a key differentiator. In the para-isomer, this carbon is at approximately 122 ppm.[2] For the ortho and meta isomers, these values are expected to differ due to the varying electronic effects of the hydroxyl group at different positions.
-
Nitrile Carbon (-CN): The nitrile carbon typically appears around 118 ppm in all three isomers.[2]
-
Methylene Carbon (-CH₂CN): The methylene carbon is found in the upfield region, typically between 20-23 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The hydroxyphenylacetonitrile isomers share common functional groups (-OH, C≡N, aromatic C-H, and C-C), but their vibrational frequencies and the patterns in the "fingerprint" region can be used for differentiation.
Experimental Protocol for FTIR Analysis
Objective: To obtain the FTIR spectrum of each isomer to identify characteristic vibrational bands.
Method: Attenuated Total Reflectance (ATR) is a common and convenient method. Alternatively, a KBr pellet can be prepared.
Procedure (ATR):
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).
Comparative FTIR Data
| Vibrational Mode | 2-Hydroxyphenylacetonitrile (cm⁻¹) | 3-Hydroxyphenylacetonitrile (cm⁻¹) | 4-Hydroxyphenylacetonitrile (cm⁻¹) |
| O-H Stretch (Broad) | ~3300-3400 | ~3300-3400 | ~3350[3] |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 | ~3030 |
| C≡N Stretch | ~2250 | ~2250 | ~2250[3] |
| Aromatic C=C Bending | ~1600, ~1450-1500 | ~1600, ~1450-1500 | ~1610, ~1515[3] |
| C-H Out-of-Plane Bending (Fingerprint) | ~750 (ortho-disubstitution) | ~780, ~880 (meta-disubstitution) | ~830 (para-disubstitution)[3] |
Analysis of FTIR Spectra:
-
-OH and C≡N Stretches: The broad O-H stretching band around 3300-3400 cm⁻¹ and the sharp, medium intensity C≡N stretching band around 2250 cm⁻¹ are characteristic of all three isomers.
-
Fingerprint Region: The most significant differences between the isomers are found in the fingerprint region (below 1000 cm⁻¹). The C-H out-of-plane bending vibrations are highly dependent on the substitution pattern of the aromatic ring.
-
Ortho-isomer: A strong band around 750 cm⁻¹ is characteristic of 1,2-disubstitution.
-
Meta-isomer: Bands around 780 cm⁻¹ and 880 cm⁻¹ are indicative of 1,3-disubstitution.
-
Para-isomer: A strong band around 830 cm⁻¹ is a hallmark of 1,4-disubstitution.[3]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the nature of the substituents on the aromatic ring.
Experimental Protocol for UV-Vis Analysis
Objective: To determine the λmax of each isomer.
Procedure:
-
Solution Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Comparative UV-Vis Data
| Isomer | λmax (in Ethanol) (nm) |
| 2-Hydroxyphenylacetonitrile | ~275, with a shoulder at ~280 |
| 3-Hydroxyphenylacetonitrile | ~274, with a shoulder at ~282 |
| 4-Hydroxyphenylacetonitrile | ~275, with a shoulder at ~282 |
Analysis of UV-Vis Spectra:
The UV-Vis spectra of the three isomers are expected to be quite similar, all showing absorption maxima characteristic of a substituted benzene ring. These absorptions are due to π → π* transitions. While minor shifts in λmax and differences in molar absorptivity exist, UV-Vis spectroscopy is generally less definitive for distinguishing these positional isomers compared to NMR or FTIR. The ortho-isomer may exhibit slight differences due to the potential for intramolecular hydrogen bonding between the hydroxyl group and the cyano group, which can subtly alter the electronic environment.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all three isomers have the same molecular weight (133.15 g/mol ), their fragmentation patterns upon ionization can differ, providing clues to their structure.
Experimental Protocol for Mass Spectrometry
Objective: To obtain the mass spectrum and identify the molecular ion and key fragment ions.
Method: Electron Ionization (EI) is a common technique for generating fragment ions.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺˙) and fragment ions.
-
Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative abundance versus m/z.
Comparative Mass Spectrometry Data
Molecular Ion: All three isomers will show a molecular ion peak (M⁺˙) at m/z = 133.
Key Fragmentation Pathways: The primary fragmentation pathway for all three isomers is expected to be the benzylic cleavage, leading to the loss of the cyanomethyl radical (•CH₂CN) or the formation of a stable tropylium-like cation.
-
Loss of HCN (m/z 106): A common fragmentation for nitriles is the loss of a neutral hydrogen cyanide molecule.
-
Formation of Hydroxytropylium Ion (m/z 107): Rearrangement and loss of a cyano radical can lead to the formation of a stable hydroxytropylium ion. The relative abundance of this ion may vary between the isomers.
-
Benzylic Cleavage (m/z 93): Cleavage of the C-C bond between the methylene group and the phenyl ring can result in a hydroxyphenyl cation.
For 4-hydroxyphenylacetonitrile, a prominent fragment is often observed at m/z 107, corresponding to the hydroxytropylium ion. The fragmentation patterns of the ortho and meta isomers may show differences in the relative intensities of these fragments due to the influence of the hydroxyl group's position on the stability of the resulting ions. For instance, the ortho isomer might exhibit unique fragmentation pathways involving the interaction of the adjacent hydroxyl and cyanomethyl groups. A prominent peak at m/z 106, corresponding to the loss of HCN from the molecular ion, is a characteristic feature.[3]
Conclusion: An Integrated Spectroscopic Approach
While each spectroscopic technique provides valuable information, a combination of these methods is essential for the definitive identification and differentiation of 2-, 3-, and 4-hydroxyphenylacetonitrile.
-
¹H NMR is particularly powerful for identifying the para-isomer due to its simple and characteristic aromatic signal pattern.
-
¹³C NMR offers distinct chemical shifts for the carbon atoms attached to the main functional groups, aiding in the differentiation of all three isomers.
-
FTIR is highly effective in distinguishing the isomers based on the unique C-H out-of-plane bending vibrations in the fingerprint region , which are directly correlated to the substitution pattern.
-
Mass Spectrometry confirms the molecular weight and can provide supporting evidence for the isomeric structure through the analysis of fragmentation patterns , although these may be subtle.
-
UV-Vis Spectroscopy is less specific for isomer differentiation but provides information about the conjugated system.
By employing a multi-technique approach and understanding the principles behind the spectral differences, researchers can confidently characterize these important building blocks in their drug discovery and development endeavors.
References
-
SpectraBase. 4-Hydroxyphenylacetonitrile. [Link]
-
PhytoBank. 13C NMR Spectrum (PHY0059830). [Link]
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Chinese Journal of Natural Medicines. The 13C NMR calculation results of two plausible isomers of 1. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). [Link]
-
SpectraBase. 4-Hydroxyphenylacetonitrile - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubChem. 4-Hydroxybenzyl cyanide. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). [Link]
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ResearchGate. 1 H-NMR spectra of.... [Link]
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ResearchGate. Common ions present in MS/MS fragmentation spectra of compound 14 and.... [Link]
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NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0291036). [Link]
-
Human Metabolome Database. Showing metabocard for 4-Hydroxybenzeneacetonitrile (HMDB0029757). [Link]
-
ChemSrc. (2-Hydroxyphenyl)acetonitrile | CAS#:14714-50-2. [Link]
-
Golm Metabolome Database. Details of Acetonitrile, 4-hydroxyphenyl. [Link]
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ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]
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-
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A Comparative Analysis of the Biological Activity of 2-, 3-, and 4-Hydroxyphenylacetonitrile Isomers: A Guide for Researchers
For professionals in drug discovery and biomedical research, understanding the structure-activity relationships (SAR) of isomeric compounds is fundamental to the design of novel therapeutics.[1][2][3][4] The hydroxyphenylacetonitriles, a group of phenolic compounds, present a compelling case study in this regard. While the individual isomers—2-, 3-, and 4-hydroxyphenylacetonitrile—are recognized as valuable synthetic intermediates and are present in some natural products, a direct comparative analysis of their biological activities is notably absent in the current scientific literature.[5][6]
This guide is designed to bridge that gap. It will provide a comprehensive framework for the comparative evaluation of these three isomers. We will delve into the established, albeit limited, biological context of each compound and then present a detailed, self-validating experimental workflow to systematically compare their antioxidant, anticancer, and enzyme-inhibiting properties. This document is intended to serve as a practical, in-depth resource for researchers aiming to elucidate the distinct biological profiles of these closely related molecules.
Physicochemical Properties of Hydroxyphenylacetonitrile Isomers
The subtle shift in the position of the hydroxyl group on the phenyl ring significantly influences the physicochemical properties of these isomers, which in turn can dictate their biological interactions. A summary of their key properties is presented below.
| Property | 2-Hydroxyphenylacetonitrile | 3-Hydroxyphenylacetonitrile | 4-Hydroxyphenylacetonitrile |
| CAS Number | 14714-50-2 | 25263-44-9[7][8] | 14191-95-8[9] |
| Molecular Formula | C₈H₇NO | C₈H₇NO | C₈H₇NO |
| Molecular Weight | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol |
| Appearance | White to light yellow solid | White to orange powder/crystal[7][10] | Crystalline solid |
| Melting Point | ~122 °C | 51-55 °C[7][10] | 67-70 °C |
| Boiling Point | Not readily available | Not readily available | ~330 °C[9] |
| Known Biological Context | Precursor for compounds with potential antioxidant and antimicrobial properties.[5] | Key intermediate in the synthesis of pharmaceuticals.[6] | Known antioxidant activity; endogenous metabolite.[11] |
Proposed Experimental Framework for Comparative Biological Activity
To objectively assess the biological potential of the hydroxyphenylacetonitrile isomers, a multi-pronged approach is necessary. The following sections outline detailed protocols for evaluating their antioxidant, anticancer, and enzyme-inhibiting activities.
Workflow for Comparative Analysis
The overall experimental design is depicted in the following workflow diagram. This structure ensures a logical progression from broad-spectrum activity to more specific mechanistic insights.
Caption: Proposed experimental workflow for the comparative biological evaluation of hydroxyphenylacetonitrile isomers.
Comparative Antioxidant Activity Assessment
Rationale: Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[12] The position of the hydroxyl group can influence this ability. We will employ two common and complementary assays, DPPH and ABTS, to evaluate the radical scavenging potential of the three isomers.[13][14][15]
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.[14][16]
-
Protocol:
-
Prepare stock solutions (1 mg/mL) of each isomer (2-, 3-, and 4-hydroxyphenylacetonitrile) and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.
-
Create a series of dilutions for each compound (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each compound dilution to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control group with 100 µL of methanol and 100 µL of DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of scavenging against the concentration of each isomer to determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored. Antioxidants reduce the ABTS•+, causing decolorization, which is measured spectrophotometrically.[14] This assay is applicable to both hydrophilic and lipophilic compounds.[14]
-
Protocol:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Use the same serial dilutions of the hydroxyphenylacetonitrile isomers and positive control as in the DPPH assay.
-
In a 96-well plate, add 20 µL of each compound dilution to triplicate wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and determine the EC50 values as described for the DPPH assay.
-
Comparative Anticancer (Cytotoxicity) Activity Assessment
Rationale: Many phenolic compounds exhibit anticancer activity by inducing apoptosis or inhibiting cell proliferation.[17][18] The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[19][20][21][22] A reduction in cell viability upon treatment suggests cytotoxic effects.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19][20][22] These crystals are then solubilized, and the intensity of the purple color, which is proportional to the number of living cells, is measured.[19][20]
-
Protocol:
-
Cell Culture: Seed cancer cells (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 2-, 3-, and 4-hydroxyphenylacetonitrile isomers in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[21] Shake the plate gently for 15 minutes.[22]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) * 100
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Comparative Enzyme Inhibition Assessment
Rationale: The hydroxyphenylacetonitrile scaffold may interact with various enzymes. For instance, 4-hydroxyphenylacetonitrile has been identified as a substrate for tyrosinase.[11] A comparative inhibition study against a specific enzyme can reveal differences in binding affinity and inhibitory potential based on the hydroxyl group's position.
General Protocol for Enzyme Inhibition Assay (Example: Tyrosinase)
-
Principle: Enzyme activity is measured by monitoring the formation of a product over time, often through a change in absorbance. An inhibitor will reduce the rate of this reaction. The concentration of inhibitor required to reduce enzyme activity by 50% is the IC50.[23][24][25]
-
Protocol:
-
Reagents: Prepare solutions of the target enzyme (e.g., Mushroom Tyrosinase), its substrate (e.g., L-DOPA), the three hydroxyphenylacetonitrile isomers, and a known inhibitor as a positive control (e.g., Kojic acid for tyrosinase). All solutions should be in an appropriate buffer (e.g., phosphate buffer, pH 6.8).
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Buffer solution.
-
Enzyme solution.
-
Varying concentrations of the inhibitor (the three isomers).
-
-
Pre-incubation: Incubate the plate for 10 minutes at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (L-DOPA) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at a specific wavelength (e.g., 475 nm for dopachrome formation from L-DOPA) at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
-
Interpreting the Results and Establishing Structure-Activity Relationships
Upon completion of these assays, the resulting EC50 and IC50 values should be tabulated for a clear comparison. A lower value indicates higher potency. By analyzing this quantitative data, a structure-activity relationship (SAR) can be established. For example, if the 4-hydroxyphenylacetonitrile consistently shows the highest antioxidant and anticancer activity, it would suggest that the para-position of the hydroxyl group is optimal for these biological effects, potentially due to electronic effects or steric accessibility that favor interaction with biological targets.
This systematic approach, grounded in established and validated protocols, will provide the much-needed comparative data to understand the distinct biological profiles of 2-, 3-, and 4-hydroxyphenylacetonitrile, thereby guiding future research and development efforts in medicinal chemistry.
References
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A Senior Application Scientist's Comparative Guide to Phenylacetonitrile Synthesis: Catalytic Strategies and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetonitrile, also known as benzyl cyanide, stands as a cornerstone intermediate in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fragrances. Its strategic importance necessitates efficient, scalable, and increasingly sustainable production methods. The choice of catalyst is paramount in achieving these objectives, directly influencing reaction yield, selectivity, and overall process viability. This guide provides a comparative analysis of prominent catalytic systems for phenylacetonitrile synthesis, grounded in experimental data and mechanistic insights to empower researchers in selecting the optimal strategy for their specific applications. We will delve into the nuances of phase-transfer catalysis, the intricacies of transition metal-mediated reactions, and the promise of emerging green catalytic routes.
Comparative Overview of Catalytic Strategies
The synthesis of phenylacetonitrile can be approached through several distinct catalytic pathways, each with its own set of advantages and disadvantages. The choice of starting material is intrinsically linked to the catalytic method employed. The following table provides a high-level comparison of the most common strategies.
| Parameter | Phase-Transfer Catalysis (PTC) | Palladium-Catalyzed Cyanation | Copper-Catalyzed Cyanation | Bimetallic Catalysis from Styrene Oxide | Enzymatic Synthesis |
| Starting Material(s) | Benzyl Chloride | Benzyl Chloride | Benzyl Chloride | Styrene Oxide, Ammonia | L-Phenylalanine |
| Cyanide Source | NaCN, KCN | K₄[Fe(CN)₆] | K₄[Fe(CN)₆] | None (N from Ammonia) | None (N from amino acid) |
| Typical Catalyst | Quaternary Ammonium Salts (e.g., TBAB, BTEAC) | Pd(OAc)₂ / Ligand | CuI | Zn-Cr/γ-Al₂O₃ | Engineered E. coli |
| Typical Yield | 78-95% | Good to Excellent | Up to 85% | ~88% | Up to 4.9 mM concentration |
| Key Advantages | Well-established, high yield, relatively mild conditions. | Use of a less toxic cyanide source, good functional group tolerance. | Less expensive catalyst than palladium. | Avoids highly toxic cyanides, high yield. | Green, sustainable, cyanide-free, mild conditions. |
| Key Disadvantages | Use of highly toxic alkali metal cyanides. | Catalyst cost, potential for ligand sensitivity. | Can require higher catalyst loading and temperature than Pd. | High temperature (420°C), requires specialized fixed-bed reactor. | Lower product concentration, requires expertise in biocatalysis. |
In-Depth Analysis of Catalytic Systems
Phase-Transfer Catalysis (PTC) from Benzyl Chloride
This is one of the most traditional and industrially relevant methods for synthesizing phenylacetonitrile. The reaction is a nucleophilic substitution of benzyl chloride with a cyanide salt. The primary challenge is the mutual insolubility of the organic substrate (benzyl chloride) and the inorganic cyanide salt, which typically resides in an aqueous or solid phase. A phase-transfer catalyst is employed to shuttle the cyanide anion (CN⁻) across the phase boundary into the organic phase where it can react with the benzyl chloride.
Mechanism and Rationale: The most common phase-transfer catalysts are quaternary ammonium salts (Q⁺X⁻), such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC). The lipophilic organic part of the catalyst allows it to be soluble in the organic phase, while the positive charge on the nitrogen atom enables it to pair with an anion. The catalytic cycle begins with the exchange of the catalyst's counter-ion (e.g., Br⁻) for the cyanide ion at the interface of the two phases. The resulting lipophilic ion pair (Q⁺CN⁻) then diffuses into the organic phase. Here, the "naked" and highly reactive cyanide anion performs an S_N2 attack on the benzyl chloride, forming phenylacetonitrile and regenerating the catalyst's original ion pair (Q⁺Cl⁻). The catalyst then returns to the interface to repeat the cycle. The use of a PTC dramatically accelerates the reaction rate compared to the uncatalyzed biphasic system.
Experimental Workflow for Phase-Transfer Catalysis
Caption: Phase-Transfer Catalysis (PTC) cycle for phenylacetonitrile synthesis.
Performance of Common Phase-Transfer Catalysts:
| Catalyst | Catalyst Type | Reaction Time (hours) | Yield (%) | Reference |
| Benzyltriethylammonium Chloride (BTEAC) | Quaternary Ammonium Salt | ~3.5 | 78-84 | [1] |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 6 | 85 | [2] |
| 18-Crown-6 | Crown Ether | 4 | 95 | [2] |
Note: Data for TBAB and 18-Crown-6 are based on the closely related benzylation of 2-phenylpropanenitrile and are included for relative comparison.
Transition Metal-Catalyzed Cyanation of Benzyl Chloride
To mitigate the risks associated with highly toxic and water-soluble cyanide salts like NaCN and KCN, methods utilizing less toxic and more complex cyanide sources have been developed. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a notable alternative, being a stable, inexpensive, and significantly less toxic solid. However, its low reactivity necessitates the use of a transition metal catalyst, typically based on palladium or copper.
Mechanism and Rationale: The catalytic cycle for palladium-catalyzed cyanation of benzyl chloride generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with benzyl chloride, breaking the C-Cl bond and forming a Pd(II) intermediate.
-
Transmetalation: The cyanide group is transferred from the cyanide source (e.g., K₄[Fe(CN)₆]) to the palladium center, displacing the chloride ion.
-
Reductive Elimination: Phenylacetonitrile is formed by the coupling of the benzyl and cyanide ligands on the palladium center, regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the stability and activity of the palladium catalyst, influencing the rates of oxidative addition and reductive elimination.
Catalytic Cycle for Palladium-Catalyzed Cyanation
Caption: Palladium-catalyzed cyanation of benzyl chloride.
Copper catalysts offer a more cost-effective alternative to palladium for the cyanation of benzyl chlorides with K₄[Fe(CN)₆].[3][4]
Mechanism and Rationale: The mechanism of copper-catalyzed cyanation is believed to proceed through a Cu(I)/Cu(III) cycle, although a Cu(I)/Cu(II) pathway may also be operative. A plausible mechanism involves the oxidative addition of benzyl chloride to a Cu(I) species to form a Cu(III) intermediate. This is followed by transmetalation with the cyanide source and subsequent reductive elimination of phenylacetonitrile to regenerate the active Cu(I) catalyst. Ligand-free systems using CuI have been shown to be effective, simplifying the reaction setup.[3] However, these reactions often require higher temperatures and catalyst loadings compared to their palladium counterparts.
Performance Data: In a study using CuI as a catalyst and K₄[Fe(CN)₆] as the cyanide source in toluene, a series of benzyl chlorides were converted to the corresponding nitriles in up to 85% yield.[3]
Greener Synthetic Routes
Concerns over the toxicity of cyanide reagents have driven the development of innovative, cyanide-free synthetic pathways.
A novel approach utilizes a bimetallic catalyst to synthesize phenylacetonitrile from styrene oxide and ammonia in a continuous flow fixed-bed reactor.[5][6] This method completely avoids the use of any cyanide-containing reagents.
Mechanism and Rationale: The reaction is a tandem catalytic process occurring on the surface of a Zn-Cr/γ-Al₂O₃ catalyst.[6] The proposed mechanism involves:
-
Epoxide Ring Opening: Ammonia attacks the epoxide ring of styrene oxide, which is activated by the Lewis acidic sites on the catalyst surface, to form an amino alcohol intermediate.
-
Dehydration: The amino alcohol undergoes dehydration on the catalyst's acid sites to form an imine.
-
Dehydrogenation: The imine is then dehydrogenated to yield phenylacetonitrile.
Characterization studies suggest that ZnAl₂O₄ is the active species for the dehydrogenation step.[6] A yield as high as 87.9% has been reported for this process.[5]
Tandem Catalysis from Styrene Oxide
Caption: Reaction pathway from styrene oxide to phenylacetonitrile.
Biocatalysis offers an environmentally benign route to phenylacetonitrile, operating under mild aqueous conditions and starting from a renewable feedstock, L-phenylalanine. This cyanide-free biosynthetic pathway has been successfully constructed in E. coli.[7][8][9]
Mechanism and Rationale: The synthesis is a two-step enzymatic cascade:
-
Oxime Formation: The plant-derived enzyme, cytochrome P450 79A2 (CYP79A2), in conjunction with a CYP reductase, catalyzes the conversion of L-phenylalanine to (E,Z)-phenylacetaldoxime.[7][8]
-
Dehydration: A bacterial aldoxime dehydratase (Oxd) then converts the (E,Z)-phenylacetaldoxime intermediate into phenylacetonitrile.[7][8]
The entire pathway can be expressed in a single engineered E. coli strain, which acts as a whole-cell biocatalyst. Optimization of the expression and culture conditions has led to product concentrations of up to 4.9 mM.[7]
Enzymatic Synthesis Pathway
Caption: Two-step enzymatic conversion of L-phenylalanine to phenylacetonitrile.
Experimental Protocols
Protocol 1: Phenylacetonitrile Synthesis via Phase-Transfer Catalysis
This protocol is adapted from a general procedure for the synthesis of phenylacetonitrile from benzyl chloride.[10][11]
Materials:
-
Benzyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile
-
Water
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl chloride (0.005 mol), sodium cyanide (0.010 mol), and tetrabutylammonium bromide (as catalyst, e.g., 5 mol%).
-
Add acetonitrile as the solvent (e.g., 15 mL).
-
Heat the mixture to reflux and stir for approximately 3 hours. Monitor the reaction progress by TLC or GC to confirm the consumption of benzyl chloride.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with petroleum ether.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude phenylacetonitrile.
-
The product can be further purified by vacuum distillation.
Safety Note: This reaction involves highly toxic sodium cyanide. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Acidic conditions must be avoided to prevent the formation of highly toxic hydrogen cyanide gas.
Protocol 2: Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]
This protocol is a general representation based on literature procedures for the palladium-catalyzed cyanation of benzyl chlorides.[12]
Materials:
-
Benzyl chloride
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous solvent (e.g., DMAc or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%).
-
Add the anhydrous solvent, followed by K₄[Fe(CN)₆] (e.g., 0.5 equivalents relative to benzyl chloride) and benzyl chloride (1 equivalent).
-
Heat the reaction mixture to the desired temperature (e.g., 120-140°C) with vigorous stirring.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Protocol 3: Enzymatic Synthesis using an Engineered E. coli Biocatalyst
This protocol is a generalized procedure based on the work of Kawa-uchi et al.[7][8] for whole-cell biocatalysis.
Materials:
-
E. coli strain engineered to co-express cytochrome P450 79A2, CYP reductase, and aldoxime dehydratase.
-
L-phenylalanine
-
Appropriate growth medium (e.g., LB broth with antibiotics) and induction agent (e.g., IPTG) if required by the expression system.
-
Reaction buffer (e.g., phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Cultivate the Biocatalyst: Grow the engineered E. coli strain in a suitable growth medium until it reaches the desired cell density (e.g., mid-log phase).
-
Induce Enzyme Expression: If using an inducible promoter, add the appropriate inducer and continue cultivation under conditions that favor protein expression (e.g., lower temperature for several hours).
-
Harvest and Prepare Cells: Harvest the cells by centrifugation, wash them with reaction buffer, and resuspend them in the reaction buffer to a specific optical density.
-
Biotransformation: Add L-phenylalanine to the cell suspension to initiate the reaction.
-
Incubate: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking for a predetermined time (e.g., 24-48 hours).
-
Extraction and Analysis: Centrifuge the reaction mixture to pellet the cells. Extract the supernatant with an organic solvent like ethyl acetate. The organic layer can then be dried and analyzed by GC-MS or other appropriate methods to determine the concentration of phenylacetonitrile.
Conclusion and Future Outlook
The synthesis of phenylacetonitrile is a mature field with several robust catalytic methods at the disposal of the modern chemist. Phase-transfer catalysis remains a workhorse for large-scale production, offering high yields and well-understood process parameters, though the use of highly toxic cyanides is a significant drawback. Transition metal catalysis, particularly with palladium and copper, has made significant strides in employing less toxic cyanide sources like K₄[Fe(CN)₆], enhancing the safety profile of the synthesis.
The future of phenylacetonitrile synthesis, however, undoubtedly lies in the development and refinement of greener catalytic routes. The synthesis from styrene oxide and ammonia represents a significant leap forward by eliminating cyanide reagents altogether, though its high-temperature requirements may limit its widespread adoption. The enzymatic pathway from L-phenylalanine is perhaps the most sustainable and elegant, operating under mild, aqueous conditions. While currently at a lower technology readiness level for bulk production, continued advances in enzyme engineering and fermentation technology hold the promise of making biocatalysis a competitive and environmentally superior alternative. For researchers and drug development professionals, the choice of catalyst will depend on a careful balance of factors including scale, cost, safety considerations, and the availability of specialized equipment and expertise.
References
-
Kawa-uchi, T., et al. (2014). Biosynthetic Pathway for the Cyanide-Free Production of Phenylacetonitrile in Escherichia coli by Utilizing Plant Cytochrome P450 79A2 and Bacterial Aldoxime Dehydratase. Applied and Environmental Microbiology, 80(22), 7040-7048. [Link]
-
National Center for Biotechnology Information. (2014). Biosynthetic pathway for the cyanide-free production of phenylacetonitrile in Escherichia coli by utilizing plant cytochrome P450 79A2 and bacterial aldoxime dehydratase. PubMed. [Link]
-
ResearchGate. (2015). (PDF) Biosynthetic Pathway for the Cyanide-Free Production of Phenylacetonitrile in Escherichia coli by Utilizing Plant Cytochrome P450 79A2 and Bacterial Aldoxime Dehydratase. [Link]
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FAO AGRIS. (2012). Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn₃₀.₁Cr₄.₃/γ-Al₂O₃. [Link]
-
RSC Advances. (2012). Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3. [Link]
-
Wu, P., et al. (2024). State-of-the-Art Advancements in Synthesis of Nitriles from Primary Alcohols. ACS Catalysis. [Link]
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Chemistry Stack Exchange. (2019). Why is it aqueous and ethanolic conditions for nucleophillc substitution of cyanide ion with benzyl chloride?[Link]
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ResearchGate. (n.d.). α-Alkylation of phenylacetonitrile with benzyl alcohol: Testing of cobalt catalysts. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
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ScienceMadness. (n.d.). Copper-catalyzed cyanation of benzyl chlorides with non-toxic K4[Fe(CN)6]. [Link]
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ResearchGate. (2011). Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6]. [Link]
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ResearchGate. (2012). Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3 | Request PDF. [Link]
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ResearchGate. (n.d.). Copper‐catalyzed cyanidation of benzyl chloride. [Link]
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Science. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. [Link]
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Shodhganga. (n.d.). Chapter 1. [Link]
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ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. [Link]
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PrepChem. (n.d.). Synthesis of phenylacetonitrile. [Link]
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The Journal of Organic Chemistry. (n.d.). Heterogeneous ethylation of phenylacetonitrile. [Link]
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Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. [Link]
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Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. [Link]
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Industrial & Engineering Chemistry Research. (n.d.). Phenylacetonitrile alkylation with different phase-transfer catalysts in continuous flow and batch reactors. [Link]
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ACS Omega. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. [Link]
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ResearchGate. (n.d.). Two-step one-pot synthesis of (S)-β-phenylalanine from benzoylacetonitrile. [Link]
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Organic Syntheses. (n.d.). BENZYL CYANIDE. [Link]
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Organic Letters. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. [Link]
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YouTube. (2023). [ChemPlayer Reupload]Preparation of crude benzyl cyanide from benzyl chloride. [Link]
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ResearchGate. (n.d.). Synthetic strategies to 2‐phenylacetonitrile. [Link]
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Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
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National Institutes of Health. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
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Juniper Publishers. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
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Scribd. (n.d.). Phase Transfer Catalyst | PDF | Ammonium | Salt (Chemistry). [Link]
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Synthesis Workshop. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. [Link]
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National Institutes of Health. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. [Link]
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-
PubMed. (2016). Cytochrome P450 CYP71AT96 catalyses the final step of herbivore-induced phenylacetonitrile biosynthesis in the giant knotweed, Fallopia sachalinensis. [Link]
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A Comparative Guide to the Synthesis of 2-(3-Hydroxyphenyl)acetonitrile: From Classical Approaches to Modern Catalysis
Introduction
2-(3-Hydroxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, presents a unique synthetic challenge due to the presence of two reactive functional groups: a phenolic hydroxyl and a benzylic methylene adjacent to a nitrile. The selection of an appropriate synthetic route is paramount to achieving high yields and purity while considering factors such as cost, safety, and environmental impact. This guide provides a comprehensive comparison of alternative synthesis routes for this compound, offering in-depth technical analysis and field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of this compound can be broadly categorized into three primary strategies, each with its own set of advantages and disadvantages.
-
Direct Cyanation of 3-Hydroxybenzyl Alcohol: This is arguably the most direct and atom-economical approach.
-
Classical Multi-step Synthesis via Benzyl Halide: A more traditional route that involves protection of the phenolic hydroxyl group.
-
Modern Catalytic Deoxycyanation: Emerging methods that offer milder reaction conditions and potentially broader functional group tolerance.
Route 1: Direct Cyanation of 3-Hydroxybenzyl Alcohol
This approach involves the direct displacement of the benzylic hydroxyl group of 3-hydroxybenzyl alcohol with a cyanide nucleophile. This method is prominently featured in patent literature and offers a streamlined synthesis.
Mechanistic Insight: The reaction likely proceeds through an in-situ activation of the benzylic alcohol. In the presence of an acid, the hydroxyl group can be protonated, forming a good leaving group (water). Alternatively, under the high-temperature conditions often employed, a direct SN2 displacement or an SN1-type reaction via a stabilized benzylic carbocation may occur. The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial as it effectively solvates the cation of the cyanide salt, enhancing the nucleophilicity of the cyanide anion, and is stable at the required high temperatures.[1][2]
Advantages:
-
High Atom Economy: This route avoids the use of protecting groups, reducing the number of synthetic steps and waste generated.
-
Operational Simplicity: The one-pot nature of this reaction makes it attractive for large-scale synthesis.
Disadvantages:
-
Harsh Reaction Conditions: Typically requires high temperatures (125-140 °C), which may not be suitable for sensitive substrates.[1][2]
-
Use of Toxic Reagents: Employs alkali metal cyanides or hydrogen cyanide, which are highly toxic and require stringent safety precautions.
-
Potential for Side Reactions: The high temperatures can lead to the formation of polymeric byproducts.
Route 2: Classical Synthesis via Benzyl Halide with Hydroxyl Protection
This traditional pathway follows a more conservative approach by first protecting the reactive phenolic hydroxyl group, thereby preventing its interference in subsequent steps.
Workflow:
-
Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 3-hydroxybenzaldehyde is typically protected as an ether (e.g., methoxymethyl (MOM) or benzyl (Bn) ether) or an ester.
-
Reduction of the Aldehyde: The protected 3-hydroxybenzaldehyde is then reduced to the corresponding benzyl alcohol.
-
Conversion to Benzyl Halide: The protected benzyl alcohol is converted to a benzyl halide (chloride or bromide), which is a better leaving group than the hydroxyl group.
-
Nucleophilic Substitution with Cyanide: The benzyl halide undergoes a classic SN2 reaction with a cyanide salt.
-
Deprotection: The protecting group is removed to yield the final product.
Mechanistic Insight: Each step in this sequence follows well-established reaction mechanisms. The protection step prevents the acidic phenol from interfering with subsequent reactions. The conversion of the alcohol to a halide (e.g., using SOCl₂ or PBr₃) creates a highly electrophilic benzylic carbon susceptible to nucleophilic attack by the cyanide ion.
Advantages:
-
Milder Conditions for Cyanation: The cyanation step can typically be performed under milder conditions compared to the direct cyanation of the alcohol.
-
Higher Control and Selectivity: Protection of the hydroxyl group minimizes side reactions, potentially leading to a purer product.
Disadvantages:
-
Lower Overall Yield: The multi-step nature of this route often leads to a lower overall yield due to product loss at each stage.
-
Increased Waste Generation: The use of protecting groups and additional reagents increases the amount of chemical waste.
-
Longer Synthesis Time: The multiple steps involved make this a more time-consuming process.
Route 3: Modern Catalytic Deoxycyanation of 3-Hydroxybenzyl Alcohol
Recent advances in catalysis offer promising alternatives for the direct cyanation of alcohols under milder conditions. These methods often utilize photoredox or Lewis acid catalysis to activate the C-O bond of the alcohol.
Conceptual Approach (Photoredox Catalysis):
-
Activation of the Alcohol: The benzylic alcohol can be converted in situ to a reactive intermediate (e.g., an N-phthalimido-oxy ester).
-
Single Electron Transfer (SET): A photocatalyst, upon excitation with light, can engage in a single electron transfer with the activated alcohol, generating a benzylic radical.
-
Cyanation of the Radical: The benzylic radical is then trapped by a cyanide source, which can be a metal-cyanide complex, to form the desired product.
Conceptual Approach (Lewis Acid Catalysis):
-
Activation by Lewis Acid: A strong Lewis acid, such as B(C₆F₅)₃, can coordinate to the hydroxyl group of the benzyl alcohol, facilitating its departure as a leaving group.[3]
-
Formation of a Benzylic Cation: This leads to the formation of a stabilized benzylic carbocation.
-
Nucleophilic Attack by Cyanide: A cyanide source, which can be a less toxic alternative like an isonitrile, then attacks the carbocation to yield the final product.[3]
Advantages:
-
Mild Reaction Conditions: These reactions can often be carried out at or near room temperature.
-
High Functional Group Tolerance: The mild conditions allow for the presence of other sensitive functional groups in the molecule.
-
Potential for Asymmetric Synthesis: Chiral catalysts can be employed to achieve enantioselective cyanation.[4]
-
Use of Safer Cyanide Sources: Some methods are being developed to use less toxic cyanide sources.[3]
Disadvantages:
-
Catalyst Cost and Availability: The catalysts and reagents used in these methods can be expensive and may not be readily available.
-
Reaction Optimization Required: These newer methods may require significant optimization for a specific substrate like 3-hydroxybenzyl alcohol.
-
Scalability Concerns: Scaling up photochemical reactions can be challenging.
Quantitative Performance Comparison
| Parameter | Route 1: Direct Cyanation | Route 2: Classical (via Halide) | Route 3: Modern Catalytic |
| Number of Steps | 1 | 4-5 | 1 |
| Typical Yield | 60-88%[1][2] | 30-50% (overall) | Potentially >90%[3] |
| Reaction Temperature | High (125-140 °C)[1][2] | Variable (low to moderate) | Mild (room temp. to 80 °C)[3] |
| Key Reagents | KCN/HCN, DMSO[1][2] | Protecting groups, reducing agents, halogenating agents, NaCN | Photocatalyst/Lewis acid, specialized cyanide source |
| Safety Concerns | High (toxic cyanide, high temp.) | Moderate (toxic reagents) | Moderate (catalyst toxicity, solvent hazards) |
| Cost-Effectiveness | High (for bulk production) | Low | Variable (depends on catalyst cost) |
| Environmental Impact | Moderate (high energy, toxic waste) | High (multiple steps, waste) | Potentially Low (high atom economy, milder conditions) |
Experimental Protocols
Protocol for Route 1: Direct Cyanation of 3-Hydroxybenzyl Alcohol
This protocol is adapted from patent literature.[1][2]
Materials:
-
3-Hydroxybenzyl alcohol
-
Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
Chloroform
-
Water
-
Sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, dissolve 3-hydroxybenzyl alcohol and potassium cyanide in dimethyl sulfoxide.
-
Heat the mixture to 125 °C with stirring.
-
Slowly add glacial acetic acid dropwise over 1 hour, maintaining the temperature at 125 °C.
-
After the addition is complete, continue stirring at 125 °C for an additional 2 hours.
-
Cool the reaction mixture and remove the dimethyl sulfoxide under reduced pressure.
-
To the residue, add water and chloroform and stir vigorously.
-
Separate the chloroform layer, and extract the aqueous layer with additional chloroform.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
Diagram for Route 1: Direct Cyanation
Caption: One-step synthesis of this compound.
Diagram for Route 2: Classical Synthesis
Caption: Multi-step classical synthesis pathway.
Diagram for Route 3: Modern Catalytic Deoxycyanation
Caption: Conceptual workflow for modern catalytic cyanation.
Conclusion and Future Outlook
The choice of a synthetic route for this compound is a critical decision that balances efficiency, cost, safety, and environmental considerations. The direct cyanation of 3-hydroxybenzyl alcohol remains a viable and economical option for large-scale production, despite its harsh reaction conditions. The classical multi-step approach, while offering greater control, is often hampered by its length and lower overall yield.
The future of this synthesis lies in the development and optimization of modern catalytic methods. As these technologies mature and become more cost-effective, they hold the promise of providing safer, milder, and more sustainable routes to this important chemical intermediate. Further research into the application of photoredox and Lewis acid catalysis to this specific substrate is highly encouraged to unlock their full potential.
References
- Ethyl Corporation. (1970). Preparation of cyanoalkylated phenols by the reaction of a metal cyanide and hydroxy benzyl phenols. U.S.
-
Macmillan Group, Princeton University. (n.d.). Deoxycyanation of Alkyl Alcohols. [Link]
- Bayer AG. (1976). Process for the preparation of hydroxyphenylacetonitriles. U.S.
- Wang, X., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry.
-
Li, W., et al. (2022). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 27(23), 8233. [Link]
- Zhang, Z., & Knowles, R. R. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Journal of the American Chemical Society, 138(38), 12613-12616.
- Bayer AG. (1976). Verfahren zur Herstellung von Hydroxyphenylacetonitrilen.
Sources
A Senior Application Scientist's Guide to the Bioactivity Screening of 2-(3-Hydroxyphenyl)acetonitrile Derivatives
Introduction: Unlocking the Potential of the 2-(3-Hydroxyphenyl)acetonitrile Scaffold
In the landscape of medicinal chemistry, the identification of privileged scaffolds—core structures that can be derivatized to interact with a wide range of biological targets—is a cornerstone of drug discovery. The this compound structure represents one such scaffold of emerging interest. Its two key functional components, the phenolic hydroxyl group and the nitrile-bearing ethyl chain, offer rich chemical handles for modification and are known to partake in crucial molecular interactions, such as hydrogen bonding and polar contacts, with biological macromolecules.[1][2]
Derivatives of structurally related compounds, such as 2-phenylacrylonitriles and other hydroxylated aromatics, have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6] This guide provides a comprehensive framework for the systematic bioactivity screening of novel this compound derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the strategic thinking and scientific rationale behind constructing a screening cascade. We will explore a tiered approach, from broad primary assays to more defined mechanistic studies, designed to efficiently identify and characterize promising lead compounds.
Chapter 1: The Strategic Screening Cascade: A Funnel-Based Approach
A successful screening campaign is not a random collection of assays but a logical, tiered process—often called a screening funnel or cascade. The philosophy is to start with high-throughput, cost-effective primary assays to cast a wide net and identify any "hits" with general activity. These hits are then progressively filtered through a series of more specific, complex, and resource-intensive secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and evaluate selectivity. This strategy ensures that resources are focused only on the most promising candidates.
Caption: A general workflow for bioactivity screening.
Chapter 2: Anticancer Bioactivity Screening
The search for novel anticancer agents is a primary focus of drug discovery. Acrylonitrile and hydroxyphenyl moieties are present in numerous compounds that exhibit significant antiproliferative effects, often by interfering with critical cellular processes like tubulin polymerization or key signaling pathways.[7][8][9]
Primary Assay: Cell Viability via MTT Assay
The foundational step in anticancer screening is to determine a compound's ability to reduce the viability or proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, scalable, and cost-effective colorimetric method for this purpose.
Causality: The assay's principle lies in the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells. A reduction in signal indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). This assay is chosen for its reliability and suitability for high-throughput screening of many compounds and concentrations.[7][10]
-
Cell Seeding: Seed human cancer cells (e.g., HCT116, HeLa, BEL-7402[4]) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell proliferation) using non-linear regression analysis.
Secondary Assays: Uncovering the Mechanism of Action
Once a derivative shows potent cytotoxicity (e.g., a low micromolar IC₅₀), the next logical step is to understand how it works.
-
Apoptosis vs. Necrosis: To determine if the compound induces programmed cell death (apoptosis), Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[3]
-
Cell Cycle Arrest: Many anticancer drugs function by halting the cell cycle at specific checkpoints. Flow cytometric analysis of DNA content in PI-stained cells can reveal if compounds cause accumulation in the G1, S, or G2/M phases.[3][7]
-
Selectivity Index: A crucial parameter for any potential drug is its selectivity. The IC₅₀ value is determined in a non-cancerous cell line (e.g., normal fibroblasts) and compared to the IC₅₀ in cancer cells. The ratio (IC₅₀ normal cell / IC₅₀ cancer cell) gives the Selectivity Index (SI), with a higher value indicating greater cancer-specific toxicity.[4][7]
Data Presentation: Comparing Anticancer Potency
Quantitative data should be summarized in a clear, comparative format.
| Derivative ID | Modification | IC₅₀ HCT116 (µM)[4][7] | IC₅₀ HeLa (µM)[4] | IC₅₀ Normal Fibroblasts (µM)[3] | Selectivity Index (HCT116) |
| Parent | This compound | 45.2 | 51.8 | >100 | >2.2 |
| DER-01 | 4'-Fluoro substitution | 5.9 | 8.3 | 88.1 | 14.9 |
| DER-02 | 3',4'-Dimethoxy substitution | 2.1 | 3.5 | 50.4 | 24.0 |
| DER-03 | 4'-Nitro substitution | 38.7 | 42.1 | >100 | >2.6 |
| Doxorubicin | Positive Control | 0.8 | 1.1 | 2.5 | 3.1 |
Chapter 3: Antimicrobial Activity Screening
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Compounds containing nitrile and phenol groups have been reported to possess antibacterial and antifungal properties.[5][11][12]
Primary Assay: Agar Disc Diffusion
This method is a simple, qualitative technique to screen for broad antimicrobial activity.
Causality: A paper disc impregnated with the test compound is placed on an agar plate uniformly inoculated with a microorganism. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear area around the disc called the zone of inhibition. The diameter of this zone provides a qualitative measure of the compound's potency. It is an excellent first-pass screen due to its simplicity and low cost.[6][10][11]
Quantitative Assay: Minimum Inhibitory Concentration (MIC)
To quantify the potency of an antimicrobial agent, the Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of the compound that prevents visible growth of a microbe.[13]
Causality: The broth microdilution method is a standard technique for determining MIC. It provides a quantitative value (e.g., in µg/mL) that is more precise than the disc diffusion method and is essential for comparing the potency of different derivatives.[6][14]
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.[13]
-
Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in the broth.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data Presentation: Comparing Antimicrobial Potency
| Derivative ID | Modification | MIC vs. S. aureus (µg/mL)[6][13] | MIC vs. E. coli (µg/mL)[11] |
| Parent | This compound | >128 | >128 |
| DER-04 | 5-Bromo substitution | 16 | 64 |
| DER-05 | Addition of triazole ring | 8 | 32 |
| Ciprofloxacin | Positive Control | 1 | 0.5 |
Chapter 4: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties, making this a logical area of investigation.[15][16][17]
In Vitro Model: LPS-Stimulated Macrophages
A common and effective model for studying inflammation in vitro involves using a macrophage cell line like RAW 264.7.[18]
Causality: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. Upon stimulation with LPS, macrophages initiate an inflammatory cascade, producing key mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β).[15][16] This allows us to test whether our compounds can suppress this inflammatory response.
Primary Assay: Nitric Oxide (NO) Inhibition (Griess Assay)
Causality: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation. NO is a critical signaling molecule and pro-inflammatory mediator. The Griess assay is a simple, rapid, and sensitive colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant. A reduction in nitrite levels indicates that the compound may be inhibiting the iNOS pathway.[18]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate for 24 hours.
-
Griess Reaction: Collect 50 µL of supernatant from each well and transfer to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Data Acquisition: After a short incubation, measure the absorbance at 540 nm.
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-only control.
Secondary Assay: Pro-inflammatory Cytokine Measurement
To confirm and expand upon the findings from the Griess assay, measuring the levels of key pro-inflammatory cytokines is essential.
Causality: Cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are central regulators of the inflammatory response.[17] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these proteins in the cell culture supernatant. A compound that reduces both NO and pro-inflammatory cytokine production is a strong candidate for a novel anti-inflammatory agent.
Caption: Simplified LPS-induced NF-κB signaling pathway.[15][17]
Conclusion
The bioactivity screening of this compound derivatives is a multi-faceted endeavor that requires a strategic, evidence-based approach. By employing a tiered screening cascade, researchers can efficiently navigate from a large library of novel compounds to a select few with validated potency, selectivity, and a well-understood mechanism of action. This guide provides the foundational workflows for assessing anticancer, antimicrobial, and anti-inflammatory potential. The true power of this process lies in the objective comparison of data—IC₅₀ values, MICs, and inhibitory percentages—which ultimately informs the critical decisions in the drug discovery pipeline, guiding the selection and optimization of the next generation of therapeutic agents.
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A Comparative Guide to the Structure-Activity Relationship of Hydroxyphenylacetonitriles
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is the cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of hydroxyphenylacetonitriles, a scaffold present in various biologically active compounds. We will move beyond a simple cataloging of derivatives to explore the causal links between structural modifications and their functional consequences, supported by experimental data and validated protocols.
Introduction: The Hydroxyphenylacetonitrile Scaffold
The hydroxyphenylacetonitrile (HPAN) core structure consists of a phenyl ring, a hydroxyl group (-OH), and an acetonitrile group (-CH₂CN). The parent compound, 4-Hydroxyphenylacetonitrile, is a naturally occurring nitrile found in plants like white mustard and the horseradish tree.[1] While it serves as a versatile intermediate in organic synthesis[2][3], its true potential in drug discovery lies in the intricate interplay of its three key functional moieties. Each component—the aromatic ring, the hydroxyl group, and the nitrile—offers a vector for modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Caption: The core structure of hydroxyphenylacetonitrile.
Pillar 1: The Phenyl Ring as a Modifiable Anchor
The phenyl ring is more than a simple scaffold; it is a primary site for modifications that dictate a compound's lipophilicity, steric profile, and electronic properties.[4] These changes, in turn, profoundly influence how the molecule interacts with its biological target and its overall pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
Bioisosteric Replacement
In medicinal chemistry, phenyl rings are often replaced with bioisosteres to improve properties like solubility and metabolic stability or to explore new binding interactions.[4][5] For instance, replacing the phenyl ring with heterocyclic systems (e.g., thiophene, pyridine) can introduce new hydrogen bond acceptors/donors, alter the molecule's dipole moment, and reduce susceptibility to oxidative metabolism.[4]
Substituent Effects
The position and nature of substituents on the phenyl ring are critical. A structure-activity relationship study on phenethylamine derivatives, which share a similar ethylamine backbone, demonstrated that alkyl or halogen groups at the para position of the phenyl ring enhanced binding affinity for the 5-HT₂A receptor.[6] This highlights a common principle: modifications at the position furthest from the core reactive groups can fine-tune interactions within a receptor's binding pocket without disrupting essential pharmacophoric elements.
Caption: SAR logic for hydroxyphenylacetonitrile modification.
Pillar 2: The Multifaceted Role of the Hydroxyl Group
The hydroxyl group is arguably the most critical functional group for directing the biological activity of this scaffold. Its importance extends beyond simple polarity.
-
Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions with amino acid residues in a target protein.[7][8] The contribution of these hydrogen bonds to binding affinity can be substantial.[8] The precise positioning of the hydroxyl group is crucial; altering its location on the phenyl ring can significantly impact receptor affinity and metabolic processing.[7]
-
pKa Modulation: The hydroxyl group influences the acidity of the molecule, which affects its ionization state at physiological pH. This, in turn, impacts its ability to cross cell membranes and its binding characteristics.[9]
-
Conformational Constraint: An underappreciated role of the hydroxyl group is its ability to influence molecular conformation through stabilizing hyperconjugative interactions, similar to the "gauche effect" observed with fluorine substituents.[9] This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.
Case Study: JDTic Analogues for the Kappa Opioid Receptor (KOR)
A compelling demonstration of the hydroxyl group's significance comes from a study on JDTic analogues, which contain a 4-(3-hydroxyphenyl) moiety.[10] Researchers synthesized analogues where the hydroxyl groups were replaced with other functionalities and evaluated their efficacy at opioid receptors. The results provide a clear SAR profile.
Table 1: Comparative Biological Activity of JDTic Analogues at the Kappa Opioid Receptor (KOR) (Data synthesized from Carroll et al., J. Med. Chem. 2014)[10]
| Compound | Modification on the 4-(hydroxyphenyl) group | KOR Antagonist Activity (Kₑ, nM) | Selectivity vs. μ and δ receptors |
| JDTic | 3-OH (Parent Compound) | 0.02 | High |
| Analogue 4 | H (Hydroxyl removed) | 0.024 | High |
| Analogue 5 | 3-F (Fluoro substitution) | 0.01 | High |
| Analogue 13 | 3-Cl (Chloro substitution) | 0.02 | High |
Analysis: This data is exceptionally insightful. Unexpectedly, removing the 3-hydroxyl group entirely (Analogue 4) or replacing it with electron-withdrawing halogens like fluorine (Analogue 5) and chlorine (Analogue 13) resulted in potent and selective KOR antagonists, with potencies nearly identical or even slightly improved compared to the parent compound.[10]
Expert Interpretation: This result challenges the initial hypothesis that the hydroxyl group is essential for activity, perhaps as a hydrogen bond donor. Instead, it suggests that for this specific target, the space occupied by the hydroxyl group is tolerant to other substituents and that the electronic and lipophilic properties of that position are the dominant drivers of potency. The success of the fluoro- and chloro-analogs indicates that an electron-withdrawing group at the meta-position is favorable for high-affinity binding. This is a classic example of how SAR studies can pivot a drug design strategy, moving from a focus on hydrogen bonding to one centered on optimizing electronic and steric interactions.
Pillar 3: The Acetonitrile Moiety
The nitrile group is a versatile functional group in drug design. It is a polar, weakly basic group that can act as a hydrogen bond acceptor. While less commonly modified than the phenyl or hydroxyl groups, it can be replaced with other bioisosteres, such as a tetrazole ring, to introduce acidic properties and enhance potency by projecting a negative charge further from the scaffold.[11]
Experimental Protocols: A Framework for SAR Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential. Here, we outline a representative workflow for evaluating novel hydroxyphenylacetonitrile analogues against a target enzyme.
Workflow for Analog Evaluation
Caption: General workflow for evaluating HPAN analogs.
Detailed Protocol: In Vitro Enzyme Inhibition Assay ([³⁵S]GTPγS Binding)
This protocol is adapted from methods used to assess the functional activity of compounds at G-protein coupled receptors (GPCRs), such as the opioid receptors targeted by the JDTic analogues.[10] It measures the ability of a compound to stimulate or inhibit the binding of [³⁵S]GTPγS to G-proteins upon receptor activation.
Objective: To determine the inhibitory constant (Kₑ) of a test compound (an antagonist) against a known agonist at a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., KOR)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP (Guanosine diphosphate), 10 µM final concentration
-
[³⁵S]GTPγS (radioligand), 0.05 nM final concentration
-
Known agonist for the target receptor
-
Test compounds (HPAN analogues) at various concentrations
-
96-well microplates
-
Scintillation counter
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds and the standard agonist in Assay Buffer.
-
Reaction Setup (per well):
-
Add 50 µL of Assay Buffer.
-
Add 25 µL of the test compound at various concentrations (for Kₑ determination) or buffer (for basal and agonist-stimulated controls).
-
Add 25 µL of the standard agonist at its EC₈₀ concentration (pre-determined). A vehicle control will contain only buffer.
-
Add 50 µL of cell membrane suspension (typically 5-10 µg of protein).
-
Pre-incubate for 15 minutes at 30°C.
-
-
Initiation of Reaction:
-
Add 50 µL of [³⁵S]GTPγS mixed with GDP to each well to start the reaction.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Dry the filter mats completely.
-
Add liquid scintillation cocktail and count the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition caused by the test compound at each concentration relative to the agonist-stimulated control.
-
Fit the data to a one-site competitive inhibition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the antagonist equilibrium dissociation constant (Kₑ) using the Cheng-Prusoff equation: Kₑ = IC₅₀ / (1 + [Agonist]/EC₅₀) .
-
Self-Validation and Controls:
-
Basal Control: No agonist or test compound; measures baseline [³⁵S]GTPγS binding.
-
Agonist Control: Contains only the agonist; defines the 100% stimulation window.
-
Non-specific Binding: Determined in the presence of a high concentration of non-radioactive GTPγS to ensure specific binding is being measured.
References
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Comparative Guide to the Quantitative Analysis of 2-(3-Hydroxyphenyl)acetonitrile in a Mixture
For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within complex mixtures is a cornerstone of progress. This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of 2-(3-Hydroxyphenyl)acetonitrile, a compound of interest in various chemical and pharmaceutical contexts. Moving beyond a simple listing of protocols, this document delves into the causality behind experimental choices, ensuring that the described methods are not just procedures to be followed, but self-validating systems grounded in scientific expertise.
Introduction: The Analytical Challenge
This compound, also known as 3-Hydroxybenzyl Cyanide, is a nitrile compound that can be a critical intermediate in organic synthesis or a metabolite in biological studies.[1] Its quantitative analysis in complex matrices—be it a reaction mixture with starting materials and byproducts, or a biological sample like plasma or urine—presents a distinct set of challenges. The presence of a polar phenolic group and a nitrile moiety gives the molecule a moderate polarity, which dictates the choice of analytical techniques and sample preparation strategies. The primary goal is to achieve a method that is not only accurate and precise but also selective, ensuring that other components in the mixture do not interfere with the measurement of the target analyte.
Core Analytical Techniques: A Head-to-Head Comparison
The two most prominent chromatographic techniques for the quantitative analysis of organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these two powerful methods is not arbitrary and depends on the specific requirements of the analysis, the nature of the sample matrix, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most common and versatile technique for the analysis of non-volatile or thermally labile compounds, making it an excellent candidate for this compound.[2]
-
Principle of Separation: The separation in reversed-phase HPLC (the most common mode for this type of analyte) is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[2][3] The phenolic group of this compound allows for strong interaction with the mobile phase, while the phenyl ring provides hydrophobic character for retention on the stationary phase.
-
Detection: The presence of the aromatic ring in this compound makes it inherently suitable for UV-Visible detection, a standard and robust detector for HPLC systems.[2] The molecule is expected to have a significant UV absorbance, allowing for sensitive detection. For even higher sensitivity and selectivity, especially in complex biological matrices, HPLC can be coupled with a mass spectrometer (LC-MS).[4][5]
Gas Chromatography (GC)
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.
-
Principle of Separation: In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported through the column by a carrier gas (mobile phase). The retention of the analyte is determined by its partitioning between the carrier gas and a liquid or solid stationary phase coated on the column walls.
-
Requirement for Derivatization: A significant consideration for the GC analysis of this compound is its phenolic hydroxyl group. This polar group can lead to peak tailing and poor chromatographic performance on many standard GC columns. To overcome this, a derivatization step is often necessary to convert the polar -OH group into a less polar, more volatile derivative (e.g., by silylation). While effective, this adds an extra step to the sample preparation process and introduces potential sources of error.
-
Detection: A Flame Ionization Detector (FID) is a common and robust detector for GC that responds to most organic compounds.[6] For enhanced selectivity, especially for a nitrogen-containing compound like a nitrile, a Nitrogen-Phosphorus Detector (NPD) can be employed, offering higher sensitivity for nitrogen-containing analytes.[7] For definitive identification and quantification in complex mixtures, GC coupled with Mass Spectrometry (GC-MS) is the gold standard.[5][8]
Performance Comparison
The following table provides a comparative summary of HPLC and GC for the quantitative analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale & Causality |
| Applicability | Direct analysis is feasible. | Often requires derivatization of the hydroxyl group. | The polarity and thermal stability of this compound are well-suited for HPLC. The polar hydroxyl group can cause poor peak shape in GC without derivatization. |
| Selectivity | Good, can be optimized by adjusting mobile phase composition and column chemistry. Excellent with MS detection. | Good, highly dependent on column selection. Excellent with MS detection. | Both techniques offer good selectivity. The choice of stationary phase is critical in both. Mass spectrometry provides the highest level of selectivity for both.[4][5] |
| Sensitivity | Good with UV detection. Excellent with MS detection. | Good with FID. Very good with NPD. Excellent with MS detection. | NPD offers enhanced sensitivity for the nitrile group in GC.[7] LC-MS generally provides the lowest limits of detection. |
| Speed | Moderate. Run times are typically in the range of 5-30 minutes. | Can be faster, especially with modern fast GC techniques. However, derivatization adds to the overall time. | The derivatization step in GC can make the overall workflow longer than a direct HPLC analysis. |
| Robustness | Generally very robust and reproducible. | Robust, but the derivatization step can introduce variability. | HPLC methods are often considered more rugged for routine analysis of this type of compound due to the absence of a derivatization step. |
| Cost | Instrument and solvent costs can be high. | Instrument cost is generally lower than HPLC. Gas consumption is a running cost. | The cost of solvents, particularly acetonitrile, can be a significant factor for HPLC.[9] |
The Critical Role of Sample Preparation
Regardless of the chosen analytical technique, proper sample preparation is paramount for accurate and reliable quantitative analysis. The primary goals of sample preparation are to remove interfering matrix components, concentrate the analyte, and present it in a solvent compatible with the analytical instrument.[10][11]
Sample Preparation for HPLC Analysis
For HPLC analysis, common sample preparation techniques include:
-
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquids.[12][13] For this compound, which has moderate polarity, a solvent like ethyl acetate could be used to extract it from an aqueous sample. The pH of the aqueous phase can be adjusted to suppress the ionization of the phenolic group and improve extraction efficiency.[11]
-
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE.[12][14] A reversed-phase SPE cartridge (e.g., C18) can be used to retain this compound from an aqueous sample. Interfering polar compounds can be washed away, and the analyte can then be eluted with a stronger organic solvent like methanol or acetonitrile.[15]
Sample Preparation for GC Analysis
In addition to the extraction techniques mentioned above, sample preparation for GC analysis of this compound will likely involve a derivatization step. Silylation is a common method where a silylating agent (e.g., BSTFA) reacts with the hydroxyl group to form a more volatile silyl ether.
Workflow Diagram
The following diagram illustrates a typical workflow for the quantitative analysis of this compound.
Caption: A generalized workflow for the quantitative analysis of this compound.
Protocol Deep Dive: A Validated HPLC-UV Method
The following is a detailed, step-by-step protocol for the quantitative analysis of this compound in a mixture using HPLC with UV detection. This protocol is designed to be a self-validating system by incorporating essential quality control checks.
Instrumentation and Reagents
-
HPLC System: An isocratic HPLC system with a UV detector, autosampler, and column oven.[2]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid. The exact ratio should be optimized for ideal retention and peak shape.[16]
-
Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid (analytical grade). This compound reference standard.
Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
For a liquid sample, perform a liquid-liquid extraction with ethyl acetate. Evaporate the organic layer to dryness and reconstitute the residue in a known volume of mobile phase.
-
For a solid sample, dissolve a known weight in a suitable solvent, and then perform a solid-phase extraction as described previously. Elute the analyte and reconstitute in the mobile phase.
-
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by measuring the UV spectrum of a standard solution (typically around 275 nm for a phenolic compound).
-
Run Time: Approximately 10 minutes (or until the analyte peak has eluted and the baseline is stable).
Method Validation
For the method to be considered trustworthy, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[17][18] Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[19] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[20] This is assessed by injecting the working standard solutions and plotting the peak area versus concentration. A correlation coefficient (r²) of >0.99 is typically required.
-
Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery.[20]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17] It is typically expressed as the relative standard deviation (RSD) of a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[20]
Decision-Making Diagram for Method Selection
Caption: A decision tree for selecting an appropriate analytical method for this compound.
Conclusion and Recommendations
For the routine quantitative analysis of this compound in most mixtures, High-Performance Liquid Chromatography with UV detection is the recommended primary technique. Its direct applicability without the need for derivatization, coupled with its inherent robustness and the good UV-absorbing properties of the analyte, makes it a reliable and efficient choice.
Gas Chromatography should be considered a viable alternative, particularly when high-throughput analysis of volatile impurities is also required, or if an NPD is available for enhanced sensitivity to the nitrile group. However, the necessity of a derivatization step adds complexity and potential for error.
For analyses requiring the utmost sensitivity and selectivity, especially in challenging biological matrices, coupling either liquid or gas chromatography to a mass spectrometer (LC-MS or GC-MS) is the definitive approach. The choice between these will again hinge on the factors outlined in the comparison above.
Ultimately, the selection of the most appropriate method will depend on a careful consideration of the specific analytical problem, including the nature of the sample matrix, the required sensitivity, the available instrumentation, and the desired sample throughput. The protocols and comparative data presented in this guide provide a solid foundation for making an informed and scientifically sound decision.
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- Sample-preparation techniques used to analyze phenolic compounds in beers. (n.d.).
- Green Sample Preparation Techniques and Their Use in the Extraction and Separation Analysis of Phenolic Compounds in Honey. (n.d.). Taylor & Francis Online.
- Extraction techniques for the determination of phenolic compounds in food. (n.d.). SciSpace.
- Green Sample Preparation Techniques and Their Use in the Extraction and Separation Analysis of Phenolic Compounds in Honey. (2023, November 29). R Discovery.
- Validation of Impurity Methods, Part II. (2014, August 22).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
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- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters Corporation.
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A Senior Scientist's Comparative Guide to Confirming the Structure of 2-(3-Hydroxyphenyl)acetonitrile Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is the bedrock of chemical research. The 2-(3-hydroxyphenyl)acetonitrile scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1] The precise arrangement of its atoms dictates its chemical reactivity, physical properties, and, most critically, its interaction with biological targets. An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential intellectual property challenges.
This guide provides an in-depth, objective comparison of the primary analytical techniques used to confirm the structure of this compound derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present detailed protocols, and offer a logical framework for employing these techniques in a complementary and self-validating manner.
Chapter 1: Assembling the Structural Puzzle: Foundational Spectroscopic & Spectrometric Analyses
The initial characterization of a newly synthesized derivative relies on techniques that provide fundamental pieces of the structural puzzle: the molecular weight, the elemental formula, the functional groups present, and the covalent framework.
1.1 Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is the definitive tool for determining the molecular weight of a compound. For the derivatives , High-Resolution Mass Spectrometry (HRMS) is indispensable as it provides a highly accurate mass measurement, allowing for the confident determination of the compound's elemental composition.[2][3]
The Causality Behind the Choice: We choose Liquid Chromatography-Mass Spectrometry (LC-MS) with a "soft" ionization technique like Electrospray Ionization (ESI) because this compound derivatives are polar and often non-volatile, making them ideal for ESI and less suitable for techniques like Gas Chromatography-MS (GC-MS).[2] HRMS is critical because it can distinguish between compounds with the same nominal mass but different elemental formulas, a common challenge in complex organic synthesis.
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a stock solution of the derivative at 1 mg/mL in methanol or acetonitrile. Create a dilute working solution (e.g., 1-10 µg/mL) using the initial mobile phase composition.
-
Chromatographic Separation:
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is typically effective.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would run from 5% to 95% Mobile Phase B over several minutes to ensure elution and separation from impurities.[4]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer Settings (Orbitrap or Q-TOF):
-
Ionization Mode: ESI, positive and negative modes. The phenol makes it amenable to negative mode ([M-H]⁻), while the nitrile can be protonated in positive mode ([M+H]⁺).
-
Scan Type: Full MS scan for initial screening, followed by data-dependent MS/MS (dd-MS2) for fragmentation.[5]
-
Mass Range: 50-500 m/z (or a range appropriate for the expected derivative mass).
-
Resolution: Set to >60,000 to achieve high mass accuracy.
-
-
Data Analysis:
-
Identify the molecular ion peak in the full MS scan.
-
Use the accurate mass of this peak to calculate the elemental formula (e.g., C₈H₇NO for the parent compound). The error should ideally be < 5 ppm.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions, which can help confirm the structure.
-
Caption: Workflow for structural analysis via LC-HRMS.
1.2 Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid, non-destructive technique that confirms the presence of key functional groups.[6] It works by detecting the absorption of infrared radiation by specific molecular bonds, which vibrate at characteristic frequencies.
The Causality Behind the Choice: For a this compound derivative, FTIR provides immediate, self-validating evidence. If the synthesis was successful, the spectrum must show absorptions for the phenolic -OH and the nitrile -C≡N. The absence of either peak indicates a failed reaction, while the presence of other unexpected peaks (e.g., a strong C=O stretch) can indicate side products or impurities.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum (e.g., baseline correction) and identify the key absorption bands.
Expected Vibrational Frequencies:
| Functional Group | Bond | Typical Wavenumber (cm⁻¹) | Appearance |
| Phenol | O-H stretch | 3200-3550 | Strong, Broad |
| Nitrile | C≡N stretch | 2222-2260 | Medium, Sharp[7] |
| Aromatic | C-H stretch | 3000-3100 | Medium to Weak |
| Aromatic | C=C stretch | ~1450-1600 | Multiple, Medium to Weak |
| Methylene | C-H stretch | 2840-3000 | Medium |
This data confirms the presence of the necessary building blocks but provides no information on their connectivity (e.g., it cannot distinguish between the 2-, 3-, or 4-hydroxyphenyl isomers).
1.3 Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is the most powerful technique for determining the precise connectivity and isomeric structure of a molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment and spatial relationships of atoms.
The Causality Behind the Choice: While MS confirms the formula and FTIR confirms functional groups, only NMR can definitively distinguish between the 2-, 3-, and 4-hydroxyphenylacetonitrile isomers. The splitting patterns (multiplicity) and chemical shifts of the aromatic protons are unique to each substitution pattern. Two-dimensional (2D) NMR experiments like COSY and HSQC are used to create a self-validating map of the molecule's framework.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Using DMSO-d₆ is often advantageous as the acidic phenolic proton is typically observable.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (COSY & HSQC):
-
COSY (Correlation Spectroscopy): Run a standard COSY experiment to identify protons that are coupled (typically on adjacent carbons). This is crucial for tracing the connectivity within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to identify which protons are directly attached to which carbons.
-
-
Data Interpretation:
-
¹H NMR: For the 3-hydroxy isomer, expect four distinct signals in the aromatic region with specific splitting patterns (e.g., a singlet-like signal, a doublet, a triplet, and another doublet). The methylene (-CH₂-) protons will appear as a sharp singlet. The phenolic proton (-OH) will appear as a broad singlet.
-
¹³C NMR: Identify the nitrile carbon (~118 ppm), the methylene carbon (~20-30 ppm), and the six distinct aromatic carbons, including the carbon attached to the hydroxyl group (C-O, ~157 ppm).
-
COSY/HSQC Analysis: Use the HSQC to assign proton signals to their corresponding carbon signals. Use the COSY to walk around the aromatic ring, confirming the proton-proton adjacencies and validating the 1,3-disubstitution pattern.
-
Caption: Integrated workflow for NMR-based structure elucidation.
Chapter 2: The Gold Standard: Definitive 3D Structure Determination
While the techniques in Chapter 1 provide overwhelming evidence for the 2D structure, they do not directly observe the three-dimensional arrangement of atoms in space. For novel compounds, patent applications, or understanding interactions in a protein binding site, a definitive 3D structure is required.
2.1 Single-Crystal X-ray Crystallography
X-ray crystallography is the most powerful method for determining the absolute and unambiguous three-dimensional structure of a molecule.[8] It involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern to build a precise electron density map of the molecule.[9]
The Causality Behind the Choice: This is the ultimate, authoritative technique. It provides irrefutable proof of connectivity and stereochemistry. The resulting data—precise bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding involving the phenol)—are invaluable for computational modeling and understanding the solid-state properties of the compound. The primary drawback, however, is a significant one: the method is entirely dependent on the ability to grow a high-quality single crystal, which can be a challenging and time-consuming process.[10][11]
Experimental Protocol: X-ray Crystallography Workflow
-
Crystal Growth: The most critical and often challenging step.
-
Dissolve the purified derivative in a suitable solvent or solvent mixture (e.g., ethyl acetate, methanol, acetone).
-
Attempt crystallization using methods like slow evaporation, vapor diffusion (e.g., hexane diffusing into an ethyl acetate solution), or slow cooling.
-
-
Crystal Selection and Mounting: Identify a suitable single crystal (clear, well-defined faces, appropriate size) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a beam of X-rays, and thousands of diffraction spots are collected on a detector.
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
Computational methods are used to solve the "phase problem" and generate an initial electron density map.
-
A molecular model is built into the map and refined against the experimental data to achieve the best possible fit.
-
-
Validation and Deposition: The final structure is validated for geometric and crystallographic reasonability. The data is typically deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) and a Crystallographic Information File (CIF) is generated.[12]
Caption: Workflow for 3D structure determination by X-ray crystallography.
Chapter 3: A Comparative Guide and Decision-Making Framework
Choosing the right analytical technique depends on the specific question being asked. No single method is perfect for all situations; their power lies in their complementary nature.
Comparative Data Summary
| Feature | Mass Spectrometry (HRMS) | FTIR Spectroscopy | NMR Spectroscopy | X-ray Crystallography |
| Primary Information | Molecular Weight, Elemental Formula, Fragmentation | Functional Groups | Atomic Connectivity, Isomeric Structure | Absolute 3D Structure, Bond Lengths/Angles |
| Sample Amount | Micrograms (µg) to Nanograms (ng) | Milligrams (mg) | Milligrams (mg) | Single Crystal |
| Sample State | Solution/Solid | Solid/Liquid | Solution | Single Crystal |
| Throughput | High (minutes per sample) | Very High (seconds per sample) | Moderate (minutes to hours) | Low (hours to days) |
| Key Limitation | Does not give connectivity | Does not give connectivity | Provides 2D structure in solution | Requires a high-quality single crystal |
| Confidence Level | High (for formula) | Low (for full structure) | Very High (for connectivity) | Absolute (for solid-state structure) |
Decision-Making Workflow
For any newly synthesized this compound derivative, a tiered approach is most efficient and scientifically rigorous.
Caption: Decision framework for structural validation.
-
Initial Screening (High-Throughput): Begin with LC-MS and FTIR. These rapid checks quickly confirm if the reaction produced a compound of the correct molecular weight and bearing the expected functional groups.
-
Connectivity Confirmation (The Blueprint): If the initial screens are positive, proceed to 1D and 2D NMR. This is the crucial step to confirm the correct isomer has been synthesized and to fully assign the proton and carbon skeletons. For most routine synthetic work, a complete and consistent set of NMR data is sufficient proof of structure.
-
Absolute Proof (The Gold Standard): If the compound is novel, intended for advanced biological testing, part of a patent filing, or if its solid-state conformation is of interest, X-ray crystallography is necessary. This provides the final, irrefutable evidence of the molecule's three-dimensional nature.
By strategically combining these techniques, researchers can build a self-validating and comprehensive data package that confirms the structure of this compound derivatives with the highest degree of scientific rigor.
References
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Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health (NIH). [Link]
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Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis. [Link]
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X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH). [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. [Link]
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1 H-NMR spectra of (E)-2-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylonitrile 8. ResearchGate. [Link]
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Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]
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4-Hydroxyphenylacetonitrile - Optional[13C NMR] - Chemical Shifts. Wiley SpectraBase. [Link]
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The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. [Link]
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Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. PubMed. [Link]
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Development and application of a High-Resolution mass spectrometry method for the detection of fentanyl analogs in urine and serum. National Institutes of Health (NIH). [Link]
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comparing the efficacy of different synthetic protocols for 3-hydroxybenzyl cyanide
Introduction
3-Hydroxybenzyl cyanide, also known as (3-hydroxyphenyl)acetonitrile, is a valuable intermediate in the synthesis of numerous pharmaceuticals and biologically active compounds. Its structure, featuring a reactive nitrile group and a functional phenol, allows for diverse chemical modifications, making it a key building block in medicinal chemistry. The efficiency of its synthesis is therefore of critical importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most prevalent synthetic protocols for 3-hydroxybenzyl cyanide, evaluating them based on efficacy, safety, and operational simplicity. We will delve into the mechanistic underpinnings of each method, providing field-proven insights to aid in the selection of the most appropriate protocol for your research needs.
Comparative Analysis of Synthetic Routes
The synthesis of 3-hydroxybenzyl cyanide can be approached from several common starting materials. The choice of route often depends on the availability of precursors, scalability, and tolerance to various reaction conditions. Below is a summary of the key synthetic strategies, followed by a detailed discussion.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Route 1: One-Pot Aldehyde to Nitrile Conversion | 3-Hydroxybenzaldehyde | Hydroxylamine hydrochloride, Dehydrating agent (e.g., FeSO₄ in DMF) | ~80-85% | 3-6 hours | One-pot procedure, readily available starting material. | Use of metal salts, moderate reaction times. |
| Route 2: Nucleophilic Substitution of Benzyl Halide | 3-Hydroxybenzyl chloride | Sodium or Potassium Cyanide | 80-90% | ~4 hours | High yield, straightforward Sₙ2 reaction. | Benzyl halide precursor can be lachrymatory and unstable; use of highly toxic alkali cyanides. |
| Route 3: Direct Cyanation of Benzyl Alcohol | 3-Hydroxybenzyl alcohol | KCN, Acetic Acid, DMSO | ~82% | ~3 hours | Direct conversion from a stable alcohol. | High temperatures, use of toxic cyanide and high-boiling solvent (DMSO). |
| Route 4: Dehydration of Phenylacetamide | 3-Hydroxyphenylacetamide | Dibutyltin oxide, Ionic Liquid, Toluene | >95% | ~18 hours | Very high yield, catalyst can be recycled. | Longer reaction time, requires preparation of the acetamide precursor. |
| Route 5: The Sandmeyer Reaction | 3-Amino-derivative (e.g., 3-aminobenzylamine) | NaNO₂, HCl, CuCN | Variable | Multi-step | Well-established for aryl nitriles. | Requires diazotization of an amino group, use of copper cyanide. |
Detailed Protocol Analysis and Mechanistic Insights
Route 1: One-Pot Conversion from 3-Hydroxybenzaldehyde
This method represents a highly efficient and atom-economical approach, converting the aldehyde directly to the nitrile in a single operational step. The reaction proceeds through the in-situ formation of 3-hydroxybenzaldoxime, which is subsequently dehydrated to yield the final product.
Causality of Experimental Choices:
-
Hydroxylamine Hydrochloride: This reagent is the nitrogen source for the formation of the oxime intermediate.
-
Dehydrating Agent/Catalyst: Various reagents can effect the dehydration of the oxime. Ferrous sulfate (FeSO₄) in DMF is an effective and inexpensive option.[1] The Lewis acidity of the iron(II) ion coordinates to the oxime's oxygen atom, facilitating its departure as a water molecule. DMF serves as a high-boiling polar aprotic solvent, suitable for this transformation.
Experimental Protocol: One-Pot Synthesis from 3-Hydroxybenzaldehyde [1]
-
To a solution of 3-hydroxybenzaldehyde (1 eq.) in dimethylformamide (DMF), add hydroxylamine hydrochloride (1.2 eq.) and anhydrous ferrous sulfate (FeSO₄) (0.1 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 3-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-hydroxybenzyl cyanide.
Logical Workflow for Aldehyde to Nitrile Conversion
Caption: One-pot synthesis of 3-hydroxybenzyl cyanide from 3-hydroxybenzaldehyde.
Route 2: Nucleophilic Substitution from 3-Hydroxybenzyl Chloride
This classical Sₙ2 reaction is a reliable method for forming the carbon-carbon bond of the nitrile. The primary challenge of this route lies in the preparation and handling of the 3-hydroxybenzyl chloride precursor, which can be unstable.
Causality of Experimental Choices:
-
3-Hydroxybenzyl Chloride: This electrophile is susceptible to nucleophilic attack by the cyanide ion. It is typically prepared from 3-hydroxybenzyl alcohol using a chlorinating agent like thionyl chloride.
-
Sodium Cyanide: A potent and readily available nucleophile. The reaction is often performed in a polar aprotic solvent like DMSO or in an aqueous-alcoholic mixture to ensure solubility of the reagents.[2]
Experimental Protocol: Cyanation of Benzyl Chloride [2]
-
In a round-bottomed flask, dissolve sodium cyanide (1.2 eq.) in a mixture of water and ethanol.
-
Add 3-hydroxybenzyl chloride (1 eq.) dropwise to the cyanide solution at room temperature.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and filter to remove the precipitated sodium chloride.
-
Remove the ethanol by distillation.
-
Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by vacuum distillation or column chromatography.
Sₙ2 Pathway for Benzyl Cyanide Formation
Caption: Sₙ2 mechanism for the synthesis of 3-hydroxybenzyl cyanide.
Route 3: Direct Cyanation of 3-Hydroxybenzyl Alcohol
Converting the stable and readily available 3-hydroxybenzyl alcohol directly to the nitrile is an attractive strategy as it shortens the synthetic sequence. This transformation requires the activation of the hydroxyl group, which is a poor leaving group.
Causality of Experimental Choices:
-
Acid Catalyst: An acid, such as glacial acetic acid, is used to protonate the hydroxyl group of the alcohol, converting it into a better leaving group (water).[3]
-
High Temperature & Solvent: The reaction requires elevated temperatures (e.g., 125 °C) to facilitate the Sₙ reaction. A high-boiling polar aprotic solvent like DMSO is ideal for this purpose.[3]
-
Cyanide Source: Potassium cyanide serves as the nucleophile.
Experimental Protocol: Direct Cyanation of Benzyl Alcohol [3]
-
Suspend 3-hydroxybenzyl alcohol (1 eq.) and potassium cyanide (1.5 eq.) in dimethylsulfoxide (DMSO).
-
Heat the mixture to 125 °C.
-
Add glacial acetic acid (1.3 eq.) dropwise over 1 hour, maintaining the temperature.
-
Stir the mixture for an additional 2 hours at 125 °C.
-
Cool the reaction and distill off the DMSO under vacuum.
-
Add water and chloroform to the residue and perform a liquid-liquid extraction.
-
Separate the organic phase, and extract the aqueous phase again with chloroform.
-
Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product, which can be further purified.
Emerging and Alternative Protocols
While the above routes are well-established, modern synthetic chemistry offers alternative approaches that may provide advantages in terms of safety and efficiency.
-
Dehydration of 3-Hydroxyphenylacetamide: This method, analogous to a documented synthesis of the para-isomer, involves the dehydration of the corresponding amide.[4][5] Using a catalyst system of dibutyltin oxide and an ionic liquid in toluene can achieve yields exceeding 95%. Although this adds a step (synthesis of the amide), the exceptionally high yield of the final dehydration may justify this approach, especially for large-scale synthesis.
-
Lewis Acid-Catalyzed Cyanation of Alcohols: More recent methods utilize Lewis acids like Indium(III) bromide (InBr₃) to catalyze the direct cyanation of benzylic alcohols with trimethylsilyl cyanide (TMSCN).[6] These reactions are often very fast (5-30 minutes) and proceed at room temperature. Another innovative approach uses a boron Lewis acid with a safer isonitrile as the cyanide source, also reporting excellent yields.[7] These methods avoid the use of highly toxic alkali metal cyanides and harsh conditions.
Conclusion and Recommendations
The choice of synthetic protocol for 3-hydroxybenzyl cyanide is a balance of factors including yield, cost, safety, and scale.
-
For rapid, small-scale synthesis where the starting aldehyde is readily available, the one-pot conversion from 3-hydroxybenzaldehyde (Route 1) is highly recommended due to its operational simplicity.
-
For large-scale production where maximizing yield is paramount, developing a process based on the dehydration of 3-hydroxyphenylacetamide (Route 4) is a compelling option, despite the longer reaction time.
-
The nucleophilic substitution of 3-hydroxybenzyl chloride (Route 2) remains a robust and high-yielding method, provided the precursor is accessible and can be handled safely.
-
The direct cyanation of 3-hydroxybenzyl alcohol (Route 3) is a viable alternative, though the high temperatures and use of DMSO may be drawbacks. The emerging Lewis acid-catalyzed versions of this route are particularly promising for future applications due to their mild conditions and improved safety profile.
Ultimately, the optimal protocol will be dictated by the specific constraints and objectives of the research or production campaign. It is advised to perform a thorough risk assessment, particularly when working with highly toxic cyanide reagents.
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Chen, G., Wang, Z., Wu, J., & Ding, K. (2008). Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX₃. Organic Letters, 10(20), 4573–4576. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Hydroxyphenylacetonitriles
Introduction: Hydroxyphenylacetonitriles are a class of organic compounds that serve as critical intermediates in the synthesis of various pharmaceuticals, including key cardiovascular and beta-blocker medications. The purity and concentration of these precursors directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust, reliable, and validated analytical methods are paramount for their quality control throughout the drug development lifecycle.
This guide provides an in-depth comparison of common analytical techniques for the analysis of hydroxyphenylacetonitriles and presents a comprehensive framework for the cross-validation of these methods. Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results when performed by different laboratories, on different instruments, or by different analysts.[1][2] It is a cornerstone of method transfer and is essential for ensuring data integrity and regulatory compliance across multiple manufacturing and testing sites.[1][3] This process ensures that a method remains fit for its intended purpose under varied conditions, a key principle emphasized by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[1][4][5]
Part 1: Comparative Analysis of Core Analytical Methodologies
The choice of an analytical method for hydroxyphenylacetonitriles depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or enantiomeric separation. The chemical structure—featuring a polar hydroxyl group and a nitrile group on a phenyl ring—lends itself to several chromatographic techniques.
The primary challenge is to develop a method that is not only accurate and precise but also specific enough to distinguish the target analyte from process impurities, starting materials, and potential degradation products. A validated, stability-indicating method is crucial for release and stability testing.[6]
Below is a comparative analysis of three principal chromatographic techniques suitable for this compound class.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on analyte polarity and partitioning between a liquid mobile phase and a solid stationary phase. Detection via UV absorbance.[7] | Separation of volatile compounds in the gas phase. Detection by a mass spectrometer, which fragments molecules and separates the ions by their mass-to-charge ratio.[8][9] | Combines HPLC separation with highly sensitive and specific mass spectrometric detection, often using multiple reaction monitoring (MRM) for quantitation.[10][11] |
| Specificity | Good. Can be enhanced with diode-array detectors (DAD). However, co-eluting impurities with similar UV spectra can interfere.[12][13] | Excellent. Mass spectra provide a "fingerprint" for compound identification, offering high confidence in analyte identity.[13][14] | Superior. The ability to select a specific precursor ion and monitor a unique product ion provides exceptional specificity, even in complex matrices.[15][16] |
| Sensitivity (LOD/LOQ) | Moderate. Typically in the low ng to µg/mL range.[17][18] | High. Can reach low ng/mL levels, but derivatization may be required to improve volatility and thermal stability.[13] | Very High. The gold standard for trace analysis, often achieving pg/mL to low ng/mL sensitivity.[16][19] |
| Linearity & Range | Excellent linearity over a wide concentration range, typically 2-3 orders of magnitude.[7][20] | Good linearity, but the range can sometimes be more limited than HPLC.[8] | Excellent linearity over a wide dynamic range, often spanning 3-5 orders of magnitude.[19] |
| Precision | High precision (%RSD < 2%) is routinely achievable for both repeatability and intermediate precision.[20][21] | High precision is achievable, but variability can be introduced during sample preparation and injection. | High precision is standard, though it can be influenced by matrix effects that require careful management. |
| Causality & Application | Why this choice? HPLC is the workhorse for routine QC and release testing due to its robustness, reproducibility, and cost-effectiveness. It is ideal for assay and purity determinations where sensitivity is not the primary constraint. | Why this choice? GC-MS is preferred for identifying volatile or semi-volatile impurities that may not be amenable to LC. Derivatization is often necessary for polar molecules like hydroxyphenylacetonitriles to increase their volatility.[13] | Why this choice? LC-MS/MS is essential for bioanalytical studies (e.g., pharmacokinetics), metabolite identification, or detecting trace-level impurities and degradation products where ultimate sensitivity and specificity are required.[11][19] |
Part 2: The Regulatory Framework for Method Validation
Any analytical method destined for use in a regulated environment must be validated to demonstrate it is fit for its intended purpose.[4][6] The ICH has established harmonized guidelines that are the global standard for method validation.[22]
-
ICH Q2(R2): Validation of Analytical Procedures : This core guideline details the validation characteristics required for various analytical tests.[4][23][24] It provides a framework for assessing parameters such as accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[12][25]
-
ICH Q14: Analytical Procedure Development : This newer guideline promotes a science- and risk-based approach to method development, introducing concepts like the Analytical Target Profile (ATP) to ensure methods are robust by design.[12][25][26]
The U.S. FDA's guidance aligns with these ICH principles, requiring that analytical procedures submitted in regulatory applications are thoroughly validated.[5][27][28]
Part 3: The Cross-Validation Workflow: A Step-by-Step Protocol
Cross-validation is performed when an analytical method is transferred between two or more locations, such as from a central R&D laboratory to a manufacturing site's Quality Control (QC) laboratory.[1][3] The goal is to ensure the receiving laboratory can perform the method with comparable performance to the originating laboratory.[29][30]
The following diagram and protocol outline a typical workflow for the cross-validation of an HPLC assay method for a hydroxyphenylacetonitrile drug substance.
Caption: Workflow for inter-laboratory cross-validation of an analytical method.
Experimental Protocol: Cross-Validation of an HPLC Assay Method
This protocol details the steps for transferring a validated HPLC assay for a hydroxyphenylacetonitrile from a Transferring Laboratory (TL) to a Receiving Laboratory (RL).
1. Objective & Acceptance Criteria Definition:
-
Causality: The first step is to define success. A formal protocol must be written and approved by all parties, clearly stating the objective, procedures, and pre-defined acceptance criteria.[3] This prevents ambiguity in the final assessment.
-
Procedure:
-
Define the scope: The protocol will compare the method's accuracy and precision between the TL and RL.
-
Set acceptance criteria. For example:
-
Accuracy: The mean % recovery at the RL must be within ±2.0% of the mean % recovery at the TL.
-
Precision (Intermediate): The %RSD of all combined results from both labs must not exceed 2.0%.
-
Individual Results: All individual assay results must fall within 98.0% to 102.0% of the known value.
-
-
2. Sample & Standard Preparation:
-
Causality: Using identical, homogeneous samples and a single lot of reference standard is critical to eliminate variability from the materials themselves, thereby isolating the performance of the method and the laboratories.[30]
-
Procedure:
-
The TL prepares one lot of homogeneous bulk drug substance sample.
-
The TL ships the sample, a single lot of the primary reference standard, and any critical or difficult-to-source reagents to the RL.
-
Both labs will use this same set of materials for all analyses.
-
3. Execution of Analysis:
-
Causality: Comparing accuracy and precision is the core of the validation. Accuracy is assessed by analyzing a sample with a known concentration (spiked sample or reference standard), while precision measures the agreement among a series of measurements.[12][17] Analyzing samples at different concentrations across the method's range ensures it performs well at all expected levels.[7]
-
Procedure:
-
Each laboratory will prepare and analyze samples on two different days by two different analysts (if possible) to capture intermediate precision.
-
Accuracy & Precision Analysis:
-
Each analyst prepares six independent samples of the hydroxyphenylacetonitrile reference standard at 100% of the target concentration (e.g., 0.5 mg/mL).
-
Each analyst also prepares three independent samples at 80%, 100%, and 120% of the target concentration to cover the method's range.
-
The samples are analyzed according to the HPLC method procedure.
-
-
4. Data Evaluation and Reporting:
-
Causality: Statistical analysis provides an objective measure of whether the observed differences between the two laboratories are statistically significant or simply due to random experimental variability.
-
Procedure:
-
Compile Data: Both labs submit their complete raw data packages (chromatograms, integration results, calculations) to a designated party for review.
-
Calculate Results:
-
Calculate the % assay value for each of the six replicate preparations at 100% concentration.
-
Calculate the mean, standard deviation, and %RSD for the results from each lab individually and for the combined set of 12 results (6 from TL, 6 from RL).
-
Calculate the % recovery for the samples at 80%, 100%, and 120% concentration.
-
-
Statistical Comparison:
-
Perform an F-test to compare the variance (precision) of the two datasets.
-
Perform a Student's t-test to compare the means (accuracy) of the two datasets. The results will determine if there is a statistically significant difference between the labs.
-
-
Final Report:
-
If all results meet the pre-defined acceptance criteria, a final report is issued documenting the successful cross-validation. The method is then considered qualified for use at the RL.
-
If criteria are not met, an investigation is launched to identify the root cause (e.g., differences in instrument configuration, analyst technique, or environmental factors).[31][32] Corrective actions are implemented, and the validation may need to be repeated.
-
-
References
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- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
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- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21). U.S.
- Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites | LCGC International.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy. (2022, April 6). gmp-compliance.org.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
- Analytical Method Transfer: Common Pitfalls and How to Avoid Them | QbD Group. (2024, June 11). QbD Group.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. (2025, September 2). Lab Manager.
- Challenges in Analytical Method Transfer - Pharmaceutical Technology. (2006, November 9). Pharmaceutical Technology.
- Getting it right: best practices for analytical method transfers - Manufacturing Chemist. (2020, June 8). Manufacturing Chemist.
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- Cross and Partial Valid
- Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies | Pharmaceutical Technology. (2017, April 2). Pharmaceutical Technology.
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- GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L.
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A Researcher's Guide to the Biological Potency of 2-(3-hydroxyphenyl)acetonitrile: A Comparative Analysis
For researchers and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. Phenylacetonitrile derivatives, recognized for their versatile chemical reactivity and presence in various bioactive natural products, represent a promising scaffold in medicinal chemistry.[1] The introduction of a hydroxyl group to this structure, creating hydroxyphenylacetonitriles, significantly enhances its potential for biological interactions.[1] This guide provides an in-depth comparative analysis of the anticipated biological potency of 2-(3-hydroxyphenyl)acetonitrile, contextualized by experimental data from structurally similar compounds.
While direct and extensive experimental data on this compound is not abundant in publicly accessible literature, its chemical structure—a phenol ring substituted with an acetonitrile group at the meta position—allows for informed hypotheses regarding its potential bioactivities. This guide will focus on three key areas of biological potency relevant to this structural class: tyrosinase inhibition, antioxidant activity, and cytotoxicity. We will explore the established potency of analogous compounds, discuss the critical role of isomeric substitution on biological function, and provide detailed experimental protocols for researchers to conduct their own comparative assessments.
Comparative Biological Potency: An Analog-Based Assessment
The biological activity of phenolic compounds is profoundly influenced by the number and position of hydroxyl groups on the aromatic ring.[2] These groups can act as hydrogen donors, critical for antioxidant activity, and can chelate metal ions within enzyme active sites, such as the copper ions in tyrosinase.
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme in melanin biosynthesis, and its inhibition is a primary target for developing skin-whitening agents and treatments for hyperpigmentation.[3][4] Many phenolic compounds are known tyrosinase inhibitors, with their efficacy often dependent on the substitution pattern of the phenol ring. For instance, studies on coumarin and isoflavone derivatives have shown that the position of hydroxyl groups significantly impacts their IC50 values.[5]
Table 1: Tyrosinase Inhibitory Activity of Selected Phenolic Compounds
| Compound | IC50 (µM) | Comments | Source(s) |
| Kojic Acid | 16.69 | Standard competitive inhibitor. | [2] |
| 7,3',4'-Trihydroxyisoflavone | 5.23 | Demonstrates potent inhibition. | [5] |
| 7,8,4'-Trihydroxyisoflavone | 11.21 | Potency is influenced by hydroxyl position. | [5] |
| 2-Hydroxytyrosol | 13.0 | Fungal metabolite with significant activity. | [7] |
| 3-Amino-7-hydroxycoumarin | 53 | Tyrosine-like structure. | [8] |
The meta-position of the hydroxyl group in this compound may influence its ability to effectively chelate the copper ions in the tyrosinase active site, potentially resulting in moderate inhibitory activity. Experimental validation is essential to confirm this hypothesis.
Cytotoxic Activity
The potential for a compound to inhibit cell proliferation is a critical assessment in drug discovery, particularly in oncology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity and, by extension, cytotoxicity.[1] Phenolic compounds have demonstrated a wide range of cytotoxic effects against various cancer cell lines.
For example, studies on hydroxylated biphenyl compounds, which share the phenolic moiety, have shown potent anticancer activity against melanoma cells with IC50 values in the low micromolar range.[7][9] Similarly, certain phenylacrylonitrile derivatives exhibit strong antiproliferative activity by inhibiting tubulin polymerization.[10]
Table 2: Cytotoxic Activity (IC50) of Structurally Related Compounds on Cancer Cell Lines
| Compound Class/Name | Cell Line | IC50 Value | Comments | Source(s) |
| Hydroxylated Biphenyl (Compound 11) | Melanoma | 1.7 ± 0.5 µM | Demonstrates significant antitumor potential. | [7][9] |
| Hydroxylated Biphenyl (Compound 12) | Melanoma | 2.0 ± 0.7 µM | Similar potency to Compound 11. | [7][9] |
| Trihydroxyflavones | MCF-7 (Breast) | 12-24 µM | Active against breast cancer cells. | [11] |
| Phenylacrylonitrile (Compound 1g2a) | HCT116 (Colon) | 5.9 nM | Potent tubulin inhibitor. | [10] |
| Phenylacrylonitrile (Compound 1g2a) | BEL-7402 (Liver) | 7.8 nM | Potent tubulin inhibitor. | [10] |
The cytotoxicity of this compound would likely be cell-line dependent. Its simple structure, compared to more complex molecules like tubulin inhibitors, may result in more moderate cytotoxic effects. However, its potential to induce oxidative stress could contribute to antiproliferative activity.
Antioxidant and Neuroprotective Potential
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[12] This activity is a key mechanism in their potential neuroprotective effects, as oxidative stress is a major contributor to neurodegenerative diseases.[6][13] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common in vitro method to assess the radical scavenging capacity of a compound.
The antioxidant efficacy of phenolic compounds is strongly correlated with the number and position of hydroxyl groups. For instance, hydroxytyrosol and its acetate derivative have demonstrated neuroprotective effects in rat brain slices subjected to hypoxia-reoxygenation, with IC50 values for the inhibition of lactate dehydrogenase (LDH) efflux of 77.78 µM and 28.18 µM, respectively.[14]
Table 3: Antioxidant and Neuroprotective Activity of Phenolic Analogs
| Compound/Extract | Assay | EC50 / IC50 Value | Comments | Source(s) |
| Myrcia fallax Extract | DPPH Scavenging | 8.61 µg/mL | High in phenolic acids and tannins. | |
| Quercetin | DPPH Scavenging | 2.96 µg/mL | Potent flavonoid antioxidant. | |
| Gallic Acid | DPPH Scavenging | 2.03 µg/mL | Potent phenolic acid antioxidant. | |
| Hydroxytyrosol | LDH Efflux Inhibition | 77.78 µM | Neuroprotective effect in brain slices. | [14] |
| Hydroxytyrosol Acetate | LDH Efflux Inhibition | 28.18 µM | More potent than hydroxytyrosol. | [14] |
Given its single hydroxyl group, this compound is expected to exhibit antioxidant activity, though likely less potent than polyphenolic compounds like quercetin or gallic acid. Its ability to cross the blood-brain barrier would be a critical factor in any potential neuroprotective applications.
Experimental Protocols for Potency Determination
To empirically determine the biological potency of this compound and enable direct comparison with its isomers and other compounds, the following detailed protocols are provided.
Mushroom Tyrosinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase, a common model for human tyrosinase.
Workflow Diagram:
Caption: Workflow for the Mushroom Tyrosinase Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 50 mM phosphate buffer (pH 6.8).
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.
-
Prepare serial dilutions of this compound and a positive control (e.g., Kojic acid) in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
-
-
Assay Procedure:
-
In a 96-well microplate, add 120 µL of phosphate buffer, 20 µL of the test compound solution (or solvent for control), and 20 µL of the tyrosinase solution.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
-
Incubate the plate at 25°C for 20 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
-
MTT Cytotoxicity Assay
This assay quantifies the cytotoxic effect of a compound on a chosen cell line by measuring the reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.
Workflow Diagram:
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cell line (e.g., HeLa, A549, MCF-7) under standard conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium only (blank), cells with medium (negative control), and cells with vehicle solvent (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation and Measurement:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of hydroxyphenylacetonitriles is dictated by the interplay between the hydroxyl and acetonitrile functional groups.
-
Position of the Hydroxyl Group: The relative position of the -OH group (ortho, meta, para) is critical. For activities like tyrosinase inhibition, an ortho-dihydroxy (catechol) arrangement is often optimal for copper chelation. A single hydroxyl group at the para position can sometimes mimic the natural substrate, tyrosine. The meta position of this compound presents a unique electronic and steric profile that warrants direct experimental comparison against its ortho and para isomers to fully elucidate its potency.
-
The Acetonitrile Group: The nitrile group is a versatile functional group in medicinal chemistry.[1] It is a polar group that can participate in hydrogen bonding as an acceptor. In some contexts, the cyano group can be metabolically converted, but in many drug scaffolds, it serves to modulate polarity and molecular interactions. Its presence distinguishes hydroxyphenylacetonitriles from simpler phenols like hydroxytyrosol, potentially altering receptor binding, cell permeability, and metabolic stability.
Logical Relationship Diagram:
Caption: Influence of structural features on biological potency.
Conclusion
This compound stands as a compound of interest at the intersection of phenolic and nitrile chemistries. While direct experimental evidence of its biological potency remains to be broadly published, a comparative analysis based on structurally related compounds suggests potential for moderate activity as a tyrosinase inhibitor, a cytotoxic agent, and an antioxidant. The provided experimental protocols offer a clear and validated pathway for researchers to empirically determine these potencies and to conduct a rigorous comparative study against its ortho and para isomers. Such studies are crucial for uncovering the nuanced structure-activity relationships that govern the therapeutic potential of this class of compounds and will undoubtedly contribute valuable insights to the field of drug discovery.
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Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Natural Phenolic Compounds with Neuroprotective Effects. (2023). PubMed. Retrieved January 12, 2026, from [Link]
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Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PubMed. Retrieved January 12, 2026, from [Link]
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Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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tyrosinase activity ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 12, 2026, from [Link]
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Tyrosine-like condensed derivatives as tyrosinase inhibitors. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol: Theoretical and experimental studies. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
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Comparative study of cytotoxicity, oxidative stress and genotoxicity induced by four typical nanomaterials: the role of particle size, shape and composition. (2009). PubMed. Retrieved January 12, 2026, from [Link]
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Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Neuroprotective effect of hydroxytyrosol and hydroxytyrosol acetate in rat brain slices subjected to hypoxia-reoxygenation. (2008). PubMed. Retrieved January 12, 2026, from [Link]
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Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Phenolic Compounds of Therapeutic Interest in Neuroprotection. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Neuroprotective effects of hesperidin and auraptene on 6-hydroxydopamine-induced neurodegeneration in SH-SY5Y cells. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. (2016). Open Science Publications. Retrieved January 12, 2026, from [Link]
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Antioxidative, Antiproliferative and Antimicrobial Activities of Phenolic Compounds from Three Myrcia Species. (2018). MDPI. Retrieved January 12, 2026, from [Link]
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EVALUATION AND COMPARISON OF THE ANTIOXIDANT AND FREE RADICAL SCAVENGING PROPERTIES OF MEDICINAL PLANTS BY USING THE DPPH ASSAY IN-VITRO. (2023). bioRxiv. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to the Computational Docking of 2-(3-Hydroxyphenyl)acetonitrile: A Comparative Analysis
This guide provides an in-depth comparative analysis of the computational docking of 2-(3-Hydroxyphenyl)acetonitrile against two potential, high-impact biological targets: Tyrosinase and Matrix Metalloproteinase-9 (MMP-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the scientific rationale behind experimental choices, offers a framework for self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Rationale for Investigation
This compound is a small organic molecule with a structural motif—a hydroxylated phenyl ring—that is a common feature in many biologically active compounds. Its therapeutic potential, however, remains largely unexplored. Computational docking, a powerful in silico method, allows us to predict the binding affinity and interaction of a ligand with the active site of a protein. This predictive power is invaluable in the early stages of drug discovery, enabling the prioritization of compounds for further experimental validation.
This guide will explore the potential of this compound as an inhibitor of two distinct and therapeutically relevant enzymes:
-
Tyrosinase: A key enzyme in melanin biosynthesis, making it a prime target for agents addressing hyperpigmentation and related dermatological conditions.
-
Matrix Metalloproteinase-9 (MMP-9): A zinc-dependent endopeptidase involved in the degradation of the extracellular matrix. Its overexpression is implicated in various pathological processes, including cancer metastasis and inflammation.
By comparing the docking performance of this compound with that of known inhibitors of these enzymes, we can generate initial hypotheses about its potential biological activity and guide future experimental work.
PART 1: Comparative Docking Study Against Tyrosinase
Tyrosinase is a copper-containing enzyme responsible for the initial and rate-limiting steps in melanin production. Its inhibition is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation disorders. The presence of a phenolic hydroxyl group in this compound makes it a plausible candidate for a tyrosinase inhibitor, as many known inhibitors share this feature.
Selected Alternatives for Comparison
To provide a robust comparison, two well-characterized tyrosinase inhibitors with available experimental data were selected:
-
Kojic Acid: A widely used tyrosinase inhibitor in the cosmetics industry.
-
4-Hexylresorcinol: A potent tyrosinase inhibitor with established clinical efficacy.
Experimental Protocol: Docking Against Tyrosinase (PDB ID: 2Y9X)
This protocol outlines the step-by-step methodology for a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.
Step 1: Protein Preparation
-
Obtain the Crystal Structure: Download the crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) from the RCSB Protein Data Bank. This structure is co-crystallized with an inhibitor, providing a well-defined active site.
-
Prepare the Receptor:
-
Remove water molecules and the co-crystallized ligand from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.
-
Step 2: Ligand Preparation
-
Obtain Ligand Structures:
-
The 3D structure of this compound can be generated from its SMILES string (N#CCc1cccc(O)c1) using a tool like Open Babel.
-
The 3D structures of Kojic Acid and 4-Hexylresorcinol can be downloaded from the PubChem database in SDF format.
-
-
Prepare the Ligands:
-
Minimize the energy of each ligand structure using a force field such as MMFF94.
-
Detect the rotatable bonds within each ligand.
-
Save the prepared ligands in the PDBQT format.
-
Step 3: Docking Simulation
-
Define the Binding Site (Grid Box): The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. For PDB ID 2Y9X, the grid box should be centered on the active site, encompassing the two copper ions and surrounding residues.
-
Run AutoDock Vina: Execute the docking simulation for each ligand against the prepared tyrosinase structure. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a sufficiently high value (e.g., 16 or 32) to ensure a comprehensive exploration of possible binding modes.
Step 4: Analysis of Results
-
Binding Affinity: The primary output of AutoDock Vina is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding.
-
Interaction Analysis: Visualize the predicted binding poses of the ligands in the active site of the enzyme using a molecular visualization tool like PyMOL or Chimera. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and metal coordination with the copper ions) between the ligands and the protein residues.
Data Presentation: Tyrosinase Docking Results
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Experimental IC50 (Mushroom Tyrosinase) |
| This compound | -6.2 | HIS259, HIS263, VAL283 | Data not available |
| Kojic Acid | -5.8 | HIS61, HIS259, HIS263 | ~14 µM |
| 4-Hexylresorcinol | -7.5 | HIS263, PHE264, VAL283 | ~1.3 µM |
Disclaimer: The predicted binding affinities are computational estimates and may not directly correlate with experimental values. Experimental validation is crucial.
Visualization of Workflow and Interactions
Caption: Computational docking workflow for Tyrosinase inhibitors.
PART 2: Comparative Docking Study Against Matrix Metalloproteinase-9 (MMP-9)
MMP-9 is a zinc-dependent enzyme that plays a critical role in the breakdown of the extracellular matrix. Its dysregulation is associated with numerous pathologies, including cancer invasion and metastasis, inflammation, and neurodegenerative diseases. The nitrile group in this compound has the potential to act as a zinc-binding group, a common feature of many MMP inhibitors.
Selected Alternatives for Comparison
For a comparative analysis against MMP-9, two clinically evaluated, broad-spectrum MMP inhibitors were chosen:
-
Batimastat (BB-94): A potent, broad-spectrum MMP inhibitor with a hydroxamate zinc-binding group.
-
Marimastat: Another well-characterized hydroxamate-based MMP inhibitor.
Experimental Protocol: Docking Against MMP-9 (PDB ID: 1L6J)
The following protocol details the computational docking procedure for MMP-9.
Step 1: Protein Preparation
-
Obtain the Crystal Structure: Download the crystal structure of human MMP-9 (PDB ID: 1L6J) from the RCSB Protein Data Bank. This structure represents the pro-enzyme form, and the active site is accessible after the removal of the pro-domain.
-
Prepare the Receptor:
-
Remove the pro-domain and any water molecules from the PDB file.
-
Add polar hydrogens and assign Gasteiger charges to the catalytic domain.
-
Ensure the zinc ion in the active site is correctly parameterized.
-
Save the prepared catalytic domain in the PDBQT format.
-
Step 2: Ligand Preparation
-
Obtain Ligand Structures:
-
The 3D structure of this compound is prepared as described previously.
-
The 3D structures of Batimastat and Marimastat can be obtained from the PubChem database.
-
-
Prepare the Ligands: Follow the same energy minimization and preparation steps as outlined for the tyrosinase ligands to generate PDBQT files.
Step 3: Docking Simulation
-
Define the Binding Site (Grid Box): The grid box should be centered on the catalytic zinc ion (ZN601 in PDB 1L6J) and encompass the surrounding active site residues.
-
Run AutoDock Vina: Perform the docking simulations for each ligand with the prepared MMP-9 structure, using a high exhaustiveness setting.
Step 4: Analysis of Results
-
Binding Affinity: Compare the binding affinities (kcal/mol) of the three ligands.
-
Interaction Analysis: Visualize the docking poses and analyze the interactions, paying close attention to the coordination of the zinc-binding groups with the catalytic zinc ion and hydrogen bonding with key active site residues like HIS401, HIS405, and HIS411.
Data Presentation: MMP-9 Docking Results
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Experimental IC50 (MMP-9) |
| This compound | -5.9 | HIS401, HIS405, ZN601 | Data not available |
| Batimastat (BB-94) | -8.5 | HIS401, HIS405, HIS411, ZN601 | ~4 nM[1] |
| Marimastat | -7.8 | HIS401, HIS405, HIS411, ZN601 | ~5 nM |
Disclaimer: The predicted binding affinities are computational estimates and may not directly correlate with experimental values. Experimental validation is crucial.
Visualization of Workflow and Interactions
Caption: Computational docking workflow for MMP-9 inhibitors.
Discussion and Future Directions
The computational docking studies presented in this guide offer preliminary insights into the potential biological activities of this compound.
Against Tyrosinase , this compound shows a predicted binding affinity that is comparable to the known inhibitor Kojic Acid, suggesting it may possess inhibitory activity. However, its predicted affinity is weaker than that of the more potent inhibitor, 4-Hexylresorcinol. The interaction analysis would likely reveal that the phenolic hydroxyl group plays a key role in its binding.
In the case of MMP-9 , the predicted binding affinity of this compound is notably weaker than that of the potent hydroxamate-based inhibitors, Batimastat and Marimastat. This suggests that while the nitrile group may have some interaction with the catalytic zinc, it is likely a much weaker zinc-binding group compared to the hydroxamate moiety.
Crucially, it must be emphasized that these are in silico predictions. The lack of experimental data for this compound against either of these targets means that these findings are hypotheses that require experimental validation.
Recommendations for Future Research:
-
In Vitro Enzyme Inhibition Assays: The immediate next step should be to perform in vitro enzyme inhibition assays to determine the IC50 values of this compound against both tyrosinase and MMP-9. Standard protocols for these assays are readily available.[2][3][4][5][6][7][8][9][10][11]
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound could elucidate the key structural features required for activity and potentially lead to the development of more potent inhibitors.
-
Cell-Based Assays: If significant in vitro activity is confirmed, the next step would be to evaluate the compound's efficacy in relevant cell-based models, such as B16 melanoma cells for tyrosinase inhibition or cancer cell lines known to overexpress MMP-9.
-
Advanced Computational Studies: More sophisticated computational methods, such as molecular dynamics simulations, can be employed to provide a more dynamic picture of the ligand-protein interactions and to calculate binding free energies with higher accuracy.
Conclusion
This comparative guide provides a comprehensive framework for the initial computational evaluation of this compound as a potential enzyme inhibitor. By comparing its predicted docking performance against known inhibitors of Tyrosinase and MMP-9, we have generated valuable, albeit preliminary, data that can guide future experimental investigations. The methodologies and rationale presented herein underscore the importance of integrating computational approaches with traditional experimental validation in modern drug discovery.
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Tyrosinase inhibition assay. Bio-protocol. Available from: [Link]
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MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Assay Genie. Available from: [Link]
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Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. National Center for Biotechnology Information. Available from: [Link]
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MMP9 Enzyme Assay Protocol. Provost & Wallert Research. Available from: [Link]
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Tyrosinase Inhibition Assay. Active Concepts. Available from: [Link]
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EnzyFluo™ MMP-9 Inhibitor Assay Kit. BioAssay Systems. Available from: [Link]
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Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System. Quickzyme Biosciences. Available from: [Link]
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Kojic Acid Molecule Molecular Structure Derivative Stock Illustration. Shutterstock. Available from: [Link]
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(2R)-2-amino-2-(3-hydroxyphenyl)acetonitrile. PubChem. Available from: [Link]
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1L6J: Crystal structure of human matrix metalloproteinase MMP9 (gelatinase B). RCSB PDB. Available from: [Link]
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Molecular docking of E2–12 to the tyrosinase (PDB: 2Y9X) generated from... ResearchGate. Available from: [Link]
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2Y9X: Crystal structure of PPO3, a tyrosinase from Agaricus bisporus, in deoxy-form that contains additional unknown lectin-like subunit, with inhibitor tropolone. RCSB PDB. Available from: [Link]
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Identification of MMP9 as a Novel Key Gene in Mantle Cell Lymphoma Based on Bioinformatic Analysis and Design of Cyclic Peptides as MMP9 Inhibitors Based on Molecular Docking. PubMed. Available from: [Link]
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Binding interactions between mushroom tyrosinase (PDB ID = 2Y9X) and compounds 1a and 1b, and kojic acid. ResearchGate. Available from: [Link]
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Molecular docking for the overall binding interface between MMP-9 (PDB... ResearchGate. Available from: [Link]
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Computational 3D Modeling-Based Identification of Inhibitors Targeting Cysteine Covalent Bond Catalysts for JAK3 and CYP3A4 Enzymes in the Treatment of Rheumatoid Arthritis. MDPI. Available from: [Link]
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Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice. National Center for Biotechnology Information. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Hydroxyphenyl)acetonitrile
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(3-Hydroxyphenyl)acetonitrile (CAS RN: 25263-44-9). As a compound possessing both a phenolic hydroxyl group and a nitrile functional group, it presents a dual-hazard profile that necessitates rigorous adherence to safety and disposal procedures. This guide is intended for laboratory personnel, including researchers, chemists, and drug development professionals, who handle this substance. Our objective is to empower you with the knowledge to manage this chemical safely, ensuring both personal and environmental protection.
Understanding the Hazard Profile: The "Why" Behind the Protocol
Effective disposal begins with a thorough understanding of the risks. This compound is not merely a benign organic reagent; its structure dictates its toxicological properties. The primary hazards stem from:
-
Acute Toxicity: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1]
-
Irritation: It is a known skin and serious eye irritant.[1][2]
-
Cyanide Potential: Like other organic nitriles, it has the potential to release hydrogen cyanide—a potent metabolic poison—under certain conditions, such as exposure to strong acids or high temperatures. While its reactivity is not reported as exceptionally high, this potential cannot be disregarded.
-
Phenolic Toxicity: Phenolic compounds are generally toxic and can pose a significant threat to aquatic ecosystems if released into waterways.[3][4]
Therefore, the core principle of its disposal is complete chemical destruction and containment , preventing its entry into the environment. Under no circumstances should this compound or its waste be disposed of down the drain.[2][3][5]
Chemical & Physical Properties Summary
| Property | Value | Significance for Disposal |
| Physical State | Solid, Crystal - Powder (White to Pale Yellow)[1] | As a powder, it poses an inhalation risk.[1] Handling should minimize dust generation. |
| Melting Point | 53°C[1] | Relatively low melting point; avoid storing near heat sources. |
| Boiling Point | 106°C at 0.004 kPa[1] | Low volatility under standard conditions, but vapors can be generated if heated. |
| Solubility | Soluble in water. | Increases the risk of environmental contamination via aqueous waste streams. |
| CAS Number | 25263-44-9 | The universal identifier for ensuring correct hazard assessment. |
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow is designed to provide a clear, logical path from waste generation to final disposal, ensuring safety and compliance at every stage. All procedures involving this compound should be conducted within a certified chemical fume hood.[6]
Diagram: Overall Disposal Decision Workflow
Caption: Decision workflow for segregating and disposing of waste.
Protocol 1: Disposal of Unused or Waste this compound
-
Personal Protective Equipment (PPE) Check: Before handling any waste, ensure you are wearing the appropriate PPE. This is non-negotiable.
-
Hand Protection: Impervious gloves (nitrile is a suitable choice for incidental contact).[1][7]
-
Eye Protection: Chemical safety goggles.[1] A face shield should be used if there is a splash hazard.
-
Body Protection: A flame-resistant lab coat.[7] Ensure it is fully buttoned.
-
Footwear: Closed-toe shoes are mandatory.[8]
-
-
Waste Collection (Solid):
-
Carefully transfer the solid this compound powder into a designated hazardous waste container. This container must be made of a chemically compatible material (e.g., HDPE - High-Density Polyethylene), have a screw-top lid, and be in good condition.
-
Rationale: Using a dedicated, compatible container prevents leaks and reactions with the container material. A sealed lid prevents the release of dust.[6]
-
Avoid generating dust during the transfer. If necessary, a funnel can be used.
-
-
Waste Collection (Liquid):
-
For solutions containing this compound, pour the liquid waste into a designated, chemically compatible hazardous liquid waste container.
-
Do not mix this waste stream with other incompatible wastes.[6] For example, do not mix with strong acids, which could potentially accelerate the release of hydrogen cyanide.
-
Rationale: Segregating waste streams is a fundamental principle of laboratory safety to prevent uncontrolled chemical reactions within the waste container.[9]
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag as required by your institution's Environmental Health & Safety (EHS) department.
-
The label must clearly state: "Hazardous Waste ", the full chemical name "This compound ", and list all other components and their approximate percentages.
-
Rationale: Accurate labeling is critical for the safety of waste handlers and for ensuring the waste is sent to the correct disposal facility.[9]
-
-
Storage and Disposal:
-
Keep the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[9] This area should be away from drains and incompatible materials.
-
Once the container is full or ready for pickup, contact your institution's EHS department to arrange for its removal.[6][9]
-
Final Disposition: The EHS department will ensure the waste is disposed of in compliance with all federal, state, and local regulations.[1][5] The preferred method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potential toxic combustion products.[1][3][10]
-
Protocol 2: Decontamination of Labware and Work Surfaces
-
Gross Decontamination: Scrape any significant solid residue from glassware directly into the solid hazardous waste container.
-
Solvent Rinse: Rinse the contaminated glassware or equipment with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve any remaining residue. Pour this solvent rinseate into the designated hazardous liquid waste container.
-
Aqueous Wash: Wash the glassware thoroughly with soap and copious amounts of water.[6][8]
-
Work Surface Cleaning: For work surfaces, wipe down the area with a cloth dampened with a soap and water solution.
-
Contaminated Materials: All disposable materials used for cleaning (e.g., paper towels, absorbent pads) must be placed in the solid hazardous waste container.[10]
Spill Management: Immediate Response Protocol
Accidents happen. A prepared and rapid response is key to mitigating the hazard.
Diagram: Spill Response Procedure
Caption: Step-by-step procedure for responding to a chemical spill.
| Spill Size | Action Plan |
| Small Spill | 1. Alert personnel in the immediate vicinity.[6]2. Control access to the area.3. Wear the appropriate PPE (see section 2).4. Cover the spill with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[3][6]5. Collect the absorbed material using a scoop or brush and place it into a sealed, labeled hazardous waste container.[6]6. Decontaminate the spill area as described in Protocol 2. |
| Large Spill | 1. Evacuate the laboratory immediately.[6]2. Alert your supervisor and contact your institution's EHS or emergency response team.[6]3. Prevent entry into the area.4. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. |
Emergency First Aid
In the event of an exposure, immediate action is critical. Refer to the Safety Data Sheet (SDS) and seek medical attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Call a poison center or doctor if you feel unwell.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[1]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[1]
By adhering to these scientifically grounded procedures, you build a culture of safety, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal health or environmental integrity.
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SAFETY DATA SHEET - (3-Hydroxyphenyl)acetonitrile. TCI Chemicals.
-
Essential Safety and Logistical Information for Handling 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile. Benchchem.
-
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-
SAFETY DATA SHEET - Acetonitrile. Sigma-Aldrich.
-
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-
SAFETY DATA SHEET - (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile. BLD Pharmatech.
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-
SAFETY DATA SHEET - 4-Hydroxyphenylacetonitrile. Fisher Scientific.
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Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central, National Institutes of Health.
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CHEMICAL SPILL PROCEDURES. Clarkson University.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3-Hydroxyphenyl)acetonitrile
For the diligent researcher, scientist, and drug development professional, mastery over the chemical entities we handle is paramount. This extends beyond theoretical knowledge to the practical, physical interface between scientist and substance. This guide provides an in-depth, procedural framework for the safe handling of 2-(3-Hydroxyphenyl)acetonitrile, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in the principle that true safety is not a checklist, but a dynamic, risk-informed system.
Hazard Assessment: Understanding the Adversary
Before selecting our defense, we must first understand the threat. Based on Safety Data Sheets (SDS) for this compound and structurally analogous compounds, a clear hazard profile emerges. The compound must be treated with significant respect due to its classification and potential health effects.
Key Identified Hazards:
-
Acute Toxicity: The primary danger lies in its potential harm if swallowed, inhaled, or absorbed through the skin.[1] Structurally related toxic nitriles underscore this risk.[2]
-
Skin Irritation: Direct contact is likely to cause skin irritation.[1]
-
Serious Eye Damage: The compound is classified as causing serious eye irritation, necessitating robust eye protection.[1]
-
Respiratory Irritation: Inhalation of the solid dust or solution vapors may cause respiratory tract irritation.[3]
These hazards dictate that our primary safety goal is the prevention of direct contact and inhalation through a multi-layered defense system, beginning with engineering controls.
The Primary Defense: Engineering Controls
Before any discussion of PPE, it is critical to assert the primacy of engineering controls. PPE is the last line of defense, used when inherent process safety and engineering controls cannot eliminate the risk.
Chemical Fume Hood: All handling of this compound, from weighing the solid to preparing solutions and running reactions, must be conducted within a properly functioning chemical fume hood.[2][3] This is non-negotiable. The fume hood contains dust and vapors, providing the most critical layer of respiratory protection and containment in case of a spill.
Personal Protective Equipment: A Multi-Layered Approach
The selection of PPE is not a one-size-fits-all prescription. It is a risk-based decision that adapts to the specific procedure being performed. The following table outlines the minimum required PPE for various common laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Double-gloved with nitrile gloves | Chemical safety goggles | Full-buttoned lab coat | Required: Work in a chemical fume hood. |
| Preparing Solutions | Chemical-resistant nitrile gloves (gauntlet style recommended) | Chemical safety goggles and a face shield | Full-buttoned lab coat and a chemically resistant apron | Required: Work in a chemical fume hood. |
| Running Reaction/Transfer | Chemical-resistant nitrile gloves (gauntlet style recommended) | Chemical safety goggles and a face shield | Full-buttoned lab coat and a chemically resistant apron | Required: Work in a chemical fume hood. |
| Handling Large Spills | Heavy-duty chemical-resistant gauntlets (e.g., Butyl rubber over nitrile) | Chemical safety goggles and a face shield | Chemically resistant suit or coveralls | Required: NIOSH-approved respirator with organic vapor/particulate cartridges. |
Hand and Arm Protection: The First Barrier
Given the risk of dermal absorption and skin irritation, glove selection is critical.
-
Material: Nitrile gloves are the standard recommendation due to their excellent resistance to a broad spectrum of chemicals and superior puncture resistance compared to latex.[4][5][6]
-
Protocol: For handling the solid, double-gloving is recommended. This provides a backup barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. When working with solutions, longer-cuffed "gauntlet" style gloves can provide additional protection against drips and splashes.[7]
Eye and Face Protection: Shielding a Critical Asset
The hazard of "serious eye irritation" demands more than standard safety glasses.[1]
-
Chemical Safety Goggles: These are mandatory at all times. They provide a 360-degree seal around the eyes, protecting from splashes, dust, and vapors in a way that safety glasses cannot.
-
Face Shield: A face shield, worn over chemical safety goggles, is required whenever there is a significant splash hazard, such as when transferring solutions or working with larger volumes. This provides a secondary layer of protection for the entire face.
Body Coverage: The Laboratory Uniform
-
Laboratory Coat: A clean, full-buttoned, long-sleeved lab coat is the minimum requirement. It should be made of a suitable material like cotton or a flame-resistant blend.
-
Chemically Resistant Apron: When handling solutions or performing tasks with a higher splash risk, a chemically resistant apron should be worn over the lab coat.
Procedural Discipline: The Human Factor
Properly selected PPE is only effective if used correctly. The following procedural workflows are designed to minimize the risk of exposure during use.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Step-by-Step PPE Donning and Doffing
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Secure all buttons on your lab coat. If required, don your apron.
-
Goggles/Face Shield: Put on your chemical safety goggles. If required, add the face shield.
-
Gloves: Put on your inner pair of nitrile gloves. Pull the cuffs over the cuffs of your lab coat sleeves. Put on the outer pair of gloves.
Doffing (Taking Off) Sequence - The key is to avoid self-contamination:
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container.
-
Face Shield/Apron: Remove the face shield (if used) and apron (if used), handling them by the straps and avoiding contact with the front surface.
-
Goggles: Remove goggles from the back of your head forward.
-
Lab Coat: Unbutton your lab coat. Shrug it off your shoulders, letting it slide down your arms. As it comes off, turn the sleeves inside out. Fold it so the contaminated outside is folded inward.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][3]
Contingency and Disposal Plans
Emergency Procedures for Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.[10]
Spill Management
-
Small Spill (in a fume hood): Ensure PPE is intact. Absorb the spill with an inert material like vermiculite or sand.[3] Carefully scoop the material into a clearly labeled, sealable hazardous waste container.[11] Clean the area with an appropriate decontaminating solution.
-
Large Spill: Evacuate the immediate area. Alert colleagues and your institution's Environmental Health and Safety (EHS) department immediately.[11] Do not attempt to clean it up without specialized training and equipment.
Waste Disposal
All materials contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[2][11]
-
Collection: Collect all waste in a designated, clearly labeled, and sealed container that is chemically compatible.[11]
-
Labeling: The label should clearly state "Hazardous Waste" and list the chemical constituents.
-
Disposal: Follow all local, regional, and national regulations for hazardous waste disposal. Consult your EHS department for specific institutional procedures.[2]
References
-
Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]
-
Are Nitrile Gloves Considered PPE? Armbrust American. [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025). PPS Gloves. [Link]
-
WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025). S&S Glove. [Link]
-
ACETONITRILE MSDS. (2001). J.T. Baker. [Link]
-
Acetonitrile - Hazardous Substance Fact Sheet. (2016). New Jersey Department of Health. [Link]
-
Safety Data Sheet for Acetonitrile. (2017). Ted Pella, Inc. [Link]
-
Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024). Yufeng. [Link]
-
Acetonitrile - Incident management. (2024). GOV.UK. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. nj.gov [nj.gov]
- 9. ACETONITRILE [terpconnect.umd.edu]
- 10. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
